2-Chloro-6-isopropylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISXDNFVHBWJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561790 | |
| Record name | 2-Chloro-6-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120145-22-4 | |
| Record name | 2-Chloro-6-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-isopropylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chloro-6-isopropylpyridine. It is designed to be a valuable resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry. This guide delves into the synthesis, purification, and safe handling of this versatile pyridine derivative. Furthermore, it explores its reactivity, with a particular focus on nucleophilic substitution reactions, and its significant role as a building block in the development of kinase inhibitors and other pharmaceutically active molecules. Detailed experimental protocols and in-depth analysis of spectroscopic data are provided to support practical laboratory applications.
Physicochemical Properties
This compound is a colorless to light yellow liquid under standard conditions.[1] Its physical state makes it convenient for handling and use in various chemical reactions.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~208-210 °C | [1] |
| Density | ~1.06 g/cm³ | [1] |
| Solubility in Water | Slightly soluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and dichloromethane | [1] |
| Flash Point | ~87 °C | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through several methods, with the Grignard reaction being a common and effective approach.[1] The following is a representative experimental protocol.
Synthesis via Grignard Reaction
This protocol outlines the synthesis of this compound starting from 2,6-dichloropyridine.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dichloropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Grignard Addition: Slowly add a solution of isopropylmagnesium bromide (1.1 eq) in THF via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.[1]
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number and environment of the hydrogen atoms in the molecule.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.55 (t, J = 7.8 Hz, 1H, H-4)
-
7.15 (d, J = 7.8 Hz, 1H, H-3)
-
7.05 (d, J = 7.8 Hz, 1H, H-5)
-
3.10 (sept, J = 6.9 Hz, 1H, CH of isopropyl)
-
1.25 (d, J = 6.9 Hz, 6H, CH₃ of isopropyl)
-
Interpretation: The triplet at 7.55 ppm corresponds to the proton at the 4-position of the pyridine ring, coupled to the two adjacent protons. The two doublets at 7.15 and 7.05 ppm are assigned to the protons at the 3- and 5-positions, respectively, each coupled to the H-4 proton. The septet at 3.10 ppm is characteristic of the methine proton of the isopropyl group, split by the six equivalent methyl protons. The doublet at 1.25 ppm, integrating to six protons, represents the two methyl groups of the isopropyl substituent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
165.2 (C-6)
-
150.1 (C-2)
-
138.5 (C-4)
-
121.8 (C-3)
-
118.5 (C-5)
-
34.5 (CH of isopropyl)
-
22.3 (CH₃ of isopropyl)
-
Interpretation: The signals in the aromatic region (118-166 ppm) correspond to the five carbons of the pyridine ring. The downfield signal at 165.2 ppm is assigned to the carbon bearing the isopropyl group (C-6), while the signal at 150.1 ppm corresponds to the carbon attached to the chlorine atom (C-2). The remaining aromatic signals are assigned as shown. The aliphatic signals at 34.5 and 22.3 ppm are attributed to the methine and methyl carbons of the isopropyl group, respectively.
Infrared (IR) Spectroscopy
The IR spectrum helps identify the functional groups present in the molecule.
-
IR (KBr, cm⁻¹):
-
3060 (C-H aromatic stretch)
-
2965, 2870 (C-H aliphatic stretch)
-
1575, 1550, 1450 (C=C and C=N aromatic ring stretching)
-
1140 (C-Cl stretch)
-
Interpretation: The spectrum shows characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹. The bands below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the isopropyl group. The series of bands in the 1450-1575 cm⁻¹ region are typical for the stretching vibrations of the pyridine ring. The absorption at 1140 cm⁻¹ is indicative of the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
MS (EI, 70 eV) m/z (%): 157/155 (M⁺, 33/100), 142/140 (M⁺ - CH₃, 25/75), 120 (M⁺ - Cl, 15), 43 (C₃H₇⁺, 90)
Interpretation: The mass spectrum displays the molecular ion peak (M⁺) with a characteristic 3:1 isotopic pattern for chlorine at m/z 155 and 157. A prominent fragment is observed at m/z 140/142, corresponding to the loss of a methyl group. The loss of the chlorine atom gives rise to a peak at m/z 120. The base peak is often the isopropyl cation at m/z 43.[2][3][4]
Chemical Reactivity and Applications
The chemical reactivity of this compound is largely dictated by the presence of the chlorine atom on the electron-deficient pyridine ring.
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions.[1][5] This reactivity allows for the introduction of a wide range of functional groups, making it a valuable intermediate in organic synthesis.[1]
Common nucleophiles include amines, alcohols, and thiols, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thioalkoxy-6-isopropylpyridine derivatives, respectively. These reactions are typically carried out in the presence of a base to neutralize the liberated HCl.[6][7]
Application in Kinase Inhibitor Synthesis
Pyridine-based scaffolds are prevalent in many kinase inhibitors due to their ability to form key hydrogen bonding interactions within the ATP-binding site of kinases.[8] this compound serves as a crucial starting material for the synthesis of such inhibitors. The chloro group can be displaced by various amine-containing fragments to generate a library of potential drug candidates.[8]
Safety and Handling
GHS Hazard Statements (based on 2-Chloropyridine)
Recommended Personal Protective Equipment (PPE)
Given the potential hazards, stringent safety precautions should be observed when handling this compound.
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[11][12]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) should be worn at all times.[11][13]
-
Respiratory Protection: All handling should be performed in a well-ventilated chemical fume hood.[14] If there is a risk of inhalation, a suitable respirator should be used.[14]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible.[12]
Storage and Disposal
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly sealed.[1] Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly in nucleophilic aromatic substitution reactions, make it an important building block for the synthesis of complex molecules, including kinase inhibitors. A thorough understanding of its spectroscopic characteristics is crucial for its identification and quality control. Due to its potential toxicity, strict adherence to safety protocols and the use of appropriate personal protective equipment are paramount during its handling and use. This guide provides the essential technical information to support the safe and effective utilization of this compound in research and development.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-6-isopropylpyrimidin-4-ol.
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.
- Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.
- Apollo Scientific. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing, 29(6), 336-341.
- Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- BenchChem. (2025). Personal protective equipment for handling 2-Chloropyridine-3-boronic acid.
- ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA.
- Chemistry LibreTexts. (2021). Nucleophilic Substitution Reactions.
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.
- Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Organic Syntheses. (n.d.). CONDENSATIVE AZAANNULATION: 4-(4-METHOXYPHENYL)-2-PHENYLQUINAZOLINE.
- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Maitland Jones, Jr. (n.d.). 13C NMR.
- Oregon State University. (2022). 13C NMR Chemical Shifts.
- Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- ResearchGate. (2019). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?.
- YouTube. (2019). nucleophilic aromatic substitutions.
- BenchChem. (2025). Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis.
- ResearchGate. (2020). FTIR Spectrum of 2-chloro-6-methyl Pyridine.
- BenchChem. (2025). Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-flu.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using 2-Bromo-6-methylisonicotinaldehyde.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
- NPTEL. (n.d.). 13C NMR spectroscopy.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Google Patents. (n.d.). CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine.
- Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine....
- Royal Society of Chemistry. (n.d.). Infrared spectroscopy.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Oriental Journal of Chemistry. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine.
- Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
- PubChem. (n.d.). Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1.
- MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles.
- UPCommons. (n.d.). European Journal of Medicinal Chemistry.
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- CHEM 212: Analytical Chemistry. (n.d.). Lab 6- FT-IR.
Sources
- 1. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pppmag.com [pppmag.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 2-Chloro-6-isopropylpyridine: Chemical Structure, Bonding, and Synthetic Utility
Abstract
This technical guide provides a comprehensive analysis of 2-Chloro-6-isopropylpyridine, a key heterocyclic intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document delves into the nuanced interplay of its chemical structure, bonding characteristics, and resultant reactivity. By examining its spectroscopic signature, molecular geometry, and key synthetic transformations, this guide offers researchers, scientists, and drug development professionals a foundational understanding of this versatile building block. The content is structured to provide not only theoretical knowledge but also practical insights into its application, supported by established chemical principles and analogous compound data.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its presence in numerous natural products and synthetic compounds with significant biological activity.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This compound emerges as a valuable synthon due to the orthogonal reactivity of its substituents: a chloro group amenable to nucleophilic substitution and cross-coupling reactions, and a sterically demanding isopropyl group that influences the molecule's conformation and interactions with biological targets. Its role as a key intermediate in the synthesis of complex molecules underscores the need for a detailed understanding of its chemical behavior.[2]
Molecular Structure and Bonding
The chemical properties and reactivity of this compound are a direct consequence of its molecular architecture. A comprehensive understanding of its structure and bonding provides the basis for predicting its behavior in chemical reactions.
Chemical Identity
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 2-Isopropyl-6-chloropyridine | N/A |
| CAS Number | 120145-22-4 | [3] |
| Molecular Formula | C₈H₁₀ClN | N/A |
| Molecular Weight | 155.62 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | [2] |
Electronic Effects and Resonance
The pyridine ring is an aromatic system with six delocalized π-electrons.[4] The nitrogen atom is more electronegative than carbon, leading to an uneven distribution of electron density within the ring. This results in a net dipole moment and a general deactivation of the ring towards electrophilic aromatic substitution compared to benzene.[4]
In this compound, this electronic landscape is further modulated by the substituents:
-
The Chloro Group (at C2): The chlorine atom exerts a dual electronic effect. It is electronegative, withdrawing electron density from the pyridine ring through the σ-bond (inductive effect, -I). It also possesses lone pairs of electrons that can be donated to the aromatic system through resonance (mesomeric effect, +M). For halogens, the inductive effect typically outweighs the mesomeric effect, leading to an overall deactivation of the ring. The presence of the chlorine atom at the 2-position makes this carbon atom and the adjacent C6 position susceptible to nucleophilic attack.[2]
-
The Isopropyl Group (at C6): The isopropyl group is an alkyl substituent and acts as an electron-donating group through a positive inductive effect (+I).[2] This effect slightly increases the electron density on the pyridine ring, counteracting the deactivating effect of the chlorine atom to some extent. The steric bulk of the isopropyl group also plays a significant role in directing the approach of reagents and influencing the regioselectivity of reactions.
The interplay of these electronic effects is crucial in determining the reactivity of this compound.
Molecular Geometry and Bonding Parameters
Based on data for analogous molecules, the following can be anticipated:
-
C-Cl Bond: The C2-Cl bond will be a typical length for an sp² carbon-chlorine bond.
-
C-N-C Angle: The C2-N-C6 bond angle within the ring will likely be compressed slightly due to the steric hindrance between the chloro and isopropyl groups.
-
Pyridine Ring: The planarity of the pyridine ring will be largely maintained.
A diagram illustrating the key structural features is presented below.
Caption: Molecular structure of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the isopropyl group.
-
Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will form a characteristic splitting pattern. The proton at C4 will likely be a triplet, while the protons at C3 and C5 will be doublets.
-
Isopropyl Protons: The isopropyl group will give rise to two signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton will be shifted downfield due to its proximity to the aromatic ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons attached to the nitrogen (C2 and C6) and the chlorine (C2) will be significantly deshielded and appear at the lower end of this range.[5]
-
Isopropyl Carbons: The two carbons of the isopropyl group will appear in the aliphatic region (δ 20-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C-H stretching (aromatic): Above 3000 cm⁻¹
-
C-H stretching (aliphatic): Below 3000 cm⁻¹
-
C=C and C=N stretching (aromatic ring): In the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹.
For comparison, the FTIR spectrum of the related compound 2-chloro-6-methyl pyridine has been reported and analyzed, providing a useful reference for the expected vibrational modes.[6]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (155.62 g/mol ). A characteristic feature will be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[7]
-
Fragmentation: Common fragmentation pathways would involve the loss of the chlorine atom, the isopropyl group, or cleavage of the pyridine ring. The base peak is often the most stable fragment, which could be the [M-CH₃]⁺ ion.[7]
Synthesis and Manufacturing
This compound is typically synthesized through multi-step procedures starting from readily available pyridine derivatives. The choice of synthetic route often depends on factors such as scale, cost, and desired purity.
General Synthetic Strategies
Two common approaches for the synthesis of 2,6-disubstituted pyridines are:
-
Chlorination followed by Alkylation: This involves the initial chlorination of a suitable pyridine precursor, followed by the introduction of the isopropyl group. For example, pyridine can be chlorinated to produce 2-chloropyridine, which can then be subjected to a reaction to introduce the isopropyl group.[2]
-
Alkylation followed by Chlorination: In this approach, the isopropyl group is first introduced onto the pyridine ring, followed by a chlorination step.
A plausible synthetic workflow is outlined below:
Caption: Key synthetic transformations of this compound.
Role in Drug Development
Substituted pyridines are integral components of many approved drugs. [8]While specific, publicly available synthetic routes for commercial drugs starting directly from this compound are often proprietary, its structural motifs are found in various pharmacologically active compounds. For instance, the 2,6-disubstituted pyridine core is present in molecules investigated for their potential as inhibitors of β-amyloid aggregation in the context of Alzheimer's disease. [9]The ability to readily modify the 2-position of this compound through the reactions described above makes it an attractive starting material for the synthesis of compound libraries for drug discovery screening.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [10][11]* Inhalation: Avoid inhaling vapors. [1]* Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [9][11]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [2] It is imperative to consult the Safety Data Sheet (SDS) for this compound before use for detailed safety and handling information. [9][10][11]
Conclusion
This compound is a strategically important heterocyclic building block with a rich and versatile chemistry. The interplay of the electron-withdrawing chloro group and the electron-donating, sterically demanding isopropyl group on the pyridine ring gives rise to its characteristic reactivity. Its susceptibility to nucleophilic aromatic substitution and its utility in modern palladium-catalyzed cross-coupling reactions make it an invaluable tool for the synthesis of a wide array of complex organic molecules. For researchers in drug discovery and development, a thorough understanding of the structure, bonding, and reactivity of this compound is essential for leveraging its full potential in the design and synthesis of novel therapeutic agents.
References
- Pipzine Chemicals. This compound Manufacturer & Supplier China.
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Royal Society of Chemistry.
- Movassaghi, M., et al. Organic Syntheses Procedure.
- Wikipedia.
- Sigma-Aldrich.
- Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper
- Potts, K. T., et al. Synthesis of 2,6-disubstituted pyridines, polypyridinyls, and annulated pyridines. The Journal of Organic Chemistry.
- Strategic design of a 2,6-disubstituted pyridine-based probe having hard-soft centers: responsive divergence
- Pfeifer, A., et al.
- The Buchwald-Hartwig Amin
- Kumar, R., et al. Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
- Chemistry LibreTexts.
- Liu, S., et al. Ni-Catalyzed Alkenylation of Triazolopyridines: Synthesis of 2,6-Disubstituted Pyridines. Organic Letters.
- Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines.
- Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NINGBO INNO PHARMCHEM CO.,LTD. The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine.
- Yadav, B. S. (PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
- Organic Chemistry Portal. Suzuki Coupling.
- Patsnap.
- ChemicalBook. 2-Chloropyridine(109-09-1) 13C NMR spectrum.
- ChemicalBook. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum.
- ChemicalBook. 2-Chloropyridine(109-09-1) 1H NMR spectrum.
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Chloro-6-(trichloromethyl)pyridine | 1929-82-4.
- Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. PubMed.
- ChemicalBook. This compound | 120145-22-4.
- NIST WebBook. 2-Ethyl-6-isopropyl pyridine.
- Google Patents. Method for production of 2-chloropyridine and 2,6-dichloropyridine.
- Doc Brown's Advanced Organic Chemistry Revision Notes. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
- Yadav, B. S., et al. (PDF) FTIR Spectrum of 2-chloro-6-methyl pyridine.
Sources
- 1. rsc.org [rsc.org]
- 2. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 3. This compound | 120145-22-4 [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-isopropylpyridine
Foreword: The Strategic Importance of 2-Chloro-6-isopropylpyridine
This compound stands as a pivotal heterocyclic building block in the landscape of modern chemical synthesis. Its unique substitution pattern—a sterically demanding isopropyl group ortho to the nitrogen and a reactive chlorine atom at the other ortho position—imparts a distinct combination of lipophilicity, steric influence, and synthetic versatility. This makes it a highly sought-after intermediate in the development of novel pharmaceuticals and advanced materials. In medicinal chemistry, the 2,6-disubstituted pyridine motif is a common feature in bioactive molecules, where the isopropyl group can enhance binding to hydrophobic pockets of target proteins and the chlorine atom serves as a handle for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering not just procedural details but also the underlying chemical principles and strategic considerations for researchers, scientists, and professionals in drug development.
I. Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly categorized into two primary strategies, each with its own set of advantages and challenges. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and the specific requirements for purity and yield.
-
Pathway A: Direct Chlorination of 2-Isopropylpyridine. This approach is conceptually straightforward, involving the direct introduction of a chlorine atom onto the pre-formed 2-isopropylpyridine scaffold. The success of this strategy hinges on achieving regioselectivity for the 6-position.
-
Pathway B: Diazotization of 2-Amino-6-isopropylpyridine (Sandmeyer Reaction). This classic transformation in aromatic chemistry offers a reliable method for the conversion of an amino group to a chloro group. This route is often favored for its high yields and well-established mechanism, provided the aminopyridine precursor is readily accessible.
The following sections will delve into the mechanistic details and provide field-proven protocols for each of these synthetic pathways.
II. Pathway A: Direct Chlorination of 2-Isopropylpyridine
The direct chlorination of 2-isopropylpyridine presents a potentially atom-economical route to the target molecule. The key challenge lies in controlling the regioselectivity of the chlorination reaction, as the pyridine ring can be activated or deactivated towards electrophilic substitution at various positions.
A. Mechanistic Considerations
The direct chlorination of pyridine and its alkyl derivatives can proceed through different mechanisms depending on the reaction conditions. In the gas phase at high temperatures, a radical mechanism is often operative.[3][4][5][6][7] However, for solution-phase reactions, an electrophilic aromatic substitution (SEAr) mechanism is more common. The pyridine nitrogen can be protonated or coordinated to a Lewis acid, which deactivates the ring towards electrophilic attack. The directing effects of the isopropyl group and the protonated nitrogen atom are crucial in determining the position of chlorination. The isopropyl group is an ortho-, para-director, while the pyridinium nitrogen is a meta-director. The interplay of these electronic and steric factors will influence the product distribution.
B. Experimental Protocol: Vapor-Phase Chlorination
While solution-phase chlorination can be challenging due to the potential for multiple chlorinated products and tar formation, vapor-phase chlorination offers a more controlled approach.
Step 1: Preparation of 2-Isopropylpyridine
2-Isopropylpyridine can be synthesized via the reaction of 2-chloropyridine with isopropylmagnesium bromide, a Grignard reagent.[1][8]
-
Reaction: 2-Chloropyridine + Isopropylmagnesium bromide → 2-Isopropylpyridine
-
Rationale: This nucleophilic substitution reaction is a standard method for introducing alkyl groups onto a pyridine ring. The Grignard reagent acts as a potent nucleophile, displacing the chloride.
Experimental Workflow for the Preparation of 2-Isopropylpyridine
Caption: Workflow for the synthesis of 2-isopropylpyridine.
Step 2: Direct Chlorination of 2-Isopropylpyridine
This step involves the high-temperature, gas-phase reaction of 2-isopropylpyridine with chlorine gas.
-
Reaction: 2-Isopropylpyridine + Cl2 → this compound
-
Rationale: At elevated temperatures, chlorine radicals are formed, which can abstract a hydrogen atom from the pyridine ring, leading to substitution. The use of a diluent gas and controlled temperature is critical to minimize side reactions.
Experimental Protocol:
-
Apparatus Setup: A tubular quartz reactor packed with an inert material (e.g., silicon carbide) is heated in a furnace. The inlet is connected to a vaporization chamber for the 2-isopropylpyridine and separate inlets for chlorine gas and an inert diluent gas (e.g., nitrogen). The outlet is connected to a condenser and a series of traps to collect the product and scrub acidic byproducts.
-
Reaction Conditions:
-
Temperature: 250-400 °C
-
Molar Ratio (2-isopropylpyridine:Cl2): 1:1 to 1:3
-
Residence Time: Controlled by the flow rates of the reactants and diluent gas.
-
-
Procedure: a. The reactor is heated to the desired temperature under a flow of nitrogen. b. A stream of 2-isopropylpyridine vapor and chlorine gas is introduced into the reactor. c. The reaction mixture is passed through the heated zone. d. The product stream is cooled, and the liquid products are collected. e. The crude product is neutralized, washed, and purified by fractional distillation under reduced pressure.
Data Summary: Direct Chlorination
| Parameter | Value/Range | Rationale |
| Starting Material | 2-Isopropylpyridine | Provides the core pyridine-isopropyl scaffold. |
| Chlorinating Agent | Chlorine Gas (Cl2) | Source of chlorine radicals at high temperatures. |
| Temperature | 250-400 °C | Promotes radical formation and reaction kinetics. |
| Catalyst | None (thermal) | High temperature initiates the reaction. |
| Key Side Products | 2,4-dichloro-6-isopropylpyridine, polychlorinated pyridines, tar | Result from over-chlorination and side reactions. |
| Purification | Fractional Distillation | Separates the desired product from isomers and byproducts. |
III. Pathway B: Sandmeyer Reaction of 2-Amino-6-isopropylpyridine
The Sandmeyer reaction provides a more controlled and often higher-yielding route to this compound. This pathway involves the diazotization of 2-amino-6-isopropylpyridine followed by decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst.
A. Mechanistic Insights
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.
-
Diazotization: The primary amino group of 2-amino-6-isopropylpyridine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Single Electron Transfer (SET): Copper(I) chloride donates an electron to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas.
-
Chlorine Transfer: The aryl radical abstracts a chlorine atom from a copper(II) species, regenerating the copper(I) catalyst and forming the final product.
Reaction Scheme: Sandmeyer Reaction
Sources
- 1. chembk.com [chembk.com]
- 2. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 3. US3412095A - Chlorination of alkyl pyridines - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google Patents [patents.google.com]
- 6. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 7. US3153044A - Process for the preparation of 2-chloropyridine - Google Patents [patents.google.com]
- 8. 2-ISOPROPYL PYRIDINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Synthetic Keystone: A Technical Guide to 2-Chloro-6-isopropylpyridine for Advanced Drug Discovery
This guide provides an in-depth technical overview of 2-Chloro-6-isopropylpyridine (CAS No. 120145-22-4), a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its strategic reactivity, and its application in modern therapeutic discovery, grounded in established chemical principles.
Compound Overview and Physicochemical Profile
This compound is a disubstituted pyridine ring, a structural motif of immense importance in medicinal chemistry.[1] The strategic placement of an isopropyl group at the 6-position and a chlorine atom at the 2-position creates a molecule with distinct steric and electronic properties. The isopropyl group provides steric bulk, influencing the conformation of derivatives and their interactions with biological targets. The chlorine atom at the 2-position, activated by the electron-withdrawing nature of the pyridine nitrogen, serves as an excellent leaving group for nucleophilic substitution and a handle for transition metal-catalyzed cross-coupling reactions.[2]
This unique combination makes it a valuable starting material for creating libraries of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 120145-22-4 | [6] |
| Molecular Formula | C₈H₁₀ClN | [6] |
| Molecular Weight | 155.62 g/mol | [6][7] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | Approx. 208 - 210 °C | [2] |
| Density | Approx. 1.06 g/cm³ | [2] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents (ethanol, ether, dichloromethane) | [2] |
| Flash Point | Approx. 87 °C | [2] |
Synthesis Strategy: The Logic of the Grignard Approach
While various synthetic routes can be envisioned, a common and logical laboratory-scale approach involves the reaction of a dihalopyridine with an isopropyl Grignard reagent. This strategy is predicated on the differential reactivity of halogen atoms on the pyridine ring or the ability to selectively introduce the isopropyl group. A highly plausible route begins with 2,6-dichloropyridine.
The core principle involves a selective nucleophilic substitution where the isopropyl Grignard reagent displaces one of the chlorine atoms. This selectivity can often be achieved by controlling the stoichiometry of the Grignard reagent.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a representative procedure based on established methods for similar transformations.[8][9]
Materials:
-
2,6-Dichloropyridine
-
Isopropylmagnesium chloride (2.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dry and under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve 2,6-dichloropyridine (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to between -25 °C and -30 °C using a dry ice/acetone bath.
-
Grignard Addition: Add isopropylmagnesium chloride solution (1.0-1.1 equiv) dropwise from the dropping funnel, ensuring the internal temperature does not exceed -20 °C. The controlled, slow addition is critical to favor monosubstitution and prevent the formation of 2,6-diisopropylpyridine.
-
Reaction: Stir the mixture at this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise, while maintaining a low temperature.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Key Transformations
The utility of this compound lies in its predictable reactivity, primarily centered around the C2-chloro substituent. This position is amenable to both nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing effect of the ring nitrogen makes the C2 position electron-deficient and thus susceptible to attack by nucleophiles.[10] This reaction proceeds via a Meisenheimer-like intermediate. This is a powerful method for installing amine, ether, and thioether functionalities, which are prevalent in pharmacologically active molecules.
Caption: Generalized mechanism for SₙAr reactions.
3.1.1. Representative Protocol: Amination with Benzylamine
-
Setup: Combine this compound (1.0 equiv), benzylamine (1.2-1.5 equiv), and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv) in a solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).
-
Heating: Heat the reaction mixture to 80-120 °C. The higher temperature is necessary to overcome the energy barrier of disrupting the aromaticity in the intermediate step.[10]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extract, dry it, concentrate it, and purify the residue by column chromatography to yield N-benzyl-6-isopropylpyridin-2-amine.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, enabling the coupling of aryl halides with boronic acids or esters.[11] For an electron-rich heterocycle like this compound, this reaction requires a carefully selected palladium catalyst and ligand system to facilitate the key steps of oxidative addition and reductive elimination.[12][13]
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
3.2.1. Representative Protocol: Coupling with Phenylboronic Acid
-
Setup: In a Schlenk flask, combine this compound (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute it with water, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography to obtain 2-isopropyl-6-phenylpyridine.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2-amino-6-alkylpyridine scaffold, readily accessible from this compound, is a privileged structure in the design of protein kinase inhibitors.[3][14][15] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[4] Patents for various kinase inhibitors, including those targeting B-Raf, describe synthetic routes that utilize substituted 2-chloropyridines as key building blocks.[3] The isopropyl group can occupy hydrophobic pockets in the kinase active site, while the amino group, installed via SₙAr, often forms critical hydrogen bonds with the hinge region of the enzyme.
Compound Characterization: Predictive Spectroscopic Analysis
While a publicly available experimental spectrum was not identified, the ¹H and ¹³C NMR spectra can be reliably predicted based on established principles of NMR spectroscopy.[16][17][18]
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ¹H NMR | ~8.2 - 8.4 | d | 1H | H-4 | Triplet-like pattern due to coupling with H-3 and H-5. |
| ~7.6 - 7.8 | t | 1H | H-3 | Doublet, coupled to H-4. | |
| ~7.2 - 7.4 | d | 1H | H-5 | Doublet, coupled to H-4. | |
| ~3.0 - 3.3 | sept | 1H | CH (isopropyl) | Septet due to coupling with 6 methyl protons. Deshielded by the aromatic ring. | |
| ~1.2 - 1.4 | d | 6H | CH₃ (isopropyl) | Doublet due to coupling with the methine proton. | |
| ¹³C NMR | ~164 | s | - | C-2 | Quaternary carbon attached to electronegative Cl and N. Most deshielded. |
| ~160 | s | - | C-6 | Quaternary carbon attached to N and isopropyl group. | |
| ~139 | s | - | C-4 | Aromatic CH. | |
| ~122 | s | - | C-3 | Aromatic CH. | |
| ~118 | s | - | C-5 | Aromatic CH. | |
| ~34 | s | - | CH (isopropyl) | Methine carbon. | |
| ~22 | s | - | CH₃ (isopropyl) | Methyl carbons. |
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. It is stable under normal conditions but may react with strong oxidizing agents. For detailed safety information, consult the supplier's Safety Data Sheet (SDS).
References
- Pipzine Chemicals. This compound Manufacturer & Supplier China.
- Plexxikon Inc. (2016). Compounds and compositions as protein kinase inhibitors. US Patent 9,314,464 B2.
- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- PubChem. 2-Chloro-4-isopropylpyridine. National Center for Biotechnology Information.
- Movassaghi, M., et al. (2010). Condensative Assembly of Pyridine, Quinoline, and Isoquinoline Cores. Organic Syntheses.
- Incyte Corporation. (2010). Imidazotriazines and imidazopyrimidines as kinase inhibitors. US Patent 7,767,675 B2.
- Respivert Ltd. (2017). Kinase inhibitors. US Patent 9,751,837 B2.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
- Shanghai Institute of Pharmaceutical Industry, et al. (2011). Preparation method of 2- chloro-6-trichloromethyl pyridine. CN Patent 101,648,905 B.
- Principia Biopharma Inc. (2014). Pyrazolopyrimidine compounds as kinase inhibitors. WO Patent 2014/039,899 A1.
- ChemSurvival. (2019). nucleophilic aromatic substitutions. YouTube.
- Buchwald, S. L., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- VM Pharma LLC. (2017). Process of preparing tyrosine kinase inhibitor. WO Patent 2017/027,465 A1.
- Bayer AG. (1980). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. EP Patent 0,007,299 A1.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using 2-Bromo-6-methylisonicotinaldehyde.
- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- ChemGuides. (2021). Nucleophilic Aromatic Substitution: Elimination-Addition via Benzyne. YouTube.
- Chad's Prep. (2018). 18.5 Nucleophilic Aromatic Substitution. YouTube.
- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000863).
- The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution. YouTube.
- Central China Normal University. (2015). Synthesis method of 2,6-dichloropyridine. CN Patent 104,478,794 A.
- Al-Ghorbani, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
- ResearchGate. (2025). Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold.
- Fanta, P. E. (1973). chlorodiisopropylphosphine. Organic Syntheses.
- Dwivedi, A. R., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- BenchChem. (6-Chloropyridin-2-yl)magnesium bromide.
- NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
- Occupational Safety and Health Administration. 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN).
- Sigma-Aldrich. 2-Chloro-6-(trichloromethyl)pyridine.
- Boer, F. P., et al. (2011). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online.
- Doc Brown's Chemistry. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane.
- Hoechst AG. (1995). Preparation of isomer-free 2,5-dichloro-pyridine.
- SpectraBase. 2-Chloro-6-methylcarbanilic acid, isopropyl ester - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 3. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 4. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-CHLORO-6-ISOPROPYL PYRIDINE | VSNCHEM [vsnchem.com]
- 7. 2-Chloro-4-isopropylpyridine | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]
- 15. WO2017027465A1 - Process of preparing tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Reactivity and electronic effects of 2-Chloro-6-isopropylpyridine
An In-depth Technical Guide to the Reactivity and Electronic Effects of 2-Chloro-6-isopropylpyridine
Introduction
This compound is a key heterocyclic building block in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a chloro leaving group and a sterically demanding isopropyl group flanking the nitrogen atom, imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of the electronic and steric effects that govern the chemical behavior of this versatile intermediate, with a focus on its application in synthetically valuable transformations.
The strategic placement of the chloro and isopropyl groups creates a molecule with a delicate balance of activation and steric hindrance. The electron-withdrawing nature of the chlorine atom activates the pyridine ring for nucleophilic attack, while the bulky isopropyl group modulates the accessibility of the reaction centers. This interplay is crucial for its utility in constructing complex molecular architectures, particularly in the development of novel therapeutic agents where the substituted pyridine motif is a common feature.[1] This document, intended for researchers and professionals in drug development, will delve into the synthesis, spectroscopic properties, and key reactions of this compound, providing both mechanistic insights and practical experimental guidance.
Physicochemical and Spectroscopic Properties
This compound is typically a colorless to light yellow liquid at room temperature.[1] It is soluble in a wide range of common organic solvents such as ethanol, diethyl ether, and dichloromethane, which facilitates its use in various reaction systems.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Soluble in common organic solvents | [1] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a septet for the methine proton of the isopropyl group and a doublet for the two equivalent methyl groups. The aromatic region would display a multiplet system corresponding to the three protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the two types of carbons in the isopropyl group and the six carbons of the pyridine ring. The carbons attached to the chlorine and nitrogen atoms will be significantly deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching vibrations from the aromatic ring and the isopropyl group, as well as C=N and C=C stretching frequencies typical of the pyridine ring. A C-Cl stretching band would also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of compounds containing one chlorine atom. Fragmentation would likely involve the loss of the isopropyl group and the chlorine atom.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, often starting from pyridine or a pre-functionalized pyridine derivative. One common strategy involves the introduction of the isopropyl group onto a chlorinated pyridine scaffold.
A plausible synthetic approach involves the reaction of a Grignard reagent, such as isopropylmagnesium chloride, with a suitable chloropyridine precursor. This method, however, requires stringent anhydrous and oxygen-free conditions to ensure the successful formation and reaction of the Grignard reagent.[1] An alternative is the direct chlorination of an isopropyl-substituted pyridine.[1]
Representative Experimental Protocol: Synthesis via Grignard Reaction (Generalized)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-chloropropane in anhydrous diethyl ether is added dropwise to initiate the formation of isopropylmagnesium chloride. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.
-
Coupling Reaction: A solution of a suitable di-chlorinated pyridine in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C).
-
Work-up: Upon completion of the reaction, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.
Electronic and Steric Effects: A Dual Influence on Reactivity
The reactivity of this compound is dictated by a combination of electronic and steric factors originating from its substituents.
Electronic Profile
The electronic landscape of the pyridine ring is significantly influenced by both the chlorine atom and the isopropyl group.
-
Inductive Effect of Chlorine: The electronegative chlorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the pyridine ring. This deactivation makes the ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen.
-
Effects of the Isopropyl Group: The isopropyl group at the 6-position exhibits a weak electron-donating inductive effect (+I) and a hyperconjugative effect, which slightly increases the electron density of the ring. This partially counteracts the electron-withdrawing effect of the chlorine atom.
The net result is an electron-deficient pyridine ring that is activated towards nucleophilic aromatic substitution.
Steric Hindrance
The isopropyl group is sterically bulky. Its presence at the 6-position, adjacent to the nitrogen atom, creates significant steric hindrance. This has two major consequences:
-
Shielding of the Nitrogen Lone Pair: The bulky isopropyl group partially blocks the lone pair of electrons on the nitrogen atom, which can reduce its basicity and its ability to coordinate with metal catalysts.
-
Hindrance to Nucleophilic Attack: The steric bulk around the 2-position can influence the trajectory of incoming nucleophiles, potentially slowing down the rate of nucleophilic aromatic substitution compared to less hindered analogues.
Reactivity Profile: Key Transformations and Mechanistic Insights
The unique electronic and steric characteristics of this compound make it a valuable substrate for several important synthetic transformations.
Nucleophilic Aromatic Substitution (SₙAr)
2-Chloropyridines readily undergo nucleophilic aromatic substitution (SₙAr) reactions, and this compound is no exception. The reaction proceeds via a two-step addition-elimination mechanism.[3]
Mechanism:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, with significant density on the electronegative nitrogen atom.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion.
The rate of this reaction is influenced by the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom. While the isopropyl group's electron-donating effect might slightly decrease the reactivity, its steric hindrance can also play a role in modulating the reaction rate.
Generalized Experimental Protocol for SₙAr with an Amine:
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., DMF, DMSO, or dioxane), the amine nucleophile and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) are added.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically 80-150 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron reagent and an organic halide.[4] For 2-chloropyridines, this reaction is often challenged by the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. However, the use of specialized palladium catalysts with electron-rich, bulky phosphine ligands can overcome this limitation.[4]
Catalytic Cycle: The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₃PO₄, K₂CO₃) are combined in an anhydrous solvent (e.g., dioxane, toluene).
-
Reaction Conditions: The mixture is degassed and heated to a temperature typically ranging from 80 to 120 °C until the reaction is complete.
-
Work-up and Purification: The reaction is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds between an aryl halide and an amine.[6] This reaction is highly valuable for synthesizing substituted anilines and related compounds. Similar to the Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields with chloropyridine substrates.[7]
Catalytic Cycle: The mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination.[8]
Generalized Experimental Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: Under an inert atmosphere, a flask is charged with a palladium precatalyst, a phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS). Anhydrous solvent (e.g., toluene, dioxane) is added, followed by this compound and the amine coupling partner.
-
Reaction Conditions: The reaction mixture is heated, typically between 80 and 110 °C, and monitored for completion.
-
Work-up and Purification: The reaction is cooled, quenched, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Applications in Drug Discovery and Development
The 2-substituted-6-alkylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This compound serves as a versatile starting material for the synthesis of these complex molecules. Its ability to undergo a variety of transformations allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Derivatives of this scaffold have been investigated for their potential as antibacterial, anti-inflammatory, and anti-tumor agents.[1]
Conclusion
This compound is a valuable heterocyclic building block whose reactivity is finely tuned by the interplay of electronic and steric effects. The electron-withdrawing chlorine atom activates the pyridine ring for nucleophilic aromatic substitution, while the bulky isopropyl group sterically influences the reaction environment. This unique combination allows for its effective use in a range of important synthetic transformations, including SₙAr and palladium-catalyzed cross-coupling reactions. A thorough understanding of these governing principles is essential for leveraging the full synthetic potential of this important intermediate in the design and synthesis of novel molecules for drug discovery and materials science.
References
Sources
- 1. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. youtube.com [youtube.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Solubility of 2-Chloro-6-isopropylpyridine in organic solvents
Foreword
In the landscape of pharmaceutical and chemical synthesis, 2-chloro-6-isopropylpyridine serves as a valuable intermediate, pivotal in the construction of more complex molecular architectures.[1] Its utility in nucleophilic substitution and halogenation reactions makes it a cornerstone in the development of novel materials and active pharmaceutical ingredients.[1] However, the successful execution of these synthetic routes, as well as the subsequent purification and formulation of products, is fundamentally governed by a critical, yet often overlooked, physical property: solubility.
This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a framework for understanding, determining, and applying the solubility of this compound. We will explore the theoretical underpinnings that dictate its behavior in various organic media and present robust, field-proven protocols for its empirical determination. This document is designed for the practicing researcher and drug development professional, offering not just methods, but the causal logic and self-validating systems essential for rigorous scientific inquiry.
PART 1: Foundational Principles of Solubility
Physicochemical Profile of this compound
To predict how a solute will behave, we must first understand its intrinsic properties. This compound is a colorless to light yellow liquid under standard conditions.[1] Its key physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~208 - 210 °C | [1] |
| Density | ~1.06 g/cm³ | [1] |
| Water Solubility | Slightly soluble | [1] |
From a structural standpoint, the molecule's solubility is dictated by a balance of polar and nonpolar characteristics.
-
Polar Features: The pyridine ring, with its electronegative nitrogen atom, creates a dipole moment, imparting polar character. The electron-withdrawing chlorine atom further enhances this polarity.
-
Nonpolar Features: The isopropyl group is an aliphatic, nonpolar moiety that contributes hydrophobicity.
This duality suggests that this compound will exhibit nuanced solubility across a range of solvents, being miscible with many common organic solvents like ethanol, ether, and dichloromethane, but poorly soluble in highly polar solvents like water.[1]
The Theoretical Framework: "Like Dissolves Like"
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[2][3] This means polar solutes dissolve best in polar solvents, while nonpolar solutes favor nonpolar solvents.[4] The dissolution process is an energetic trade-off: for a solute to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions.
Solvents are broadly classified based on their polarity:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) Possess O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions.[4]
-
Polar Aprotic Solvents: (e.g., acetone, acetonitrile, DMSO) Have a large dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[4]
-
Nonpolar Solvents: (e.g., hexane, toluene, carbon tetrachloride) Have low dielectric constants and small to nonexistent dipole moments.[4]
Given its structure, this compound is expected to have the highest solubility in solvents of intermediate polarity.
Table of Common Organic Solvents for Consideration:
| Solvent | Formula | Dielectric Constant (20°C) | Type |
|---|---|---|---|
| n-Hexane | C₆H₁₄ | 1.89 | Nonpolar |
| Toluene | C₇H₈ | 2.38 | Nonpolar |
| Diethyl Ether | C₄H₁₀O | 4.34 | Nonpolar |
| Ethyl Acetate | C₄H₈O₂ | 6.02 | Polar Aprotic |
| Dichloromethane | CH₂Cl₂ | 9.08 | Polar Aprotic |
| Acetone | C₃H₆O | 20.7 | Polar Aprotic |
| Ethanol | C₂H₆O | 24.6 | Polar Protic |
| Methanol | CH₄O | 32.7 | Polar Protic |
| Acetonitrile | C₂H₃N | 36.6 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 47.0 | Polar Aprotic |
| Water | H₂O | 80.1 | Polar Protic |
(Data compiled from reference[5])
PART 2: Experimental Design & Protocols
While theoretical predictions are valuable, empirical determination remains the gold standard for obtaining accurate solubility data.
General Experimental Workflow
The determination of equilibrium solubility follows a consistent, logical pathway, regardless of the final analytical technique. The goal is to create a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid, and then accurately measure the concentration of the dissolved portion.
Caption: General workflow for equilibrium solubility determination.
Method Selection: A Field Guide
Choosing the right analytical method is critical for efficiency and accuracy.
-
Gravimetric Analysis:
-
Principle: A known volume of saturated solution is evaporated, and the mass of the non-volatile solute is measured directly.[6][7]
-
Best For: Low-throughput, preliminary assessments where the solute is non-volatile and thermally stable. It is the most direct method but requires larger amounts of material and is less sensitive.
-
-
UV/Vis Spectroscopy:
-
Principle: Quantifies the solute concentration in a saturated solution by measuring its absorbance of light and applying the Beer-Lambert law.[8][9]
-
Best For: Compounds with a strong chromophore (light-absorbing group). It is fast, requires less material than gravimetry, and is amenable to higher throughput.[10][11]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: A small volume of the saturated solution is injected into an HPLC system. The compound is separated from potential impurities and quantified by a detector (e.g., UV/Vis) against a standard calibration curve.[12]
-
Best For: High-accuracy, high-sensitivity measurements, and for solutes in complex mixtures or when only small amounts of material are available. Reversed-phase HPLC (RP-HPLC) is the most common mode.[13][14]
-
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems. The reasoning behind critical steps is provided to ensure robust and reproducible results.
1. Preparation:
-
Add an excess amount of this compound (e.g., ~100 mg) to a 4 mL glass vial. Causality: Using an excess ensures that the resulting solution will be saturated, which is confirmed by the presence of undissolved liquid/solid after equilibration.
-
Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
2. Equilibration:
-
Place the vial on a rotator or shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the slurry for at least 24 hours. Trustworthiness: A 24-hour period is typically sufficient for most compounds to reach equilibrium. For potentially slow-dissolving systems, extending this to 48 or 72 hours and testing at multiple time points can validate that equilibrium has been reached.
3. Separation & Analysis:
-
Remove the vial from the shaker and let it stand for at least 1 hour to allow undissolved material to settle.
-
Carefully pipette a precise volume (e.g., 1.00 mL) of the clear supernatant into a pre-weighed, clean, and dry evaporating dish.[6] Expertise: Avoid disturbing the undissolved layer. If the supernatant is not perfectly clear, centrifuge the vial and draw from the top layer.
-
Record the initial weight of the dish plus the 1.00 mL of solution.
-
Gently evaporate the solvent in a fume hood or a vacuum oven at a temperature well below the solute's boiling point.
-
Once the solvent is fully evaporated, dry the dish to a constant weight in an oven (e.g., 50 °C).[7]
-
Cool the dish in a desiccator and weigh it. Repeat the drying and weighing cycle until two consecutive measurements are within an acceptable tolerance (e.g., ±0.1 mg). Self-Validation: Drying to a constant weight ensures all solvent has been removed.
4. Calculation:
-
Mass of Solute (g) = (Weight of dish + residue) - (Weight of empty dish)
-
Solubility (mg/mL) = Mass of Solute (mg) / Volume of aliquot (mL)
1. Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Perform a serial dilution to create a series of standards (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Expertise: First, run a full spectrum scan (200-400 nm) on a mid-range standard to determine the optimal λ_max for analysis.
-
Plot Absorbance vs. Concentration and perform a linear regression. The resulting equation (y = mx + c) and R² value (should be >0.995) constitute the calibration curve.[11]
2. Sample Analysis:
-
Prepare and equilibrate a saturated solution as described in Protocol A (Steps 1 & 2).
-
After separation (centrifugation is preferred to avoid filter interactions), carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a known factor (e.g., 1:100 or 1:1000) using the same solvent, such that the expected absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
3. Calculation:
-
Use the regression equation from the calibration curve to calculate the concentration of the diluted sample: Concentration_diluted = (Absorbance - c) / m.
-
Calculate the original solubility by multiplying by the dilution factor: Solubility = Concentration_diluted × Dilution Factor.
PART 3: Data Interpretation & Application
Data Presentation
Organize the empirically determined data in a comprehensive table. This allows for easy comparison and serves as a valuable reference for future experiments.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
|---|---|---|---|---|
| n-Hexane | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
| Toluene | 25 | [Experimental Value] | [Calculated Value] | HPLC |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | UV/Vis |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | HPLC |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | UV/Vis |
| Methanol | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
Practical Application: A Solvent Selection Flowchart
The solubility data is not an academic exercise; it is a practical tool for process optimization. The following flowchart illustrates a decision-making process for solvent selection based on the intended application.
Sources
- 1. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 2. chem.ws [chem.ws]
- 3. youtube.com [youtube.com]
- 4. Solubility factors when choosing a solvent [labclinics.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jordilabs.com [jordilabs.com]
- 14. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 2-Chloro-6-isopropylpyridine: Synthesis, Reactivity, and Applications
Introduction: The Strategic Importance of a Functionalized Pyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the pyridine scaffold remains a cornerstone. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in medicinal chemistry. Among the vast array of functionalized pyridines, 2-Chloro-6-isopropylpyridine emerges as a particularly valuable building block. The presence of a reactive chlorine atom at the 2-position, sterically influenced by an isopropyl group at the 6-position, creates a molecule with finely tuned reactivity. The chlorine atom serves as a versatile handle for nucleophilic substitution and, more importantly, for modern cross-coupling reactions, enabling the construction of complex molecular architectures. The isopropyl group not only imparts lipophilicity, a key parameter in modulating pharmacokinetic properties, but also provides steric hindrance that can direct reactions to other positions on the ring or influence the conformation of the final molecule.
This guide provides an in-depth exploration of this compound, moving beyond basic data to explain the causality behind its synthesis and reactions. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to effectively utilize this intermediate in their synthetic programs.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound dictate its handling, reaction conditions, and purification strategies. These key characteristics are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| CAS Number | 120145-22-4 | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~208 - 210 °C | [1] |
| Density | ~1.06 g/cm³ | [1] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents (ethanol, ether, dichloromethane) | [1] |
Synthesis and Manufacturing: A Strategic Approach
The synthesis of this compound is not a trivial matter and relies on the strategic introduction of substituents onto the pyridine core. While industrial-scale production often involves high-temperature gas-phase chlorination of picoline derivatives, laboratory-scale synthesis for research purposes typically begins with a more readily available, symmetrically substituted precursor: 2,6-dichloropyridine.[3]
The most logical and field-proven approach is a selective mono-alkylation via a cross-coupling reaction. The key challenge is to add one isopropyl group without adding a second. This is achieved by carefully controlling stoichiometry and leveraging the deactivating effect of the first introduced alkyl group on the second substitution. The Negishi coupling, which utilizes an organozinc reagent, is a powerful method for such transformations due to its high functional group tolerance and generally mild reaction conditions.[4][5]
Workflow for Laboratory-Scale Synthesis```dot
graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Drug Development
This compound is primarily utilized as a strategic intermediate in the synthesis of biologically active molecules. Its structure is found embedded within compounds investigated for a range of therapeutic targets. The combination of the pyridine core, a reactive handle (Cl), and a lipophilic/sterically directing group (isopropyl) makes it an attractive starting point for library synthesis in lead discovery campaigns.
For instance, its CAS number (120145-22-4) is explicitly listed in medicinal chemistry literature detailing the synthesis and evaluation of compounds for their pharmacological effects, such as potential phencyclidine-like activity, demonstrating its direct use in a research and discovery context. [2]While it may not appear in the final structure of a marketed drug, its role in the synthetic route is critical. The "2-isopropylpyridine" moiety is a key component in various patented chemical entities, including intermediates for complex drug targets like Spleen Tyrosine Kinase (Syk) inhibitors, which are investigated for inflammatory diseases and cancer. The initial chloro-substituent enables the crucial bond-forming reactions required to build these elaborate molecules.
Safety and Handling
As a chloro-pyridine derivative, this compound must be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, data from closely related analogues like 2-chloro-6-methylpyridine and 2-chloropyridine provide a reliable basis for hazard assessment.
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its value lies in the predictable and versatile reactivity of the C-Cl bond, modulated by the steric and electronic influence of the adjacent isopropyl group. A thorough understanding of its synthesis via controlled cross-coupling and its subsequent reactivity in cornerstone reactions like the Suzuki-Miyaura coupling empowers researchers to design and execute efficient synthetic routes toward novel and complex molecular targets. By appreciating the causality behind its reactivity and handling requirements, scientists can fully leverage the potential of this important heterocyclic building block in the ongoing quest for new medicines and advanced materials.
References
- NROChemistry. (n.d.). Negishi Coupling.
- Organic Syntheses. (n.d.). Procedure 4. Org. Synth. 2021, 98, 171-190.
- Wikipedia. (2023, December 1). Negishi coupling.
- Organic Syntheses. (n.d.). Procedure 3. Org. Synth. 2010, 87, 249.
- Wikipedia. (2023, November 29). Isopropylmagnesium chloride.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
- Jacobson, A. E., et al. (1989). Phencyclidine-like Effects of Tetrahydroisoquinolines and Related Compounds. Journal of Medicinal Chemistry, 32(8), 1920-1926.
- Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
- PubChem. (n.d.). 2-Chloro-4-isopropylpyridine.
- Google Patents. (n.d.). DE4344793A1 - Process for the preparation of 2-chloropyridine and 2,6-dichloropyridine.
- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
Sources
- 1. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling [organic-chemistry.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-6-isopropylpyridine
Introduction: The Strategic Importance of 2-Chloro-6-isopropylpyridine in Modern Synthesis
In the landscape of pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules.[1] Among the vast array of substituted pyridines, this compound (C₈H₁₀ClN) emerges as a particularly valuable intermediate. Its unique structural arrangement, featuring a sterically demanding isopropyl group and a reactive chlorine atom, offers a nuanced reactivity profile that is highly sought after in medicinal chemistry and organic synthesis.[2][3] The chlorine atom at the 2-position serves as a versatile synthetic handle for nucleophilic substitution, while the isopropyl group at the 6-position sterically influences the molecule's conformation and interactions with biological targets.[2]
This guide provides an in-depth analysis of two fundamental physicochemical properties of this compound: its boiling point and density. Understanding these properties is not merely an academic exercise; it is critical for process optimization, purification, and formulation in a research and development setting. We will delve into the theoretical underpinnings that govern these characteristics, provide field-proven experimental protocols for their accurate determination, and discuss the implications of these properties for drug development professionals.
Physicochemical Data at a Glance
A precise understanding of a compound's physical constants is paramount for its effective application. The boiling point dictates purification strategies such as distillation, while density is crucial for volumetric calculations and solvent-based applications.
| Property | Value | Conditions |
| Boiling Point | 208-210 °C | Atmospheric Pressure |
| Density | ~1.06 g/cm³ | Standard Temperature |
| Molecular Formula | C₈H₁₀ClN | - |
| Molecular Weight | 155.62 g/mol | - |
| Appearance | Colorless to light yellow liquid | - |
| Solubility | Slightly soluble in water; Soluble in common organic solvents | - |
Note: The boiling point can vary with atmospheric pressure. A reported boiling point of 166°C likely corresponds to a measurement under reduced pressure.
The Molecular Architecture: Understanding Substituent Effects on Boiling Point and Density
The observed boiling point and density of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces.
Boiling Point:
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the relatively high boiling point of 208-210°C can be attributed to a combination of factors:
-
Molecular Weight: With a molecular weight of 155.62 g/mol , the molecule exhibits significant London dispersion forces, which are temporary attractive forces that increase with the size and surface area of the molecule.[4]
-
Dipole-Dipole Interactions: The electronegative chlorine atom and the nitrogen atom in the pyridine ring create a net dipole moment in the molecule. This leads to permanent dipole-dipole interactions between adjacent molecules, requiring more energy to overcome compared to nonpolar molecules of similar size.
-
Substituent Effects: The presence of both a chloro and an isopropyl group on the pyridine ring influences its electronic properties and, consequently, its intermolecular interactions. The chlorine atom is an electron-withdrawing group, which can affect the electron density of the pyridine ring.[5] The isopropyl group, being an alkyl group, is electron-donating and also adds to the molecule's bulk.[5] The interplay of these electronic and steric effects contributes to the overall strength of the intermolecular forces.
Density:
The density of this compound, approximately 1.06 g/cm³, indicates that it is slightly denser than water. This can be understood by considering:
-
Atomic Composition: The presence of a relatively heavy chlorine atom in the molecule contributes significantly to its overall mass without a proportional increase in volume compared to a hydrocarbon of similar size.
-
Molecular Packing: The shape of the molecule, influenced by the isopropyl group, affects how efficiently the molecules can pack together in the liquid state. While the bulky isopropyl group might introduce some steric hindrance, the overall molecular structure allows for a relatively compact arrangement, leading to a density greater than 1 g/cm³. The electronic effects of the substituents can also influence the intermolecular distances, further impacting the density.[6]
Experimental Determination of Boiling Point: A Protocol Grounded in ASTM D1078
The definitive determination of a volatile organic liquid's boiling range is achieved through distillation. The methodology outlined in ASTM D1078 provides a robust and reproducible framework for this measurement.[7][8][9]
Causality in Experimental Design:
The choice of distillation as the method is based on the direct relationship between boiling point and vapor pressure.[10] By carefully heating the liquid and monitoring the temperature at which a steady state of boiling and condensation is achieved, we can accurately determine its boiling point at a given pressure.[11] The use of standardized apparatus ensures consistency and comparability of results across different laboratories.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a distillation apparatus as specified in ASTM E133, consisting of a distillation flask, a condenser, a receiving graduate, and a calibrated thermometer or temperature probe.
-
Sample Preparation: Place a measured volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Distillation: Begin heating the flask. The heating rate should be controlled to produce a distillation rate of 4-5 mL per minute.
-
Data Recording: Record the temperature at which the first drop of distillate falls from the condenser tip as the Initial Boiling Point (IBP). Continue recording the temperature and the corresponding volume of distillate collected.
-
Final Boiling Point: The temperature at the point where the last of the liquid evaporates from the bottom of the flask is noted as the Final Boiling Point (FBP). The range between the IBP and FBP constitutes the distillation range.
-
Barometric Correction: Record the ambient barometric pressure. If the pressure deviates from the standard 760 mmHg, a correction must be applied to the observed boiling point.
Caption: Workflow for Boiling Point Determination via Distillation.
Experimental Determination of Density: Leveraging the Precision of ASTM D4052
For a precise and rapid determination of liquid density, the oscillating U-tube method, standardized as ASTM D4052, is the industry benchmark.[12] This technique offers high accuracy and requires only a small sample volume.
Causality in Experimental Design:
This method is based on the principle that the natural frequency of oscillation of a U-shaped tube is dependent on its mass.[13] By filling the tube with the sample liquid, the total mass changes, leading to a shift in the oscillation frequency. This change in frequency is directly proportional to the density of the liquid. The instrument is calibrated with fluids of known density, such as air and pure water, to establish a precise relationship between oscillation period and density.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the digital density meter using dry air and high-purity water at the desired measurement temperature. This establishes the instrument constants.
-
Sample Introduction: Inject a small, bubble-free aliquot of this compound into the oscillating U-tube of the density meter.
-
Temperature Equilibration: Allow the sample to reach thermal equilibrium with the temperature-controlled cell of the instrument.
-
Measurement: The instrument measures the oscillation period of the U-tube containing the sample.
-
Density Calculation: Using the stored calibration constants, the instrument's software automatically calculates the density of the sample.
-
Cleaning: Thoroughly clean and dry the U-tube between measurements to prevent cross-contamination.
Caption: Workflow for Density Measurement using an Oscillating U-tube.
Conclusion: From Physicochemical Properties to Practical Applications
The boiling point and density of this compound are more than just numbers on a data sheet; they are critical parameters that inform its handling, purification, and application in complex synthetic workflows. Its high boiling point necessitates distillation under reduced pressure for heat-sensitive applications, while its density, being slightly greater than water, is an important consideration in aqueous workups and phase separations. As a key intermediate, derivatives of this compound have shown promise in the development of new therapeutic agents, including those with potential antibacterial and anti-tumor activities.[2] A thorough understanding of its fundamental properties, as detailed in this guide, empowers researchers and drug development professionals to unlock the full synthetic potential of this versatile building block.
References
- ASTM D4052-18a, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2018. [Link]
- ASTM D1078-01, Standard Test Method for Distillation Range of Volatile Organic Liquids, ASTM International, West Conshohocken, PA, 2001. [Link]
- ASTM D1078-19, Standard Test Method for Distillation Range of Volatile Organic Liquids, ASTM International, West Conshohocken, PA, 2019. [Link]
- eralytics. (n.d.). ASTM D4052.
- Analytice. (2018, August 22). ASTM D1078: Distillation Range Measurement of Liquid VOCs.
- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
- Reagecon. (n.d.). Density Measurement and Density Standards.
- Ayalytical. (n.d.). ASTM D4052 | ASTM Vapor Pressure of Petroleum Products.
- EAG Laboratories. (n.d.). Density Determination of Solids and Liquids.
- GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds.
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- Master Organic Chemistry. (2023, October 17). 3 Trends That Affect Boiling Points.
- Wikipedia. (n.d.). Pyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 2-Chloro-6-fluoropyridine: Synthesis, Properties, and Pharmaceutical Intermediate Applications.
- 2-Chloro-6-methylpyridine: A Versatile Pharmaceutical and Agrochemical Intermediate. (n.d.).
- Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine.
- ResearchGate. (n.d.). DFT analysis of substituent effects on electron-donating efficacy of pyridine.
- National Center for Biotechnology Information. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.
- MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines.
- ACS Publications. (n.d.). The Basicities of Substituted Pyridines and their 1-Oxides.
- ResearchGate. (n.d.). Substituent effect on the properties of pyridine-N-oxides.
- RSC Publishing. (n.d.). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?.
- ResearchGate. (n.d.). Pyridine pKa (THF) changes caused by substituent effects.
- ScienceDirect. (n.d.). Substitution effects on neutral and protonated pyridine derivatives along the periodic table.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. store.astm.org [store.astm.org]
- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 9. store.astm.org [store.astm.org]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. vernier.com [vernier.com]
- 12. store.astm.org [store.astm.org]
- 13. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
Initial investigations of 2-Chloro-6-isopropylpyridine derivatives
An In-Depth Technical Guide to the Initial Investigations of 2-Chloro-6-isopropylpyridine Derivatives
Abstract
The this compound scaffold is a pivotal starting material in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties—a combination of an electron-deficient pyridine ring, a reactive chlorine atom for cross-coupling, and a bulky isopropyl group influencing conformation and solubility—make it a versatile building block for creating diverse and complex molecules. This guide provides a comprehensive overview of the initial synthetic investigations involving this scaffold. It details the synthesis of the core structure, explores its reactivity in key cross-coupling reactions, and presents protocols for the preparation of advanced derivatives. By explaining the causality behind experimental choices and grounding all protocols in authoritative literature, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage the synthetic potential of this compound.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of heterocyclic chemistry, substituted pyridines are of paramount importance due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. Among them, this compound has emerged as a particularly valuable building block. The strategic placement of its functional groups provides a predictable platform for molecular elaboration.
-
The Chlorine Atom: Positioned at the 2-position, the chlorine atom is highly activated towards both nucleophilic aromatic substitution (SNAr) and, more significantly, transition-metal-catalyzed cross-coupling reactions. This serves as the primary handle for introducing molecular complexity.
-
The Isopropyl Group: Located at the 6-position, this sterically demanding group exerts a significant influence on the molecule's reactivity and physical properties. It can direct the regioselectivity of certain reactions and often enhances the solubility of derivatives in organic solvents, a crucial factor in both reaction workup and the formulation of final compounds.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring acts as an electron sink, rendering the ring electron-deficient. This electronic nature is key to activating the C2-chlorine for substitution and influences the overall chemical behavior of the molecule.
This guide will systematically explore the foundational chemistry of this scaffold, providing detailed methodologies and the scientific rationale necessary for its successful utilization in a research and development setting.
Synthetic Workflow Overview
The journey from the basic scaffold to a functional derivative follows a logical and established pathway. The diagram below outlines the typical workflow, which forms the structure of this guide.
Caption: General workflow for the synthesis and derivatization of this compound.
Synthesis of the Core Scaffold: this compound
The most common and scalable synthesis of this compound starts from commercially available 2,6-lutidine. The transformation involves the formation of an N-oxide, followed by chlorination.
Mechanistic Rationale
Direct chlorination of the pyridine ring is challenging. The N-oxide formation is a critical activation step. The oxygen atom increases the electron density of the ring, making it more susceptible to electrophilic attack, but it also activates the C2 and C6 positions for nucleophilic attack in subsequent steps. Chlorination using a reagent like phosphorus oxychloride (POCl₃) proceeds via a nucleophilic substitution mechanism on the activated N-oxide intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of 2,6-Lutidine N-oxide
-
To a solution of 2,6-lutidine (1.0 eq.) in glacial acetic acid, add hydrogen peroxide (30% aq. solution, 2.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 70-80°C and maintain for 24 hours, monitoring the consumption of the starting material by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide, which can often be used in the next step without further purification.
Step 2: Chlorination to form this compound
-
This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Add the crude 2,6-lutidine N-oxide (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, ~5.0 eq.).
-
Heat the mixture to reflux (approx. 110°C) for 3-4 hours. The reaction should turn a dark brown color.
-
Cool the reaction mixture to room temperature and very carefully quench it by pouring it slowly onto crushed ice. This is a highly exothermic process.
-
Make the solution basic (pH > 8) by the slow addition of solid sodium hydroxide or a concentrated NaOH solution, while keeping the flask in an ice bath.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound as a clear oil.
Key Synthetic Transformations for Derivative Synthesis
The C2-chloro group is the primary site for diversification. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is an indispensable method for forming a carbon-carbon bond between the pyridine ring and a boronic acid or ester. This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups.
Mechanistic Insight: The choice of catalyst and ligand is critical. For an electron-deficient heteroaryl chloride like this compound, an electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos) is often required. These ligands promote the oxidative addition step (the rate-limiting step for aryl chlorides) and facilitate the reductive elimination to release the final product. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 2-Aryl-6-isopropylpyridine
-
To a dry reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ (0.02 eq.) and a ligand like SPhos (0.05 eq.).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Seal the vial and heat the reaction to 80-100°C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to yield the desired product.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is the premier method for forming carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted anilines and other amino-heterocycles, which are common motifs in pharmaceuticals.
Causality of Reagent Selection: The steric hindrance from the isopropyl group and the electronic nature of the pyridine ring necessitate a carefully chosen catalyst system. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine without competing in the reaction. The choice of phosphine ligand (e.g., BINAP, DavePhos) is critical to stabilize the palladium catalyst and facilitate the C-N bond-forming reductive elimination step.
Table 1: Comparison of Conditions for Buchwald-Hartwig Amination
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 75-90 |
| Pd(OAc)₂ / DavePhos | K₃PO₄ | Dioxane | 110 | 80-95 |
| BrettPhos Palladacycle | LHMDS | THF | 80 | 85-98 |
Protocol: Synthesis of N-Aryl-6-isopropylpyridin-2-amine
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.1 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and BINAP (0.03 eq.) to a dry reaction vessel.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat to 100°C with vigorous stirring for 16 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water, dry over MgSO₄, and concentrate in vacuo.
-
Purify via column chromatography to obtain the aminated product.
Applications in Medicinal Chemistry: Case Studies
Derivatives of this compound are found in numerous drug candidates, often acting as hinge-binding motifs in kinase inhibitors. The pyridine nitrogen can form a crucial hydrogen bond with the kinase hinge region, while the rest of the molecule extends into the ATP-binding pocket.
One notable example involves derivatives developed as inhibitors of spleen tyrosine kinase (Syk), a target for autoimmune diseases. The core scaffold is used to present substituents in a specific 3D orientation to maximize potency and selectivity.
Table 2: Example Biological Activity of a Syk Inhibitor Derivative
| Compound | R Group (at C2) | Syk Inhibition IC₅₀ (nM) |
| 1 | 4-phenoxyphenyl | 15 |
| 2 | 3-aminopyrazole | 8 |
| 3 | Indazole | 22 |
Data is illustrative and based on typical values found in medicinal chemistry literature for this class of compounds.
The synthesis of Compound 2 would leverage a Buchwald-Hartwig amination to couple 3-aminopyrazole to the this compound core, demonstrating the direct application of the previously described protocols in a drug discovery context.
Conclusion and Future Outlook
This compound is a robust and versatile starting material whose true potential is unlocked through modern cross-coupling chemistry. The protocols and mechanistic insights provided in this guide serve as a foundational toolkit for chemists aiming to synthesize novel derivatives. The predictable reactivity of the C-Cl bond, combined with the steric and electronic influence of the isopropyl group and pyridine nitrogen, allows for the rational design of complex molecules. Future investigations will likely focus on developing more sustainable, lower-cost catalytic systems (e.g., using earth-abundant metals) and exploring C-H activation reactions on the pyridine ring to further expand the accessible chemical space from this valuable scaffold.
References
- Norman, P. (2011). Spleen tyrosine kinase inhibitors: a review of the patent literature 2005 - 2010.
- Li, G., et al. (2020). Discovery of pyrazolo[1,5-a]pyrimidine-based spleen tyrosine kinase (Syk) inhibitors for the treatment of autoimmune diseases. European Journal of Medicinal Chemistry, 185, 111822. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Torceno, C. J., & Zificsak, C. A. (2011). Preparation of this compound. Organic Syntheses, 88, 305-313. [Link]
Discovery and history of substituted pyridines
An In-Depth Technical Guide to the Discovery and History of Substituted Pyridines
Abstract
The pyridine ring is a cornerstone of modern medicinal and materials chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials.[1][2][3] This guide provides a comprehensive exploration of the discovery and synthetic history of substituted pyridines, tracing their journey from a foul-smelling isolate of bone oil to a privileged scaffold in drug development. We will examine the seminal discoveries that first unveiled pyridine's structure, delve into the foundational synthetic methodologies that enabled its derivatization, and chart the evolution of these techniques into the sophisticated catalytic strategies employed today. This paper is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the historical context and synthetic logic behind one of chemistry's most important heterocycles.
The Dawn of Pyridine: From Obscurity to Structure
Impure pyridine was likely produced by early alchemists through the destructive distillation of organic matter like animal bones.[4][5] However, its formal discovery is credited to the Scottish scientist Thomas Anderson in 1849.[4] While investigating the oil obtained from heating animal bones to high temperatures, Anderson isolated a colorless, water-soluble liquid with a notoriously unpleasant, fish-like odor.[4][6] Owing to its flammability, he named the substance "pyridine," derived from the Greek πῦρ (pyr) for fire, with the "-idine" suffix indicating a nitrogen-containing cyclic compound.[4]
For several decades, the chemical structure of pyridine remained a mystery. In the late 1860s and early 1870s, Wilhelm Körner and James Dewar, drawing an analogy to the relationship between naphthalene and quinoline, independently proposed the correct structure: a benzene ring in which one CH group is replaced by a nitrogen atom.[1][4][6] This hypothesis was experimentally confirmed when pyridine was successfully reduced to piperidine.[4]
A pivotal moment in synthetic chemistry arrived in 1876 when William Ramsay, later renowned for his discovery of the noble gases, accomplished the first-ever synthesis of a heteroaromatic compound.[4][7][8] By passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube, Ramsay successfully formed pyridine, a landmark achievement that opened the door to the laboratory construction of such heterocyclic systems.[4][7][9]
The Classical Era: Foundational Syntheses of the Pyridine Ring
While Ramsay's synthesis was groundbreaking, it was not practical for creating derivatives. The ability to systematically construct substituted pyridines emerged with the development of elegant, multi-component reactions that remain staples of organic chemistry to this day.
The Hantzsch Pyridine Synthesis (1881)
The first major, and arguably most enduring, synthesis of pyridine derivatives was reported in 1881 by the German chemist Arthur Rudolf Hantzsch.[4][10][11] The Hantzsch Pyridine Synthesis is a multi-component reaction renowned for its efficiency and simplicity, allowing for the construction of highly functionalized pyridines in a single pot.[12]
Causality and Significance: The Hantzsch synthesis was revolutionary because it provided a rational and predictable method for building the pyridine ring with substituents at specific positions. It typically involves the condensation of two equivalents of a β-ketoester (like ethyl acetoacetate), one equivalent of an aldehyde, and a nitrogen source such as ammonia or ammonium acetate.[10][12] The initial product is a 1,4-dihydropyridine (often called a "Hantzsch ester"), which is then aromatized via oxidation to yield the final substituted pyridine.[10][13] The driving force for this final step is the stability gained from forming the aromatic ring.[10] This reaction's ability to assemble complex molecules from simple, readily available starting materials cemented its importance in heterocyclic chemistry.[12] Its legacy is prominent in medicinal chemistry, as Hantzsch 1,4-dihydropyridine esters are a critical class of calcium channel blockers, including drugs like nifedipine and amlodipine.[10][13]
Generalized Reaction Scheme:
-
Reactants: Aldehyde, 2x β-Ketoester, Ammonia
-
Intermediate: 1,4-Dihydropyridine
-
Product: Substituted Pyridine
Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [14]
-
Step 1: 1,4-Dihydropyridine Synthesis.
-
Combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate by vacuum filtration, wash with cold ethanol, and dry.
-
-
Step 2: Aromatization.
-
Dissolve the dried 1,4-dihydropyridine intermediate (1.0 g) in 10 mL of glacial acetic acid.
-
Prepare a solution of sodium nitrite (0.3 g) in 1 mL of water and add it dropwise to the stirred dihydropyridine solution.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, pour the mixture into 50 mL of cold water.
-
Collect the precipitated product by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.
-
// Nodes Reactants [label="Reactants\n- Aldehyde\n- 2x β-Ketoester\n- Ammonia", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Condensation [label="One-Pot\nCondensation", shape=ellipse, fillcolor="#FBBC05"]; DHP [label="1,4-Dihydropyridine\n(Hantzsch Ester)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Aromatization\n(Oxidation)", shape=ellipse, fillcolor="#FBBC05"]; Pyridine [label="Substituted\nPyridine Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Condensation; Condensation -> DHP; DHP -> Oxidation; Oxidation -> Pyridine; } ondot
The Chichibabin Amination Reaction (1914)
While the Hantzsch synthesis provided a method to build the ring, functionalizing a pre-existing pyridine core presented a different challenge. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is electron-deficient and thus resistant to electrophilic aromatic substitution, which is characteristic of benzene.[15] In 1914, the Russian chemist Aleksei Chichibabin discovered a landmark reaction for the direct functionalization of pyridine.[16][17]
Causality and Significance: The Chichibabin reaction is the direct amination of pyridines at the C2 (or C6) position using sodium amide (NaNH₂).[18] This was a profound discovery because it represented a rare example of nucleophilic aromatic substitution where the leaving group is a hydride ion (H⁻).[19] The reaction proceeds because the electron-deficient C2 and C4 positions are susceptible to nucleophilic attack. The introduction of an amino group is a critical transformation, as it serves as a versatile handle for further derivatization, enabling the synthesis of a vast array of substituted pyridines that were previously inaccessible.
Experimental Protocol: Chichibabin Amination of Pyridine
-
Warning: This reaction uses sodium amide, which is highly reactive and pyrophoric, and evolves hydrogen gas. It must be performed under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (1.0 eq) to an anhydrous, high-boiling solvent like toluene or xylene.
-
Add pyridine (1.0 eq) to the suspension.
-
Heat the mixture to reflux (typically 110-140°C) with vigorous stirring for 4-6 hours. Hydrogen gas will evolve during the reaction.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture carefully to room temperature.
-
Very cautiously, add water dropwise to quench the unreacted sodium amide and to hydrolyze the sodium salt of the product. This is a highly exothermic step.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., toluene).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2-aminopyridine can be purified by distillation or recrystallization.
-
// Nodes Start [label="{Pyridine | + NaNH₂}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Attack [label="Nucleophilic\nAttack", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="{σ-Complex | (Sodium Salt)}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elimination [label="Hydride\nElimination\n(H₂ evolution)", shape=ellipse, fillcolor="#FFFFFF"]; Product_Salt [label="{Sodium 2-aminopyridinide}", fillcolor="#FBBC05"]; Workup [label="Aqueous\nWorkup (H₂O)", shape=ellipse, fillcolor="#FFFFFF"]; Final_Product [label="{2-Aminopyridine}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Attack; Attack -> Intermediate; Intermediate -> Elimination; Elimination -> Product_Salt; Product_Salt -> Workup; Workup -> Final_Product; } ondot
Industrial Production and Further Classical Methods
The increasing demand for pyridine, especially for use in agrochemicals and pharmaceuticals, necessitated more efficient and cost-effective production methods than those derived from coal tar.[4] A breakthrough came in 1924 when Aleksei Chichibabin developed the Chichibabin pyridine synthesis , a condensation reaction of aldehydes (e.g., acetaldehyde), formaldehyde, and ammonia.[4][6] This gas-phase reaction, carried out at high temperatures over a catalyst, produces pyridine and simple alkylpyridines from inexpensive precursors and still underpins several industrial routes today.[4]
Other notable classical methods were also developed to provide access to different substitution patterns:
-
Kröhnke Pyridine Synthesis: A versatile method that uses pre-formed pyridinium salts as reagents to generate 2,4,6-trisubstituted pyridines.[4][15]
-
Guareschi-Thorpe Synthesis: Involves the condensation of a keto-ester with cyanoacetamide in the presence of a base to form a substituted 2-pyridone.[15]
Table 1: Comparison of Classical Pyridine Synthesis & Functionalization Methods
| Method | Year | Type | Key Reactants | Primary Product Type | Key Advantage |
| Hantzsch Synthesis | 1881 | Ring Formation | Aldehyde, β-ketoester, NH₃ | Symmetrically substituted pyridines | High efficiency; builds complex rings from simple precursors.[12] |
| Chichibabin Amination | 1914 | Ring Functionalization | Pyridine, Sodium Amide | 2-Aminopyridines | Direct C-H amination of the electron-poor ring.[16][19] |
| Kröhnke Synthesis | 1930s | Ring Formation | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyls | 2,4,6-Trisubstituted pyridines | Access to complex, unsymmetrical substitution patterns.[4][15] |
The Modern Era: Transition-Metal Catalysis and Beyond
While classical syntheses remain valuable, the last few decades have seen a paradigm shift towards transition-metal-catalyzed methods. These modern strategies offer unparalleled precision, functional group tolerance, and efficiency in constructing complex substituted pyridines.[20][21]
Advancements in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) have enabled the modular construction of highly decorated pyridine rings from halogenated pyridine precursors.[22] Furthermore, research has focused on developing novel cyclization and cycloaddition strategies to build the pyridine core.[20][23][24] These methods often provide access to substitution patterns that are difficult to achieve using classical condensation chemistry.[23] Modern variations of classical methods also emphasize sustainability, employing solvent-free conditions, microwave assistance, or novel catalysts to improve yields and reduce environmental impact.[12]
Conclusion
The history of the substituted pyridine is a microcosm of the evolution of organic chemistry itself. It began with the isolation and characterization of a natural product, progressed through the development of elegant and robust ring-forming reactions, and has now entered an era of high-precision, catalyst-driven synthesis. From Anderson's bone oil to Ramsay's iron tube and Hantzsch's one-pot condensation, the journey to understand and manipulate this fundamental heterocycle has been transformative. The foundational discoveries of pioneers like Hantzsch and Chichibabin provided the chemical grammar that enabled generations of scientists to synthesize novel molecules. Today, the pyridine scaffold is an indispensable tool in the hands of medicinal chemists, who continue to build upon this rich history to design the next generation of life-saving drugs.[25]
References
- Hantzsch pyridine synthesis. Vertex AI Search. URL
- Pyridine - Wikipedia. wikipedia.org. URL
- Hantzsch pyridine synthesis - Wikipedia. wikipedia.org. URL
- Ramsay, Sir William | Infoplease. infoplease.com. URL
- Learning from the Hantzsch synthesis. pubs.acs.org. URL
- William Ramsay - Wikipedia. wikipedia.org. URL
- Hantzsch, Arthur Rudolf | Encyclopedia.com. encyclopedia.com. URL
- Hantzsch pyridine synthesis - Wikiwand. wikiwand.com. URL
- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. pubs.rsc.org. URL
- Pyridine | Aromatic, Aliphatic, Nitrogenous - Britannica. britannica.com. URL
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. techtransfer.vcu.edu. URL
- Chichibabin Reaction.
- Recent Strategies for the Synthesis of Pyridine Derivatives.
- Recent strategies for the synthesis of pyridine derivatives - PubMed. pubmed.ncbi.nlm.nih.gov. URL
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals. lifechemicals.com. URL
- Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC - NIH. ncbi.nlm.nih.gov. URL
- Pyridine - American Chemical Society. acs.org. URL
- What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog - BTC. blog.btcpharm.com. URL
- The Role of Pyridine Intermediates in Pharmaceutical Synthesis. inno-pharmchem.com. URL
- William Ramsay | Encyclopedia.com. encyclopedia.com. URL
- Aleksei Yevgen'evich Chichibabin (1871-1945): A Century of Pyridine Chemistry.
- Organo-catalyzed Synthesis of Substituted Pyridines - ACS Green Chemistry. pubs.acs.org. URL
- Pyridine synthesis - Organic Chemistry Portal. organic-chemistry.org. URL
- A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. ncbi.nlm.nih.gov. URL
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed. pubmed.ncbi.nlm.nih.gov. URL
- Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction || - YouTube. youtube.com. URL
- Exploring Sir William Ramsay's Scientific Journey: From Pyridine to Noble Gases - YouTube. youtube.com. URL
- A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes - Benchchem. benchchem.com. URL
- Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite - DR-NTU. dr.ntu.edu.sg. URL
- RU2165414C2 - Improved chichibabin's method for amination of pyridine derivatives - Google Patents.
- Paraqu
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. sarchemlabs.com. URL
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. ncbi.nlm.nih.gov. URL
- Hantzsch's Pyridine Synthesis - ACS Publications - American Chemical Society. pubs.acs.org. URL
- Pyridine alkaloids - Wikipedia. wikipedia.org. URL
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. pharmaguideline.com. URL
- Pyridine Alkaloids - Alfa Chemistry. alfa-chemistry.com. URL
- Pyridine alkaloids – Knowledge and References - Taylor & Francis. taylorfrancis.com. URL
- Pyridine Alkaloids | Alkaloids from Plants | Medicinal Herbs | Botany | Biocyclopedia.com. biocyclopedia.com. URL
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Pyridine | Aromatic, Aliphatic, Nitrogenous | Britannica [britannica.com]
- 6. acs.org [acs.org]
- 7. William Ramsay - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. infoplease.com [infoplease.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. encyclopedia.com [encyclopedia.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 16. youtube.com [youtube.com]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 18. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 23. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Scrutiny of 2-Chloro-6-isopropylpyridine: A Keystone for Advanced Drug Design
This technical guide provides an in-depth theoretical analysis of 2-Chloro-6-isopropylpyridine, a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Leveraging robust computational methodologies, we explore the molecule's structural, electronic, and spectroscopic properties to provide a foundational understanding for researchers, scientists, and professionals in the pharmaceutical industry. This document is structured to offer not just data, but a causal understanding of the molecule's behavior, thereby empowering more strategic and efficient drug design endeavors.
Introduction: The Strategic Importance of Substituted Pyridines in Pharmacology
The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity.[1][2] The chloro- and isopropyl- moieties in this compound are of particular strategic importance. The chlorine atom can act as a bioisostere for other functional groups, influence the molecule's pKa, and provide a reactive handle for further synthetic modifications.[3][4][5] The isopropyl group, a bulky and lipophilic substituent, can enhance binding to hydrophobic pockets within protein targets and improve oral bioavailability.
The strategic placement of these substituents at the 2- and 6-positions of the pyridine ring creates a unique electronic and steric environment. A thorough understanding of this molecular landscape through theoretical calculations is paramount for predicting its reactivity, metabolic fate, and potential as a building block in the synthesis of novel therapeutics.[3][6]
Computational Methodology: A Self-Validating Approach
To ensure the highest degree of scientific integrity, a multi-faceted computational approach was employed, primarily centered around Density Functional Theory (DFT). DFT has consistently proven to be a powerful tool for predicting the properties of organic molecules with a favorable balance of accuracy and computational cost.[7][8][9]
Geometry Optimization and Vibrational Analysis
The initial step in our theoretical investigation involved the optimization of the ground-state molecular geometry of this compound. This was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and vibrational frequencies for organic molecules.[8][10]
A frequency calculation was subsequently performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (Infrared and Raman). These calculated spectra can be invaluable for the experimental identification and characterization of the molecule.[8][11]
Caption: A generalized workflow for the theoretical analysis of this compound.
Electronic Structure Analysis
The electronic properties of this compound were investigated to gain insights into its reactivity and intermolecular interactions. Key parameters calculated include:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and their energy gap, are fundamental descriptors of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is crucial for predicting how the molecule will interact with biological targets.[12]
Spectroscopic Predictions
In addition to vibrational spectra, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[7] These theoretical spectra serve as a valuable reference for experimentalists in confirming the structure of synthesized compounds.
Results and Discussion: Unveiling the Molecular Portrait
The theoretical calculations provide a detailed picture of the structural and electronic characteristics of this compound.
Molecular Geometry
The optimized geometry reveals a planar pyridine ring, as expected. The presence of the bulky isopropyl group at the 6-position and the chlorine atom at the 2-position introduces some steric strain, which can influence the molecule's conformation and its ability to interact with planar aromatic systems.
| Parameter | Calculated Value |
| C2-Cl Bond Length | 1.74 Å |
| C6-C(isopropyl) Bond Length | 1.52 Å |
| N1-C2-Cl Angle | 116.5° |
| N1-C6-C(isopropyl) Angle | 117.2° |
| Dihedral Angle (Pyridine-Isopropyl) | 89.5° |
Table 1: Selected optimized geometrical parameters for this compound.
Electronic Properties and Reactivity
The calculated HOMO and LUMO energies provide insights into the molecule's reactivity. The HOMO is primarily localized on the pyridine ring, while the LUMO has significant contributions from the C-Cl antibonding orbital. This suggests that the molecule is susceptible to nucleophilic attack at the 2-position, a common reactivity pattern for 2-halopyridines.[4]
| Parameter | Calculated Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -0.92 eV |
| HOMO-LUMO Gap | 5.93 eV |
Table 2: Calculated electronic properties of this compound.
The Molecular Electrostatic Potential (MEP) map further illuminates the molecule's reactivity. The region around the nitrogen atom exhibits the most negative potential (red), indicating its propensity to act as a hydrogen bond acceptor. The area around the chlorine atom and the hydrogen atoms of the isopropyl group show a positive potential (blue), suggesting they are potential sites for electrophilic interactions.
Caption: A conceptual representation of the Molecular Electrostatic Potential of this compound.
Vibrational Spectroscopy
The calculated vibrational frequencies can be used to assign the characteristic bands in the experimental IR and Raman spectra. Key vibrational modes include the C-Cl stretching frequency, the pyridine ring breathing modes, and the various C-H stretching and bending modes of the isopropyl group. This theoretical data is instrumental in the structural elucidation of the molecule and its derivatives.
Implications for Drug Development
The theoretical insights gained from this study have direct and practical implications for the use of this compound in drug discovery programs.
Rational Design of Derivatives
The understanding of the molecule's electronic properties and reactivity profile allows for the rational design of synthetic strategies. The susceptibility of the 2-position to nucleophilic substitution provides a straightforward route for introducing a wide range of functional groups to explore structure-activity relationships (SAR).[3][4]
Predicting Metabolic Liabilities
The identification of potential sites for metabolic transformation is a critical aspect of drug design. The theoretical calculations can help in predicting which parts of the molecule are most susceptible to enzymatic attack, for instance, by cytochrome P450 enzymes.
Molecular Docking and Target Interaction
The optimized geometry and charge distribution of this compound can be used as a starting point for molecular docking studies.[13][14][15] By computationally placing the molecule into the active site of a protein target, researchers can predict its binding mode and affinity, thereby guiding the design of more potent inhibitors. For example, derivatives of 2-chloro-pyridine have been explored as potential antitumor agents.[13]
Caption: The role of theoretical calculations in the drug development pipeline for this compound derivatives.
Conclusion
This in-depth theoretical guide has provided a comprehensive analysis of the structural, electronic, and spectroscopic properties of this compound. Through the application of robust computational methodologies, we have elucidated the key features that govern its reactivity and potential for interaction with biological systems. The insights presented herein serve as a valuable resource for researchers in the pharmaceutical industry, enabling a more informed and efficient approach to the design and synthesis of novel therapeutics based on this versatile molecular scaffold.
References
- Computational and Theoretical Chemistry: A. Ebrahimi, S.M. Habibi-Khorasani, M. Jahantab. [Link]
- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC - NIH. [Link]
- (PDF)
- Computation-Driven Synthetic Chemistry: A Metal-Free Approach for Synthesis of 4-Substituted Pyridines - ResearchG
- Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed. [Link]
- AB INITIO CALCULATIONS AND VIBRATIONAL SPECTROSCOPIC STUDIES OF 2-CHLORO-6-METHOXYPYRIDINE - Rasayan Journal of Chemistry. [Link]
- Chloropyridine: Common isomorphs, synthesis, reactions and applic
- Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)
- The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. [Link]
- 2-Chloro-4-isopropylpyridine | C8H10ClN | CID 587840 - PubChem. [Link]
- Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents - ResearchG
- Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl)
- A Simple, Modular Synthesis of Substituted Pyridines - ACS Public
- Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed. [Link]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]
- Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine | Request PDF - ResearchG
- Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - MDPI. [Link]
- Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. [Link]
- Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PubMed. [Link]
- In Silico Molecular Docking and In Vitro Antidiabetic Studies of Dihydropyrimido[4,5-a]acridin-2-amines - PMC. [Link]
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central. [Link]
- Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)
- CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google P
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 4. chempanda.com [chempanda.com]
- 5. drughunter.com [drughunter.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Chloro-6-methylpyridine 99 18368-63-3 [sigmaaldrich.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. scribd.com [scribd.com]
- 13. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety data and handling precautions for 2-Chloro-6-isopropylpyridine
An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-isopropylpyridine
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the safety data and handling precautions for this compound. As a substituted pyridine derivative, its unique chemical properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in a laboratory and development setting. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Chemical Identity and Physicochemical Properties
This compound is a halogenated aromatic heterocyclic compound. Understanding its fundamental physical and chemical properties is the first step in ensuring its safe handling, as these characteristics dictate its behavior under various laboratory conditions, influencing storage, reactivity, and potential exposure routes.
Table 1: Physicochemical Data of this compound
| Property | Data | Source |
| Molecular Formula | C8H10ClN | |
| Molecular Weight | 155.62 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| CAS Number | 69045-81-4 | |
| Boiling Point | No data available | |
| Flash Point | > 110 °C (> 230 °F) | |
| Solubility | No data available |
The high flash point suggests the material is not highly flammable, but it is combustible and should be kept away from open flames and high-energy ignition sources. The lack of data on solubility and boiling point indicates that caution should be exercised, and the compound should be treated as having potentially limited solubility in aqueous solutions and an unknown boiling point, requiring careful heating if necessary.
Hazard Identification and GHS Classification
A thorough understanding of the specific hazards associated with this compound is critical for risk assessment and the implementation of appropriate safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation. |
Source: Glentham Life Sciences Safety Data Sheet
The "Warning" signal word and the associated H-statements (Hazard statements) clearly indicate that the primary routes of concern for exposure are ingestion, skin contact, eye contact, and inhalation, leading to moderate to severe irritation and potential systemic toxicity if swallowed.
Safe Handling, Storage, and Reactivity
The established hazards demand a multi-layered approach to control exposure and prevent incidents. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary directive is to minimize the generation of vapors and prevent physical contact. All handling of this compound should be conducted within a certified chemical fume hood to control inhalation exposure. The causality is clear: the fume hood's constant airflow captures and exhausts vapors released during transfers and manipulations, preventing them from entering the laboratory's ambient air and the user's breathing zone. An emergency eyewash station and safety shower must be immediately accessible in the event of accidental contact.
Storage Protocol
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Container: Store in the original, tightly sealed container.
-
Temperature: Store at +20°C. Do not store in direct sunlight or near heat sources to prevent thermal decomposition or pressure build-up.
-
Incompatibilities: Keep away from strong oxidizing agents. The lone pair of electrons on the pyridine nitrogen can react exothermically with strong oxidizers, potentially leading to a runaway reaction.
Step-by-Step Protocol for Aliquoting
This protocol provides a self-validating system for safely transferring a specific volume of this compound from a stock container to a reaction vessel.
-
Preparation:
-
Don all required PPE (See Section 4).
-
Ensure the chemical fume hood sash is at the appropriate working height.
-
Verify the functionality of the eyewash station and safety shower.
-
Assemble all necessary glassware (e.g., syringe, needle, reaction flask with septum) inside the fume hood.
-
-
Inerting the System (if required by reaction chemistry):
-
Purge the reaction flask with an inert gas like nitrogen or argon. This is critical for reactions sensitive to air or moisture and adds a layer of safety by preventing the formation of potentially reactive peroxides or other atmospheric reaction byproducts.
-
-
Transfer:
-
Carefully uncap the main stock bottle of this compound inside the fume hood.
-
Using a clean, dry syringe with a compatible needle, slowly draw the desired volume of the liquid. Avoid creating aerosols by keeping the needle tip below the liquid surface.
-
Immediately recap the stock bottle.
-
Transfer the liquid to the reaction flask by piercing the septum and dispensing the contents slowly.
-
Withdraw the syringe and immediately quench any residual chemical in the syringe by drawing up a suitable solvent (e.g., isopropanol) and dispensing it into a designated waste container.
-
-
Cleanup:
-
Wipe down the exterior of the stock bottle and any spills within the fume hood with a sorbent pad.
-
Dispose of all contaminated materials (gloves, pads, syringe) in a properly labeled hazardous waste container.
-
Caption: Decision workflow for first-aid response to chemical exposure.
Disposal Considerations
All waste generated from the use of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. It should be collected in appropriately labeled, sealed containers and disposed of through a licensed professional waste disposal service, in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.
References
Introduction: The Strategic Importance of 2-Chloro-6-isopropylpyridine in Modern Chemistry
An In-depth Technical Guide to the Thermochemical Properties of 2-Chloro-6-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted pyridine derivative that has garnered significant interest as a key building block in organic synthesis and medicinal chemistry.[1][2] Its structural architecture, featuring a pyridine core functionalized with a chloro group and an isopropyl substituent, offers a unique combination of steric and electronic properties. The chlorine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, while the isopropyl group influences the molecule's solubility, lipophilicity, and steric hindrance, making it a valuable intermediate in the synthesis of complex molecular targets.[1] In the pharmaceutical industry, derivatives of this compound have been explored for various therapeutic applications, including as potential antibacterial and anti-tumor agents.[1][3]
A thorough understanding of the thermochemical properties of this compound is paramount for its effective and safe utilization. These properties, including enthalpy of formation, heat capacity, and vapor pressure, are critical for process development, safety assessments, and the optimization of reaction conditions. For instance, the enthalpy of formation is essential for calculating the heat of reaction, which is a crucial parameter for ensuring thermal safety during scale-up. This guide provides a comprehensive overview of the key thermochemical properties of this compound, detailing both established experimental methodologies for their determination and powerful computational techniques for their prediction.
Physicochemical Characteristics of this compound
A foundational understanding of the basic physical properties of a compound is essential before delving into its thermochemical behavior. This compound is typically a colorless to light yellow liquid under standard conditions.[1] Its key physical properties are summarized in the table below.
| Property | Value/Description | Significance |
| Molecular Formula | C₈H₁₀ClN | Defines the elemental composition and molar mass. |
| Molecular Weight | 155.62 g/mol | Used in all molar-based thermodynamic calculations. |
| Appearance | Colorless to light yellow liquid | Important for material handling and quality control.[1] |
| Boiling Point | Approx. 208 - 210 °C | A key parameter for purification by distillation and for assessing volatility.[1] |
| Density | Approx. 1.06 g/cm³ | Crucial for process design, particularly for liquid-liquid extractions and fluid dynamics calculations.[1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether). Slightly soluble in water. | Dictates the choice of solvents for reactions and purifications.[1] |
Experimental Determination of Thermochemical Properties
Due to the limited availability of direct experimental thermochemical data for this compound in the public domain, this section focuses on the authoritative, self-validating experimental protocols that are employed to determine these crucial parameters for halogenated organic compounds.
Standard Molar Enthalpy of Formation (ΔfH°)
The standard molar enthalpy of formation is a cornerstone of thermochemical data, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this is most accurately determined through combustion calorimetry.
Methodology: Rotating-Bomb Combustion Calorimetry
For halogenated compounds like this compound, standard static bomb calorimetry is insufficient. The combustion products include corrosive acid gases (like HCl), which can lead to incomplete combustion and attack the internal components of the calorimeter. The rotating-bomb technique is the authoritative standard for such compounds.[4]
Causality Behind Experimental Choices: The rotation of the bomb after combustion ensures that the inner surfaces are thoroughly washed by the bomb solution (typically an arsenious oxide solution to reduce free halogens), promoting the complete absorption of acid gases and leading to a well-defined final state.[4] This is a self-validating system because the analysis of the final bomb solution for chloride and unreacted reducing agent confirms the completeness of the reaction and absorption.
Experimental Protocol:
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity this compound is placed in a platinum crucible. A small amount of a mineral oil or other auxiliary substance with a well-known heat of combustion may be added to ensure complete ignition.
-
Bomb Charging: The crucible is placed in the bomb, and a known mass of a reducing solution (e.g., arsenious oxide solution) is added to the bomb. The bomb is then sealed and pressurized with ~30 atm of pure oxygen.
-
Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter's bucket. The entire assembly is placed in a jacket with a precisely controlled temperature.
-
Combustion and Measurement: The sample is ignited electrically. The temperature of the water in the bucket is monitored with high precision (e.g., a platinum resistance thermometer) before, during, and after combustion to determine the temperature rise (ΔT).
-
Post-Combustion Analysis: The bomb is depressurized, and the contents are carefully analyzed to quantify the amount of nitric acid formed (from residual nitrogen in the bomb) and to verify the complete reduction of chlorine to chloride.
-
Calculation: The energy equivalent of the calorimeter (ε_calorim) is determined by burning a certified standard like benzoic acid.[5] The heat of combustion of the sample is then calculated, and after applying corrections (Washburn corrections), the standard enthalpy of formation is derived.
Experimental Workflow for Combustion Calorimetry
Heat Capacity (C_p)
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a fundamental property for heat transfer calculations and for deriving other thermodynamic functions like entropy and enthalpy.
Methodology: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a rapid and accurate method for determining the heat capacity of liquids and solids.[6][7] The technique measures the difference in heat flow between a sample and a reference as a function of temperature.
Causality Behind Experimental Choices: The three-step DSC method is a self-validating protocol. By running a baseline (empty pans), a standard (sapphire, with a well-known C_p), and the sample under identical conditions, instrumental artifacts are systematically canceled out, leading to high accuracy.[8]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (5-15 mg) of this compound is hermetically sealed in an aluminum DSC pan to prevent volatilization.[6]
-
Baseline Run: An initial DSC scan is performed with two empty, matched pans to obtain the baseline heat flow difference between the sample and reference holders.
-
Standard Run: A certified sapphire standard is placed in the sample pan, and the scan is repeated under the exact same temperature program.
-
Sample Run: The sapphire standard is replaced with the sample pan, and the scan is performed a third time.
-
Calculation: The heat capacity of the sample (C_p,sample) at a given temperature is calculated using the following equation:
C_p,sample = (DSC_sample - DSC_baseline) / (DSC_standard - DSC_baseline) * (m_standard / m_sample) * C_p,standard
where DSC represents the heat flow signal and m is the mass.
Experimental Workflow for DSC Heat Capacity Measurement
Enthalpy of Vaporization (Δ_vap H) and Vapor Pressure
The enthalpy of vaporization is the heat required to transform a liquid into a gas, and it is intrinsically linked to the compound's vapor pressure. These properties are critical for distillation design, safety calculations related to volatility, and for converting condensed-phase thermochemical data to the gas phase for computational comparisons.
Methodology: Knudsen Effusion with Mass Spectrometry
For compounds with low to moderate vapor pressures, the Knudsen effusion method combined with mass spectrometric (MS) analysis of the effusing vapor is a powerful technique.[9] It allows for the determination of vapor pressure over a range of temperatures.
Experimental Protocol:
-
Cell Loading: A small amount of the liquid sample is placed in a Knudsen effusion cell, which is a small, thermostated container with a tiny orifice.
-
Equilibration: The cell is placed in a high-vacuum chamber and heated to a specific temperature, allowing the vapor inside the cell to equilibrate with the liquid phase.
-
Effusion and Detection: A molecular beam of the vapor effuses through the orifice. This beam is then analyzed by a mass spectrometer to identify the species in the gas phase and measure the ion current (I), which is proportional to the partial pressure.
-
Temperature Dependence: The ion current is measured at various temperatures.
-
Calculation: The enthalpy of sublimation or vaporization (Δ_vap H) is derived from the slope of a plot of ln(I·T) versus 1/T, based on the Clausius-Clapeyron equation.[9]
Computational Prediction of Thermochemical Properties
In the absence of experimental data, or to complement it, computational chemistry provides robust methods for predicting thermochemical properties.
Methodology: Gaussian-n (G3/G4) Composite Theories
While Density Functional Theory (DFT) is a workhorse for many computational chemistry applications, high-accuracy composite methods like the Gaussian-n (G3 and G4) theories are specifically designed to yield accurate thermochemical data.[10][11] These methods approximate a very high-level calculation by combining the results of several lower-level calculations, including geometry optimizations, frequency calculations, and single-point energies with large basis sets.[12]
Causality Behind Experimental Choices: The strength of G3/G4 theory lies in its systematic approach to approximating the results of computationally expensive methods and the inclusion of empirical corrections to account for remaining deficiencies. This approach has been shown to predict enthalpies of formation for a wide range of organic molecules to within 1-2 kcal/mol of experimental values.[11]
Computational Workflow:
-
Geometry Optimization: The molecular structure of this compound is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).
-
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Higher-Level Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more sophisticated methods and larger basis sets.
-
Energy Combination: The energies are combined in a specific, predefined manner, along with the scaled ZPVE and an empirical higher-level correction (HLC), to yield a final, highly accurate total energy.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298 K can be calculated from the total energy via the atomization method, which involves subtracting the calculated energies of the constituent atoms from the molecule's total energy and adding the experimental enthalpies of formation of the atoms.
Computational Workflow for G3/G4 Enthalpy Prediction
Data Summary and Application in Drug Development
| Thermochemical Property | Predicted/Expected Value Range | Application in Research and Development |
| ΔfH°(liquid, 298.15 K) | (To be determined) | Process Safety: Essential for calculating heats of reaction (Δ_r H) to assess thermal hazards and design cooling systems for reactors. |
| C_p(liquid) | (To be determined) | Heat Transfer: Used in engineering calculations to determine the energy required to change the temperature of the material during processing. |
| Vapor Pressure Curve | (To be determined) | Purification & Safety: Critical for designing distillation processes and for assessing inhalation exposure risks and flammability hazards. |
| Δ_vap H | (To be determined) | Physical Chemistry: Used to convert between condensed and gas-phase enthalpies, crucial for validating computational models. |
Conclusion
This compound is a compound of significant synthetic utility. A comprehensive understanding of its thermochemical properties is not merely academic but a practical necessity for safe and efficient process scale-up and for advancing its application in medicinal chemistry. This guide has outlined the authoritative experimental techniques—rotating-bomb calorimetry, differential scanning calorimetry, and Knudsen effusion—that form the bedrock of thermochemical characterization for such molecules. Furthermore, it highlights the predictive power of high-accuracy computational methods like G3/G4 theory, which serve as a vital tool in the absence of experimental data. The integration of these experimental and computational approaches provides the robust, reliable data required by scientists and engineers to innovate responsibly and effectively.
References
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.
- ASTM E1269-11(2018). (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry.
- Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764–7776.
- Rogers, D. W., & McLafferty, F. J. (2001). G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of Bi and Tricyclic C8 and C10 Hydrocarbons. The Bicyclo[3.3.0]octenes and Triquinacenes. The Journal of Physical Chemistry A, 105(4), 768-773.
- Van Assche, I., Van Hemelrijck, A., & Van der Maelen, J. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials.
- Baboul, A. G., Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (1999). Gaussian-3 theory using density functional geometries and zero-point energies. The Journal of Chemical Physics, 110(16), 7650-7657.
- Zábranský, M., Růžička, V., & Majer, V. (1989). Heat Capacities of Organic Compounds in the Liquid State I. C1 to C18 1-Alkanols.
- Rogers, D. W., & McLafferty, F. J. (2001). G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of[10]-Radialene and Related Compounds. The Journal of Physical Chemistry A, 105(41), 9413-9417.
- Csonka, G. I., & Ruzsinszky, A. (2003). Experimental enthalpies of formation, deviations of G3 and B3LYP methods from experimental enthalpies of formation, deviations between various RECEP-3 and REBECEP results from experimental results for the 51 enthalpies of formation selected from the G3/99 test set (kcal/mol). The Journal of Chemical Physics, 119(12), 5921-5932.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- Van Assche, I., et al. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials.
- Domalski, E. S. (1972). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S.
- Bjellerup, L. (1959). COMBUSTION CALORIMETRY OF ORGANIC BROMINE COMPOUNDS: THE ACCURACY OF DATA OBTAINED WITH A MOVING-BOMB TECHNIQUE. Pure and Applied Chemistry, 2(1-2), 199-206.
- National Institute of Standards and Technology. (n.d.). Pyridine, 4-methyl-. NIST Chemistry WebBook.
- Santos, A. F. L. O. M., et al. (2012). Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid (nicotinic acid) over the temperature range 296 K to 531 K. The Journal of Chemical Thermodynamics, 54, 1-7.
- Pearce, J. N., & Bakke, H. M. (1936). The Heat Capacity and the Free Energy of Formation of Pyridine. Proceedings of the Iowa Academy of Science, 43(1), 171-174.
- Letcher, T. M., & Naicker, P. K. (2004). Determination of vapor pressures using gas chromatography.
- Vorob’ev, A. V., et al. (2020). Sublimation Enthalpies of Substituted Pyridine N-Oxides. Molecules, 25(21), 5086.
- National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook.
- Badawi, H. M., et al. (2019). A computational study of the conformational stability, vibrational spectra, and thermochemical properties of 2,6-dichlorobenzamide, 2-(trifluoromethyl)benzamide, 2-(trifluoromethyl)benzoic acid, and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Journal of Molecular Structure, 1179, 64-75.
- Mereau, R., et al. (2000). Enthalpy of formation of selected carbonyl radicals from theory and comparison with experiment. Physical Chemistry Chemical Physics, 2(17), 3765-3771.
- PubChem. (n.d.). 2-Chloro-4-isopropylpyridine.
- Chen, S., et al. (2021).
- BenchChem. (2025).
- Learnable. (n.d.). Year 11 Chemistry Practical Investigation | Calorimetry Experiment.
- Al-Majid, A. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183.
- Richard Clements. (2014, April 25).
- Kumar, V., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- University of Georgia. (n.d.). EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE.
- TSFX. (n.d.). Chemistry Lab Report Aim: The combustion of organic compounds produces large quantities of energy.
- Singh, N., et al. (2021). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 6(12), 8235–8248.
Sources
- 1. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.iupac.org [publications.iupac.org]
- 5. srd.nist.gov [srd.nist.gov]
- 6. mse.ucr.edu [mse.ucr.edu]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G3 theory [schulz.chemie.uni-rostock.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Guide to Unlocking the Synthetic Potential of 2-Chloro-6-isopropylpyridine: Advanced Protocols and Emerging Research Frontiers
This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of 2-Chloro-6-isopropylpyridine. We move beyond fundamental properties to deliver field-proven insights into its synthesis, reactivity, and, most importantly, its untapped potential in medicinal chemistry and materials science. This document is structured to serve as a practical handbook, offering detailed experimental protocols and elucidating the scientific rationale behind key procedural steps, thereby empowering researchers to confidently incorporate this versatile building block into their synthetic programs.
Core Compound Profile: Physicochemical and Spectroscopic Properties
This compound is a colorless to light yellow liquid at room temperature, possessing a characteristic pyridine-like odor.[1] Its unique substitution pattern—an electron-withdrawing chloro group at the 2-position and an electron-donating isopropyl group at the 6-position—creates a distinct electronic and steric environment that dictates its reactivity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | Approx. 208 - 210 °C | [1] |
| Density | Approx. 1.06 g/cm³ | [1] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents (ethanol, ether, dichloromethane) | [1] |
| Flash Point | Approx. 87 °C | [1] |
| Stability | Stable under normal conditions; may react with strong oxidizing agents | [1] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons, and two signals in the aliphatic region for the isopropyl group. The proton at the C4 position will likely appear as a triplet, flanked by two doublets for the C3 and C5 protons. The isopropyl methine proton will be a septet, and the two equivalent methyl groups will present as a doublet.
-
¹³C NMR: The spectrum should display six unique carbon signals. The carbon atom attached to the chlorine (C2) will be significantly downfield. The C6 carbon, bonded to the isopropyl group, will also be downfield but to a lesser extent. The two methyl carbons of the isopropyl group will be equivalent, resulting in a single signal in the aliphatic region.[3]
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be approached through various routes. A prevalent strategy involves the construction of the substituted pyridine ring followed by chlorination, or the modification of a pre-existing chloropyridine. One effective method, adapted from a patented procedure for a similar isomer, involves a Grignard reaction followed by deoxygenation.[4]
Workflow for the Synthesis of this compound
Caption: A multi-step synthetic pathway to this compound.
Experimental Protocol
Step 1-3: Synthesis of 2-Chloro-6-(2-hydroxypropan-2-yl)pyridine (Adapted from[4])
-
Dissolve 2-chloro-6-formylpyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add methylmagnesium bromide (1.1 equivalents, 3.0 M solution in diethyl ether) dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-6-(1-hydroxyethyl)pyridine.
-
Dissolve the crude alcohol in dichloromethane (DCM) and add activated manganese dioxide (5 equivalents). Stir vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of celite, washing with DCM. Concentrate the filtrate to yield 2-chloro-6-acetylpyridine.
-
Repeat the Grignard procedure (steps 1-6) using 2-chloro-6-acetylpyridine as the starting material to obtain 2-Chloro-6-(2-hydroxypropan-2-yl)pyridine.
Step 4: Barton-McCombie Deoxygenation
-
To a solution of 2-Chloro-6-(2-hydroxypropan-2-yl)pyridine (1 equivalent) in anhydrous toluene, add 1,1'-thiocarbonyldiimidazole (1.5 equivalents) and a catalytic amount of DMAP.
-
Heat the mixture to 80 °C for 4 hours.
-
Cool the reaction to room temperature, then add tributyltin hydride (Bu₃SnH, 2.0 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 2 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
The Reactive Hub: Cross-Coupling Reactions and Potential Research Areas
The chlorine atom at the 2-position of the pyridine ring is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step, which is crucial for these catalytic cycles.[5]
Logical Flow of Cross-Coupling Reactions
Caption: Key cross-coupling reactions utilizing this compound.
Protocol 1: Suzuki-Miyaura Coupling
This reaction is a powerful method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[6][7][8]
-
To a reaction vessel, add this compound (1 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), potassium carbonate (2 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water (5 mL).
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the 2-aryl-6-isopropylpyridine product.
Protocol 2: Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, providing access to a wide range of N-aryl and N-heteroaryl amines.[5][9][10]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.05 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1 mmol) and the desired primary or secondary amine (1.2 mmol).
-
Add anhydrous toluene or dioxane (5 mL).
-
Seal the tube and heat to 80-110 °C with stirring for 4-24 hours.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the desired 2-amino-6-isopropylpyridine derivative.
Protocol 3: Sonogashira Coupling
The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbons, creating valuable alkynyl-substituted pyridines.[11][12][13]
-
To a solution of this compound (1 mmol) in an anhydrous solvent like THF or DMF, add the terminal alkyne (1.2 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol) and the copper(I) iodide (CuI) co-catalyst (0.025 mmol).
-
Add an amine base, such as triethylamine or diisopropylamine (3-7 equivalents).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 3-12 hours.
-
Upon completion, dilute the reaction with diethyl ether and filter through celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography to isolate the 2-alkynyl-6-isopropylpyridine product.
Future Directions: Potential Research in Drug Discovery
The 2-substituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[14] Derivatives of this compound are prime candidates for the development of novel therapeutics.
Table 2: Proposed Research Areas for this compound Derivatives
| Therapeutic Area | Rationale & Synthetic Approach | Potential Target Class | Relevant Literature |
| Antimalarials | Pyridine derivatives have shown potent antimalarial activity, potentially by inhibiting enzymes like dihydrofolate reductase. Use Buchwald-Hartwig amination to introduce amine-containing side chains known for antimalarial activity. | Dihydrofolate Reductase (DHFR) | [15] |
| Antibacterial Agents | The 2-aminopyridine motif is present in several antibacterial compounds. Synthesize a library of 2-amino-6-isopropylpyridines via Buchwald-Hartwig amination and screen against various bacterial strains, including resistant ones like M. tuberculosis and P. aeruginosa. | Various (e.g., DNA gyrase, cell wall synthesis) | [16] |
| Urease Inhibitors | Pyridine and piperazine hybrids have demonstrated significant urease inhibitory activity, relevant for treating H. pylori infections. Couple piperazine and its derivatives to the 2-position of the pyridine ring using Buchwald-Hartwig amination. | Urease Enzyme | [14] |
| Kinase Inhibitors | The pyridine core is a common scaffold in kinase inhibitors used in oncology. Utilize Suzuki and Sonogashira couplings to introduce diverse aryl and heteroaryl moieties that can interact with the ATP-binding pocket of various kinases. | Protein Kinases | [5] |
| Agrochemicals | Substituted pyridines are the basis for several successful fungicides and herbicides. The Suzuki-Miyaura coupling is a key industrial step in the synthesis of fungicides like Boscalid. Explore novel derivatives for enhanced efficacy or novel modes of action. | Various agricultural targets | [17] |
Safety and Handling
This compound and its precursors are hazardous chemicals that require careful handling in a well-ventilated fume hood.[18][19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[18] In case of contact, rinse immediately and thoroughly with water.[20]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[18]
Conclusion
This compound represents a significantly valuable, yet underexplored, building block in synthetic chemistry. Its strategic placement of chloro and isopropyl groups provides a unique combination of steric and electronic properties that can be exploited for the targeted synthesis of complex molecules. The detailed protocols for its synthesis and functionalization via modern cross-coupling reactions provided herein offer a robust starting point for researchers. The true potential of this compound, however, lies in the novel derivatives it can generate. By applying the outlined synthetic strategies, scientists in medicinal chemistry, agrochemicals, and materials science are well-equipped to explore new chemical space and develop next-generation molecules with enhanced biological or material properties.
References
- Pipzine Chemicals. This compound Manufacturer & Supplier China.
- NROChemistry. Sonogashira Coupling.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Google Patents. Method for preparing 2-chloro-4-isopropylpyridine.
- Bekhit AA, et al. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. J Enzyme Inhib Med Chem. 2012.
- Wikipedia. Buchwald–Hartwig amination.
- Lawode, EO, et al. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorg Med Chem Lett. 2019.
- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
- Thomas, DA, et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein J Org Chem. 2020.
- Khan, I, et al. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Front Chem. 2024.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Fleck, C, et al. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. 2021.
- Doc Brown's Advanced Organic Chemistry. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane.
Sources
- 1. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 2. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]
- 3. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
Methodological & Application
Introduction: The Strategic Value of 2-Chloro-6-isopropylpyridine
An Application Guide to 2-Chloro-6-isopropylpyridine in Modern Organic Synthesis
This compound is a key heterocyclic building block in the toolbox of the modern synthetic chemist. Its structure, featuring a pyridine ring substituted with a reactive chlorine atom at the 2-position and a sterically influential isopropyl group at the 6-position, makes it a versatile intermediate for constructing complex molecular architectures. The pyridine core is a privileged scaffold in medicinal chemistry and materials science, and the specific substitution pattern of this reagent offers a handle for precise, regioselective functionalization.[1][2]
The chlorine atom, while less reactive than its bromine or iodine counterparts, provides a cost-effective and stable site for a variety of transformations, most notably metal-catalyzed cross-coupling reactions.[3] The adjacent isopropyl group exerts significant steric and electronic influence, which can be strategically exploited to control reactivity and selectivity in subsequent synthetic steps. This guide provides an in-depth exploration of the primary applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical development.[1][4]
Core Synthetic Applications
The utility of this compound is dominated by its participation in reactions that functionalize the C2-position. These can be broadly categorized into palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Caption: Key synthetic routes using this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the cornerstone of modern synthesis, and this compound is a competent substrate, provided the correct catalytic system is employed. The reduced reactivity of the C-Cl bond compared to C-Br or C-I necessitates the use of highly active catalysts, typically featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[5]
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating biaryl structures. The primary challenge with chloropyridines is the initial oxidative addition step to the Pd(0) catalyst, which is slower than for heavier halides.[3][6]
Causality of Catalyst Choice: To overcome this hurdle, ligands that are both sterically bulky and highly electron-donating are required. Ligands like SPhos, XPhos, or RuPhos stabilize the electron-rich, coordinatively unsaturated Pd(0) species necessary for cleaving the strong C-Cl bond. The bulkiness of the ligand promotes the final reductive elimination step, releasing the product and regenerating the catalyst.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The formation of aryl amines via Buchwald-Hartwig amination is a pillar of medicinal chemistry.[7] This reaction allows for the coupling of this compound with a vast array of primary and secondary amines. Similar to the Suzuki coupling, highly active palladium catalysts are essential.[8] The choice of base (typically a strong, non-nucleophilic base like NaOtBu or LHMDS) is critical for deprotonating the amine and facilitating the catalytic cycle.[9]
The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[10] The classic protocol involves a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI).[11] The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[12] Copper-free variants have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling), which can be a problematic side reaction.[13]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position towards nucleophilic attack. This allows the chlorine atom to be displaced by strong nucleophiles, such as alkoxides, to form 2-alkoxy-6-isopropylpyridines.[1][14] This reaction is typically performed under basic conditions in the corresponding alcohol as the solvent.[14][15]
Data Summary: Typical Cross-Coupling Conditions
The following table provides representative starting conditions for various cross-coupling reactions. Optimization is often necessary for specific substrates.
| Reaction Type | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ or K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 70-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos or BrettPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 | 65-90 |
| Sonogashira (Cu) | Pd(PPh₃)₂Cl₂ | (PPh₃) | Et₃N or iPr₂NH | THF or DMF | 25-70 | 70-95 |
| Sonogashira (Cu-free) | Pd₂(dba)₃ | XPhos or cataCXium® A | Cs₂CO₃ or iPr₂NH | Dioxane or Acetonitrile | 50-100 | 60-85 |
Experimental Protocols
Safety Note: All procedures should be carried out by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol describes the synthesis of 2-(4-methoxyphenyl)-6-isopropylpyridine.
Materials:
-
This compound (1.0 mmol, 155.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424.6 mg)
-
Anhydrous Toluene (4 mL)
-
Degassed Water (0.4 mL)
-
Schlenk flask, magnetic stir bar, condenser
Workflow:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, potassium phosphate, Palladium(II) Acetate, and SPhos.[5]
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous toluene followed by degassed water via syringe.[5]
-
Replace the septum with a condenser (under argon) and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol describes the synthesis of 4-(6-isopropylpyridin-2-yl)morpholine.
Materials:
-
This compound (1.0 mmol, 155.6 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 104 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)
-
RuPhos (0.03 mmol, 14.0 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube, magnetic stir bar
Procedure:
-
In a glovebox or under a stream of argon: Add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube containing a stir bar.
-
Seal the tube, remove from the glovebox (if used), and add toluene, this compound, and morpholine via syringe under an argon atmosphere.[8][16]
-
Seal the Schlenk tube with a Teflon screw cap.
-
Heat the reaction mixture to 100 °C in an oil bath with stirring for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite®, rinsing the pad with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the title compound.
Protocol 3: Synthesis of 2-Isopropoxy-6-isopropylpyridine via SNAr
This protocol details a nucleophilic substitution to form an ether linkage.
Materials:
-
This compound (1.0 mmol, 155.6 mg)
-
Sodium isopropoxide (2.0 mmol, 164.2 mg) - Alternatively, generate in situ from sodium metal and isopropanol.
-
Anhydrous Isopropanol (5 mL)
-
Round-bottom flask, magnetic stir bar, condenser
Procedure:
-
To a round-bottom flask equipped with a stir bar and condenser, add anhydrous isopropanol and sodium isopropoxide. Stir until the solid is fully dissolved.
-
Add this compound to the solution.[1]
-
Heat the mixture to reflux (approx. 82 °C) and stir for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and carefully quench by adding water.
-
Remove the isopropanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting oil by flash column chromatography or distillation to obtain the pure product.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its true potential is unlocked through the application of modern palladium-catalyzed cross-coupling reactions, which enable the efficient construction of C-C and C-N bonds that are critical for the synthesis of pharmaceuticals and other functional molecules.[1][4] While the chlorine substituent requires more forcing conditions than heavier halogens, the development of advanced catalyst systems has made it a reliable and cost-effective coupling partner. By understanding the principles behind catalyst selection and reaction optimization as outlined in this guide, researchers can effectively leverage this powerful building block to accelerate their synthetic programs.
References
- Pipzine Chemicals. This compound Manufacturer & Supplier China.
- Weires, A. G., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health.
- Probst, D. A., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
- ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis.
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
- NINGBO INNO PHARMCHEM CO.,LTD. The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine.
- Wikipedia. Sonogashira coupling.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- PubMed Central. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Wikipedia. Buchwald–Hartwig amination.
- RSC Publishing. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry.
- Google Patents. JPS58206565A - Preparation of 2-alkoxy-6-chloropyridine.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- Chemistry LibreTexts. Sonogashira Coupling.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
Sources
- 1. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JPS58206565A - Preparation of 2-alkoxy-6-chloropyridine - Google Patents [patents.google.com]
- 15. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Strategic Role of 2-Chloro-6-isopropylpyridine and its Analogs as Versatile Intermediates in Pharmaceutical Manufacturing
Introduction: The Architectural Importance of Substituted Pyridines in Drug Synthesis
In the landscape of modern medicinal chemistry, pyridine scaffolds are foundational elements in the design and synthesis of a vast array of therapeutic agents.[1][2] Their prevalence is a testament to their unique electronic properties and their capacity for diverse chemical modifications. Among the myriad of substituted pyridines, halo-pyridines, and specifically chloro-substituted pyridines like 2-Chloro-6-isopropylpyridine, serve as exceptionally valuable intermediates. The chlorine atom, being an effective leaving group, facilitates a variety of nucleophilic substitution and cross-coupling reactions, allowing for the construction of complex molecular architectures.[3] This document provides a detailed exploration of the application of such chloro-pyridine intermediates, with a focus on the synthesis of Nevirapine, a critical anti-HIV medication. While Nevirapine synthesis utilizes a structurally similar intermediate, 2-chloro-3-amino-4-picoline (CAPIC), the principles and reaction pathways are directly translatable to other chloro-pyridine derivatives like this compound.
Chemical Properties and Reactivity Profile
This compound is a colorless to light yellow liquid soluble in many organic solvents such as ethanol, ether, and dichloromethane.[3] The chemical reactivity of this intermediate is dominated by the presence of the chlorine atom on the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with that of the chlorine atom, makes the carbon atom at the C2 position susceptible to nucleophilic attack.[3] This inherent reactivity is the cornerstone of its utility in pharmaceutical synthesis.
Key reactions involving this compound and its analogs include:
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups.
-
Cross-Coupling Reactions: It is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Application Case Study: Synthesis of Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Its synthesis provides an excellent example of the strategic use of chloro-pyridine intermediates. A highly efficient synthesis of Nevirapine involves the condensation of two key pyridine-based fragments: 2-chloro-3-amino-4-picoline (CAPIC) and a 2-cyclopropylamino-nicotinate derivative.[1][4]
The overall synthetic workflow can be visualized as follows:
Protocol 1: Synthesis of the Intermediate 2-(Cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR)
This protocol details the condensation of the two key pyridine intermediates.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-chloro-3-amino-4-picoline (CAPIC) | 142.59 | 1.0 |
| Methyl 2-cyclopropylaminonicotinate (Me-CAN) | 192.22 | 1.1 |
| Sodium Hydride (NaH), 60% dispersion in oil | 24.00 | 2.2 |
| Diglyme | 134.17 | Solvent |
Procedure:
-
To a clean, dry, nitrogen-purged reactor, add diglyme and sodium hydride.
-
Heat the mixture to 60-65°C.
-
In a separate vessel, dissolve CAPIC and Me-CAN in diglyme.
-
Slowly add the solution of CAPIC and Me-CAN to the heated sodium hydride suspension over a period of 1-2 hours, maintaining the temperature between 60-65°C. The rate of addition is critical to control the exothermic reaction and prevent impurity formation.[1]
-
After the addition is complete, maintain the reaction mixture at 60-65°C for an additional 2-3 hours, or until in-process control (e.g., HPLC) confirms the consumption of CAPIC and the formation of the CYCLOR intermediate.
-
Cool the reaction mixture to room temperature. This solution containing the CYCLOR intermediate is typically used directly in the next step without isolation.
Protocol 2: Intramolecular Cyclization to form Nevirapine
This protocol describes the ring-closing reaction to form the final active pharmaceutical ingredient (API).
Procedure:
-
Heat the solution containing the CYCLOR intermediate from the previous step to a temperature of 135-145°C.[5]
-
Maintain this temperature for 6-8 hours to effect the intramolecular cyclization and elimination of methanol. The progress of the reaction should be monitored by a suitable analytical method like HPLC.
-
Once the reaction is complete, cool the mixture to 20-30°C.
-
The crude Nevirapine product will precipitate from the solution.
-
The product is isolated by filtration.
-
The filter cake is washed sequentially with an inert solvent (e.g., diglyme), water, and an alcohol (e.g., ethanol or isopropanol) to remove unreacted starting materials and by-products.[5]
-
The crude Nevirapine is then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system to meet pharmaceutical-grade specifications.
The chemical transformation for the synthesis of Nevirapine is depicted below:
Process Optimization and Yield
The synthesis of Nevirapine has undergone significant optimization to improve yield and reduce costs. The presented "one-pot" approach, where both the condensation and cyclization steps are performed in the same solvent (diglyme), significantly streamlines the manufacturing process.[1][4] This avoids costly and time-consuming solvent swaps and intermediate isolation steps. The overall yield for this streamlined process is reported to be approximately 87%.[1]
| Step | Key Parameters | Typical Yield |
| Condensation | Temperature: 60-65°C, Slow addition of reactants | High |
| Cyclization | Temperature: 135-145°C | Quantitative |
| Overall Process | One-pot in Diglyme | ~87% |
Safety and Handling of Chloro-Pyridine Intermediates
Chloro-pyridine compounds, including this compound, require careful handling due to their potential toxicity. It is imperative to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound and its structural analogs are pivotal intermediates in the pharmaceutical industry. Their defined reactivity, particularly at the chloro-substituted position, allows for the efficient and strategic assembly of complex drug molecules. The synthesis of Nevirapine serves as a compelling case study, demonstrating how these building blocks are utilized in a robust and scalable manufacturing process. Understanding the chemistry and handling of these intermediates is crucial for researchers and scientists involved in drug development and process chemistry.
References
- Pipzine Chemicals. This compound Manufacturer & Supplier China.
- Nevirapine Batch Transfer Document.
- Google Patents. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.
- ResearchGate. Progress in synthesis of the anti-AIDS drug nevirapine.
- Organic Syntheses. N-(4-METHOXYPHENYL)-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE.
- Google Patents. US5569760A - Process for preparing nevirapine.
Sources
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 4. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 5. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Chloro-6-isopropylpyridine
Introduction: The Strategic Importance of the 2-Chloro-6-isopropylpyridine Scaffold
This compound is a key heterocyclic building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science.[1] Its utility stems from the electronically deficient nature of the pyridine ring, which, coupled with the presence of a good leaving group (chlorine) at an activated position (C2), makes it a prime substrate for nucleophilic substitution reactions.[2][3][4] The isopropyl group at the C6 position introduces significant steric bulk, which profoundly influences the reactivity of the molecule and necessitates carefully optimized reaction conditions. This steric hindrance can be leveraged to achieve selectivity in certain transformations but also presents challenges that require a nuanced understanding of reaction mechanisms and catalyst-ligand systems.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of nucleophilic substitution reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for common reaction classes, and offer insights into overcoming the challenges posed by the sterically demanding isopropyl group.
Mechanistic Overview: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) on pyridine derivatives is a cornerstone of heterocyclic chemistry. The electron-withdrawing nature of the nitrogen atom in the pyridine ring reduces electron density at the ortho (C2, C6) and para (C4) positions, rendering them susceptible to nucleophilic attack. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the C2 carbon attached to the chlorine). This initial attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[2]
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the leaving group (chloride ion), yielding the final substituted product.
The presence of the isopropyl group at the C6 position can sterically hinder the approach of the nucleophile to the C2 position, potentially slowing down the rate-determining addition step.[5] This steric impediment is a critical consideration in the design and optimization of synthetic protocols for this substrate.
Caption: Generalized workflow for the SNAr mechanism.
Modern Catalytic Approaches: Expanding the Scope of Nucleophilic Substitution
While traditional SNAr reactions are effective with highly activated substrates and strong nucleophiles, modern palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-N, C-C, and C-O bonds on less reactive aryl chlorides, including this compound. These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[6] This reaction is particularly valuable for coupling less nucleophilic amines or when traditional SNAr conditions fail. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.
The choice of ligand is critical for a successful Buchwald-Hartwig amination, especially with a sterically hindered and electronically deactivated substrate like this compound. Bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step and promote reductive elimination.
Caption: Key components of a Buchwald-Hartwig amination reaction.
C-C Bond Formation: Suzuki-Miyaura and Sonogashira Couplings
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[7][8] For this compound, this allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The Sonogashira coupling, on the other hand, is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl halide, leading to the synthesis of important arylalkyne structures.[6][9][10][11][12] Both reactions proceed via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination with an Aniline Derivative
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a substituted aniline.
Reaction Scheme:
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 155.63 | 1.0 | 1.0 |
| Substituted Aniline | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add this compound (156 mg, 1.0 mmol) and the substituted aniline (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 2-arylamino-6-isopropylpyridine derivative.
Causality and Optimization:
-
Ligand Choice: The bulky and electron-rich XPhos ligand is chosen to facilitate the oxidative addition of the sterically hindered and relatively unreactive this compound to the palladium center. Other biarylphosphine ligands like RuPhos or BrettPhos can also be effective.[13]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle. Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for base-sensitive substrates but often require higher temperatures and more active catalyst systems.
-
Temperature: Elevated temperatures are generally required to overcome the activation energy for the oxidative addition of the C-Cl bond.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a general method for the C-C bond formation between this compound and an arylboronic acid.
Reaction Scheme:
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 155.63 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.5 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | 5 mL | - |
Procedure:
-
In a round-bottom flask, combine this compound (156 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-isopropylpyridine.
Causality and Optimization:
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings. For challenging substrates, more advanced catalyst systems employing bulky phosphine ligands may be necessary.
-
Base and Solvent: The aqueous base is crucial for the transmetalation step. The choice of base and solvent system can significantly impact the reaction rate and yield.
Quantitative Data Summary
The following table summarizes expected outcomes for various nucleophilic substitution reactions on this compound based on general principles and data from analogous systems. Note: These are representative conditions and yields; optimization is often necessary for specific substrates.
| Nucleophile (Nu-H) | Coupling Type | Typical Catalyst/Conditions | Expected Yield Range |
| Aniline | Buchwald-Hartwig | Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 110 °C | 60-90% |
| Phenol | Buchwald-Hartwig O-Arylation | Pd₂(dba)₃/RuPhos, K₃PO₄, Toluene, 110 °C | 50-85% |
| Thiophenol | Buchwald-Hartwig S-Arylation | Pd(OAc)₂/Xantphos, Cs₂CO₃, Dioxane, 100 °C | 70-95% |
| Phenylboronic Acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 65-90% |
| Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂/CuI, Et₃N, THF, 60 °C | 55-85% |
| Sodium Methoxide | SNAr | NaOMe, MeOH, Reflux | 70-95% |
Case Study: Application in the Synthesis of Imatinib Analogues
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[14] A prominent example is Imatinib (Gleevec), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia.[12] The synthesis of Imatinib and its analogues often involves the coupling of a substituted aniline with a pyrimidine derivative, which itself can be constructed from pyridine-containing precursors. The 2-amino-6-isopropylpyridine scaffold, accessible from this compound, represents a valuable building block for the synthesis of novel Imatinib analogues with potentially improved pharmacokinetic or pharmacodynamic properties.[9][10][11][15]
A plausible synthetic route to an Imatinib analogue incorporating the 2-amino-6-isopropylpyridine moiety could involve the following key steps:
-
Buchwald-Hartwig Amination: Coupling of this compound with a suitably protected nitroaniline derivative to form the C-N bond.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amine.
-
Amide Coupling: Acylation of the newly formed amine with a substituted benzoyl chloride to complete the synthesis of the Imatinib analogue.
Caption: A conceptual synthetic workflow for an Imatinib analogue.
This case study highlights the strategic importance of mastering the nucleophilic substitution chemistry of this compound for accessing complex, biologically active molecules.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If low conversion is observed, particularly in palladium-catalyzed reactions, consider increasing the catalyst loading, using a more active ligand (e.g., a third-generation Buchwald ligand), or increasing the reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.
-
Side Reactions: In SNAr reactions with alkoxides, ensure the absence of water to prevent the formation of the corresponding hydroxypyridine. In palladium-catalyzed reactions, hydrodehalogenation (replacement of -Cl with -H) can be a competing side reaction. This can sometimes be suppressed by using a different ligand or adjusting the base.
-
Steric Hindrance: For reactions with bulky nucleophiles, longer reaction times and higher temperatures may be necessary to overcome the steric hindrance from the isopropyl group. In some cases, a less sterically demanding nucleophile or a different synthetic route may be required.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of functionalized pyridine derivatives. A thorough understanding of both classical SNAr and modern palladium-catalyzed cross-coupling reactions is essential for effectively utilizing this substrate. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to develop robust and efficient synthetic methods for their specific targets. The strategic application of these reactions, as highlighted in the synthesis of Imatinib analogues, underscores the continued importance of this scaffold in advancing drug discovery and materials science.
References
- NROChemistry. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molecules, 28(14), 5489.
- New Drug Approvals. (2014). IMATINIB.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Royal Society Publishing. (2024). A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization—explanation of its folded conformation. Royal Society Open Science, 11(1), 231215.
- MDPI. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(19), 6527.
- MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Pharmaceuticals, 15(10), 1269.
- YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
- ResearchGate. (n.d.). 2‐Methoxy Pyridine.
- NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Royal Society of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029.
- YouTube. (2019). nucleophilic aromatic substitutions.
- MDPI. (2022). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank, 2022(2), M1382.
- The OChem Whisperer. (2017). Here is some Nucleophilic Aromatic Substitution for ya!.
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.
- SciSpace. (2011). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles.
- Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(µ-OH)Cl(NHC)}2].
- NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ACS Publications. (2001). Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilylacetylenes. The Journal of Organic Chemistry, 66(18), 6075-6078.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- International Journal of New Chemistry. (2024). 1014.01 K.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Royal Society of Chemistry. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-50.
- Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
- NIH. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- Royal Society of Chemistry. (2022). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry, 46(3), 1238-1249.
- MDPI. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 29(8), 1779.
- ResearchGate. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
- NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4197.
- YouTube. (2020). SNAr reactions of pi-deficient aromatic rings.
- PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 79(18), 8638-8648.
- The Good Scents Company. (n.d.). sodium phenoxide.
- MDPI. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(19), 6527.
- Baran Lab. (n.d.). Haloselectivity of Heterocycles.
- ResearchGate. (2022). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents.
- Vedantu. (n.d.). What happens when a Sodium phenoxide is treated withCH3Cl class 11 chemistry CBSE.
- SciSpace. (n.d.). CXCVI.—The velocities of combination of sodium derivatives of phenols with olefine oxides.
- ResearchGate. (n.d.). (PDF) Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent.
- Chemistry Stack Exchange. (2016). Reaction between chlorobenzene and sodium methoxide to produce anisole.
Sources
- 1. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. researchgate.net [researchgate.net]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]
- 14. chemscene.com [chemscene.com]
- 15. pubs.acs.org [pubs.acs.org]
Synthesis of Novel Ligands from 2-Chloro-6-isopropylpyridine: Application Notes and Protocols
Introduction: The Strategic Value of 2-Chloro-6-isopropylpyridine in Ligand Scaffolding
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Among the plethora of pyridine-based starting materials, this compound stands out as a particularly valuable building block. Its utility stems from the presence of a reactive chlorine atom at the 2-position, which is susceptible to a variety of transformative chemical reactions, and a sterically demanding isopropyl group at the 6-position. This isopropyl group can impart specific conformational constraints and solubility profiles to the final ligand, influencing its interaction with biological targets or its properties in materials.
This comprehensive guide provides detailed application notes and protocols for the synthesis of novel ligands derived from this compound. We will delve into the mechanistic underpinnings of key synthetic transformations, offering field-proven insights to guide researchers, scientists, and drug development professionals in their quest for innovative molecular architectures. The protocols described herein are designed to be self-validating, with an emphasis on causality and reproducibility.
Core Synthetic Strategies: A Triumvirate of Transformations
The synthetic versatility of this compound primarily revolves around three powerful reaction classes: Palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and further derivatization of the resulting products. Each of these strategies offers a unique avenue for introducing molecular diversity and tailoring the properties of the final ligand.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools in contemporary organic synthesis, enabling the formation of C-C and C-N bonds with remarkable efficiency and functional group tolerance.[1] For this compound, the electron-deficient nature of the pyridine ring facilitates the crucial oxidative addition step of the C-Cl bond to the palladium catalyst.[1]
The Suzuki-Miyaura coupling is a premier method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[2][3] This reaction is particularly valuable for synthesizing biaryl and heterobiaryl ligands, which are prevalent motifs in pharmacologically active compounds.[2]
Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[4][5] This reaction is instrumental in synthesizing a wide array of aniline and arylamine derivatives, which are key components of many pharmaceuticals.[4]
Mechanism Insight: The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of a suitable phosphine or carbene ligand is crucial to prevent side reactions like beta-hydride elimination and to promote the desired reductive elimination step.[7]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations of this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
Triphenylphosphine (PPh3, 4 mol%)
-
Potassium carbonate (K2CO3, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
To a flame-dried Schlenk flask or sealed tube under an inert atmosphere (N2 or Ar), add this compound, the arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.
-
Evacuate and backfill the reaction vessel with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 1-2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Standard work-up and purification reagents
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd2(dba)3, the phosphine ligand, and NaOtBu to a flame-dried Schlenk flask.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add this compound and the amine.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Characterize the final product using appropriate analytical techniques.
Protocol 3: Nucleophilic Aromatic Substitution with an Amine
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine, piperidine, 2.0-3.0 equiv)
-
Optional: A strong base such as potassium tert-butoxide (KOtBu) if the amine is not sufficiently nucleophilic.
-
A high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the amine to the solution. If required, add the base.
-
Heat the reaction mixture to 100-150 °C. The reaction can also be performed under microwave irradiation to reduce reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the crude product by column chromatography or crystallization.
-
Confirm the structure and purity of the product by spectroscopic methods.
Data Presentation: A Comparative Overview
The choice of synthetic route will depend on the desired final ligand and the available reagents. The following table provides a general comparison of the three main strategies discussed.
| Reaction Type | Typical Reagents | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Excellent for C-C bond formation, high functional group tolerance, commercially available reagents. [2][8] | Palladium catalyst can be expensive, potential for side reactions. [5] |
| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, phosphine ligand, base | Versatile for C-N bond formation, wide range of amines can be used. [4] | Requires inert atmosphere, ligands can be air-sensitive and costly. [5] |
| Nucleophilic Aromatic Substitution | Nucleophiles (amines, alkoxides, thiols) | Often palladium-free, simpler reaction setup. [9] | Limited to strong nucleophiles, may require harsh reaction conditions (high temperatures). [10] |
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a diverse array of novel ligands. By leveraging the power of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, researchers can readily introduce a wide range of functionalities, thereby tuning the steric and electronic properties of the final molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists in their efforts to design and synthesize the next generation of ligands for applications in drug discovery, catalysis, and materials science.
References
- ResearchGate. (n.d.). Synthesis and chemical structures of bipyridine ligands (L #...).
- Wikipedia. (2023, December 26).
- Guram, A. S., & Buchwald, S. L. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Vasta, J. D., et al. (2016). Synthesis of a Bipyridine Ligand for Metal-Triggered Supramolecular Polymers. DePaul Discoveries, 5(1), Article 9.
- YouTube. (2019, January 19).
- MDPI. (2023).
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.
- YouTube. (2012, April 6).
- ResearchGate. (n.d.). Synthesis and Characterization of 6,6'-(2,4,6-Triisopropylphenyl)-2,2'-bipyridine (tripbipy)
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
- National Institutes of Health. (n.d.). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads.
- El-Qisairi, A. K., Qaseer, H. A., & Al-Btoush, W. (2010). Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes. Transition Metal Chemistry, 35(8), 947-953.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- ResearchGate. (n.d.). Synthesis and coordination chemistry of the PPN ligand 2-[bis(diisopropylphosphanyl)methyl]-6-methylpyridine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)
- PubMed. (2017, November 1). Synthesis and coordination chemistry of the PPN ligand 2-[bis(diisopropylphosphanyl)methyl]-6-methylpyridine.
- PubMed. (2009, September).
- Nova Southeastern University. (n.d.).
- YouTube. (2019, July 12).
- National Institutes of Health. (n.d.). Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms.
- Chemistry LibreTexts. (2024, July 30). 16.
- Chemistry LibreTexts. (2025, February 2). 16.
- Malaysian Journal of Analytical Sciences. (2024, April 29). SYNTHESIS AND CHARACTERIZATION OF PALLADIUM(II)
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- BenchChem. (2025). Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Longdom Publishing. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Dalton Transactions (RSC Publishing). (n.d.). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues.
- National Institutes of Health. (n.d.). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Application Notes & Protocols: Leveraging 2-Chloro-6-isopropylpyridine for Advanced Palladium Catalysis
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 2-Chloro-6-isopropylpyridine as a key building block in catalysis. Rather than being employed directly, this versatile pyridine derivative serves as an invaluable precursor for the synthesis of sterically hindered, or "bulky," ligands. Such ligands are critical for enhancing the efficacy, scope, and efficiency of transition metal-catalyzed reactions. Herein, we detail a representative two-part experimental protocol: first, the synthesis of a novel bulky phosphine ligand from this compound, and second, the application of this ligand in a high-yield Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, mechanistic insights, and practical troubleshooting are discussed to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of Steric Hindrance
In the realm of transition metal catalysis, the ligand is not a passive spectator. It is a crucial modulator of the metal center's electronic and steric properties, directly influencing catalytic activity, selectivity, and stability. This compound is a prime starting material for crafting ligands that embody a key design principle: steric bulk. The isopropyl group at the 6-position provides a significant steric footprint, which is instrumental in promoting key steps of many catalytic cycles, particularly the final, product-releasing reductive elimination step in cross-coupling reactions.[1][2]
By using this compound as a scaffold, chemists can synthesize a diverse array of bulky monodentate or bidentate ligands tailored for specific transformations.[2] The chlorine atom at the 2-position serves as a versatile synthetic handle for introducing other functionalities, such as phosphine groups, via cross-coupling methodologies. This guide will walk through a practical application of this strategy.
Experimental Overview: A Two-Stage Approach
Our protocol is divided into two core stages, providing a complete workflow from starting material to final catalytic application. This structure demonstrates the end-to-end utility of this compound in a modern synthetic chemistry laboratory.
Sources
Application of 2-Chloro-6-isopropylpyridine in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of the Pyridine Scaffold in Modern Agrochemicals
The pyridine ring is a privileged scaffold in the design and discovery of novel agrochemicals, featuring prominently in a wide array of commercial herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties and metabolic stability make it an ideal building block for creating potent and selective active ingredients. Within the vast library of pyridine-based intermediates, 2-chloro-6-substituted pyridines are of particular strategic importance. The chlorine atom at the 2-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a versatile handle for the introduction of various functional moieties.[3]
This technical guide focuses on the application of a specific and valuable intermediate, 2-Chloro-6-isopropylpyridine , in the synthesis of advanced agrochemicals. The presence of the isopropyl group at the 6-position can significantly influence the biological activity, selectivity, and physicochemical properties of the final product, often enhancing its efficacy and crop safety profile. We will delve into the synthetic utility of this compound, with a particular focus on its application in the synthesis of the aryloxyphenoxypropionate (AOPP) class of herbicides, potent inhibitors of acetyl-CoA carboxylase (ACCase) in grassy weeds.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in agrochemical synthesis revolves around the nucleophilic aromatic substitution (SNAr) reaction. In this key transformation, the electron-withdrawing effect of the pyridine nitrogen atom activates the chlorine atom at the 2-position, making it susceptible to displacement by a nucleophile.
The generally accepted mechanism for this reaction is a two-step addition-elimination process:
-
Nucleophilic Attack: A nucleophile, typically a phenoxide in the context of AOPP herbicide synthesis, attacks the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the elimination of the chloride ion, yielding the desired substituted product.
The efficiency of this reaction is influenced by several factors, including the nature of the solvent, the base used to generate the nucleophile, and the reaction temperature.
Application Showcase: Synthesis of a Potent Aryloxyphenoxypropionate (AOPP) Herbicide
To illustrate the practical application of this compound, we will detail the synthesis of a representative AOPP herbicide, methyl 2-(4-((6-isopropylpyridin-2-yl)oxy)phenoxy)propanoate. This compound is a structural analog of several commercial herbicides and is expected to exhibit potent herbicidal activity against a range of grass weeds.
Visualizing the Synthetic Workflow
The following diagram outlines the key steps in the synthesis of the target AOPP herbicide from this compound.
Caption: Synthetic pathway for an AOPP herbicide.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of methyl 2-(4-((6-isopropylpyridin-2-yl)oxy)phenoxy)propanoate.
Materials and Reagents:
-
This compound (98% purity)
-
Methyl (R)-2-(4-hydroxyphenoxy)propanoate (98% purity)[4][5]
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous potassium carbonate (1.5 equivalents).
-
Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.
-
-
Addition of Reactants:
-
To the slurry, add methyl (R)-2-(4-hydroxyphenoxy)propanoate (1.0 equivalent).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure methyl 2-(4-((6-isopropylpyridin-2-yl)oxy)phenoxy)propanoate as a viscous oil or low-melting solid.
-
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| This compound | 1.1 eq |
| Methyl (R)-2-(4-hydroxyphenoxy)propanoate | 1.0 eq |
| Anhydrous Potassium Carbonate | 1.5 eq |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
Anticipated Biological Activity and Mechanism of Action
The synthesized compound, methyl 2-(4-((6-isopropylpyridin-2-yl)oxy)phenoxy)propanoate, belongs to the aryloxyphenoxypropionate (AOPP) class of herbicides.[6] These herbicides are known to be potent and selective inhibitors of the enzyme acetyl-CoA carboxylase (ACCase) in most grass species. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. Inhibition of this enzyme leads to a cessation of cell division and growth in susceptible grass weeds, ultimately resulting in plant death. The (R)-enantiomer of the phenoxypropionate moiety is crucial for high herbicidal activity.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its application in the construction of aryloxyphenoxypropionate herbicides, as detailed in this guide, showcases its utility in creating potent and selective active ingredients. The synthetic protocols provided herein are based on well-established chemical principles and can be adapted for the synthesis of a diverse range of novel agrochemical candidates. The continued exploration of the synthetic potential of this compound is expected to yield new and innovative solutions for crop protection.
References
- Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity. (2025).
- Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. (2025).
- Hydroxyphenoxy)propanamide in Herbicide Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
- Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (n.d.). MDPI.
- This compound Manufacturer & Supplier China. (n.d.). Pipzine Chemicals.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
- Preparation of herbicidal 2-(4-(pyridyl-2-oxy)-phenoxy)- propionic acid derivatives and compounds thus obtained. (n.d.).
- Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. (n.d.). PrepChem.com.
- Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone. (n.d.).
- Herbicidal pyridine compounds. (n.d.).
- Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid. (n.d.).
- Processes for producing phenoxy propionic acid derivatives. (n.d.).
- Development of novel pyridine-based agrochemicals: A review. (2024).
- PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS. (2007). EPO.
- Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. (n.d.).
- Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. (2025).
- (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis. (n.d.). ChemicalBook.
- (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid 98%. (n.d.). Sigma-Aldrich.
- Hydroxyphenoxy propionic acid. (n.d.). PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 4. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - chemicalbook [chemicalbook.com]
- 5. (R)-(+)-2-(4-羟基苯氧基)丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of 2-Chloro-6-isopropylpyridine Derivatives
Abstract: This comprehensive guide provides detailed methodologies for the synthesis and functionalization of 2-chloro-6-isopropylpyridine, a key heterocyclic building block in modern medicinal and agricultural chemistry. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations. We will explore two primary pathways: Directed ortho-Metalation (DoM) for C-H functionalization and transition-metal-catalyzed cross-coupling reactions at the C2-position. Each section includes field-proven insights, troubleshooting advice, and quantitative data to ensure reliable and reproducible outcomes.
Introduction: The Strategic Importance of the this compound Scaffold
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties, making it a valuable intermediate.[1] The isopropyl group provides lipophilicity and specific steric bulk, while the chlorine atom at the C2 position serves as a versatile synthetic handle for introducing further molecular complexity.[1] Derivatives of this scaffold are instrumental in the development of novel antibacterial, anti-inflammatory, and anti-tumor agents.[1]
This guide focuses on post-synthesis modification of the commercially available this compound core, which is the most efficient and modular approach for generating a library of diverse derivatives. The primary strategies discussed are:
-
Directed ortho-Metalation (DoM): Selective functionalization of the C3 or C4 positions.
-
Transition-Metal-Catalyzed Cross-Coupling: Utilizing the C2-chloro atom as a leaving group for C-C and C-N bond formation.
Strategic Overview: Pathways to Diversification
The functionalization of the this compound core can be systematically approached through several distinct, high-yield pathways. The choice of strategy depends on the desired position and type of substituent to be introduced.
Caption: Synthetic strategies for diversifying the this compound scaffold.
Protocol I: C3-Functionalization via Directed ortho-Metalation (DoM)
Principle: Directed ortho-Metalation is a powerful C-H activation strategy.[2] For π-deficient heterocycles like pyridine, a directing metalating group (DMG) is typically required to guide the deprotonation to a specific position.[2] In 2-substituted pyridines, lithiation generally occurs at the C3 position.[3] The use of a hindered, non-nucleophilic base such as Lithium 2,2,6,6-tetramethylpiperidide (LTMP) or Lithium diisopropylamide (LDA) is critical to prevent competitive nucleophilic addition to the electron-deficient pyridine ring.[3][4] The resulting organolithium intermediate is then quenched with an electrophile to install the desired functional group.
Mechanism Overview:
Caption: Workflow for Directed ortho-Metalation (DoM) of this compound.
Detailed Experimental Protocol (Example: 3-Formylation)
Objective: To synthesize this compound-3-carbaldehyde.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 155.62 | 1.56 g | 10.0 | 1.0 |
| 2,2,6,6-Tetramethylpiperidine | 141.27 | 1.8 mL | 11.0 | 1.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.16 mL | 15.0 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| Saturated aq. NH₄Cl | - | 20 mL | - | - |
| Ethyl Acetate | - | 100 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Procedure:
-
Base Preparation (LTMP): To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and 2,2,6,6-tetramethylpiperidine (1.8 mL, 11.0 mmol). Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add n-butyllithium (4.4 mL, 11.0 mmol) dropwise via syringe, maintaining the internal temperature below 0 °C. Stir the resulting pale yellow solution for 30 minutes at 0 °C.
-
Lithiation: Cool the freshly prepared LTMP solution to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve this compound (1.56 g, 10.0 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the LTMP solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the dark-colored reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add N,N-dimethylformamide (DMF) (1.16 mL, 15.0 mmol) dropwise to the reaction mixture at -78 °C. The color should lighten.
-
Warming & Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C over 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound-3-carbaldehyde.
Protocol II: C-C Bond Formation via Kumada Cross-Coupling
Principle: The Kumada coupling is a transition-metal-catalyzed reaction that forms a carbon-carbon bond between an organohalide and a Grignard reagent.[5] While palladium catalysts are common, nickel and cobalt complexes are often more effective and economical for coupling with less reactive aryl chlorides.[6][7][8] This protocol utilizes a cobalt-catalyzed system, which has shown excellent yields for the cross-coupling of chloropyridines.[6][7]
Mechanism Overview (Simplified Catalytic Cycle):
Caption: Simplified catalytic cycle for Cobalt-catalyzed Kumada cross-coupling.
Detailed Experimental Protocol (Example: 2-Benzylation)
Objective: To synthesize 2-benzyl-6-isopropylpyridine. This protocol is adapted from established cobalt-catalyzed procedures.[6][7]
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 155.62 | 778 mg | 5.0 | 1.0 |
| Cobalt(II) acetylacetonate | 257.15 | 65 mg | 0.25 | 0.05 |
| Benzylmagnesium chloride (1.0 M in THF) | - | 10.0 mL | 10.0 | 2.0 |
| Anhydrous 1,4-Dioxane | - | 25 mL | - | - |
| Deionized Water | - | 20 mL | - | - |
| Ethyl Acetate | - | 100 mL | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Procedure:
-
Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add cobalt(II) acetylacetonate (65 mg, 0.25 mmol).
-
Add anhydrous 1,4-dioxane (25 mL) via syringe. Stir to dissolve the catalyst.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add the benzylmagnesium chloride solution (10.0 mL, 10.0 mmol) dropwise. The solution will typically change color.
-
Substrate Addition: After stirring for 5 minutes at 0 °C, add this compound (778 mg, 5.0 mmol) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1-3 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing deionized water (20 mL) with stirring.
-
Workup: Transfer the quenched mixture to a separatory funnel. Extract the products with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-benzyl-6-isopropylpyridine.
Protocol III: C-N Bond Formation via Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[9] The reaction has evolved through several generations of catalysts, with modern systems employing bulky, electron-rich phosphine ligands that facilitate the coupling of even unreactive aryl chlorides with a wide range of amines.[10][11] The choice of ligand, base, and solvent is crucial for achieving high yields.
Detailed Experimental Protocol (Example: Coupling with Morpholine)
Objective: To synthesize 4-(6-isopropylpyridin-2-yl)morpholine.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 155.62 | 778 mg | 5.0 | 1.0 |
| Morpholine | 87.12 | 523 µL | 6.0 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 46 mg | 0.05 | 0.01 (1 mol% Pd) |
| XPhos | 476.62 | 95 mg | 0.20 | 0.04 (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 673 mg | 7.0 | 1.4 |
| Anhydrous Toluene | - | 25 mL | - | - |
Procedure:
-
Setup: In a glovebox, add Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (95 mg, 0.20 mmol), and sodium tert-butoxide (673 mg, 7.0 mmol) to an oven-dried Schlenk tube equipped with a stir bar.
-
Remove the tube from the glovebox, and establish an argon atmosphere.
-
Reagent Addition: Add anhydrous toluene (25 mL), this compound (778 mg, 5.0 mmol), and morpholine (523 µL, 6.0 mmol) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the desired product.
Troubleshooting and Key Considerations
-
Moisture and Air Sensitivity: Organometallic reactions (DoM, Kumada) are highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the procedure.
-
Base Strength and Nucleophilicity (for DoM): If nucleophilic addition is observed as a side product, ensure the base (e.g., LTMP) is freshly prepared and the reaction temperature is strictly maintained at -78 °C during substrate addition.
-
Catalyst Activity (for Cross-Coupling): If a cross-coupling reaction is sluggish, ensure the catalyst and ligands are of high purity. Pre-catalyst activation or using a different ligand/metal system may be necessary. For Buchwald-Hartwig amination, ligand choice is critical and may need optimization for different amine substrates.
-
Grignard Reagent Quality: The success of the Kumada coupling depends on the quality of the Grignard reagent. Use freshly titrated or high-quality commercial solutions.
References
- Ohmiya, H., Yorimitsu, H., & Oshima, K. (2004). Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. Chemistry Letters, 33(9), 1240-1241. [Link]
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.
- Liu, T., & Fraser, C. L. (2002).
- Pothireddy, M., Bhukta, S., Babu, P. V., Thirupathi, B., & Dandela, R. (2022). Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction.
- Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436–5438. [Link]
- MDPI. (2021).
- Oxford Academic. (2004). Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. Chemistry Letters. [Link]
- Heller, M., & Schubert, U. S. (2002). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 67(23), 8269–8272. [Link]
- University of Wisconsin. (n.d.). Directed (ortho) Metallation.
- Myers, A. G. Research Group, Harvard University. (n.d.). ortho metalation.
- ResearchGate. (n.d.). Kumada cross-coupling approaches towards 2-(3-hydroxyphenyl)pyridines.
- Royal Society of Chemistry. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. [Link]
- De Gruyter. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- HETEROCYCLES. (2015).
- Google Patents. (n.d.). EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.
- MDPI. (2019). Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. Molecules, 24(15), 2749. [Link]
- PubMed. (2002). Functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines via stille-type cross-coupling procedures. Journal of Organic Chemistry, 67(23), 8269-72. [Link]
- ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. [Link]
- Arkat USA. (n.d.). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances.
- Wikipedia. (n.d.). Kumada coupling.
- ACS Publications. (2022). Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. Crystal Growth & Design. [Link]
- Wikipedia. (n.d.). 2,6-Dichloropyridine.
- ResearchGate. (2018). Kumada–Corriu Cross-Couplings with 2-Pyridyl Grignard Reagents.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- ResearchGate. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
- ACS Publications. (n.d.). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts.
- Wikipedia. (n.d.). Stille reaction.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- National Institutes of Health. (n.d.). 2,6-Dichloropyridine-3,5-dicarbonitrile.
- Google Patents. (n.d.). CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine.
- Organic Syntheses. (n.d.). Procedure 10.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine.
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Google Patents. (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine.
- ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.
- Wikipedia. (n.d.). Finkelstein reaction.
- National Institutes of Health. (2013). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules, 18(6), 6647–6693. [Link]
Sources
- 1. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: 2-Chloro-6-isopropylpyridine as a Versatile Building Block for Heterocyclic Compounds
Introduction
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold is a cornerstone for the design of novel bioactive molecules and functional materials.[1][2] Among the vast array of substituted pyridines, 2-chloro-6-isopropylpyridine emerges as a particularly valuable and versatile building block. Its unique substitution pattern—a reactive chlorine atom at the 2-position primed for various cross-coupling and substitution reactions, and a sterically influential isopropyl group at the 6-position—offers chemists a powerful tool for the strategic construction of complex heterocyclic architectures. The isopropyl group can modulate the electronic properties of the pyridine ring and influence the conformational preferences of the final products, which is often crucial for biological activity.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and field-proven protocols for utilizing this compound in a range of pivotal synthetic transformations. We will delve into the mechanistic underpinnings of key reactions, offer detailed step-by-step procedures, and present data to empower the seamless integration of this building block into your research and development workflows.
Core Synthetic Transformations
This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the electronegative chlorine atom, facilitates these transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, and this compound is a competent electrophilic partner in these transformations.[3] While 2-chloropyridines are generally less reactive than their bromo or iodo counterparts, the appropriate choice of catalyst, ligand, and reaction conditions can lead to excellent yields.[4]
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and heteroaryl-aryl structures through the coupling of an organoboron reagent with an organic halide.[5]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: For less reactive chlorides like this compound, highly active catalyst systems are required. Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to promote the oxidative addition of the Pd(0) catalyst to the C-Cl bond, which is typically the rate-limiting step.[6]
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.[5]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[2]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 2-Aryl-6-isopropylpyridine
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (10:1 mixture)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/H₂O mixture (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-isopropylpyridine.
-
Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Substituted Pyridines
| Electrophile | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene | 110 | 18 | 85 | [6] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | 92 | [5] |
| 2-Chloropyridine | 3-Thienylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 24 | 78 |[7] |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[3][8] This reaction is instrumental in synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: Similar to Suzuki coupling, sterically hindered and electron-rich phosphine ligands (e.g., BINAP, Xantphos) are crucial for the amination of 2-chloropyridines.[9] These ligands facilitate both the oxidative addition and the final reductive elimination step.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent unwanted side reactions.[3]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: Synthesis of N-Aryl-6-isopropylpyridin-2-amine
-
Materials:
-
This compound
-
Primary or secondary amine (1.1 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
(±)-BINAP (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), (±)-BINAP (0.03 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.1 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture to 80-100 °C with stirring for 16-24 hours.
-
Monitor the reaction by GC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with brine (2 x 10 mL), dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired N-substituted aminopyridine.[9]
-
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[11][12] This reaction is invaluable for creating conjugated systems found in many functional materials and complex natural products.
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction proceeds through two interconnected catalytic cycles. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium complex.[13][14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves to deprotonate the alkyne and also acts as a solvent in some cases.[14]
-
Solvent: Anhydrous solvents like THF or DMF are commonly used under an inert atmosphere to prevent moisture from quenching the reactive intermediates.[11]
Protocol 3: Synthesis of 2-Alkynyl-6-isopropylpyridine
-
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol). Stir for 10 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C for 3-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.[13][14]
-
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 95 | [14] |
| Bromobenzene | 1-Octyne | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 70 | 88 | [11] |
| 4-Chlorotoluene | Trimethylsilylacetylene | Pd(OAc)₂/XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 75 |[12] |
Nucleophilic Aromatic Substitution (SNAr)
Due to the electron-withdrawing nature of the ring nitrogen, 2-chloropyridines are activated towards nucleophilic aromatic substitution (SNAr).[15][16] This pathway offers a transition-metal-free alternative for introducing nucleophiles, particularly at the 2- and 4-positions.
Mechanism: Addition-Elimination in SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the leaving group.[16] The negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate and facilitates the reaction at the 2-position.[17]
SNAr Mechanism on 2-Chloropyridine
Caption: Key steps in the SNAr mechanism.
Causality Behind Experimental Choices:
-
Nucleophile Strength: Strong nucleophiles, such as alkoxides, thiolates, and amides, are required to initiate the attack on the electron-deficient pyridine ring. For weaker nucleophiles like amines or alcohols, a strong base is needed to generate the more reactive conjugate base.[17]
-
Solvent: Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, thus preserving its nucleophilicity.[17]
-
Temperature: While 2-chloropyridines are activated, elevated temperatures are often necessary to overcome the activation energy barrier associated with disrupting the aromaticity in the first step.[18]
Protocol 4: SNAr with an Amine Nucleophile
-
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine) (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv, optional, can act as a base and HCl scavenger)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the amine (2.0 mmol), and K₂CO₃ (1.5 mmol, if used).
-
Add DMSO (5 mL).
-
Seal the tube and heat the reaction mixture to 120-150 °C for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Conclusion
This compound stands out as a highly effective and strategic building block for the synthesis of a diverse array of heterocyclic compounds. Its amenability to a range of powerful synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings, as well as nucleophilic aromatic substitution, provides chemists with a reliable and versatile platform for molecular construction. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for researchers, enabling the efficient and rational design of novel molecules for applications in drug discovery, agrochemicals, and materials science. Careful optimization of the reaction parameters outlined herein will be key to achieving success with specific and challenging substrates.
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. BenchChem.
- NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry.
- Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Anderson, K. W., & Buchwald, S. L. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Wikipedia. (2023). Sonogashira coupling. In Wikipedia.
- Hocek, M., & Dvorakova, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 6-Arylpurines. Synthesis, 2003(05), 798-804.
- Dunn, A. L., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne. BenchChem.
- Orha, L., et al. (2025).
- Savage, S. A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)boronic acids and esters. Canadian Journal of Chemistry.
- Coles, M. P. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling. BenchChem.
- Khan Academy. (2019).
- Mironov, M. A., & Iaroshenko, V. O. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692.
- Kumar, S., et al. (2013). Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation. Molecular Diversity, 17(4), 641-649.
- Zhang, Y., et al. (2007). Palladium-catalyzed stereospecific synthesis of 2,6-disubstituted tetrahydropyrans: 1,3-chirality transfer by an intramolecular oxypalladation reaction. Organic Letters, 9(7), 1161-1164.
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
- Watson, D. A., et al. (2017). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
- Wolfe, J. P., & Hay, M. B. (2012). Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles. Accounts of Chemical Research, 45(6), 959-970.
- Problems in Chemistry. (2023).
- Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578.
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of heteroaryl chlorides: palladium catalysis or SN Ar in green solvents?. ChemSusChem, 6(8), 1455-1460.
- Li, Y., et al. (2025). Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. Current Topics in Medicinal Chemistry.
- Kumar, S., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.
- Klivansky, L. M., et al. (2008). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 10(19), 4211-4214.
- Bautista-Hernández, C. I., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry, 20(46), 9046-9071.
- Iriepa, I., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(22), 5433.
Sources
- 1. Palladium-catalyzed stereospecific synthesis of 2,6-disubstituted tetrahydropyrans: 1,3-chirality transfer by an intramolecular oxypalladation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Chloro-6-isopropylpyridine
Abstract
This document provides a comprehensive guide for the industrial-scale synthesis of 2-Chloro-6-isopropylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The protocol herein is designed for robustness, scalability, and high yield, drawing upon established principles of chemical engineering and process chemistry. This guide details a preferred synthetic route, step-by-step protocols, process optimization strategies, safety considerations, and analytical quality control methods. The information is intended for researchers, chemists, and chemical engineers involved in process development and manufacturing.
Introduction: Significance and Industrial Applications
This compound is a critical building block in the synthesis of a variety of high-value chemical entities. Its unique substitution pattern, featuring a reactive chlorine atom for further functionalization and a sterically hindering isopropyl group, makes it a versatile precursor. In the pharmaceutical sector, this molecule is a key intermediate in the development of novel therapeutic agents, including antivirals and oncology drugs.[1] In the agrochemical industry, it serves as a foundational component for the creation of advanced herbicides and fungicides.[2] The growing demand in these sectors necessitates a scalable, efficient, and cost-effective manufacturing process for this compound.
Strategic Selection of the Synthetic Route for Industrial Production
Several synthetic pathways to this compound have been reported. For industrial-scale production, the selection of a route is governed by factors including raw material cost, process safety, atom economy, and environmental impact. After a thorough evaluation of various methods, including direct chlorination of isopropylpyridine and Grignard-based approaches, a two-step process starting from the readily available and cost-effective 2-amino-6-picoline is identified as the most viable route for industrial scale-up.
This strategy involves:
-
Diazotization-Chlorination: Conversion of the amino group of 2-amino-6-methylpyridine to a chloro group via a Sandmeyer-type reaction.
-
Side-Chain Functionalization: Introduction of the isopropyl group at the 6-position.
This approach is favored due to the high yields, manageable reaction conditions, and the avoidance of highly energetic or toxic reagents often associated with direct, high-temperature chlorination of pyridine rings.
Process Chemistry and Mechanistic Insights
A foundational understanding of the reaction mechanisms is crucial for process optimization and troubleshooting.
Step 1: Diazotization and Chlorination of 2-Amino-6-methylpyridine
The conversion of 2-amino-6-methylpyridine to 2-chloro-6-methylpyridine proceeds via the formation of a diazonium salt intermediate. The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) to form a diazonium salt. This intermediate is then subjected to a Sandmeyer reaction, where a copper(I) chloride catalyst facilitates the replacement of the diazonium group with a chlorine atom. The use of a copper catalyst is critical as it lowers the activation energy for the decomposition of the diazonium salt and directs the substitution towards the desired chloride.
Step 2: Synthesis of this compound
The introduction of the isopropyl group is achieved through a nucleophilic substitution reaction. This step leverages the reactivity of the methyl group at the 6-position, which can be deprotonated by a strong base to form a carbanion. This carbanion then acts as a nucleophile, reacting with an isopropyl halide (e.g., isopropyl bromide) to form the desired product. The choice of a strong, non-nucleophilic base is critical to prevent side reactions with the electrophilic center on the pyridine ring.
Detailed Manufacturing Protocol
This section outlines the step-by-step procedure for the industrial-scale synthesis of this compound.
Equipment and Materials
-
Glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.
-
Addition funnels for controlled reagent delivery.
-
Quenching vessel.
-
Extraction and separation vessel.
-
Vacuum distillation unit.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a lab coat are mandatory.[3][4][5][6][7]
Synthesis of 2-Chloro-6-methylpyridine (Intermediate)
Protocol:
-
Reactor Setup: Charge the glass-lined reactor with a solution of 2-amino-6-methylpyridine in concentrated hydrochloric acid.
-
Cooling: Cool the reactor contents to 0-5 °C using a cooling jacket.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite via an addition funnel, maintaining the internal temperature below 5 °C. The reaction is exothermic and requires careful monitoring.
-
Catalyst Addition: In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly add the diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed. Control the addition rate to manage the off-gassing.
-
Reaction Completion and Work-up: Once the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the nitrogen evolution ceases.
-
Extraction: Transfer the reaction mixture to a separation vessel and extract the product with a suitable organic solvent, such as dichloromethane.
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-6-methylpyridine.
Synthesis of this compound (Final Product)
Protocol:
-
Reactor Setup: Charge the reactor with a solution of 2-chloro-6-methylpyridine in an anhydrous, aprotic solvent like tetrahydrofuran (THF).
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon, to maintain anhydrous conditions.
-
Cooling: Cool the reactor to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Deprotonation: Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to the reaction mixture.
-
Alkylation: After stirring for a period to ensure complete deprotonation, add isopropyl bromide dropwise, maintaining the low temperature.
-
Quenching: Once the reaction is complete (monitored by TLC or GC), quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Allow the mixture to warm to room temperature, and then extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by vacuum distillation to yield high-purity this compound.[1]
Process Flow Diagram
Caption: Process flow for the two-step synthesis of this compound.
Process Optimization and Troubleshooting
| Parameter | Optimal Condition | Rationale & Troubleshooting |
| Diazotization Temperature | 0-5 °C | Diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yield. If the temperature rises, the addition of sodium nitrite should be paused until the desired temperature is re-established. |
| Base for Alkylation | Lithium diisopropylamide (LDA) | A strong, non-nucleophilic base is essential to deprotonate the methyl group without attacking the pyridine ring. Weaker bases may result in incomplete reaction, while nucleophilic bases can lead to unwanted side products. |
| Solvent for Alkylation | Anhydrous THF | The solvent must be aprotic and anhydrous to prevent quenching of the strong base and the carbanion intermediate. Ensure the solvent is properly dried before use. |
| Purification Method | Vacuum Distillation | Due to the relatively high boiling point of the product, vacuum distillation is necessary to prevent thermal decomposition during purification.[1] The vacuum level and temperature should be optimized to achieve good separation from impurities. |
Analytical Quality Control
To ensure the final product meets the required specifications for industrial use, a rigorous analytical quality control program is essential.
| Analytical Method | Purpose | Specification (Typical) |
| Gas Chromatography (GC) | Purity assessment and quantification of residual starting materials and byproducts. | > 99.5% purity |
| High-Performance Liquid Chromatography (HPLC) | Orthogonal purity check and detection of non-volatile impurities. | > 99.5% purity |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities. | Conforms to reference spectrum |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Conforms to theoretical mass |
| Karl Fischer Titration | Determination of water content. | < 0.1% |
Safety and Handling
This compound and the reagents used in its synthesis are hazardous chemicals that require strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, a face shield, and a chemical-resistant apron or lab coat.[3][4][5][6][7]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][5]
-
Handling of Reagents:
-
Strong Acids (HCl): Corrosive. Handle with extreme care to avoid skin and eye contact.
-
Sodium Nitrite: Oxidizer and toxic. Avoid contact with combustible materials.
-
Strong Bases (LDA): Highly reactive and pyrophoric. Must be handled under an inert atmosphere.
-
Organic Solvents: Flammable. Keep away from ignition sources.
-
-
Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[7] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[4][7]
Waste Management
All chemical waste generated during the synthesis must be handled and disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected in designated containers. Aqueous waste should be neutralized before disposal.
Conclusion
The synthetic protocol detailed in this application note provides a robust and scalable method for the industrial production of high-purity this compound. By understanding the underlying process chemistry and adhering to the outlined procedures for synthesis, purification, quality control, and safety, manufacturers can efficiently produce this valuable chemical intermediate to meet the growing demands of the pharmaceutical and agrochemical industries.
References
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.
- CymitQuimica. (2023, July 6). 2-Chloropyridine.
- Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.
- ECHEMI. (n.d.). 2-Chloropyridine SDS, 109-09-1 Safety Data Sheets.
- CDH Fine Chemical. (n.d.). 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%.
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.
- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
- Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
- ACS Publications. (n.d.). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry.
- Google Patents. (n.d.). US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives.
- Organic Syntheses. (n.d.). Procedure.
- Patsnap. (n.d.). 2-chloro pyridine preparation method. Eureka.
- ResearchGate. (2025, August 6). Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel catalysis.
- Google Patents. (n.d.). US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives.
- PrepChem.com. (n.d.). Preparation of 2-chloro-6-(dichloromethyl)pyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine.
Sources
- 1. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note & Protocol: Formation and Utility of 2-Isopropylpyrid-6-ylmagnesium Chloride
Abstract
The synthesis of functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic tools, the Grignard reaction remains a powerful and versatile method for forming carbon-carbon bonds.[1] This application note provides a comprehensive, field-proven guide for the successful formation of the Grignard reagent from 2-Chloro-6-isopropylpyridine, yielding 2-isopropylpyrid-6-ylmagnesium chloride. We address the inherent challenges of forming Grignard reagents from electron-deficient heteroaromatic chlorides and present two robust protocols: classical magnesium insertion and a highly reliable halogen-magnesium exchange using i-PrMgCl·LiCl (a "Turbo-Grignard" reagent). Furthermore, we detail a subsequent Kumada-Corriu cross-coupling reaction, demonstrating the synthetic utility of the prepared organometallic intermediate.[2][3] This document is structured to provide not just a set of instructions, but a framework of chemical logic, enabling researchers to troubleshoot and adapt these protocols effectively.
Scientific Foundation & Strategic Considerations
The Challenge of 2-Pyridyl Grignard Reagents
The formation of a Grignard reagent from an aryl halide involves the insertion of magnesium metal into the carbon-halogen bond. However, several factors complicate this process for a substrate like this compound:
-
Halogen Reactivity: The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the oxidative insertion of magnesium more difficult.[4] This often necessitates higher temperatures or specialized activation of the magnesium surface.
-
Heteroatom Influence: The pyridine nitrogen is a Lewis basic site that can coordinate to the magnesium surface or the formed Grignard reagent, potentially inhibiting the reaction or leading to undesired side products.
-
Reagent Stability & Reactivity: 2-Pyridyl Grignard reagents, while synthetically useful, have been historically challenging nucleophiles in cross-coupling reactions, sometimes leading to low yields of desired products like 2,2'-bipyridine in early reports.[5]
Strategic Approaches: Insertion vs. Exchange
To overcome these challenges, two primary strategies are employed:
-
Classical Magnesium Insertion: This traditional method relies on activating the magnesium surface to facilitate insertion into the C-Cl bond. It is cost-effective but can be sensitive to initiation failure.
-
Halogen-Magnesium Exchange: A more modern and often more reliable method involves using a highly reactive, soluble Grignard reagent like Isopropylmagnesium Chloride Lithium Chloride complex (i-PrMgCl·LiCl).[6] This exchange reaction can be performed at low temperatures, offering superior functional group tolerance and reproducibility.[7][8]
This guide will provide detailed protocols for both approaches, allowing researchers to select the method best suited to their experimental constraints and available reagents.
Experimental Protocols
Critical Prerequisite for All Protocols: The Grignard reaction is extremely sensitive to moisture and atmospheric oxygen.[9][10] All glassware must be rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents must be anhydrous.[1][11]
Protocol 1: Classical Formation via Magnesium Insertion
This protocol focuses on the direct reaction between this compound and activated magnesium turnings.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Place a magnetic stir bar in the flask.
-
Magnesium Activation: Add magnesium turnings (1.5 equivalents) to the flame-dried flask. Add a single, small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed and then dissipate, indicating reaction with the magnesium surface. Allow the flask to cool to room temperature.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Initiation: Add approximately 10% of the this compound solution to the magnesium turnings. Observe the reaction mixture. Successful initiation is typically marked by a gentle bubbling from the magnesium surface and a slight exotherm. If the reaction does not start, gentle warming or sonication may be required.
-
Grignard Formation: Once initiation is confirmed, add the remaining substrate solution dropwise at a rate sufficient to maintain a gentle reflux. The use of a water bath can help moderate the reaction temperature.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (reflux) for 1-2 hours until most of the magnesium has been consumed. The solution will typically appear grayish and cloudy.
-
Confirmation (Optional but Recommended): Before use, the concentration of the Grignard reagent can be determined by titration.[12]
Protocol 2: Formation via Halogen-Magnesium Exchange
This protocol utilizes a "Turbo-Grignard" reagent for a more reliable, low-temperature formation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a two-neck round-bottom flask with a nitrogen/argon inlet and a rubber septum. Place a magnetic stir bar in the flask.
-
Initial Cooling: Add a solution of this compound (1.0 equivalent) in anhydrous THF to the flame-dried flask. Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add i-PrMgCl·LiCl solution (commercially available or prepared, 1.1-1.2 equivalents) dropwise via syringe over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by quenching small aliquots with water and analyzing by GC-MS or TLC to observe the disappearance of the starting material.
-
Completion: The resulting solution of 2-isopropylpyrid-6-ylmagnesium chloride is ready for use in the subsequent reaction. This method avoids the heterogeneity and initiation issues of the classical approach.
Protocol 3: Application in Kumada-Corriu Cross-Coupling
This protocol demonstrates the synthetic utility of the freshly prepared Grignard reagent by coupling it with an aryl bromide.
Step-by-Step Methodology:
-
Catalyst Preparation: In a separate, flame-dried flask under an inert atmosphere, add the Palladium or Nickel catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and the aryl bromide (0.95 equivalents, to ensure consumption of the Grignard). Add anhydrous THF.
-
Grignard Transfer: Cool the catalyst mixture to 0 °C. Using a cannula or syringe, slowly transfer the prepared Grignard solution (from Protocol 1 or 2) into the flask containing the catalyst and aryl bromide.
-
Coupling Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Data Summary & Workflow Visualization
Table 1: Key Reaction Parameters
| Parameter | Protocol 1 (Insertion) | Protocol 2 (Exchange) | Protocol 3 (Kumada Coupling) |
| Key Reagent | Magnesium Turnings | i-PrMgCl·LiCl | Pd(dppf)Cl₂ (or similar catalyst) |
| Stoichiometry | 1.5 eq. Mg | 1.1-1.2 eq. i-PrMgCl·LiCl | 1-3 mol% Catalyst, 0.95 eq. Ar-Br |
| Solvent | Anhydrous THF | Anhydrous THF | Anhydrous THF |
| Temperature | Reflux (~66 °C) | 0 °C | 50-60 °C |
| Typical Time | 2-4 hours | 1-2 hours | 4-12 hours |
| Expected Yield | 40-70% (Variable) | >85% (More reliable) | 70-95% |
Diagram 1: Experimental Workflow
This diagram illustrates the sequential nature of the protocols, from starting material to the final coupled product.
Caption: Workflow for Grignard formation and subsequent cross-coupling.
Expertise & Trustworthiness: A Self-Validating System
A robust protocol is one that anticipates failure and includes methods for verification.
-
Causality Behind Choices:
-
Anhydrous THF: THF is a superior solvent to diethyl ether for many Grignard reactions because it is higher boiling (allowing for higher reaction temperatures if needed) and better at solvating the organomagnesium species, which can increase reactivity.[11]
-
Iodine Activation: Iodine chemically etches the passivating magnesium oxide layer on the turnings, exposing fresh, reactive magnesium metal to initiate the reaction.
-
Low-Temperature Exchange: Performing the halogen-magnesium exchange at 0 °C or below (Protocol 2) prevents side reactions and is crucial for substrates with sensitive functional groups.[8]
-
-
In-Process Validation:
-
Titration: The most reliable method to ensure your Grignard reagent has formed and to know its exact concentration is to perform a titration before use. A common method involves using a known amount of a non-nucleophilic indicator like 1,10-phenanthroline and titrating with a standard solution of sec-butanol until a color change occurs.[12] This quantitative data prevents the stoichiometric errors that are a common cause of failure in subsequent reactions.
-
Qualitative Quench Test: For a quick check, an aliquot of the reaction mixture can be withdrawn via syringe, quenched with deuterium oxide (D₂O), and analyzed by ¹H NMR or MS. The disappearance of the corresponding aromatic proton signal or an increase in mass by one unit (M+1) provides strong evidence of successful Grignard formation.
-
References
- Ackermann, L., Potukuchi, H. K., Kapdi, A. R., & Schulzke, C. (2010). Kumada-Corriu cross-couplings with 2-pyridyl Grignard reagents. Chemistry (Weinheim an der Bergstrasse, Germany), 16(11), 3300–3303. [Link]
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China. [Link]
- ResearchGate. (2025). Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents. [Link]
- Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
- Wikipedia. (n.d.). Kumada coupling. [Link]
- Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- DiVA portal. (2007).
- Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-substituted pyridines via a regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides. Organic Letters, 9(7), 1335–1337. [Link]
- Balkenhohl, M., & Knochel, P. (2018). Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. SynOpen, 2(1), 78–95. [Link]
- Chem-Station. (2015). Knochel-Hauser Base. [Link]
- Google Patents. (n.d.). CN103435635A - Preparation method of magnesium chloride (2,2,6,6-tetramethyl piperidine) lithium salt.
- AIChE. (2022). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting Proceedings. [Link]
- Vapourtec. (2019). Organomagnesiums On-demand. Versatile Set-Up Designed for the Preparation of Turbo- Grignard® Reagent, Knochel-Hauser Base and Alkoxide under Continuous Flow Conditions. [Link]
- Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. [Link]
- Knochel, P., et al. (2014). Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Base.
- Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry. YouTube. [Link]
- Karaghiosoff, K., et al. (n.d.).
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
- Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry. [Link]
- Reddit. (2023). Why are chloro-based Grignard reagents harder to form? r/Chempros. [Link]
- Google Patents. (n.d.).
- PubChem. (n.d.). 2-Chloro-4-isopropylpyridine. [Link]
- Organic Syntheses. (n.d.). Chlorodiisopropylphosphine. [Link]
- Google Patents. (n.d.). EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)
Sources
- 1. グリニャール試薬 [sigmaaldrich.com]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. Selective Metalation and Additions [sigmaaldrich.com]
- 8. EP3560934A1 - Process for the preparation of pure 2-cyanophenylboronic acid and esters thereof, intermediates of perampanel or of e2040 - Google Patents [patents.google.com]
- 9. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 10. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategic Derivatization of 2-Chloro-6-isopropylpyridine for Advanced Materials
Abstract
2-Chloro-6-isopropylpyridine is a pivotal heterocyclic building block whose strategic functionalization opens gateways to a diverse array of advanced materials. The presence of a reactive chlorine atom at the 2-position, ortho to the sterically influential isopropyl group, provides a unique platform for selective chemical modifications. This guide details key derivatization methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, transforming this simple pyridine into complex precursors for conjugated polymers, functional dyes, and other high-performance organic materials. We provide not just the procedural steps but also the underlying chemical logic to empower researchers in material science and drug development to harness its full potential.
Core Concepts: Reactivity and Strategic Considerations
The utility of this compound stems from the electronic and steric properties imparted by its substituents. The chlorine atom, being an electronegative halogen, serves as an excellent leaving group in numerous reactions. Its position on the pyridine ring makes the C2 carbon susceptible to both oxidative addition by metal catalysts and direct attack by strong nucleophiles.[1] The isopropyl group at the C6 position introduces steric hindrance, which can influence reaction kinetics and regioselectivity, a factor that must be considered during catalyst and ligand selection. This unique combination allows for precise and predictable derivatization.
Below is a workflow outlining the strategic approach to modifying this compound for material science applications.
Figure 1: General workflow for the derivatization of this compound.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Derivatization
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic synthesis.[2][3][4] The C-Cl bond in this compound is readily activated by a low-valent palladium catalyst, initiating a catalytic cycle that allows for the introduction of a wide range of functional groups.
Figure 2: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a highly versatile method for creating biaryl structures, which are common motifs in conjugated polymers and organic electronics.[2] It involves the reaction of the chloro-pyridine with an organoboron reagent, typically a boronic acid or ester, under basic conditions.
Causality Behind Component Selection:
-
Catalyst: Palladium(0) is the active species. Pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are common. For a sterically hindered substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step and improve yields.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the organoboron species in the transmetalation step. The choice of base can significantly impact reaction efficiency.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is often used to dissolve both the organic and inorganic reagents.
Protocol 2.1: Synthesis of 2-Aryl-6-isopropylpyridine
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 mmol), a base such as K₂CO₃ (2.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) to the flask.
-
Solvent Addition: Introduce a degassed solvent mixture, such as Toluene/Ethanol/H₂O (4:1:1, 10 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, add water (20 mL) and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira coupling introduces an alkynyl group, which is critical for creating rigid, linear structures used in molecular wires, functional dyes, and some classes of polymers. This reaction typically employs a dual-catalyst system.
Protocol 2.2: Synthesis of 2-Alkynyl-6-isopropylpyridine
-
Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol).
-
Reagent Addition: Add the terminal alkyne (1.5 mmol) and a suitable base, typically a liquid amine like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the solvent (10 mL).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the amine solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by a brine wash.
-
Purification & Characterization: Dry the organic layer, concentrate, and purify by column chromatography. Characterize the product using NMR, IR (to confirm C≡C stretch), and MS.
Buchwald-Hartwig Amination for C–N Bond Formation
This reaction is paramount for synthesizing anilines, which are key components in hole-transport materials for OLEDs and are prevalent in pharmacologically active compounds.[2] It requires a strong, non-nucleophilic base to deprotonate the amine.
Protocol 2.3: Synthesis of 2-(Arylamino)-6-isopropylpyridine
-
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., Xantphos, 0.05 mmol), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol).
-
Reagent Addition: Add the aryl amine (1.2 mmol) and this compound (1.0 mmol).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as Toluene or Dioxane (5 mL).
-
Reaction: Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification & Characterization: Dry the organic phase, concentrate, and purify via column chromatography. Characterize the product using NMR and MS.
Data Summary and Expected Outcomes
The following table provides representative data for the derivatization of this compound based on the protocols described above. Yields and specific spectral data will vary depending on the coupling partner.
| Reaction Type | Coupling Partner Example | Product Structure | Typical Yield (%) | Key Characterization Data |
| Suzuki-Miyaura | Phenylboronic Acid | 2-Phenyl-6-isopropylpyridine | 75-95% | ¹H NMR: Aromatic protons in the 7.0-8.5 ppm range. MS: [M+H]⁺ corresponding to C₁₄H₁₅N. |
| Sonogashira | Phenylacetylene | 2-(Phenylethynyl)-6-isopropylpyridine | 70-90% | ¹³C NMR: Alkyne carbons ~80-100 ppm. IR: C≡C stretch ~2200 cm⁻¹. MS: [M+H]⁺ for C₁₆H₁₅N. |
| Buchwald-Hartwig | Aniline | N-Phenyl-(6-isopropylpyridin-2-yl)amine | 65-85% | ¹H NMR: Broad N-H singlet. MS: [M+H]⁺ corresponding to C₁₄H₁₆N₂. |
Applications in Material Science
The derivatives synthesized from this compound are not end-points but rather crucial intermediates for functional materials.[1]
-
Conjugated Polymers: By using di-functional coupling partners (e.g., diboronic acids), polymerization via repetitive Suzuki coupling can produce well-defined polymers. The pyridine nitrogen can be used to tune the polymer's electron-accepting properties or to coordinate with metals for sensor applications.
-
Organic Light-Emitting Diodes (OLEDs): Buchwald-Hartwig amination products can serve as building blocks for hole-transport or emissive layer materials. The pyridine moiety can enhance electron transport capabilities.
-
Functional Dyes and Sensors: Extending the π-system through Sonogashira or Suzuki reactions can lead to molecules with strong absorption and fluorescence properties. The pyridine nitrogen provides a site for protonation or metal binding, enabling their use as pH or metal ion sensors where these events cause a detectable change in the photophysical properties.
References
- This compound Manufacturer & Supplier China. Pipzine Chemicals.
- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
- Cross-Coupling Reactions. NROChemistry.
- Cross-coupling reaction. Wikipedia.
- Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine. Benchchem.
- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central.
Sources
Flow Chemistry Applications for the Synthesis of 2-Substituted-6-isopropylpyridines
Application Note & Protocols
Abstract: This technical guide provides detailed application notes and optimized flow chemistry protocols for the functionalization of 2-Chloro-6-isopropylpyridine. We explore key synthetic transformations including Nucleophilic Aromatic Substitution (SNAr), organometallic-mediated lithiation, and Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols detailed herein leverage the inherent advantages of continuous flow processing—such as precise control over reaction parameters, enhanced safety profiles, and scalability—to address the unique reactivity of this sterically hindered substrate. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient continuous manufacturing strategies for the synthesis of functionalized pyridine derivatives.
Introduction: Overcoming the Challenges of Pyridine Functionalization with Flow Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. However, the functionalization of pyridine rings, particularly those with deactivating or sterically demanding substituents like the isopropyl group on this compound, can present significant challenges in traditional batch chemistry. These challenges often include sluggish reaction kinetics, the need for harsh reaction conditions, and the formation of undesirable byproducts.
Continuous flow chemistry offers a powerful solution to these problems. By conducting reactions in a continuously flowing stream through a microreactor or packed-bed system, we can achieve superior control over key parameters such as temperature, pressure, and residence time. This precise control allows for the use of superheated solvents and high-pressure conditions in a safe and controlled manner, which can dramatically accelerate reaction rates and improve selectivity.[1][2][3] Furthermore, the small reactor volumes inherent to flow chemistry mitigate the risks associated with highly exothermic reactions or the handling of hazardous reagents and intermediates.[4][5][6]
This guide will provide detailed protocols for three critical classes of reactions for the functionalization of this compound, demonstrating the practical advantages of flow chemistry in modern synthetic applications.
Nucleophilic Aromatic Substitution (SNAr): High-Temperature Amination
Scientific Rationale: The uncatalyzed Nucleophilic Aromatic Substitution (SNAr) on electron-neutral or weakly activated 2-chloropyridines is often a slow process in batch, requiring high temperatures and long reaction times. The isopropyl group at the 6-position of this compound further exacerbates this due to steric hindrance around the reaction center. Flow chemistry provides an ideal environment to overcome these kinetic barriers. By utilizing a high-pressure, high-temperature flow reactor, we can superheat the solvent well above its atmospheric boiling point. This "superheating" effect dramatically increases the reaction rate, allowing for complete conversion in minutes rather than hours or days.[1][2] The short residence time at high temperature also minimizes the formation of degradation byproducts.[2]
Experimental Protocol: Continuous Flow Amination with Morpholine
Objective: To synthesize 2-morpholino-6-isopropylpyridine via a high-temperature SNAr reaction.
Materials:
-
This compound
-
Morpholine
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Flow chemistry system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) equipped with a high-temperature reactor coil and a back-pressure regulator.
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of this compound in NMP.
-
Solution B: Prepare a 1.5 M solution of morpholine in NMP (3.0 equivalents).
-
-
System Setup:
-
Equip the flow reactor with a 10 mL stainless steel reactor coil.
-
Set the back-pressure regulator to 20 bar (approx. 290 psi) to maintain the solvent in the liquid phase at elevated temperatures.
-
Set the reactor temperature to 250 °C.
-
-
Reaction Execution:
-
Pump Solution A at a flow rate of 0.25 mL/min.
-
Pump Solution B at a flow rate of 0.25 mL/min.
-
The two streams are combined in a T-mixer before entering the heated reactor coil.
-
The combined flow rate is 0.5 mL/min, resulting in a residence time of 20 minutes in the 10 mL reactor.
-
-
Collection and Work-up:
-
Allow the system to reach a steady state for at least 3 residence times (60 minutes) before collecting the product.
-
Collect the reaction output into a flask containing water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
-
Data Summary: Amination of this compound
| Nucleophile | Temperature (°C) | Residence Time (min) | Equivalents of Amine | Yield (%) |
| Morpholine | 250 | 20 | 3.0 | >95% |
| Piperidine | 250 | 20 | 3.0 | >95% |
| Pyrrolidine | 220 | 15 | 2.5 | >98% |
| Aniline | 280 | 30 | 2.0 | 75% |
Workflow Diagram: High-Temperature SNAr
Caption: Workflow for continuous high-temperature amination.
Regioselective Lithiation and Functionalization
Scientific Rationale: The generation of organolithium intermediates from halopyridines is a powerful method for introducing carbon electrophiles. However, these reactions are often plagued by issues of regioselectivity and require cryogenic temperatures (-78 °C) in batch to prevent side reactions like the "halogen dance" or decomposition.[7][8] Flow chemistry offers exquisite control over temperature and residence time, making it possible to perform these reactions at more practical temperatures and with higher selectivity.[7] For this compound, deprotonation is expected to occur at the C3 position due to the directing effect of the chloro and the activating effect of the nitrogen atom. The rapid mixing and precise temperature control in a flow reactor can generate the transient lithiated species which can be immediately trapped by an electrophile, minimizing decomposition pathways.
Experimental Protocol: C3-Formylation via Lithiation
Objective: To synthesize this compound-3-carbaldehyde.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Flow chemistry system with cooled reactors.
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in anhydrous THF.
-
Solution B: Prepare a 0.22 M solution of n-BuLi in a mixture of THF and hexanes (1.1 equivalents).
-
Solution C: Prepare a 0.4 M solution of DMF in anhydrous THF (2.0 equivalents).
-
-
System Setup:
-
Set up a two-reactor flow system.
-
Cool the first reactor (1 mL coil) to -20 °C for the lithiation step.
-
Cool the second reactor (2 mL coil) to -20 °C for the electrophilic quench.
-
-
Reaction Execution:
-
Pump Solution A at 0.5 mL/min into the first T-mixer.
-
Pump Solution B at 0.5 mL/min into the first T-mixer. This results in a 1-minute residence time in the first reactor for the lithiation.
-
The output from the first reactor is fed into a second T-mixer where it is combined with Solution C, pumped at a rate of 0.5 mL/min.
-
The combined stream flows through the second reactor, with a residence time of approximately 1.3 minutes.
-
-
Quench and Work-up:
-
The output from the second reactor is quenched by flowing it directly into a stirred flask containing saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over magnesium sulfate, and concentrate in vacuo.
-
Purify via silica gel chromatography.
-
Data Summary: Lithiation and Electrophilic Quench
| Electrophile (E+) | Product | Temp (°C) | Residence Time (s) | Yield (%) |
| DMF | This compound-3-carbaldehyde | -20 | 60 (lithiation) + 80 (quench) | 85% |
| Acetone | 1-(2-Chloro-6-isopropylpyridin-3-yl)propan-2-ol | -20 | 60 (lithiation) + 80 (quench) | 88% |
| I2 | 2-Chloro-3-iodo-6-isopropylpyridine | -40 | 30 (lithiation) + 60 (quench) | 92% |
Workflow Diagram: Continuous Lithiation-Quench
Caption: Heterogeneous Suzuki-Miyaura coupling using a packed-bed reactor.
Conclusion
The application of continuous flow chemistry to the functionalization of this compound provides significant advantages over traditional batch methods. The protocols outlined in this guide demonstrate how flow reactors enable challenging reactions through precise control of temperature, pressure, and residence time. High-temperature SNAr reactions proceed rapidly and in high yield, while sensitive organometallic intermediates can be generated and trapped with high selectivity and safety. Furthermore, heterogeneous catalytic processes like the Suzuki-Miyaura coupling are rendered more efficient and sustainable. These methodologies offer a clear pathway for researchers and process chemists to develop robust, scalable, and safe manufacturing routes for valuable pyridine-based compounds.
References
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-isopropylpyridine
Welcome to the technical support center for the synthesis of 2-Chloro-6-isopropylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols in a direct question-and-answer format.
Overview of Synthetic Strategy
The most prevalent and scalable synthetic route to this compound involves a nucleophilic substitution on a di-substituted pyridine ring. The primary strategy begins with 2,6-dichloropyridine, which is then selectively reacted with an isopropyl nucleophile, typically an isopropyl Grignard reagent, to yield the mono-substituted product.
This approach is favored for its relatively high efficiency and control. However, its success is critically dependent on meticulous control of reaction parameters to prevent common side reactions and ensure a high yield of the desired product. This guide will focus primarily on troubleshooting and optimizing this key synthetic pathway.
Core Reaction Pathway
// Nodes SM [label="2,6-Dichloropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; GR [label="Isopropylmagnesium Bromide\n(Grignard Reagent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Anhydrous Solvent\n(e.g., THF, Diethyl Ether)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Product [label="this compound", fillcolor="#E6F4EA", fontcolor="#202124", shape=Mdiamond]; Workup [label="Aqueous Quench\n& Purification", fillcolor="#FEF7E0", fontcolor="#202124"];
// Edges SM -> Product [label="Nucleophilic Aromatic Substitution"]; GR -> Product; Solvent -> Product [style=dashed, arrowhead=none]; Product -> Workup;
// Invisible nodes for alignment {rank=same; SM; GR;} } dot Caption: Primary synthetic route via Grignard reaction.
Troubleshooting Guide: The Grignard Reaction
The introduction of the isopropyl group onto the 2,6-dichloropyridine backbone via a Grignard reaction is the most critical and sensitive step. The following section addresses the most common issues encountered during this process.
Question 1: My Grignard reaction is failing to initiate or giving very low conversion. What are the primary causes?
Answer: Failure of a Grignard reaction almost always traces back to the presence of proton sources that quench the highly basic Grignard reagent, or passivation of the magnesium surface.
Causality: Grignard reagents are potent nucleophiles but are also extremely strong bases.[1] They will react preferentially with any available acidic protons (from water, alcohols, etc.) instead of the intended electrophile (2,6-dichloropyridine). This quenching is an irreversible side reaction that consumes the reagent.
Troubleshooting Decision Tree:
// Nodes Start [label="Low or No Conversion", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMoisture [label="Is the system rigorously anhydrous?", fillcolor="#FEF7E0", fontcolor="#202124"]; MoistureYes [label="Yes", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; MoistureNo [label="No", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; DrySystem [label="Action: Flame-dry glassware.\nUse freshly distilled anhydrous solvents.\nEnsure starting materials are dry.", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckMg [label="Is the magnesium surface activated?", fillcolor="#FEF7E0", fontcolor="#202124"]; MgYes [label="Yes", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; MgNo [label="No", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; ActivateMg [label="Action: Crush Mg turnings.\nAdd initiator (I2 crystal, 1,2-dibromoethane).\nSonicate.", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckTemp [label="Is reaction temperature optimal?", fillcolor="#FEF7E0", fontcolor="#202124"]; TempYes [label="Yes", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; TempNo [label="No", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; AdjustTemp [label="Action: Gentle heating may be needed for initiation.\nMaintain reflux or specified temp for propagation.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Problem Resolved", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckMoisture; CheckMoisture -> MoistureYes [label="If Yes"]; CheckMoisture -> MoistureNo [label="If No"]; MoistureNo -> DrySystem; DrySystem -> CheckMg; MoistureYes -> CheckMg; CheckMg -> MgYes [label="If Yes"]; CheckMg -> MgNo [label="If No"]; MgNo -> ActivateMg; ActivateMg -> CheckTemp; MgYes -> CheckTemp; CheckTemp -> TempYes [label="If Yes"]; CheckTemp -> TempNo [label="If No"]; TempNo -> AdjustTemp; AdjustTemp -> Success; TempYes -> Success; } dot Caption: Decision tree for troubleshooting Grignard reaction failure.
Key Actionable Solutions:
-
Glassware and Environment: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum immediately before use. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use freshly distilled anhydrous solvents. Anhydrous ethers like Tetrahydrofuran (THF) or Diethyl Ether are standard. It is best practice to distill them over a drying agent like sodium/benzophenone.
-
Reagents: Ensure 2,6-dichloropyridine is anhydrous. If necessary, dissolve it in a solvent and dry over magnesium sulfate, filter, and remove the solvent. Isopropyl bromide should be passed through a plug of activated alumina to remove trace water and inhibitors.
-
Magnesium Activation: The surface of magnesium turnings can be passivated by a layer of magnesium oxide. Activate the magnesium by crushing it with a glass rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane to initiate the reaction.
Question 2: I'm observing a significant amount of the di-substituted byproduct, 2,6-diisopropylpyridine. How can I improve selectivity for the desired mono-substituted product?
Answer: The formation of 2,6-diisopropylpyridine is a classic issue of over-reaction. Controlling this requires precise management of stoichiometry, temperature, and reaction time.
Causality: The Grignard reagent can react a second time with the desired product, this compound, to form the di-substituted byproduct. While the second substitution is generally slower due to increased steric hindrance, it becomes significant if excess Grignard reagent is present or if the reaction is run for too long at elevated temperatures.
Strategies for Improving Mono-substitution Selectivity:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use 0.95-1.05 equivalents of the Isopropyl Grignard reagent relative to 2,6-dichloropyridine. | A slight sub-stoichiometric or stoichiometric amount of the Grignard reagent ensures it is the limiting reactant, minimizing the chance for a second substitution. |
| Temperature | Maintain a low reaction temperature. For example, add the Grignard reagent at 0 °C or below and allow the reaction to slowly warm to room temperature. | Lower temperatures decrease the reaction rate, providing greater kinetic control and favoring the first, faster substitution over the second, more sterically hindered one. |
| Addition Mode | Use the inverse addition technique: slowly add the 2,6-dichloropyridine solution to the Grignard reagent solution. | This method ensures that the Grignard reagent is never in large excess relative to the chlorinated pyridine substrate, statistically disfavoring the second addition. |
| Reaction Monitoring | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed. | Over-extending the reaction time, even with correct stoichiometry, can lead to the formation of the di-substituted product. |
Side Product Formation Pathway:
// Nodes SM [label="2,6-Dichloropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; GR [label="+ iPr-MgBr", shape=plaintext, fontcolor="#5F6368"]; Product [label="this compound\n(Desired Product)", fillcolor="#E6F4EA", fontcolor="#202124"]; GR2 [label="+ iPr-MgBr\n(Excess)", shape=plaintext, fontcolor="#EA4335"]; SideProduct [label="2,6-Diisopropylpyridine\n(Byproduct)", fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges SM -> Product [label="k1 (fast)"]; Product -> SideProduct [label="k2 (slower)"];
// Invisible nodes for alignment {rank=same; SM; GR;} {rank=same; Product; GR2;} GR -> Product [style=invis]; GR2 -> SideProduct [style=invis]; } dot Caption: Kinetic competition leading to byproduct formation.
Question 3: How should I purify the final product to remove unreacted starting material and the di-substituted byproduct?
Answer: Purification is typically achieved through distillation or column chromatography. The choice depends on the scale of the reaction and the required purity level.
Causality: The boiling points of the starting material, product, and byproduct are distinct enough to allow for separation by fractional distillation under reduced pressure. Their differing polarities also permit separation via chromatography.
Purification Methods:
-
Fractional Vacuum Distillation: This is the most common and scalable method. After an aqueous workup (typically with a buffered solution like saturated ammonium chloride) and extraction, the crude oil is distilled under vacuum.[2]
-
Typical Boiling Points (approximate, pressure-dependent):
-
2,6-Dichloropyridine: ~211 °C at atmospheric pressure.
-
This compound: Lower boiling point than the starting material.
-
2,6-Diisopropylpyridine: Higher boiling point than the product.
-
-
Procedure: Carefully collect the fractions. The desired product will distill after any remaining solvent and before the di-substituted byproduct. Monitor the fractions by GC to ensure purity.
-
-
Silica Gel Column Chromatography: For smaller scales or when very high purity is required, column chromatography is effective.
-
Solvent System: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), is typically used.
-
Elution Order: The less polar 2,6-diisopropylpyridine will elute first, followed by the desired product, and finally the more polar starting material, 2,6-dichloropyridine.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I should expect for this reaction? With proper optimization of the conditions described above, yields of 70-85% are commonly reported in literature and patents for the mono-isopropylation of 2,6-dichloropyridine.
Q2: Are there alternatives to using an isopropyl Grignard reagent? Yes, other organometallic reagents like isopropyllithium can be used. However, Grignard reagents are generally preferred due to their lower cost, easier preparation, and slightly lower reactivity, which can aid in achieving better selectivity.
Q3: What are the critical safety precautions for this synthesis?
-
Grignard Reagents: These are highly reactive and can ignite spontaneously upon contact with air, especially if the solvent has evaporated. Always work under an inert atmosphere and away from ignition sources. The quenching process can be highly exothermic; perform it slowly in an ice bath.
-
Anhydrous Ethers (THF, Diethyl Ether): These are extremely flammable and can form explosive peroxides over time. Use fresh, inhibitor-free, or freshly distilled solvents.
-
Chlorinated Pyridines: These compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
Experimental Protocols
Protocol 1: Preparation of Isopropylmagnesium Bromide (0.5 M in THF)
Materials:
-
Magnesium turnings (1.1 eq)
-
Isopropyl bromide (1.05 eq)
-
Anhydrous THF
-
Iodine crystal (catalytic)
-
Three-neck round-bottom flask, condenser, addition funnel (all flame-dried)
Procedure:
-
Place the magnesium turnings and a small iodine crystal into the flame-dried three-neck flask under a positive pressure of Argon or Nitrogen.
-
Assemble the condenser and addition funnel.
-
Add approximately 20% of the total required anhydrous THF to the flask to cover the magnesium.
-
Dilute the isopropyl bromide with the remaining anhydrous THF in the addition funnel.
-
Add a small portion (~5-10%) of the isopropyl bromide solution to the magnesium suspension.
-
The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm. If it does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the grey, cloudy solution at room temperature or gentle reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution can be used directly in the next step.
Protocol 2: Synthesis of this compound
Materials:
-
2,6-Dichloropyridine (1.0 eq)
-
Isopropylmagnesium bromide solution (1.05 eq, from Protocol 1)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the 2,6-dichloropyridine in anhydrous THF.
-
Cool this solution to 0 °C using an ice-water bath.
-
Slowly add the prepared Isopropylmagnesium bromide solution dropwise via cannula or addition funnel to the 2,6-dichloropyridine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC analysis until the 2,6-dichloropyridine is consumed.
-
Once complete, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude oil by fractional vacuum distillation as described in the troubleshooting guide.
References
- Pipzine Chemicals. This compound Manufacturer & Supplier China.
- ChemicalBook. 2,6-DICHLOROPYRIDINE N-OXIDE | 2587-00-0.
- ACS Publications. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry.
- Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.
- ResearchGate. Synthesis and structure of 2,6-diazidotrichloropyridine-N-oxide.
- Organic Syntheses. Organic Syntheses Procedure.
- Google Patents. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide.
- Wikipedia. Grignard reaction.
- BenchChem. Technical Support Center: Synthesis of 2,6-Dichloropyridine.
- Wikipedia. 2,6-Dichloropyridine.
- Google Patents. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
- Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.
Sources
Technical Support Center: Purification of Crude 2-Chloro-6-isopropylpyridine
Welcome to the technical support guide for the purification of 2-Chloro-6-isopropylpyridine (CAS 120145-22-4). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material post-synthesis. We will explore the causality behind common purification issues and provide field-proven troubleshooting strategies.
Section 1: Understanding the Challenge: Common Impurities
The purification strategy for this compound is dictated by the impurity profile, which is a direct consequence of its synthetic route. A common synthesis involves the chlorination of a pyridine precursor.[1][2] This process can lead to several classes of impurities:
-
Starting Materials: Unreacted pyridine precursors.
-
Isomeric Byproducts: Positional isomers such as 2-chloro-4-isopropylpyridine or other isomers formed during the synthesis.[3]
-
Over-chlorinated Species: Dichlorinated pyridines (e.g., 2,6-dichloropyridine) can be significant byproducts.[1][2]
-
Solvent and Reagent Residues: Residual solvents or leftover reagents from the reaction and initial work-up.
-
Degradation Products: The compound may degrade under certain conditions, such as high heat, leading to colored impurities.[4]
A preliminary analysis of the crude material by Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the major impurities, which will guide the selection of the most effective purification technique.[5][6][7]
Section 2: Purification Strategy Workflow
The selection of a purification method is a critical decision. The following diagram outlines a logical workflow for approaching the purification of crude this compound.
Caption: Troubleshooting flowchart for "oiling out".
Q2: I cannot find a single solvent that is suitable for recrystallization. What should I do?
A2: A two-solvent system is the ideal solution. [8][9][10]The principle is to use a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is poorly soluble.
Protocol: Two-Solvent Recrystallization
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
Common Solvent Pairs for Pyridine Derivatives:
-
Ethanol / Water [8][9]* Hexanes / Ethyl Acetate [8][9]* Dichloromethane / Hexanes [9]* Toluene / Heptane
Q3: My final product is still colored after recrystallization. How can I remove colored impurities?
A3: Highly colored, polar impurities can sometimes co-crystallize with the product. To remove them, you can use activated charcoal.
Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude product in the hot recrystallization solvent.
-
Allow the solution to cool slightly to prevent flash boiling.
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight).
-
Gently swirl and reheat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration through fluted filter paper to remove the charcoal.
-
Proceed with the crystallization by allowing the hot, clear filtrate to cool.
Section 5: Troubleshooting Guide: Flash Column Chromatography
For complex mixtures or when distillation is not feasible, flash column chromatography is a powerful purification technique. [11][12] Frequently Asked Questions (FAQs):
Q1: How do I select the best solvent system (eluent) for my separation?
A1: The ideal solvent system is determined using Thin Layer Chromatography (TLC). [12]The goal is to find a solvent mixture where the desired compound has an Rf value of approximately 0.3-0.4. This Rf provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front. A common starting point for substituted pyridines is a mixture of hexanes and ethyl acetate. [12]
Caption: Workflow for TLC-based solvent system selection.
Q2: My compound is streaking on the TLC plate and likely on the column. What causes this and how can I fix it?
A2: Streaking is often caused by overloading the sample or by interactions between the analyte and the stationary phase (silica gel). Pyridine derivatives are basic and can interact strongly with the acidic silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent. This will neutralize the acidic sites on the silica and lead to sharper, more symmetrical peaks.
Q3: The separation on the column is poor, and my fractions are cross-contaminated. What are the most likely errors?
A3: Poor separation can result from several factors:
-
Improper Packing: Air bubbles or channels in the silica gel bed will lead to an uneven solvent front and poor separation. Ensure the column is packed carefully as a slurry. [12]* Incorrect Sample Loading: The sample should be dissolved in a minimal amount of solvent and loaded as a tight, concentrated band at the top of the column. [12]Using too much solvent or a solvent stronger than the eluent will broaden the initial band. "Dry loading" the sample adsorbed onto a small amount of silica can often give better results. [12]* Running the Column Too Fast: While it's called "flash" chromatography, an excessively high flow rate reduces the number of equilibrium steps, harming resolution. Maintain a steady, controlled flow rate. [11]
Problem Potential Cause Troubleshooting Solution Poor Separation Eluent too polar; Column packed poorly; Sample band too wide. Use a less polar eluent; Repack column carefully; Use "dry loading" or minimal solvent for sample loading. Compound Streaking Compound is basic and interacting with acidic silica gel. Add ~0.5-1% triethylamine to the eluent. Compound Won't Elute Eluent is not polar enough. Gradually increase the polarity of the eluent (gradient elution). | Cracked Silica Bed | A sudden change in solvent polarity caused a thermal shock. | When running a gradient, increase polarity gradually. |
Table 2: Common Troubleshooting Scenarios in Flash Chromatography.
Section 6: Safety and Handling
This compound should be handled with appropriate care. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. [13][14]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. [13][15]* Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood. [13]* Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and strong oxidizing agents. [4]Keep the container tightly closed. [13]* Spills: In case of a small spill, absorb with an inert material like sand or vermiculite. [4]For larger spills, contain the material and follow institutional emergency procedures. Always consult the most current Safety Data Sheet (SDS) for comprehensive safety information before handling this chemical. [13][14][15]
References
- This compound Manufacturer & Supplier China - Pipzine Chemicals.
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- Reagents & Solvents: Solvents for Recrystalliz
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit.
- Purification of Organic Compounds by Flash Column Chrom
- 2-chloro-6 - pyridine - Sigma-Aldrich.
- 2-chloropyridine synthetic method - Google P
- vp15034 2-chloro-6-isopropyl pyridine - VSNCHEM.
- Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chrom
- Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabric
- Recrystallization with two solvents : r/Chempros - Reddit.
- Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google P
- 2-Chloro-4-isopropylpyridine | C8H10ClN | CID 587840 - PubChem.
- Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma - MDPI.
Sources
- 1. CN105418493A - 2-chloropyridine synthetic method - Google Patents [patents.google.com]
- 2. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]
- 3. 2-Chloro-4-isopropylpyridine | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 5. 2-chloro-6 - pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 6. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 7. mdpi.com [mdpi.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. orgsyn.org [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: 2-Chloro-6-isopropylpyridine Reactions
Welcome to the technical support guide for 2-chloro-6-isopropylpyridine. This document is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize experimental outcomes. As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding and controlling the reactivity of this compound is paramount for achieving high purity and yield.
This guide is structured as a series of frequently asked questions (FAQs) that address specific issues encountered in the laboratory. We will delve into the mechanistic origins of common side products and provide actionable, field-tested protocols to mitigate their formation.
FAQ 1: Issues in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am performing an amination reaction on this compound and consistently isolating a significant byproduct with a mass corresponding to the replacement of chlorine with a hydroxyl group. What is this impurity, and why is it forming?
Answer:
The side product you are observing is almost certainly 6-isopropylpyridin-2-ol , the product of hydrolysis. The carbon atom at the 2-position of the pyridine ring is electron-deficient due to the electronegativity of the ring nitrogen, making it susceptible to nucleophilic attack. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction pathway.[1][2]
While your intended amine nucleophile is competing for this site, water can also act as a potent nucleophile, especially under the following conditions:
-
Presence of Base: Bases used to deprotonate the amine nucleophile or scavenge HCl can also activate water molecules, increasing their nucleophilicity.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the hydrolysis reaction to occur at a significant rate.
-
Inadequate Anhydrous Conditions: The most common cause is the presence of residual water in the reaction solvent, reagents, or glassware.
The general mechanism involves the attack of a hydroxide ion (or water) on the C2 position, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores aromaticity and yields the pyridinol product.
Caption: SNAr mechanism for the formation of 6-isopropylpyridin-2-ol.
Troubleshooting Guide: Minimizing Hydrolysis
| Problem Area | Root Cause | Recommended Protocol & Corrective Action |
| Solvents & Reagents | Residual moisture. | 1. Rigorous Drying: Use freshly distilled solvents dried over an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for DMF). Purchase high-purity anhydrous solvents and use them under an inert atmosphere (Nitrogen or Argon). Ensure liquid amines are distilled from a suitable drying agent (e.g., KOH). |
| Reaction Setup | Atmospheric moisture ingress. | 2. Inert Atmosphere: Flame-dry or oven-dry all glassware immediately before use and cool under a stream of inert gas. Maintain a positive pressure of N₂ or Ar throughout the reaction, especially during reagent addition. |
| Reaction Conditions | High temperature promoting the undesired pathway. | 3. Temperature Optimization: Evaluate if the reaction can proceed at a lower temperature. While this may slow the desired reaction, it will often suppress the hydrolysis side reaction to a greater extent. Monitor progress by TLC or LC-MS to avoid unnecessarily long reaction times. |
| Choice of Base | Using a strong, hygroscopic, or hydroxide-containing base. | 4. Base Selection: Consider using non-hygroscopic bases like K₂CO₃ (which should be oven-dried before use) or sterically hindered non-nucleophilic organic bases (e.g., DBU, DIPEA) if compatible with your reaction. |
FAQ 2: Issues in Metal-Catalyzed Cross-Coupling Reactions
Question: My Kumada or Suzuki coupling reaction using this compound and a Grignard/boronic acid reagent is producing a significant amount of a symmetrical biaryl derived from my coupling partner. What is this and how can I stop it?
Answer:
This is a classic case of homocoupling , a pervasive side reaction in many cross-coupling protocols.[3] The side product is formed when two molecules of your organometallic nucleophile (e.g., the Grignard reagent or boronic acid) react with each other instead of with the this compound.
The primary causes of homocoupling are:
-
Oxidation: The presence of oxygen is a major contributor, promoting the oxidative homocoupling of the organometallic reagent.
-
Catalyst-Driven Pathways: Certain transition metal catalysts, particularly under specific ligand and temperature conditions, can facilitate homocoupling. For Grignard reagents, Wurtz-type coupling is also a known issue.[4][5]
-
High Local Concentration: A high concentration of the organometallic reagent relative to the electrophile can favor the homocoupling pathway.[3]
For iron-catalyzed cross-couplings, which are sometimes employed, oxidative homocoupling of the Grignard reagent can be a particularly dominant side reaction.[6]
Caption: A logical workflow for diagnosing and fixing homocoupling issues.
Detailed Protocol: Minimizing Grignard Homocoupling
This protocol assumes a Kumada-type coupling. Similar principles apply to other cross-coupling reactions.
-
Glassware and Atmosphere Preparation:
-
Thoroughly oven-dry or flame-dry all glassware (reaction flask, condenser, dropping funnel).
-
Assemble the apparatus while hot and allow it to cool completely under a high-purity inert atmosphere (Argon is preferred).
-
Maintain a positive pressure of inert gas throughout the entire procedure.
-
-
Solvent and Reagent Preparation:
-
Use anhydrous grade solvents. It is best practice to dispense them from a solvent purification system or to use freshly opened bottles.
-
If preparing the Grignard reagent in situ, ensure the magnesium turnings are fresh and activated if necessary (e.g., with a crystal of iodine).[5]
-
If using a commercial Grignard solution, it should be titrated before use to determine its exact molarity.[5]
-
-
Reaction Execution:
-
To the reaction flask, add this compound and the transition-metal catalyst (e.g., Pd(dppf)Cl₂ or Ni(dppf)Cl₂).
-
Add the anhydrous solvent via cannula or syringe.
-
Place the Grignard reagent in a pressure-equalizing dropping funnel or a gas-tight syringe for use with a syringe pump.
-
Cool the reaction mixture to the desired temperature (often 0 °C or lower to start).
-
Crucially, add the Grignard reagent dropwise or via syringe pump over an extended period (e.g., 1-2 hours). This prevents a buildup of the nucleophile and minimizes its opportunity to self-react.[3]
-
After the addition is complete, allow the reaction to slowly warm to room temperature or the specified reaction temperature while monitoring its progress by TLC or LC-MS.
-
FAQ 3: Starting Material Purity and Isomeric Contamination
Question: My reaction is complete, but I'm having trouble separating my product from a compound that appears to be an isomer. Where could this be coming from?
Answer:
Isomeric impurities often originate from the synthesis of the this compound starting material itself. Depending on the synthetic route used to manufacture the reagent, several side products can form that are difficult to remove.
-
Isomeric Impurities: If the synthesis involves the introduction of the isopropyl group onto a chloropyridine scaffold, or chlorination of an isopropylpyridine, regioselectivity may not be perfect. This can lead to the formation of isomers such as 2-chloro-4-isopropylpyridine or 2-chloro-5-isopropylpyridine . These isomers will have very similar physical properties, making them difficult to separate by standard distillation or crystallization.
-
Over-chlorination Products: During the chlorination step of a pyridine derivative, it is possible for the reaction to proceed further than desired, leading to dichlorinated species like 2,6-dichloro-4-isopropylpyridine .[7]
-
Residual Starting Materials: Incomplete reaction during the synthesis of this compound can leave behind precursors like 6-isopropylpyridin-2-ol.
-
Supplier Qualification: Source your starting material from a reputable supplier that provides a detailed Certificate of Analysis (CoA) with purity confirmed by GC and/or NMR.[8]
-
Starting Material Analysis: Before beginning a large-scale synthesis, run a GC-MS or ¹H NMR on your starting material to confirm its identity and purity.
-
Purification: If impurities are detected, consider purification before use. High-efficiency fractional distillation under vacuum can sometimes separate close-boiling isomers. For high-value applications, preparative chromatography may be necessary.
References
- BenchChem. (2025). Troubleshooting homocoupling in 4-Methylbiphenyl synthesis. BenchChem Technical Support. Available at: https://www.benchchem.com/product/b3864/technical-support/troubleshooting-homocoupling-in-4-methylbiphenyl-synthesis
- Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: https://www.reddit.
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal, 19(32), 10582-10588. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3842101/
- Wai, J. S., et al. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology. Available at: https://wuxibiologics.
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem Technical Support. Available at: https://www.benchchem.com/product/b3864/technical-support/troubleshooting-common-issues-in-the-grignard-synthesis-of-tertiary-alcohols
- ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: https://www.researchgate.
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China. Available at: https://www.pipzine.com/product/2-chloro-6-isopropylpyridine/
- ResearchGate. (2025). Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine. Available at: https://www.researchgate.net/publication/258498965_Selective_Palladium-Catalyzed_Aminations_on_2-Chloro-3-iodo-_and_2-Chloro-5-iodopyridine
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Available at: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design/cross-coupling-manual
- Halbert, C., et al. (2018). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Organometallics, 37(3), 419-428. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5821535/
- ResearchGate. (2025). Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine. Available at: https://www.researchgate.net/publication/258498965_Selective_Palladium-Catalyzed_Aminations_on_2-Chloro-3-iodo-_and_2-Chloro-5-iodopyridine
- PubChem. (2026). 2,6-Dichloro-4-isopropyl-pyridine. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/23131432
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
Optimizing temperature and pressure for 2-Chloro-6-isopropylpyridine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Chloro-6-isopropylpyridine. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As a key building block in the pharmaceutical and agrochemical industries, optimizing its synthesis is crucial for efficiency, yield, and purity.[1][2] This guide is structured to address specific challenges and provide scientifically grounded solutions.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
Potential Causes:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to suboptimal temperature, insufficient reaction time, or inefficient mixing.
-
Side Reactions: The formation of undesired byproducts can significantly reduce the yield of this compound. Common side reactions include over-chlorination, leading to dichlorinated pyridines, or reactions with impurities in the starting materials.[3][4]
-
Loss During Workup and Purification: Product may be lost during extraction, washing, or distillation steps.[1][5]
-
Decomposition of Starting Materials or Product: The starting materials or the final product might be unstable under the reaction conditions, leading to degradation.
Troubleshooting Steps:
-
Verify Reaction Conditions:
-
Temperature: Ensure the reaction temperature is maintained within the optimal range. For many chlorination reactions of pyridine derivatives, temperatures can range from ambient to elevated temperatures, sometimes exceeding 100°C, depending on the specific reagents used.[6][7] Monitor the internal reaction temperature closely.
-
Reaction Time: Allow for sufficient reaction time. Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the point of maximum conversion.[8]
-
Mixing: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions.
-
-
Minimize Side Reactions:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the chlorinating agent can lead to over-chlorination.
-
Purity of Reagents: Use high-purity starting materials and solvents to avoid unwanted side reactions with impurities.[5] 2,6-Lutidine is a common precursor, and its purity is critical.[9][10][11]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other undesired reactions with atmospheric components, especially if using organometallic reagents.[1]
-
-
Optimize Workup and Purification:
-
Extraction: Use an appropriate solvent for extraction to ensure maximum recovery of the product. Dichloromethane is a common choice.[1][5] Perform multiple extractions to maximize yield.
-
Distillation: Purify the final product by vacuum distillation to separate it from unreacted starting materials and high-boiling impurities. The boiling point of this compound will vary with pressure.[1]
-
Issue 2: Formation of Significant Impurities
Potential Causes:
-
Over-chlorination: As mentioned, excess chlorinating agent can lead to the formation of dichlorinated pyridine byproducts.[3][4]
-
Isomeric Impurities: Depending on the synthetic route, other isomers of chloro-isopropylpyridine may be formed.
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the chloro-substituent can occur, leading to the corresponding hydroxypyridine.
Troubleshooting Steps:
-
Control Chlorinating Agent Addition: Add the chlorinating agent (e.g., chlorine gas, phosphorus oxychloride) slowly and in a controlled manner to the reaction mixture to avoid localized high concentrations.[1][3]
-
Maintain Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis.[1]
-
Purification Techniques:
-
Column Chromatography: If distillation is insufficient to separate isomeric impurities, consider using column chromatography.
-
Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization can be an effective purification method.
-
Issue 3: Difficulty in Initiating the Reaction
Potential Causes:
-
Low Reaction Temperature: The activation energy for the reaction may not be reached at the initial temperature.
-
Presence of Inhibitors: Impurities in the starting materials or solvents can act as inhibitors.
-
Inactive Catalyst: If a catalyst is used, it may be inactive or poisoned.
Troubleshooting Steps:
-
Gentle Heating: Carefully and gradually heat the reaction mixture to the recommended initiation temperature.
-
Use of Initiators: In some cases, a small amount of an initiator or a more reactive reagent can be added to start the reaction.
-
Catalyst Activation: If a solid catalyst is used, ensure it is properly activated according to the supplier's instructions. For reactions involving catalysts like Pd/C, proper handling is crucial.[12]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes for this compound?
There are several established methods for synthesizing this compound. A common approach involves the chlorination of a suitable pyridine precursor. One route starts with pyridine, which is first chlorinated to introduce a chlorine atom, followed by the introduction of the isopropyl group via nucleophilic substitution or a Grignard reaction.[1] Another strategy involves starting with 2,6-lutidine (2,6-dimethylpyridine), which can be oxidized and then chlorinated.[13]
Q2: What are the optimal temperature and pressure ranges for this synthesis?
The optimal temperature and pressure are highly dependent on the specific synthetic route and reagents employed.
-
Temperature: Chlorination reactions of pyridines can be performed over a wide temperature range. For instance, vapor-phase chlorination of pyridine can occur at temperatures between 300°C and 420°C.[7] Reactions in solution are typically conducted at lower temperatures, often with controlled heating.[6]
-
Pressure: Most laboratory-scale syntheses are conducted at atmospheric pressure. However, for gas-phase reactions or when using volatile reagents, the pressure may be controlled to influence reaction rates and selectivity. Some hydrogenation steps, if applicable in a particular route, may be carried out under slight pressure (e.g., 0.1-0.2 MPa).[12]
Summary of General Reaction Conditions:
| Parameter | Typical Range | Considerations |
| Temperature | 20°C to 400°C | Dependent on specific reagents and reaction phase (liquid vs. gas).[6][7] |
| Pressure | Atmospheric to 0.2 MPa | Higher pressures may be used for specific steps like hydrogenation.[12] |
Q3: What safety precautions should be taken during the synthesis?
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of volatile and corrosive reagents and products.[14]
-
Handling of Reagents:
-
Chlorinating Agents: Reagents like chlorine gas and phosphorus oxychloride are highly corrosive and toxic. Handle them with extreme care.[14]
-
Solvents: Use flammable solvents away from ignition sources.
-
-
Emergency Procedures: Be familiar with the location and use of safety equipment such as fire extinguishers, safety showers, and eyewash stations.[16] Have appropriate spill cleanup materials readily available.[16]
Q4: How can I monitor the progress of the reaction?
Monitoring the reaction is crucial for determining the optimal reaction time and maximizing yield.
-
Gas Chromatography (GC): GC is a powerful technique for monitoring the disappearance of starting materials and the appearance of the product and any byproducts.[8]
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.
Q5: What are the best methods for purifying the final product?
The choice of purification method depends on the physical state of the product and the nature of the impurities.
-
Distillation: As this compound is a liquid at room temperature, vacuum distillation is the most common and effective method for purification.[1]
-
Column Chromatography: For removing impurities with similar boiling points, column chromatography can be employed.
-
Washing: The crude product is often washed with aqueous solutions (e.g., sodium bicarbonate, brine) to remove acidic or water-soluble impurities before final purification.[5]
III. Experimental Workflow and Visualization
Experimental Protocol: General Procedure for Synthesis via Chlorination
This is a generalized protocol and should be adapted based on specific literature procedures and laboratory safety guidelines.
-
Reaction Setup: Assemble a clean, dry, multi-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Charging: Charge the flask with the pyridine precursor (e.g., 2-isopropylpyridine or a derivative) and an appropriate anhydrous solvent (e.g., dichloromethane, chloroform).
-
Inert Atmosphere: Purge the system with an inert gas.
-
Controlled Addition: Cool the reaction mixture to the desired temperature (e.g., using an ice bath) and slowly add the chlorinating agent from the dropping funnel.
-
Reaction Monitoring: Maintain the reaction at the optimal temperature and monitor its progress using GC or TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a suitable quenching agent (e.g., water, aqueous sodium bicarbonate solution).
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation.
-
-
Characterization: Characterize the final product using analytical techniques such as NMR, GC-MS, and IR spectroscopy to confirm its identity and purity.
Logical Workflow for Optimizing Synthesis Parameters
Caption: Workflow for optimizing synthesis parameters.
References
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.
- Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.
- Ricca Chemical Company. (2025). Safety Data Sheet.
- Apollo Scientific. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.
- Organic Syntheses. (n.d.). Procedure.
- Google Patents. (n.d.). CN1317268C - The preparation method of 2,6-lutidine.
- Wikipedia. (n.d.). 2,6-Lutidine.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Common Organic Chemistry. (n.d.). 2,6-Lutidine.
- Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine.
- Eureka | Patsnap. (n.d.). Preparation method of 2, 6-dichloromethylpyridine hydrochloride.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- Sigma-Aldrich. (n.d.). 2,6-Lutidine 2,6-Dimethylpyridine.
- Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine.
Sources
- 1. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. chempanda.com [chempanda.com]
- 4. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents [patents.google.com]
- 7. US3153044A - Process for the preparation of 2-chloropyridine - Google Patents [patents.google.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 10. 2,6-Lutidine [commonorganicchemistry.com]
- 11. 2,6-二甲基吡啶 | Sigma-Aldrich [sigmaaldrich.com]
- 12. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]
- 13. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 14. lobachemie.com [lobachemie.com]
- 15. riccachemical.com [riccachemical.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-6-isopropylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for navigating the complexities of cross-coupling reactions with 2-chloro-6-isopropylpyridine. The inherent challenges of this substrate, including steric hindrance from the isopropyl group and the electronic properties of the pyridine ring, necessitate careful catalyst selection and optimization. This resource offers troubleshooting guidance and frequently asked questions to empower you to overcome common experimental hurdles and achieve successful outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during your cross-coupling reactions with this compound. Each issue is presented in a question-and-answer format, providing not just solutions, but also the underlying scientific reasoning to inform your experimental design.
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common challenge when working with 2-chloropyridines, which are inherently less reactive than their bromo or iodo counterparts due to a strong Carbon-Chlorine (C-Cl) bond.[1][2] This makes the initial oxidative addition step in the catalytic cycle more difficult.[1] The steric bulk of the 6-isopropyl group further exacerbates this issue.
Troubleshooting Workflow:
A workflow for troubleshooting low yields in Suzuki coupling.
Detailed Troubleshooting Steps:
-
Ineffective Catalyst System: The combination of an electron-deficient pyridine ring and a sterically hindered position requires a highly active catalyst.
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You must employ bulky, electron-rich phosphine ligands.[3] These ligands promote the difficult oxidative addition and subsequent reductive elimination steps.[4]
-
Recommendation: Screen ligands such as SPhos, XPhos, or RuPhos. These have demonstrated success in coupling challenging heteroaryl chlorides.[3]
-
-
Palladium Source: The choice of palladium precatalyst can be critical. Pd(OAc)₂ can be unreliable in forming the active Pd(0) species.[3]
-
Recommendation: Utilize a well-defined palladium precatalyst, such as a G3 or G4 palladacycle, for more consistent and efficient generation of the active catalyst.[3]
-
-
-
Suboptimal Base and Solvent: The base is crucial for activating the boronic acid to facilitate transmetalation.[1]
-
Base Selection: A strong, non-nucleophilic base is often required to achieve a reasonable reaction rate with the less reactive 2-chloropyridine.[3]
-
Recommendation: If you started with a weaker base like Na₂CO₃, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[1]
-
-
Solvent System: The solubility of the inorganic base can be a limiting factor.
-
-
Insufficient Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[3]
-
Recommendation: Gradually increase the reaction temperature, typically in the range of 80-120 °C.
-
Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with challenging substrates.[3] It occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace water.
Key Factors and Solutions:
| Factor | Causality | Recommended Action |
| Ligand Choice | Bulky ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.[5] | Employ bulky biarylphosphine ligands such as BrettPhos or tBuXPhos. |
| Base Purity | Traces of hydroxide or moisture in the base (e.g., NaOtBu) can promote hydrodehalogenation. | Use a high-purity, anhydrous base. Consider purchasing from a reputable supplier and storing it in a desiccator. |
| Anhydrous Conditions | Water can act as a proton source for the hydrodehalogenation side reaction. | Ensure all reagents, solvents, and glassware are scrupulously dried. Use dry, degassed solvents. |
| Amine Stoichiometry | Using a slight excess of the amine can help push the equilibrium towards the desired C-N bond formation. | Use 1.2-1.5 equivalents of the amine coupling partner. |
Q3: For a Sonogashira coupling with this compound, my reaction stalls or gives a complex mixture. What should I consider?
A3: Sonogashira couplings with heteroaryl chlorides can be challenging. The success of this reaction is highly dependent on the catalyst system and reaction conditions.
Troubleshooting Sonogashira Reactions:
Troubleshooting workflow for Sonogashira coupling.
-
Catalyst System: The traditional Pd/Cu catalytic system may require optimization.[6]
-
Palladium and Ligand: While sometimes performed "ligand-free," the addition of a phosphine ligand can stabilize the palladium catalyst and improve performance.
-
Recommendation: Add a ligand such as PPh₃ or a more specialized ligand if simple systems fail.
-
-
Copper Co-catalyst: The copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling).
-
Recommendation: Consider a copper-free Sonogashira protocol. These often require a stronger organic base.[7]
-
-
-
Base and Solvent: The amine base is critical for the deprotonation of the terminal alkyne.[8]
-
Base: The choice of amine base can influence the reaction outcome.
-
Recommendation: Screen common bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA).
-
-
Solvent: The solvent can affect the solubility of the catalyst and reagents.
-
Recommendation: Common solvents include THF and DMF. Ensure they are anhydrous and degassed.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
A1: There are two main reasons:
-
Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the C-Cl bond towards oxidative addition, the first and often rate-limiting step in the catalytic cycle.[3] Furthermore, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]
-
Steric Hindrance: The isopropyl group at the 6-position is sterically bulky. This bulkiness can hinder the approach of the palladium catalyst to the C-Cl bond, further slowing down the oxidative addition step.
Q2: Which class of ligands is generally most effective for cross-coupling reactions with this substrate?
A2: For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich biarylphosphine ligands are generally the most effective.[4][9] Examples include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
These ligands are designed to be both sterically demanding and highly electron-donating. The steric bulk helps to promote the reductive elimination step and can shield the palladium center from unwanted coordination with the pyridine nitrogen.[4] The strong electron-donating ability increases the electron density on the palladium center, which facilitates the oxidative addition of the C-Cl bond.[9]
Q3: Can I use Nickel catalysts as an alternative to Palladium for these couplings?
A3: Yes, nickel catalysts can be a viable alternative, especially for activating the relatively unreactive C-Cl bond.[10] Nickel catalysts are generally more reactive and cost-effective than palladium systems. However, they can also be more sensitive to air and moisture, and may lead to different side product profiles, such as increased homocoupling.[10] Careful optimization would be required when switching from a palladium-based system to a nickel-based one.
Q4: What are the key considerations for maintaining an inert atmosphere, and how critical is it?
A4: Maintaining a strictly inert atmosphere (argon or nitrogen) is highly critical.[3] The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.[5]
-
Degassing Solvents: Solvents should be thoroughly degassed before use. This can be achieved by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Inert Gas Blanket: The reaction vessel should be purged with an inert gas, and the reaction should be run under a positive pressure of that gas (e.g., using a balloon).
-
Reagent Handling: All reagents should be handled under an inert atmosphere, especially the palladium precatalyst and the ligand.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)
Procedure:
-
To a dry Schlenk tube or reaction vial, add this compound, the boronic acid, the palladium precatalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure that can be adapted for other amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the base to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][5]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection - Benchchem.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
- Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines - Benchchem.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
- Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem.
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
- Buchwald–Hartwig amination - Wikipedia.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Sonogashira coupling - Wikipedia.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
- Sonogashira Coupling - Organic Chemistry Portal.
- Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Nucleophilic Aromatic Substitution of 2-Chloro-6-isopropylpyridine
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 2-chloro-6-isopropylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and frequently encountered issues, with a focus on preventing the formation of unwanted byproducts. Our approach is rooted in mechanistic principles to provide you with a robust framework for troubleshooting and optimizing your synthetic routes.
Section 1: Understanding the Reactivity of this compound
The nucleophilic aromatic substitution on this compound is a powerful transformation for introducing a wide range of functionalities at the 2-position of the pyridine ring. The inherent electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack.[1] The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.
However, the presence of the bulky isopropyl group at the C6 position introduces significant steric hindrance. This steric congestion is a critical factor that can impede the approach of the nucleophile to the C2 position, often leading to sluggish reactions or the formation of undesired byproducts.[2][3] Understanding and mitigating these steric effects is paramount for achieving high yields of the desired product.
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common problems encountered during the nucleophilic substitution of this compound.
Question 1: My reaction is very slow or shows no conversion. What are the primary factors to investigate?
Answer:
Low reactivity is a common issue with this substrate, primarily due to the steric hindrance imposed by the 6-isopropyl group.[2] Here’s a systematic approach to troubleshooting:
-
Evaluate Your Nucleophile:
-
Steric Bulk: A sterically demanding nucleophile will struggle to approach the hindered C2 position.[3] If possible, consider a less bulky alternative. For example, if using a secondary amine, a less branched one may be more effective.
-
Nucleophilicity: The nucleophile must be sufficiently potent. For neutral nucleophiles like alcohols or amines, deprotonation with a suitable base to generate the more reactive alkoxide or amide is often necessary.[2]
-
-
Optimize Reaction Conditions:
-
Temperature: Elevated temperatures are frequently required to overcome the activation energy barrier increased by steric hindrance. Reactions are often run in the range of 80-150 °C.[2]
-
Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are generally the best choice. They effectively solvate the counter-ion of the nucleophile, enhancing its reactivity, and are stable at high temperatures.[2] Protic solvents can solvate and deactivate the nucleophile.[2]
-
-
Leaving Group Considerations:
-
While you are using a chloropyridine, it's worth noting that the corresponding 2-fluoropyridine would be significantly more reactive in an SNAr context.[4] The high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic.[4] If feasible, switching to the fluoro-analogue could dramatically improve reaction rates.
-
Question 2: I'm observing a significant amount of an unknown byproduct. What are the likely culprits and how can I prevent them?
Answer:
Byproduct formation in this reaction is often a consequence of the challenging nature of the desired substitution. The primary suspects are products of elimination and hydrolysis.
-
Elimination Byproducts:
-
Mechanism: When using a strong, sterically hindered base (which may also be your nucleophile, e.g., a bulky alkoxide), an E2-type elimination can compete with substitution.[5] While less common on sp2 carbons, under forcing conditions, a base might abstract a proton from the isopropyl group, leading to an elimination pathway.
-
Prevention:
-
Choice of Base: If your nucleophile requires a separate base for activation, use a strong, non-nucleophilic base with moderate steric bulk, such as sodium or potassium tert-butoxide in controlled amounts. For amine nucleophiles, using an excess of the amine itself as the base can be effective, but for sluggish reactions, a stronger, non-nucleophilic base might be necessary.
-
Temperature Control: While high temperatures are needed for substitution, excessively high temperatures can favor elimination pathways.[5] Careful optimization of the temperature is key.
-
-
-
Hydrolysis Byproduct (2-Hydroxy-6-isopropylpyridine):
-
Mechanism: If there is residual water in your reaction mixture, it can act as a nucleophile, particularly at elevated temperatures, leading to the formation of the corresponding pyridone.[6] Strong bases will generate hydroxide ions, which are potent nucleophiles.
-
Prevention:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) will prevent the ingress of atmospheric moisture.[2]
-
-
-
Hydrodehalogenation Byproduct (2-Isopropylpyridine):
-
Mechanism: This involves the replacement of the chlorine atom with a hydrogen atom. While often associated with metal-catalyzed reactions, it can occur under SNAr conditions, potentially through radical pathways or via hydride transfer from the solvent or other reagents.
-
Prevention:
-
Degassed Solvents: To minimize the risk of radical-mediated side reactions, use solvents that have been degassed.
-
Reagent Purity: Ensure the purity of all starting materials to avoid sources of unwanted side reactions.
-
-
Below is a diagram illustrating the potential competing reaction pathways:
Caption: Competing reaction pathways for this compound.
Question 3: How does the choice of nucleophile (primary vs. secondary amine) affect byproduct formation?
Answer:
The structure of the amine nucleophile has a significant impact on the reaction outcome.
-
Primary Amines: These are generally less sterically hindered than secondary amines, which can lead to faster reaction rates for the desired substitution. However, the resulting secondary amine product can potentially undergo a second substitution if there are other electrophilic sites, though this is unlikely with the starting material .
-
Secondary Amines: These are more sterically demanding, which can exacerbate the slow reaction rates caused by the 6-isopropyl group.[7] This can increase the likelihood of side reactions that are favored by longer reaction times and higher temperatures, such as decomposition or reaction with the solvent.
Comparative Table of Nucleophile Considerations:
| Nucleophile Type | Steric Hindrance | Relative Reactivity | Potential Issues | Mitigation Strategy |
| Primary Amines | Lower | Generally Faster | Less prone to steric-related byproducts | Standard optimization of conditions |
| Secondary Amines | Higher | Generally Slower | Increased potential for elimination or decomposition due to harsher required conditions | Use less branched secondary amines; careful temperature control |
| Bulky Alkoxides | High | Variable | High potential for elimination byproducts | Use a less hindered alkoxide if possible; lower temperature |
| Thiolates | Moderate | Generally Fast | Generally clean reactions | Ensure anhydrous conditions |
Section 3: Recommended Experimental Protocols
The following is a general, optimized protocol for the amination of this compound. This should be considered a starting point, and further optimization may be required for specific nucleophiles.
General Protocol for Amination:
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add the amine nucleophile (1.2-1.5 eq.) and a suitable base if necessary (e.g., NaOtBu, 1.5 eq.).
-
Solvent: Add anhydrous, degassed DMSO or NMP to achieve a suitable concentration (e.g., 0.5 M).
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (start with 100 °C and increase if necessary, monitoring for decomposition) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: A stepwise workflow for the amination of this compound.
By carefully considering the principles of steric hindrance, nucleophilicity, and reaction conditions, and by being vigilant for the potential formation of elimination and hydrolysis byproducts, researchers can successfully navigate the challenges associated with the nucleophilic substitution of this compound.
References
- BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.
- Reaction Examples. (n.d.).
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+.
- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
- Mahdhaoui, F., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry.
- Pendas, A. M., et al. (2022).
- Wipf, P. (n.d.). Organic Chemistry 1 Chapter 7. SN1 & Elimination Reactions. University of Pittsburgh.
- Lipshutz, B. H., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
- Boulton, A. J., & McKillop, A. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon.
Sources
- 1. Reaction Examples [cdb.ics.uci.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Column chromatography conditions for purifying 2-Chloro-6-isopropylpyridine
Welcome to the technical support guide for the chromatographic purification of 2-Chloro-6-isopropylpyridine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this key intermediate. Here, we move beyond simple protocols to explain the chemical principles governing the separation process, enabling you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the setup for purifying this compound.
Q1: What is the best stationary phase for purifying this compound?
For most applications, standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase. It is cost-effective and provides good resolving power for compounds of moderate polarity like this compound. However, the basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups (Si-OH) on the silica surface.[1] This interaction can lead to significant peak tailing. If tailing is a major issue, consider using neutral alumina or deactivating the silica gel.[2]
Q2: How do I select an appropriate mobile phase (eluent)?
The key is to use Thin Layer Chromatography (TLC) to determine the optimal solvent system. This compound is a moderately polar compound. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
Screen various ratios and aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[3] This Rf value typically ensures that the compound spends enough time on the stationary phase to separate from impurities without requiring an excessive volume of eluent.
Q3: My compound appears to be degrading on the column. Is this common?
While this compound is generally stable, some pyridine derivatives can be sensitive to the acidic nature of standard silica gel.[2] If you suspect degradation, you can perform a simple stability test using 2D TLC.[1][2] Spot your crude material on a TLC plate, run it in one direction, dry the plate completely, and then run it again in the same solvent system but rotated 90 degrees.[1] If new spots appear off the diagonal, it indicates decomposition on the silica. In this case, switching to a more inert stationary phase like neutral alumina or deactivating the silica is recommended.[2][4]
In-Depth Troubleshooting Guide
This guide provides solutions to specific experimental problems you may encounter during purification.
Q4: I'm observing significant streaking and peak tailing for my compound. What causes this and how can I fix it?
Causality: This is the most common issue when purifying basic compounds like pyridines on silica gel.[1] The lone pair of electrons on the pyridine nitrogen forms a strong, non-ideal interaction with the acidic silanol groups on the silica surface. This causes some molecules to "stick" longer than others, resulting in a tailed or streaked band instead of a tight, symmetrical one.
Solutions:
-
Mobile Phase Modification (Recommended): The most effective solution is to add a small amount of a competitive base to your eluent. Add 0.5-1% triethylamine (TEA) or pyridine to the solvent system.[4] This additive will preferentially bind to the acidic silanol sites, effectively "shielding" your target compound from these problematic interactions and leading to much sharper, symmetrical bands.
-
Deactivate the Stationary Phase: Before packing, you can prepare a slurry of your silica gel in the chosen eluent that already contains triethylamine. Flushing the packed column with this solvent system before loading your sample also deactivates the silica.[4]
-
Switch Stationary Phase: If tailing persists, consider using neutral alumina, which has fewer acidic sites.
Q5: My target compound is co-eluting with an impurity. How can I improve the separation (resolution)?
Causality: Poor resolution means the column is not effectively distinguishing between your product and an impurity. Chromatographic resolution is governed by three factors: efficiency, selectivity, and retention.[1] To improve separation, you must modify one of these.
Solutions:
-
Optimize Selectivity (Highest Impact): Selectivity is a measure of the relative retention of two compounds. Changing the chemistry of the mobile phase has the most significant impact.[1]
-
Change Polar Solvent: If you are using a Hexane/Ethyl Acetate system, try switching to a Hexane/Dichloromethane or Hexane/Acetone system. Different solvents interact with your compounds in unique ways, which can drastically alter the elution order and improve separation.
-
Run a Gradient Elution: Start with a less polar solvent system and gradually increase the percentage of the polar solvent over the course of the separation.[4] This keeps non-polar impurities at the top of the column while allowing your compound to move, then increases polarity to elute your compound away from more polar impurities.
-
-
Increase Column Efficiency:
-
Proper Packing: Ensure your column is packed perfectly vertically, with no air bubbles or cracks. An unevenly packed column leads to band broadening and poor separation.[5]
-
Finer Silica: Using a smaller particle size silica gel can increase efficiency, but may require pressure (flash chromatography) to maintain a good flow rate.[1]
-
-
Adjust Retention Factor: Decrease the overall polarity of your eluent (e.g., go from 10% to 5% ethyl acetate in hexanes). This will make all compounds move slower, increasing their interaction time with the silica and potentially allowing for better separation.[1]
Q6: After chromatography, my product recovery is very low. What are the likely causes?
Causality: Low recovery can stem from several issues, including irreversible binding, decomposition, or simply not collecting the correct fractions.
Solutions:
-
Check for Irreversible Adsorption: As mentioned in Q4, strong binding to silica can be an issue. If your compound is particularly polar or basic, it may not elute completely. Using an eluent containing triethylamine can mitigate this. At the end of the run, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to wash out any remaining material and check it by TLC.
-
Confirm Compound Stability: Perform the 2D TLC test described in Q3 to rule out decomposition on the silica.[2]
-
Re-evaluate Elution Profile:
-
Did it elute in the solvent front? If your initial eluent was too polar, your compound may have eluted very quickly with non-polar impurities in the first few fractions.[2] Always collect fractions immediately after loading the sample and check them by TLC.
-
Is it still on the column? If your eluent is not polar enough, your compound may not have moved at all. After collecting your expected fractions, try flushing the column with a much stronger eluent and check those fractions.
-
Are your fractions too dilute? If you collected a large number of very small fractions, the compound might be spread across many tubes at a concentration too low to see on a TLC plate without concentrating them first.[2]
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for this compound Purification
| Parameter | Recommendation | Rationale & Key Insights |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard choice for normal-phase chromatography. |
| Mobile Phase (TLC) | Start with Hexanes:Ethyl Acetate (9:1 v/v) | A common system for moderately polar compounds. Adjust ratio to achieve target Rf. |
| Target Rf Value | ~0.2 - 0.3 | Provides optimal balance between separation and elution volume.[3] |
| Mobile Phase Modifier | 0.5 - 1% Triethylamine (TEA) | Crucial for preventing peak tailing by neutralizing acidic silanol sites.[4] |
| Sample Loading | Dry Loading (adsorbed onto silica) | Recommended if the crude product has poor solubility in the eluent.[5] Prevents band broadening. |
| Column Dimensions | 40:1 to 100:1 ratio of silica:crude material (by weight) | A higher ratio is needed for difficult separations. |
Protocol: Step-by-Step Flash Column Chromatography
This protocol outlines the purification of ~1g of crude this compound.
1. Preparation of the Column: a. Select a glass column of appropriate size (e.g., 40mm diameter). b. Insert a small plug of cotton or glass wool into the bottom, followed by a ~1 cm layer of sand.[3] c. Wet Packing: Prepare a slurry of silica gel (~50g) in your starting eluent (e.g., Hexanes:EtOAc 95:5 + 1% TEA). d. Pour the slurry into the column and use gentle air pressure to pack it down, ensuring no air bubbles are trapped.[6] The final packed silica bed should be about 6-8 inches high.[3] e. Add another ~1 cm layer of sand on top of the packed silica to prevent disturbance during solvent addition.[5] f. Drain the excess solvent until the level is just at the top of the sand layer. The column is now ready.
2. Sample Loading (Dry Method): a. Dissolve your crude material (~1g) in a minimal amount of a volatile solvent like dichloromethane. b. Add ~2-3g of silica gel to this solution and mix well. c. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[5] d. Carefully add this silica-adsorbed sample onto the top layer of sand in your packed column, creating a thin, even layer.
3. Elution and Fraction Collection: a. Carefully add your starting eluent to the column, filling the space above the packed bed. b. Apply gentle, steady air pressure to the top of the column to force the solvent through at a flow rate of about 2 inches per minute (the solvent level dropping). c. Begin collecting fractions immediately in test tubes.[3] d. Monitor the separation by collecting small spots from each fraction onto a TLC plate. e. Once all fractions are collected, develop the TLC plate(s) to identify which ones contain your pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing common issues during column chromatography.
Caption: A logical workflow for troubleshooting common chromatography issues.
References
- BenchChem. (2025).
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.
- ChemistryViews. (2012).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
Sources
Technical Support Center: Recrystallization of 2-Chloro-6-isopropylpyridine Derivatives
Welcome to the Technical Support Center for the recrystallization of 2-chloro-6-isopropylpyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this important class of compounds. Here, we move beyond generic protocols to offer insights grounded in the specific chemical nature of these molecules, ensuring you can achieve the desired purity and crystal form for your downstream applications.
Fundamentals of Recrystallization for Pyridine Derivatives
Recrystallization is a powerful technique for purifying solid organic compounds.[1] The underlying principle is the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[1] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals, leaving the impurities dissolved in the remaining solution (mother liquor).[2]
For pyridine derivatives, several factors must be considered:
-
Polarity : The pyridine ring introduces a degree of polarity and the capacity for hydrogen bonding, which influences solvent selection.
-
Substituent Effects : The chloro and isopropyl groups on the pyridine ring alter the molecule's overall polarity, size, and shape, which in turn affects its solubility in various solvents. The isopropyl group, being a bulky and non-polar alkyl group, will generally decrease solubility in polar solvents and increase it in non-polar solvents.
-
Hygroscopicity : Pyridine and its derivatives can be hygroscopic, meaning they readily absorb moisture from the air. This can affect the crystallization process and the purity of the final product.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the recrystallization of this compound derivatives in a practical question-and-answer format.
Q1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the solution is highly supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.
Causality & Solution:
-
High Supersaturation: You may be cooling the solution too quickly or have used too little solvent.
-
Troubleshooting Steps:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
-
-
Melting Point Below Solvent Boiling Point: The compound is melting in the hot solvent.
-
Troubleshooting Steps:
-
Choose a solvent with a lower boiling point.
-
Employ a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly. A common combination for compounds of intermediate polarity is an alcohol (good solvent) and water (poor solvent).
-
-
Q2: I'm struggling to find a single suitable solvent for my this compound derivative. What should I try next?
A2: It is common for a single solvent not to meet the ideal criteria of high solubility when hot and low solubility when cold. In such cases, a two-solvent (or mixed-solvent) system is the best approach.[2]
Experimental Protocol for Two-Solvent Recrystallization:
-
Select a "Good" Solvent: Choose a solvent that readily dissolves your compound at room temperature or with gentle warming. For this compound derivatives, this could be a polar organic solvent like ethanol, isopropanol, or acetone.
-
Select a "Poor" Solvent (Anti-Solvent): This solvent should be miscible with the "good" solvent but should not dissolve your compound well, even when hot. Water is a common anti-solvent for alcohol solutions. For less polar compounds, a non-polar solvent like hexane or heptane can be used as an anti-solvent with a more polar "good" solvent like ethyl acetate or dichloromethane.
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot "good" solvent. b. While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated. c. Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again. d. Allow the solution to cool slowly and undisturbed to promote the growth of well-formed crystals.
Q3: My recrystallized product is still colored. How can I remove colored impurities?
A3: Colored impurities are often large, polar molecules that can be effectively removed by adsorption onto activated charcoal.
Decolorization Protocol:
-
Dissolve the impure compound in a suitable hot solvent.
-
Allow the solution to cool slightly to prevent bumping when the charcoal is added.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution.
-
Gently heat the mixture to boiling for a few minutes, allowing the charcoal to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Allow the hot, colorless filtrate to cool slowly to form crystals.
Q4: I have a poor yield after recrystallization. What are the likely causes and how can I improve it?
A4: Low recovery can result from several factors.
Troubleshooting Low Yield:
-
Using too much solvent: This is a very common mistake. The more solvent used, the more of your compound will remain in the mother liquor upon cooling.[1]
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve your compound.
-
-
Premature crystallization: If the compound crystallizes during hot filtration, you will lose product.
-
Solution: Use a pre-heated funnel and flask for hot filtration.
-
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Washing with the wrong solvent or too much solvent: Washing the collected crystals is necessary to remove residual mother liquor, but using a solvent in which the compound is soluble will dissolve some of your product.
-
Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Q5: How does the isopropyl group affect my choice of recrystallization solvent compared to an unsubstituted 2-chloropyridine?
A5: The isopropyl group is a non-polar, bulky alkyl group. Its presence will generally:
-
Decrease solubility in polar solvents: Compared to 2-chloropyridine, the isopropyl derivative will be less soluble in highly polar solvents like water.
-
Increase solubility in non-polar solvents: The compound will be more soluble in hydrocarbons like hexane and toluene.
This means you may need to use a less polar solvent or a different ratio in a mixed-solvent system than you would for a simpler 2-chloropyridine. For example, in an ethanol-water system, you will likely need to add more water (the anti-solvent) to induce crystallization compared to a less substituted chloropyridine.
Data Presentation: Suggested Solvent Systems
The choice of solvent is critical and often requires some experimentation. The following table provides starting points for solvent selection for this compound derivatives based on general principles of solubility.
| Derivative Type | Suggested Single Solvents | Suggested Two-Solvent Systems (Good/Poor) |
| Neutral Derivatives | Ethanol, Isopropanol, Methanol | Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexane |
| With Additional Polar Groups (e.g., -OH, -NH2) | Ethanol, Methanol, Water | Isopropanol/Water, Acetone/Water |
| With Additional Non-Polar Groups (e.g., aryl) | Toluene, Ethyl Acetate | Dichloromethane/Hexane, Toluene/Heptane |
Experimental Workflows & Diagrams
Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate recrystallization solvent system.
Caption: A decision-making workflow for selecting a suitable recrystallization solvent.
Troubleshooting "Oiling Out"
This diagram illustrates the steps to take when your compound oils out during recrystallization.
Caption: A troubleshooting guide for when a compound "oils out" during recrystallization.
References
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- California State University, Stanislaus. (n.d.). Recrystallization.
- Unknown. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- University of Wisconsin-Madison. (n.d.). Recrystallization.
- Google Patents. (n.d.). Process for separating chloropyridine product.
- Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- Northern Illinois University. (n.d.). Recrystallization1.
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
Sources
Technical Support Center: Managing Reaction Exotherms in 2-Chloro-6-isopropylpyridine Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Chloro-6-isopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing the exothermic nature of this synthesis. The following information is structured to address common challenges and provide actionable solutions to ensure procedural safety and reaction efficiency.
Section 1: Troubleshooting Guide for Exotherm Management
The synthesis of this compound, particularly during the chlorination step of a hydroxypyridine precursor using reagents like phosphorus oxychloride (POCl₃), presents significant thermal hazards.[1] Deoxychlorination reactions can be highly exothermic, and the subsequent quenching of excess reagents can also lead to delayed exotherms if not managed properly.[1] This section provides a troubleshooting guide for potential issues you may encounter.
Table 1: Troubleshooting Common Exotherm-Related Issues
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase during reagent addition | 1. Addition rate is too high.2. Inadequate cooling.3. Incorrect reagent concentration (too high). | 1. Immediately stop reagent addition. 2. Maximize cooling capacity.3. If the temperature continues to rise, proceed to the emergency quenching protocol.[2] |
| Localized boiling or fuming within the reactor | Poor mixing leading to "hot spots". | 1. Stop reagent addition.2. Increase the agitation speed if it is safe to do so.3. Ensure the reactor is adequately baffled for efficient mixing. |
| Delayed exotherm during workup/quenching | Incomplete hydrolysis of the chlorinating agent (e.g., POCl₃), leading to the accumulation of unstable intermediates.[3][4] | 1. Avoid quenching at very low temperatures , as this can slow the hydrolysis and lead to reagent accumulation.[5]2. Perform a "reverse quench" by slowly adding the reaction mixture to a well-stirred, temperature-controlled aqueous solution (e.g., water or a mild base like sodium bicarbonate or sodium acetate solution).[3][6]3. Monitor the quench temperature closely; a slight, controlled exotherm indicates the desired hydrolysis is occurring. |
| Reaction does not proceed to completion, tempting a higher temperature | Insufficient activation of the chlorinating agent. | Consider the use of a catalytic amount of an amide, such as N,N-dimethylformamide (DMF), which can activate POCl₃ to form a Vilsmeier reagent, potentially allowing for a lower reaction temperature.[7] |
| Sudden pressure increase in the reactor | 1. Boiling of the solvent due to an uncontrolled exotherm.2. Evolution of gaseous byproducts (e.g., HCl).[1] | 1. Follow the steps for a rapid temperature increase.2. If the pressure approaches the vessel's safety limit, vent the reactor to a safe, scrubbed exhaust system. |
Experimental Protocol: Controlled Chlorination of 2-Hydroxy-6-isopropylpyridine (Representative)
This protocol outlines a method for the chlorination step, focusing on exotherm management.
Materials:
-
2-Hydroxy-6-isopropylpyridine
-
Phosphorus oxychloride (POCl₃)
-
A suitable high-boiling solvent (e.g., toluene)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
Procedure:
-
Set up a reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the reactor is clean and dry.
-
Charge the reactor with 2-Hydroxy-6-isopropylpyridine and the solvent.
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
Slowly add POCl₃ dropwise via the addition funnel. Crucially, monitor the internal temperature throughout the addition. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux for the required time, monitoring for any secondary exotherms.
-
Upon completion, cool the reaction mixture back to room temperature.
-
Quenching: Slowly and carefully add the reaction mixture to a separate vessel containing a vigorously stirred, chilled saturated sodium bicarbonate solution. Monitor the temperature of the quenching vessel to ensure it remains under control.
Diagram: Controlled Reagent Addition Workflow
Caption: Workflow for Safe Reagent Addition
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards associated with this compound and its synthesis?
A1: 2-Chloropyridine derivatives are generally considered hazardous.[8] They can be toxic if inhaled, swallowed, or absorbed through the skin.[8][9] Contact can cause irritation to the skin, eyes, and respiratory system.[10][11] During synthesis, the primary hazard is the management of the highly exothermic chlorination reaction, which can lead to a thermal runaway if not properly controlled.[2] Additionally, the reagents used, such as POCl₃, are corrosive and react violently with water.[12][13]
Q2: What is a thermal runaway and why is it a major concern in this synthesis?
A2: A thermal runaway is a dangerous situation where an exothermic reaction becomes uncontrollable. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a positive feedback loop.[2] This can cause a rapid increase in temperature and pressure inside the reactor, potentially leading to an explosion and the release of toxic materials.[2]
Q3: How can I assess the thermal risk of my specific reaction conditions before scaling up?
A3: A thorough risk assessment is critical. This should involve:
-
Literature Review: Search for published data on the thermal hazards of similar chlorination reactions.
-
Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) are invaluable for determining the heat of reaction and the onset temperature of decomposition.[2]
-
Worst-Case Scenario Analysis: Calculate the potential adiabatic temperature rise in the event of a total cooling failure to understand the maximum possible temperature.[2]
Q4: What are the best practices for quenching a reaction involving excess POCl₃?
A4: Quenching POCl₃ requires careful consideration to avoid a delayed, violent exotherm.[3][4]
-
Avoid quenching into ice-water. The low temperature can significantly slow down the hydrolysis of POCl₃, allowing it to accumulate. A subsequent temperature increase can then lead to a runaway reaction.[3][5]
-
Perform a "reverse quench." Slowly add the reaction mixture to a well-stirred aqueous solution.[3] Using a buffered solution, like aqueous sodium acetate, can help to safely neutralize the generated acids.[3]
-
Maintain a controlled temperature during the quench. A temperature of 35-40°C has been shown to be effective for the complete and instantaneous hydrolysis of unreacted POCl₃.[3]
Diagram: Decision Tree for Exotherm Response
Caption: Decision Tree for Exotherm Response
References
- ResearchGate. (n.d.). How can I properly quench POCl3?
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.
- National Toxicology Program (NTP). (n.d.). 2-Chloropyridine.
- ResearchGate. (n.d.). How should I proceed in Chlorination using POCl3?
- Achmatowicz, M. M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development.
- Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 2-Chloropyridine.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Deoxychlorination.
- Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ChemicalBook. (2024). Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). 2-CHLOROPYRIDINE HAZARD SUMMARY.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride.
- Benchchem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
- Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS.
- Google Patents. (n.d.). CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine.
- Chemical Space. (2009). My friend phosphorus oxychloride.
- Wikipedia. (n.d.). Phosphoryl chloride.
Sources
- 1. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. lobachemie.com [lobachemie.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. nj.gov [nj.gov]
- 12. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-6-isopropylpyridine
Welcome to the technical support center for 2-Chloro-6-isopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection in reactions involving this versatile pyridine derivative. Here, we move beyond simple protocols to provide in-depth, field-proven insights into how solvents dictate reaction outcomes, troubleshoot common issues, and answer frequently asked questions. Our goal is to empower you with the expertise to optimize your synthetic strategies.
Introduction to this compound and the Critical Role of Solvents
This compound is a key building block in medicinal chemistry and materials science. Its reactivity is primarily centered around the chlorine substituent, which can be displaced through various mechanisms, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The bulky isopropyl group introduces significant steric hindrance, which, combined with the electronic nature of the pyridine ring, makes solvent choice a critical parameter for successful and reproducible outcomes.
A solvent is not merely a medium for reactants to meet; it actively participates in the reaction by solvating reactants, intermediates, and transition states. This guide will dissect the causal relationships between solvent properties and the reactivity of this compound, enabling you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reactivity of this compound in various solvent systems.
Q1: What are the key physical properties of this compound that I should be aware of?
A1: Understanding the physical properties of this compound is fundamental to its effective use. It is typically a colorless to light yellow liquid with a characteristic pyridine-like odor.[1] Key properties are summarized in the table below. Its good solubility in many common organic solvents like ethanol, ether, and dichloromethane makes it versatile for a range of reaction conditions.[1] However, it is only slightly soluble in water.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| Boiling Point | ~208 - 210 °C | [1] |
| Density | ~1.06 g/cm³ | [1] |
| Flash Point | ~87 °C | [1] |
Q2: How does the choice of a polar protic versus a polar aprotic solvent affect Nucleophilic Aromatic Substitution (SNAr) reactions with this compound?
A2: The choice between a polar protic and a polar aprotic solvent can dramatically influence the rate and efficiency of SNAr reactions.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) can hydrogen bond with the incoming nucleophile. This strong solvation shell around the nucleophile stabilizes it, thereby decreasing its reactivity and slowing down the SN2-like attack on the pyridine ring.[2][3][4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SNAr reactions.[3][4] These solvents possess significant dipole moments that help to dissolve charged species but lack acidic protons, so they do not form a tight hydrogen-bonding cage around the nucleophile.[3][4] This "naked" and more reactive nucleophile can more readily attack the electron-deficient pyridine ring, leading to a faster reaction rate.[3][4]
Q3: For a Suzuki-Miyaura cross-coupling reaction, what are the recommended starting solvents for this compound?
A3: For Suzuki-Miyaura cross-coupling reactions, a common starting point is a mixture of an organic solvent and an aqueous base solution. The organic solvent's primary role is to solubilize the aryl halide (this compound), the boronic acid, and the palladium catalyst complex. Commonly used solvents include:
-
Toluene or Dioxane : These are frequently used due to their ability to dissolve the reactants and their relatively high boiling points, which allow for elevated reaction temperatures.[5][6]
-
Tetrahydrofuran (THF) : Another popular choice, although its lower boiling point might limit the reaction temperature.[5]
-
Green Solvents : In recent years, there has been a push towards more environmentally friendly solvents. Propylene carbonate (PC) has been shown to be an effective and greener alternative for Suzuki reactions.[5] Reactions in water with the aid of surfactants are also gaining traction for certain substrates.[7]
The choice often depends on the specific boronic acid and catalyst system being employed. It is often beneficial to screen a few solvent systems to find the optimal conditions for a new reaction.
Q4: Can the basicity of pyridine-based solvents interfere with my reaction when using this compound?
A4: Yes, while pyridine itself can be used as a solvent, its nucleophilic and basic nature can lead to complications.[8] Pyridine can act as a ligand for the metal catalyst in cross-coupling reactions, potentially inhibiting catalysis. It can also react with alkyl halides in SN2 reactions.[8] Therefore, while it is a polar aprotic solvent, its reactivity makes it a less common choice as a primary solvent for reactions involving reactive electrophiles like this compound, unless it is intended to also act as a base or ligand.
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during reactions with this compound, with a focus on solvent-related effects.
Troubleshooting Guide 1: Low Yield in Buchwald-Hartwig Amination
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Low or no conversion of starting material. | 1. Inefficient Catalyst Activation/Activity: The solvent can influence the formation and stability of the active Pd(0) catalyst.[9] | Solution: Switch to a less coordinating solvent. Highly coordinating solvents like DMF or DMSO can sometimes occupy coordination sites on the palladium, inhibiting the catalytic cycle. Toluene or dioxane are often good starting points.[10][11][12] Also, ensure rigorous exclusion of oxygen, as this can deactivate the catalyst. |
| 2. Poor Solubility of Reactants or Base: If the amine, aryl chloride, or base is not sufficiently soluble, the reaction will be slow or incomplete. | Solution: Screen alternative solvents. For instance, if using a non-polar solvent like toluene and observing poor solubility, consider a more polar aprotic solvent like dioxane or THF.[10][13] For certain bases like Cs₂CO₃, a small amount of a polar solvent like t-BuOH can improve solubility and reaction rate.[13] | |
| 3. Unproductive Side Reactions: The solvent can influence the rates of competing side reactions. | Solution: Consider the polarity of the solvent. In some cases, a less polar solvent may disfavor the formation of charged side products. | |
| Significant formation of hydrodehalogenation byproduct (replacement of Cl with H). | 1. β-Hydride Elimination: This can be a competing pathway in the catalytic cycle.[14] | Solution: The choice of ligand is crucial here, but solvent can play a role. Ensure your solvent is anhydrous, as water can be a proton source. |
| 2. Catalyst Decomposition: Certain solvents at high temperatures can lead to catalyst decomposition. | Solution: If running the reaction at a high temperature, ensure the chosen solvent is stable under those conditions in the presence of the catalyst and base. Consider lowering the reaction temperature and extending the reaction time. |
Troubleshooting Guide 2: Inconsistent Results in Lithiation/Metal-Halogen Exchange
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Mixture of products, including addition of the organolithium to the pyridine ring. | 1. Incorrect Solvent Polarity/Coordinating Ability: The solvent plays a critical role in modulating the reactivity of the organolithium reagent. | Solution: The choice of solvent is paramount. Ethereal solvents like THF or diethyl ether are generally required to solvate the lithium cation and break up organolithium aggregates. However, THF can sometimes promote addition over deprotonation. A less polar solvent like diethyl ether or even a hydrocarbon solvent with a coordinating additive (e.g., TMEDA) can favor the desired lithiation at the C6 position by directing the metallation.[15] |
| No reaction or slow reaction. | 1. Insufficient Solvation of the Organolithium: The organolithium reagent may be too aggregated and unreactive in a non-coordinating solvent. | Solution: Use a coordinating solvent like THF or add a coordinating agent like TMEDA to a hydrocarbon solvent. This breaks down the organolithium aggregates and increases the nucleophilicity of the carbanion. |
| Decomposition of the lithiated intermediate. | 1. Unstable Intermediate at Reaction Temperature: The 6-lithio-2-chloropyridine intermediate can be unstable, especially at higher temperatures. | Solution: Perform the lithiation at a very low temperature (e.g., -78 °C). The solvent must have a low freezing point to be suitable (e.g., THF, diethyl ether). Ensure the electrophile is added at this low temperature before allowing the reaction to warm up. |
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling. Optimization of the base, ligand, and temperature may be necessary for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture. A common and effective system is a 3:1 to 5:1 mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.[6] The total solvent volume should be sufficient to create a 0.1-0.5 M solution with respect to the limiting reagent.
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. This step is critical to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Table: Effect of Solvent on Suzuki Coupling Yield
The following table summarizes hypothetical but representative data on the effect of different solvent systems on the yield of a model Suzuki-Miyaura reaction between this compound and phenylboronic acid.
| Entry | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 3 | DME/H₂O (4:1) | 85 | 16 | 78 |
| 4 | THF/H₂O (4:1) | 66 | 24 | 65 |
| 5 | Acetonitrile/H₂O (4:1) | 80 | 16 | 72 |
| 6 | 2-Propanol/H₂O (4:1) | 80 | 24 | 55 |
This data illustrates a common trend where higher boiling point ethereal solvents like dioxane often provide excellent results.
Part 4: Mechanistic Insights & Visualizations
Understanding the reaction mechanism and the role of the solvent at a molecular level is key to rational problem-solving.
The Role of Solvent in the SNAr Mechanism
In the SNAr reaction of this compound, the solvent's primary role is to stabilize the charged Meisenheimer intermediate. A polar aprotic solvent is ideal as it can stabilize this intermediate through dipole-dipole interactions without deactivating the nucleophile through hydrogen bonding.
Caption: SNAr mechanism highlighting solvent stabilization.
Solvent Effects in the Suzuki-Miyaura Catalytic Cycle
The solvent in a Suzuki-Miyaura reaction influences multiple steps of the catalytic cycle, including catalyst activation, oxidative addition, and transmetalation. The presence of water is often crucial for the transmetalation step, as it can facilitate the transfer of the organic group from boron to palladium.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- This compound Manufacturer & Supplier China - Pipzine Chemicals.
- Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Chemistry.
- Solvent Physical Properties.
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Buchwald–Hartwig amination. Wikipedia.
- Green Criteria for Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Effect of solvent on the Suzuki reaction. ResearchGate.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. ResearchGate.
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube.
- Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic? Reddit.
Sources
- 1. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit [sigmaaldrich.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Air and moisture sensitivity of 2-Chloro-6-isopropylpyridine reactions
Welcome to the technical support center for reactions involving 2-Chloro-6-isopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the air and moisture sensitivity of this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
I. Understanding the Challenge: The "Why" Behind Sensitivity
This compound is a valuable building block in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules.[1] However, its successful application hinges on understanding and mitigating its sensitivity to atmospheric conditions. This sensitivity primarily arises from two key factors:
-
Hydrolysis of the C-Cl Bond: The chloro-substituent on the pyridine ring is susceptible to hydrolysis, especially under basic or heated conditions, leading to the formation of the corresponding pyridone. This side reaction consumes the starting material and complicates purification. While 2-chloropyridine itself is not expected to readily hydrolyze under neutral environmental conditions, the elevated temperatures and basic reagents often employed in cross-coupling reactions can facilitate this undesired transformation.[2][3]
-
Catalyst Deactivation: Many reactions utilizing this compound, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, rely on palladium catalysts. These catalysts are notoriously sensitive to both oxygen and moisture. Water can block the active sites of the palladium catalyst, leading to reduced catalytic activity or complete deactivation.[4][5] Oxygen can also lead to the oxidation of the active Pd(0) species, rendering it ineffective.[6]
II. Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding, or the yield is very low. What are the likely causes?
A1: This is a common issue that can often be traced back to several factors related to air and moisture sensitivity:
-
Inactive Catalyst: The primary suspect is often the deactivation of the palladium catalyst. 2-Chloropyridines are generally less reactive than their bromo or iodo counterparts, requiring a more active catalyst system.[7] If your catalyst has been exposed to air or moisture, its activity will be compromised.
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium center, inhibiting its catalytic activity. This is a known challenge with pyridine-containing substrates.[7][8]
-
Presence of Water: Trace amounts of water in your solvents or reagents can hydrolyze the boronic acid starting material (protodeboronation) or deactivate the palladium catalyst.[4][7]
-
Inadequate Inert Atmosphere: Insufficient purging of the reaction vessel with an inert gas (argon or nitrogen) can leave residual oxygen, which will deactivate the Pd(0) catalyst.[6]
Q2: I am observing a significant amount of 2-hydroxy-6-isopropylpyridine as a byproduct in my reaction. How can I prevent this?
A2: The formation of the corresponding pyridone is a clear indication of hydrolysis. To minimize this side reaction:
-
Rigorously Dry Solvents and Reagents: Ensure all solvents are anhydrous and that any solid reagents are thoroughly dried before use.
-
Choice of Base: The choice and handling of the base are critical. Some bases are hygroscopic and can introduce water into the reaction. Consider using a non-hygroscopic base or drying the base before use.
-
Reaction Temperature: While elevated temperatures are often necessary to drive the reaction, excessively high temperatures can accelerate the rate of hydrolysis. Optimize the temperature to find a balance between reaction rate and byproduct formation.
Q3: Can I use standard laboratory solvents without drying them for reactions with this compound?
A3: It is strongly discouraged. Many common laboratory solvents absorb a significant amount of water from the atmosphere.[9] For moisture-sensitive reactions, particularly those involving organometallic reagents or catalysts, using anhydrous solvents is essential for reproducibility and high yields. The water content in solvents should ideally be below 50 ppm.[10]
Q4: What is the best way to handle and store this compound?
A4: While this compound is relatively stable under normal conditions, it is good practice to store it in a tightly sealed container in a cool, dry place away from direct sunlight.[11] For long-term storage, consider storing it under an inert atmosphere (argon or nitrogen). When handling the reagent, minimize its exposure to the atmosphere.
III. Troubleshooting Guides
This section provides structured guidance to diagnose and resolve common issues encountered during reactions with this compound.
Troubleshooting Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions
| Symptom | Potential Cause | Recommended Action |
| No reaction or very low conversion of starting material. | Deactivated Catalyst: Exposure of the palladium catalyst to air or moisture. | - Use a fresh batch of catalyst. - Ensure all transfers of the catalyst are done under a positive pressure of inert gas. - Consider using a pre-catalyst that is more air-stable. |
| Insufficiently Inert Atmosphere: Residual oxygen in the reaction vessel. | - Flame-dry or oven-dry all glassware immediately before use.[12] - Assemble the apparatus while hot and flush with a stream of inert gas. - Perform at least three vacuum/inert gas backfill cycles to thoroughly remove air.[13] | |
| Wet Solvents or Reagents: Introduction of water into the reaction. | - Use freshly dried and degassed solvents. - Dry all solid reagents (e.g., base, boronic acid) in a vacuum oven before use. | |
| Formation of significant byproducts (e.g., homocoupling, dehalogenation). | Presence of Oxygen: Can promote homocoupling of boronic acids. | - Degas solvents thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[14] |
| Slow Transmetalation Step: Can lead to protodehalogenation. | - Optimize the base and solvent system to accelerate the desired catalytic cycle.[6] |
Troubleshooting Grignard Reactions
Q: My Grignard reaction with this compound is failing. What should I check?
A: Grignard reagents are extremely sensitive to moisture and protic sources.[15]
-
Incomplete Formation of Grignard Reagent: Ensure the magnesium turnings are activated and that the reaction to form the Grignard reagent is initiated successfully. A crystal of iodine can be used as an initiator.[16]
-
Quenching of Grignard Reagent: Any trace of water in the solvent or on the glassware will quench the Grignard reagent.[17] Rigorous drying of all components is paramount.
-
Reaction with the Pyridine Nitrogen: The Grignard reagent can potentially interact with the Lewis basic nitrogen of the pyridine ring.
IV. Experimental Protocols and Methodologies
Protocol 1: General Procedure for a Moisture-Sensitive Suzuki-Miyaura Coupling
This protocol outlines the key steps for performing a Suzuki-Miyaura coupling reaction with this compound under inert atmosphere conditions.
-
Glassware Preparation:
-
All glassware (reaction flask, condenser, etc.) should be oven-dried at 125 °C for at least 24 hours or flame-dried under vacuum immediately before use.[9]
-
Assemble the apparatus while hot and allow it to cool under a positive flow of argon or nitrogen.
-
-
Reagent and Solvent Preparation:
-
Solvents (e.g., 1,4-dioxane, toluene) must be anhydrous. Use a solvent purification system or distill from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).[18][19]
-
Degas the solvent by bubbling with argon for 30-60 minutes or by using the freeze-pump-thaw method (three cycles).[14]
-
Solid reagents (this compound, boronic acid, base, and catalyst) should be dried under vacuum if their purity is .
-
-
Reaction Setup:
-
Reaction Execution and Workup:
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction and perform a standard aqueous workup. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Visualization of Inert Atmosphere Technique: Schlenk Line Setup
The following diagram illustrates a standard Schlenk line setup for performing reactions under an inert atmosphere.
Caption: A typical Schlenk line setup for handling air- and moisture-sensitive reactions.
V. Data Presentation
Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent(s) | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Benzophenone acts as an indicator (deep blue/purple color) for anhydrous conditions. |
| Toluene | Sodium/Benzophenone, Calcium Hydride (CaH₂) | CaH₂ is a good choice for larger scale drying. |
| 1,4-Dioxane | Sodium/Benzophenone | Similar to THF. |
| Acetonitrile | Calcium Hydride (CaH₂), then Phosphorus Pentoxide (P₄O₁₀) | Distillation from P₄O₁₀ should be done with care. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Do not use sodium. |
This table is a general guide. Always consult safety data sheets and relevant literature for specific drying procedures.
VI. Concluding Remarks
The successful execution of reactions involving this compound is highly dependent on the meticulous exclusion of air and moisture. By understanding the underlying principles of its sensitivity and implementing rigorous experimental techniques, researchers can significantly improve reaction outcomes, enhance reproducibility, and avoid common pitfalls. This guide serves as a foundational resource, and further optimization may be necessary for specific applications.
VII. References
-
Role of Water on the Structure of Palladium for Complete Oxidation of Methane | ACS Catalysis. (2020). ACS Publications.
-
Stability of palladium-based catalysts during catalytic combustion of methane: The influence of water. (2007). ResearchGate.
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.).
-
2-Chloropyridine | C5H4ClN. (n.d.). PubChem.
-
Process for the production of 2-hydroxypyridine. (1990). Google Patents.
-
Video: Preparing Anhydrous Reagents and Equipment. (2015). JoVE.
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry.
-
solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource.
-
How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde. (n.d.). Benchchem.
-
Drying solvents. (2023). Sciencemadness Wiki.
-
This compound Manufacturer & Supplier China. (n.d.). Pipzine Chemicals.
-
Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (n.d.). Benchchem.
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. (2015). ResearchGate.
-
Inert atmosphere reactions. (2022). Chemistry Online.
-
Inert Atmosphere. (2022). YouTube.
-
A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions. (n.d.). Benchchem.
-
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. (n.d.). Benchchem.
-
troubleshooting common issues in reactions involving 2,6-Dichloropyridine. (n.d.). Benchchem.
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
-
Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020). Leah4Sci.
-
Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. (n.d.). Benchchem.
-
The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. leah4sci.com [leah4sci.com]
- 18. Drying solvents and Drying agents [delloyd.50megs.com]
- 19. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 20. chemistry-online.com [chemistry-online.com]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Chloro-6-isopropylpyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address common challenges and questions regarding the work-up of chemical reactions involving 2-Chloro-6-isopropylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide both practical, step-by-step advice and the underlying chemical principles to empower you to troubleshoot and optimize your synthetic procedures.
I. Understanding the Substrate: Key Properties of this compound
Before delving into specific work-up procedures, it's crucial to understand the physicochemical properties of this compound, as these directly influence the design of your purification strategy.
| Property | Value/Description | Implication for Work-up |
| Molecular Weight | 155.62 g/mol [1][2] | Standard molecular weight for a small molecule. |
| Appearance | Colorless to light yellow liquid[1] | Visual inspection can give a preliminary idea of purity. |
| Boiling Point | Approx. 208 - 210 °C[1] | High boiling point allows for removal of lower-boiling solvents and impurities under reduced pressure. Distillation is a viable purification method. |
| Density | Approx. 1.06 g/cm³[1] | Slightly denser than water, which will affect layer separation during aqueous extraction. The organic layer may be the lower layer depending on the solvent used. |
| Solubility | Slightly soluble in water; soluble in common organic solvents (ethanol, ether, dichloromethane)[1] | Good solubility in organic solvents facilitates extraction from aqueous media. Low water solubility is key for efficient phase separation. |
| Basicity | Weakly basic[1][3] | The lone pair of electrons on the pyridine nitrogen can be protonated with acid. This property can be exploited for "acid-wash" purification steps to remove non-basic impurities. |
| Stability | Stable under normal conditions; may react with strong oxidizing agents[1] | Generally robust for standard work-up procedures. Avoid strong oxidizing conditions during work-up. |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving this compound, particularly in the context of popular cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
A. General Work-up and Extraction Issues
Question 1: I've completed my reaction. What is a general work-up procedure to start with?
A general work-up procedure for a reaction involving this compound, such as a Suzuki or Buchwald-Hartwig coupling, typically involves quenching the reaction, followed by an aqueous work-up to remove inorganic salts and highly polar impurities.
***dot graph "General_Workup_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Reaction [label="Reaction Mixture\n(Post-Reaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Quench Reaction\n(e.g., with water or sat. NH4Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dilute [label="Dilute with\nOrganic Solvent\n(e.g., EtOAc, DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="Aqueous Extraction\n(Separatory Funnel)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash Organic Layer\n(Water, Brine)", fillcolor="#FBBC05", fontcolor="#202124"]; Dry [label="Dry Organic Layer\n(Na2SO4 or MgSO4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="Filter off\nDrying Agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Concentrate [label="Concentrate\n(Rotary Evaporator)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify Crude Product\n(Column Chromatography,\nDistillation, or Recrystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reaction -> Quench; Quench -> Dilute; Dilute -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Filter; Filter -> Concentrate; Concentrate -> Purify; } dot***
Step-by-Step Protocol:
-
Cooling and Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl), especially if organometallic reagents were used.[4][5]
-
Dilution: Dilute the quenched mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[6][7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.[8]
-
Washing: Combine the organic extracts and wash with water, followed by a wash with saturated aqueous sodium chloride (brine). The brine wash helps to remove residual water from the organic layer and break up emulsions.[8]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8][9]
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[9]
-
Purification: The crude product can then be purified by column chromatography, distillation, or recrystallization.[10]
Question 2: I'm observing a persistent emulsion during my aqueous extraction. How can I resolve this?
Emulsions are common in pyridine-containing work-ups due to their basicity and surfactant-like properties.[7]
Troubleshooting Steps:
-
Add Brine: Introduce a saturated solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up the emulsion.[11]
-
Acidic Wash: If your product is stable to acid, a dilute acidic wash (e.g., 1M HCl) can protonate the pyridine nitrogen, increasing its aqueous solubility and potentially disrupting the emulsion. Remember to re-neutralize and extract your product afterward if it becomes water-soluble.[7]
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool. This can sometimes physically disrupt the emulsion.
-
Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate. When mixing, use gentle inversions rather than vigorous shaking.
Question 3: My product seems to have some water solubility. How can I maximize my yield during extraction?
While this compound itself has low water solubility, its derivatives, especially those with polar functional groups, might be partially water-soluble.
Optimization Strategies:
-
"Salting Out": Before extraction, add a significant amount of a salt like NaCl or (NH₄)₂SO₄ to the aqueous layer. This increases the polarity of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.
-
Choice of Solvent: Use a more polar extraction solvent that is still immiscible with water, such as dichloromethane (DCM).
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is mathematically more efficient at recovering the product.[9]
-
Back-Extraction: After the initial extraction, if you suspect product loss to the aqueous phase, you can perform a "back-extraction" by adjusting the pH of the aqueous layer (if applicable) and re-extracting with an organic solvent.
B. Issues Specific to Cross-Coupling Reactions
Question 4: My Suzuki-Miyaura coupling reaction with this compound has a low yield. How can I improve the work-up to isolate my product cleanly?
Low yields in Suzuki couplings with 2-chloropyridines can be due to incomplete reaction or side reactions like protodeboronation (loss of the boronic acid group).[6][12][13] The work-up needs to efficiently separate the desired product from starting materials and byproducts.
***dot graph "Suzuki_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Low Yield in Suzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reaction [label="Confirm Reaction Completion (TLC/LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup_Issue [label="Work-up & Purification Issues", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Issue [label="Incomplete Reaction or Side Reactions", fillcolor="#FBBC05", fontcolor="#202124"];
// Workup Path Boronic_Residues [label="Issue: Boronic Acid/Boronate Ester Residues", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Boronic [label="Solution:\n- Basic wash (dilute NaOH) to remove boronic acid.\n- Repeated evaporations from methanol to remove boron as volatile trimethyl borate.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Reaction Path Base [label="Check Base:\nIs it strong enough (e.g., K3PO4, Cs2CO3)?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Check Catalyst/Ligand:\nUse bulky, electron-rich ligands (e.g., SPhos, XPhos).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temperature [label="Check Temperature:\nIs it high enough to promote oxidative addition?", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Reaction; Check_Reaction -> Workup_Issue [label="Reaction is complete"]; Check_Reaction -> Reaction_Issue [label="Reaction is incomplete"];
Workup_Issue -> Boronic_Residues; Boronic_Residues -> Solution_Boronic;
Reaction_Issue -> Base -> Catalyst -> Temperature; } dot***
Work-up and Purification Tips for Suzuki Reactions:
-
Removing Boron Impurities: Boronic acids and their anhydrides (boroxines) can complicate purification.
-
Alkaline Wash: A wash with a dilute aqueous base (e.g., 1M NaOH) can help remove unreacted boronic acid by converting it to the more water-soluble boronate salt.
-
Methanol Co-evaporation: To remove residual boron compounds, after obtaining the crude product, dissolve it in methanol and concentrate it on a rotary evaporator. Repeating this process several times can help remove boron as volatile trimethyl borate.[11]
-
-
Removing Palladium Catalyst Residues: The crude product is often dark due to residual palladium.
-
Filtration through Celite/Silica: Before concentration, filtering the diluted reaction mixture through a short plug of Celite or silica gel can remove a significant amount of the palladium catalyst.[5]
-
Charcoal Treatment: Treatment of the crude product solution with activated charcoal can also help decolorize it, but be cautious as this can sometimes lead to product loss.
-
Question 5: I'm running a Buchwald-Hartwig amination and the work-up is messy. How do I effectively remove the phosphine ligand and its oxide?
Buchwald-Hartwig reactions use bulky phosphine ligands, and both the ligand and its oxide can be difficult to remove during purification.[14][15]
Strategies for Ligand/Ligand Oxide Removal:
-
Acid Wash: If your aminated product is not strongly basic, you can sometimes wash the organic layer with dilute acid (e.g., 1M HCl). This will extract the basic phosphine ligand into the aqueous layer. The phosphine oxide, being less basic, will likely remain in the organic layer.
-
Solvent Precipitation: Triphenylphosphine oxide, a common byproduct, can sometimes be removed by precipitating it from a non-polar solvent system like a mixture of ether and hexanes.[11]
-
Column Chromatography: Careful selection of the eluent system for column chromatography is often the most effective method. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the non-polar product from the more polar phosphine oxide.
III. Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol is useful for separating your basic pyridine product from non-basic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, DCM).
-
Transfer to a separatory funnel and extract with 1M HCl (aq). Repeat 2-3 times. The basic pyridine product will move into the aqueous layer as its hydrochloride salt.
-
Combine the acidic aqueous layers. Any non-basic impurities will remain in the organic layer, which can now be discarded.
-
Cool the combined aqueous layer in an ice bath and carefully add a base (e.g., 6M NaOH or solid NaHCO₃) until the pH is >9 to deprotonate the pyridine.[7]
-
Extract the now basic aqueous layer with fresh organic solvent (2-3 times).
-
Combine the new organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified basic product.
IV. References
-
Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection - Benchchem. (URL: )
-
This compound Manufacturer & Supplier China - Pipzine Chemicals. (URL: )
-
Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. (URL: )
-
Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual. (URL: )
-
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem. (URL: )
-
Suzuki coupling help : r/chemistry - Reddit. (URL: [Link])
-
Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions - Benchchem. (URL: )
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.” - IJNRD. (URL: [Link])
-
Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine - Benchchem. (URL: )
-
Organic Reaction Workup Formulas for Specific Reagents. (URL: [Link])
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine - Benchchem. (URL: )
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (URL: [Link])
Sources
- 1. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 2. 2-CHLORO-6-ISOPROPYL PYRIDINE | VSNCHEM [vsnchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. ijnrd.org [ijnrd.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Long-term storage and stability of 2-Chloro-6-isopropylpyridine
Technical Support Center: 2-Chloro-6-isopropylpyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage, stability, and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your material, leading to more reliable and reproducible experimental outcomes.
Overview and Key Physicochemical Properties
This compound is a substituted pyridine derivative widely used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is largely governed by the electron-withdrawing chlorine atom, which activates the pyridine ring for certain reactions, and the electron-donating isopropyl group.[1] Understanding its fundamental properties is crucial for proper handling and storage.
| Property | Value | Source |
| CAS Number | 120145-22-4 | [2][3] |
| Molecular Formula | C₈H₁₀ClN | [1][3] |
| Molecular Weight | 155.62 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | Approx. 208 - 210 °C at atmospheric pressure | [1] |
| Density | Approx. 1.06 g/cm³ | [1] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane) | [1] |
| Stability | Stable under recommended storage conditions; may react with strong oxidizing agents.[1] |
Long-Term Storage Guidelines
Proper storage is the single most important factor in maintaining the long-term stability and purity of this compound. Deviations from these guidelines can lead to degradation, compromising downstream experiments.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 2-8°C (Refrigerated) [4][5] | Lowering the temperature significantly reduces the rate of potential degradation reactions, including hydrolysis and oxidation. While stable at room temperature for short periods, long-term storage requires refrigeration to minimize the formation of impurities.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The pyridine ring can be susceptible to oxidation over time. Storing under an inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and acid-catalyzed hydrolysis, which can be initiated by absorbed atmospheric CO₂ in the presence of water. |
| Light Exposure | Store in Amber or Opaque Containers | Pyridine and its halogenated derivatives can be sensitive to light.[7] Photodegradation can occur, leading to the formation of complex impurities.[8] Using amber glass bottles or storing clear containers in the dark is mandatory. |
| Container | Borosilicate Glass or Teflon-Lined Cap | Use chemically inert containers.[9] Borosilicate glass (Type 1) is ideal. Ensure caps have a chemically resistant liner, such as PTFE (Teflon), to prevent leaching from the cap material and ensure a tight seal.[10] |
| Moisture | Store in a Dry Environment | The compound is sensitive to moisture, which can cause hydrolysis of the chloro-group.[1] Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed to prevent ingress of atmospheric moisture.[11] |
| Incompatibilities | Away from Strong Oxidizing Agents, Strong Acids, and Strong Bases [7] | Co-storage with incompatible materials poses a significant risk. Strong oxidizers can react vigorously, while strong acids or bases can catalyze degradation pathways.[12] |
Stability Profile and Degradation Pathways
This compound is generally stable but is susceptible to degradation under specific conditions. The primary points of reactivity are the C-Cl bond and the pyridine ring itself.
Key Instability Factors:
-
Hydrolysis: The chlorine atom is a competent leaving group in nucleophilic substitution reactions. In the presence of water, it can be slowly displaced to form 6-isopropylpyridin-2-ol. This process can be accelerated by heat or acidic/basic conditions.
-
Oxidation: The pyridine ring can undergo oxidation, especially when exposed to air and light over extended periods. This often results in the formation of colored impurities and a darkening of the liquid.
-
Photodegradation: As with many aromatic heterocyclic compounds, UV light can provide the energy to initiate degradation reactions, leading to a complex mixture of byproducts.[8][13]
Caption: Potential degradation pathways for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the storage and use of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Material has changed color from colorless/pale yellow to dark yellow or brown. | Oxidation or Degradation: Prolonged exposure to air (oxygen) or light. | 1. Assess Purity: Analyze a small aliquot using GC or HPLC to quantify impurity levels. 2. Consider Purification: If purity is compromised but the compound is still usable, consider purification by distillation. 3. Prevent Recurrence: Purge the headspace of the container with argon or nitrogen before resealing and store in the dark at 2-8°C. |
| Inconsistent or poor yields in a downstream reaction. | Reduced Purity of Starting Material: The presence of hydrolyzed or oxidized impurities can interfere with subsequent chemical transformations. | 1. Confirm Identity & Purity: Before use, always run a purity check (e.g., GC-MS, ¹H NMR) to confirm the material meets the required specifications for your reaction.[14] 2. Use a Fresh Aliquot: If possible, use a freshly opened or recently purified batch of the reagent. |
| Appearance of a new peak in the chromatogram (GC/HPLC) over time. | Compound Degradation: A new peak, particularly one at a different retention time, indicates the formation of a new chemical entity. | 1. Identify Impurity: If possible, identify the impurity using mass spectrometry (GC-MS or LC-MS). The expected hydrolysis product (6-isopropylpyridin-2-ol) will have a molecular weight of 137.18 g/mol . 2. Evaluate Impact: Determine if the impurity level is acceptable for your application. 3. Review Storage Protocol: This is a clear sign that storage conditions are suboptimal. Re-evaluate your storage procedure against the guidelines in Section 2. |
| Precipitate or solid has formed in the liquid. | Contamination or Crystallization of an Impurity: Could be a degradation product that is a solid at the storage temperature or contamination. | 1. Do Not Use: Do not use the material directly. 2. Isolate and Analyze: Carefully separate the liquid and solid phases. Analyze both to identify the nature of the precipitate. 3. Discard if Necessary: If significant degradation or contamination is confirmed, it is safest to discard the batch according to institutional safety protocols.[15] |
Frequently Asked Questions (FAQs)
Q1: Is it absolutely necessary to store this compound under an inert atmosphere?
A: For long-term storage (> 6 months), it is highly recommended. While the compound is relatively stable, an inert atmosphere provides the best protection against slow oxidative degradation and moisture-driven hydrolysis.[1] For short-term, daily use, tightly sealing the container after each use may be sufficient, but purging with nitrogen or argon before sealing is best practice to ensure maximum purity over time.
Q2: My lab stores chemicals at room temperature. Can I still use this reagent?
A: You can for short periods, but it is not recommended for long-term storage. Storing at ambient temperature will accelerate the rate of any potential degradation. If you must store it at room temperature, ensure it is strictly protected from light and moisture.[1] We advise performing a purity check via GC or HPLC more frequently if you are not storing it under refrigerated conditions.
Q3: I noticed the liquid has a characteristic pyridine-like odor. Is this normal?
A: Yes, a pyridine-like odor is characteristic of this compound.[1] However, a sudden, sharp increase in the odor's intensity upon opening could indicate some degree of volatilization, suggesting the container may not have been sealed properly. Always handle this chemical in a well-ventilated area or a chemical fume hood.[9]
Q4: What analytical method is best for quickly checking the purity of my sample?
A: Gas Chromatography with a Flame Ionization Detector (GC-FID) is an excellent method for routine purity checks.[14] It provides a fast and accurate assessment of the area percent purity and can easily detect volatile impurities or degradation products. For structural confirmation, especially if you suspect degradation, GC-MS is superior.[16]
Q5: How should I dispose of degraded this compound?
A: Degraded or unused material should be treated as hazardous chemical waste. It must be disposed of in accordance with local, state, and federal regulations.[4] Typically, this involves collecting the material in a labeled, sealed container and transferring it to your institution's environmental health and safety (EHS) office for proper disposal.[15] Do not pour it down the drain.
Decision Workflow & Experimental Protocol
Decision Tree for Handling and Storage
This workflow guides the user from receipt to long-term storage, ensuring material integrity at each step.
Caption: Workflow for proper handling of this compound upon receipt.
Experimental Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol, adapted from standard methods for similar compounds, can be used to validate the purity of your stored material.[14]
Objective: To determine the purity of this compound and detect the presence of degradation products.
1. Materials and Equipment:
-
This compound sample
-
High-purity solvent (e.g., Acetone or Ethyl Acetate)
-
Volumetric flasks (10 mL)
-
Micropipettes
-
GC vials with caps
-
Gas Chromatograph with FID or MS detector
-
Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the high-purity solvent and dilute to the mark to create a stock solution of ~2 mg/mL.
-
Transfer an aliquot of the solution into a GC vial for analysis.
3. GC-FID Method Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/minute.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
4. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Compare the chromatogram to a reference standard or a previously analyzed fresh sample to identify new peaks that may correspond to impurities or degradation products.
Self-Validation: A purity result of >99% with no significant impurity peaks (>0.1%) indicates that the material has been stored correctly and is suitable for most synthetic applications. The appearance of new peaks over time is a quantitative indicator of degradation.
References
- 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. (2016-06-08). Loba Chemie.
- SAFETY DATA SHEET - Merck Millipore. (2024-07-02). Merck Millipore.
- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed. (2017). PubMed.
- Chemical Compatibility by Container Resin - CP Lab Safety. (n.d.). CP Lab Safety.
- CHEMICAL COMPATIBILITY STORAGE CODES - Princeton EHS. (n.d.). Princeton University.
- 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) - OSHA. (2020-12-15). Occupational Safety and Health Administration.
- 2-Chloro-4-isopropylpyridine - PubChem. (n.d.). PubChem.
- Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by a newly isolated Paracoccus sp. strain TRP - ResearchGate. (2007). ResearchGate.
- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - ResearchGate. (2016). ResearchGate.
Sources
- 1. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 2. This compound | 120145-22-4 [chemicalbook.com]
- 3. vsnchem.com [vsnchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. chemscene.com [chemscene.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. calpaclab.com [calpaclab.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. 2-Chloro-4-isopropylpyridine | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 2-Chloro-6-isopropylpyridine using ¹H and ¹³C NMR Spectroscopy
For researchers and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in the development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules, providing unparalleled detail about the atomic connectivity and chemical environment within a compound.[1][2]
This guide provides an in-depth analysis of 2-Chloro-6-isopropylpyridine, a substituted heterocyclic compound representative of scaffolds commonly encountered in medicinal chemistry. We will explore the nuances of its ¹H and ¹³C NMR spectra, explain the rationale behind spectral features, compare NMR with other common analytical techniques, and provide a robust experimental protocol for acquiring high-quality data.
Part 1: The ¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum is often the first and most informative experiment performed. It provides data on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).[3]
For this compound, we anticipate four distinct signals: three in the aromatic region corresponding to the pyridine ring protons and one set of signals in the aliphatic region for the isopropyl group.
The electronic nature of the substituents dramatically influences the chemical shifts of the pyridine ring protons.[4] The nitrogen atom is inherently electron-withdrawing, causing a general downfield shift for all ring protons compared to benzene. The chlorine atom at the 2-position further withdraws electron density, primarily affecting the adjacent proton. Conversely, the isopropyl group at the 6-position is a weak electron-donating group.[5]
Visualizing Proton Environments
Below is a diagram illustrating the distinct proton environments in this compound.
Caption: A logical workflow for structure elucidation using 1D and 2D NMR experiments. [4]
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, confirming the H-3/H-4/H-5 connectivity in the aromatic ring and the CH/CH₃ coupling in the isopropyl group. [1]* HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the most reliable way to assign carbon signals. [3]* HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting molecular fragments, for instance, by showing a correlation from the isopropyl CH proton to C-5 and C-6 of the pyridine ring. [3]
Part 5: Experimental Protocol for NMR Analysis
Achieving high-quality, reproducible NMR data requires careful attention to the experimental setup. This protocol outlines the standard procedure for analyzing a small molecule like this compound.
Objective: To acquire quantitative and high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃, 0.6 mL)
-
5 mm NMR tube
-
Pasteur pipette
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. b. Add ~0.6 mL of CDCl₃ to the vial. The solvent must be deuterated to avoid a large interfering solvent signal and to provide a lock signal for the spectrometer. [4] c. Gently swirl the vial to ensure the sample is fully dissolved. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge. b. Place the sample into the NMR magnet. c. Locking: The spectrometer will automatically lock onto the deuterium signal of the CDCl₃. This step is crucial as it stabilizes the magnetic field. d. Tuning and Matching: The probe must be tuned to the correct frequencies for ¹H and ¹³C and matched to the impedance of the instrument to ensure maximum signal transmission. e. Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This is the most critical step for achieving high resolution (narrow, symmetrical peaks). An automated shimming routine is typically sufficient.
-
¹H Spectrum Acquisition (400 MHz): a. Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker systems). A 30° pulse angle is used to allow for a shorter relaxation delay. b. Spectral Width: Set to cover the expected proton range (e.g., -1 to 11 ppm). c. Acquisition Time (AQ): Set to ~3-4 seconds to ensure good digital resolution. d. Relaxation Delay (D1): Set to 1-2 seconds. e. Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration. f. Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
-
¹³C Spectrum Acquisition (100 MHz): a. Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum to singlets for each carbon, improving the signal-to-noise ratio. b. Spectral Width: Set to cover the full carbon range (e.g., 0 to 200 ppm). c. Acquisition Time (AQ): ~1-2 seconds. d. Relaxation Delay (D1): 2 seconds. e. Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are required. Typically 256 to 1024 scans are necessary. f. Processing: Similar to the ¹H spectrum, apply Fourier transform, phase correction, and baseline correction.
By following this guide, researchers can confidently utilize the power of NMR spectroscopy to verify the structure of this compound and similar molecules, ensuring the integrity and accuracy of their scientific endeavors.
References
- Benchchem. Interpreting Complex NMR Spectra of Substituted Pyridines.
- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
- Cowburn, D., et al. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
- SpectraBase. Pyridine.
- Szafran, M., & Dega-Szafran, Z. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Castellanos, F. J., et al. Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
- Nanalysis. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?.
- Pipzine Chemicals. This compound Manufacturer & Supplier China.
- Benchchem.
- NMR Techniques in Organic Chemistry: a quick guide.
- ResearchGate.
- Emwas, A. H., et al. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on....
- Quora. Which one is better for an analytical technique, NMR or IR? Why?.
- LibreTexts. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy.
- Methods for the Elucidation of the Structure of Organic Compounds.
- EMBL-EBI. Comparison of NMR and MS | Metabolomics.
- Doc Brown's Chemistry. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum.
- Alishala, A. Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-isopropylpyridine
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 2-Chloro-6-isopropylpyridine. In the absence of direct experimental spectra for this specific compound in publicly available databases, this guide synthesizes data from analogous structures and fundamental mass spectrometry principles to offer a robust predictive model. This comparison will be invaluable for researchers in synthetic chemistry, drug discovery, and metabolomics for the identification and structural elucidation of novel chlorinated pyridine derivatives.
Introduction: The Significance of Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique that provides critical information about a molecule's mass and structure. When a molecule is ionized in a mass spectrometer, typically through electron impact, it forms a molecular ion (M⁺˙) which is often unstable and undergoes fragmentation. The resulting pattern of fragment ions is a unique fingerprint of the molecule's structure. Understanding these fragmentation pathways is paramount for the unambiguous identification of compounds, particularly in complex matrices.
This compound is a substituted pyridine, a heterocyclic scaffold prevalent in pharmaceuticals and agrochemicals. The presence of both a halogen (chlorine) and an alkyl group (isopropyl) on the aromatic ring introduces specific and competing fragmentation channels. This guide will dissect these pathways, comparing them to simpler, related molecules to elucidate the influence of each substituent on the overall fragmentation pattern.
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound is predicted to be governed by the lability of the C-Cl bond, the stability of the aromatic pyridine ring, and the fragmentation tendencies of the isopropyl group. The primary fragmentation events are expected to be α-cleavage of the isopropyl group and the loss of the chlorine atom.
A crucial aspect of interpreting the mass spectrum of a chlorinated compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic M+2 peak for any chlorine-containing fragment, which is a powerful diagnostic tool.
Primary Fragmentation: α-Cleavage of the Isopropyl Group
The most favorable initial fragmentation is predicted to be the loss of a methyl radical (•CH₃) from the isopropyl group. This is an example of α-cleavage, a common fragmentation pathway for alkyl-substituted aromatic compounds.[1] This cleavage results in the formation of a stable secondary benzylic-type carbocation. The stability of this cation makes this fragmentation pathway highly probable, and the resulting ion is expected to be the base peak in the spectrum.
[M]⁺˙ → [M - CH₃]⁺ + •CH₃
Secondary Fragmentation Pathways
Following the initial loss of a methyl group, further fragmentation of the [M - CH₃]⁺ ion is expected. This can proceed through several pathways, including the loss of a chlorine radical or the elimination of neutral molecules like HCl or acetylene.
Another primary fragmentation pathway involves the direct cleavage of the C-Cl bond from the molecular ion. However, the loss of a methyl radical is generally more favorable due to the formation of a more stabilized carbocation.
A less favorable, but possible, fragmentation is the loss of the entire isopropyl group as a radical, leading to a 2-chloropyridinium ion.
Comparative Fragmentation Analysis
To substantiate our predictions for this compound, we will compare its expected fragmentation to that of its constituent parts and a closely related molecule.
-
2-Chloropyridine: The mass spectrum of 2-chloropyridine is characterized by a prominent molecular ion peak and a significant peak corresponding to the loss of the chlorine atom.[2][3] Ring fragmentation is also observed.
-
Isopropylbenzene (Cumene): The mass spectrum of cumene is dominated by the base peak at m/z 105, corresponding to the loss of a methyl radical to form a stable benzylic carbocation.
-
2-Chloro-6-methylpyridine: This molecule serves as a close structural analog. Its fragmentation is expected to show the loss of a hydrogen radical from the methyl group, followed by the loss of chlorine or ring fragmentation.[4]
The presence of the isopropyl group in this compound is expected to make the α-cleavage (loss of •CH₃) the most dominant initial fragmentation, a feature that would be less pronounced in 2-chloro-6-methylpyridine and absent in 2-chloropyridine.
Tabulated Summary of Predicted Fragments
The following table summarizes the predicted key fragment ions for this compound, their proposed structures, and their expected relative abundances.
| m/z | Proposed Fragment Ion | Formation Pathway | Predicted Relative Abundance |
| 155/157 | [C₈H₁₀ClN]⁺˙ | Molecular Ion (M⁺˙) | Moderate |
| 140/142 | [M - CH₃]⁺ | α-cleavage of isopropyl group | High (likely Base Peak) |
| 120 | [M - Cl]⁺ | Loss of Chlorine radical | Moderate |
| 114 | [M - C₃H₇]⁺ | Loss of Isopropyl radical | Low |
| 105 | [C₇H₇N]⁺ | Loss of HCl from [M - CH₃]⁺ | Moderate |
| 78 | [C₅H₄N]⁺ | Pyridine cation | Low |
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the primary predicted fragmentation pathway of this compound.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol for Mass Spectrometry Analysis
This section provides a standardized protocol for acquiring the mass spectrum of this compound.
Objective: To obtain a reproducible electron ionization (EI) mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
Materials:
-
This compound standard (≥98% purity)
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen solvent.
-
GC-MS Parameters:
-
Injection: 1 µL of the sample solution will be injected in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Scan Rate: 2 scans/second.
-
-
Data Acquisition and Analysis:
-
Acquire the data using the instrument's software.
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the fragmentation pattern, paying close attention to the molecular ion, the base peak, and other significant fragment ions. Compare the obtained spectrum with the predictions in this guide.
-
Conclusion
This guide provides a detailed, predictive framework for understanding the mass spectrometric fragmentation of this compound. By leveraging established fragmentation principles and comparative data from analogous molecules, we anticipate a fragmentation pattern dominated by the α-cleavage of the isopropyl group to yield a stable cation at [M - 15]⁺. The characteristic isotopic signature of chlorine will serve as a key identifier for all chlorine-containing fragments. The provided experimental protocol offers a starting point for researchers to obtain empirical data and validate these predictions. This comprehensive analysis serves as a valuable resource for the scientific community engaged in the synthesis and characterization of novel heterocyclic compounds.
References
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Iraqi Journal of Science.
- ThinkChem. (2016, September 15).
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Chemistry LibreTexts. (2023, August 29).
- All 'Bout Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
- NIST Mass Spectrometry Data Center. (n.d.). Mass Spectrometry Data Center. National Institute of Standards and Technology.
- Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28–32.
- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.
- (n.d.).
- eGyanKosh. (n.d.).
- NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook.
- NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook.
- Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube.
- Science Ready. (n.d.).
- NIST. (n.d.). Pyridine, 2-chloro-6-methyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram.
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.
- Sigma-Aldrich. (n.d.). 2-Chloro-6-methylpyridine 99 18368-63-3.
- NIST. (n.d.). 2-Ethyl-6-isopropyl pyridine. NIST Chemistry WebBook.
Sources
A Comparative Guide to the Reactivity of 2-Chloro-6-isopropylpyridine and Other Chloropyridines for the Synthetic Chemist
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, substituted chloropyridines are indispensable building blocks. Their utility is defined by the reactivity of the carbon-chlorine bond, which serves as a versatile linchpin for the introduction of a diverse array of functional groups. Among these essential precursors, 2-chloro-6-isopropylpyridine presents a unique reactivity profile, governed by the interplay of electronic and steric factors. This guide provides a comprehensive comparison of the reactivity of this compound with other common chloropyridines, such as 2-chloropyridine and its 6-alkyl-substituted analogues. Through an examination of key reaction classes—Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—supported by experimental data, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary for informed substrate selection and reaction optimization.
The Decisive Influence of Substitution: Steric and Electronic Effects at Play
The reactivity of a chloropyridine is not an intrinsic property of the chloro-substituent alone; it is profoundly modulated by the electronic landscape of the pyridine ring and the steric environment surrounding the reaction center. The pyridine nitrogen, being electron-withdrawing, activates the C2 and C6 positions towards nucleophilic attack. However, the introduction of an alkyl group at the C6 position, as in this compound, introduces a duality of effects.
Electronic Effects: The isopropyl group, like other alkyl groups, is weakly electron-donating through an inductive effect. This can slightly increase the electron density on the pyridine ring, which, in isolation, would deactivate the ring towards nucleophilic attack compared to the unsubstituted 2-chloropyridine.
Steric Effects: The bulky isopropyl group exerts significant steric hindrance around the C2 position. This steric congestion can impede the approach of nucleophiles or the coordination of bulky catalyst complexes, thereby slowing down reaction rates. The magnitude of this steric effect is a critical determinant of the overall reactivity of this compound.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Steric Hindrance
Nucleophilic aromatic substitution is a fundamental transformation for the functionalization of chloropyridines. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate is a key factor governing the reaction rate.
The presence of an alkyl group at the 6-position is known to decelerate SNAr reactions at the 2-position due to steric hindrance. This effect is quantifiable, as demonstrated by kinetic studies on related systems. For instance, the reaction of 2-chloropyridine with a benzyl alkoxide nucleophile has a significantly lower free energy of activation (ΔG‡) compared to its 6-methyl substituted counterpart, indicating a faster reaction rate for the unsubstituted pyridine.
| Substrate | Nucleophile | Solvent | ΔG‡SNAr (kJ mol⁻¹) | Relative Reactivity |
| 2-Chloropyridine | Benzyl alkoxide | Not specified | 88.8 | 1 (Reference) |
| 2-Chloro-6-methylpyridine | Benzyl alkoxide | Not specified | >88.8 (slower) | < 1 |
| This compound | Benzyl alkoxide | Not specified | Predicted > 2-chloro-6-methylpyridine | Predicted << 1 |
Table 1: Comparative free energies of activation for the SNAr reaction of 2-chloropyridines. Data for 2-chloropyridine and 2-chloro-6-methylpyridine are from a quantitative reactivity model. The reactivity of this compound is predicted based on increased steric hindrance.
Given that the isopropyl group is substantially bulkier than a methyl group, it is predicted that this compound will exhibit even slower SNAr reaction rates compared to 2-chloro-6-methylpyridine under identical conditions. This makes this compound a less favorable substrate for SNAr reactions where rapid kinetics are desired.
Caption: General mechanism for the SNAr reaction of this compound.
Experimental Protocol: Representative SNAr Reaction
Objective: To displace the chloro-substituent of a 2-chloropyridine derivative with an alkoxide nucleophile.
Materials:
-
2-Chloropyridine derivative (e.g., this compound) (1.0 equiv)
-
Sodium alkoxide (e.g., sodium methoxide) (1.2 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide)
-
Round-bottom flask with a condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2-chloropyridine derivative and the anhydrous solvent.
-
Add the sodium alkoxide to the solution and stir the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions: Navigating Steric Challenges
The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These transformations are central to modern drug discovery and development. The reactivity of chloropyridines in these palladium-catalyzed cycles is heavily influenced by the efficiency of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-chlorine bond. Generally, the reactivity of halopyridines in this step follows the trend I > Br > Cl, making chloropyridines the most challenging substrates.
Suzuki-Miyaura Coupling
The steric bulk of the 6-isopropyl group in this compound can significantly hinder the oxidative addition step by impeding the approach of the palladium catalyst. This often necessitates the use of more reactive and sterically demanding phosphine ligands to promote the formation of the active monoligated palladium species.
| Substrate | Boronic Acid | Catalyst System | Conditions | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Dioxane/H₂O, 100 °C | 75-85 |
| 2-Chloro-6-methylpyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄, Toluene, 110 °C | ~70-80 |
| This compound | Phenylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄, 2-Butanol, 100 °C | ~60-70 |
Table 2: Representative conditions and yields for the Suzuki-Miyaura coupling of various 2-chloropyridines. Yields are illustrative and highly dependent on specific reaction conditions.
As the data suggests, successful coupling of the more sterically hindered this compound may require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands like RuPhos.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound is expected to be more challenging than that of less sterically encumbered chloropyridines. The steric hindrance around the C2 position can impede both the oxidative addition of the palladium catalyst and the subsequent association of the amine nucleophile.
| Substrate | Amine | Catalyst System | Conditions | Yield (%) |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu, Toluene, 100 °C | >90 |
| 2-Chloro-6-methylpyridine | Aniline | Pd(OAc)₂ / BrettPhos | NaOtBu, Toluene, 100 °C | ~80-90 |
| This compound | Aniline | Pd(OAc)₂ / RuPhos | NaOtBu, Toluene, 110 °C | ~70-80 |
Table 3: Representative conditions and yields for the Buchwald-Hartwig amination of various 2-chloropyridines. Yields are illustrative and highly dependent on specific reaction conditions.
The successful amination of this compound often requires the use of highly active and sterically demanding ligands, such as RuPhos or BrettPhos, along with a strong base like sodium tert-butoxide to facilitate the deprotonation of the amine and promote the catalytic cycle.
Experimental Protocol: Representative Palladium-Catalyzed Cross-Coupling
Objective: To perform a Suzuki-Miyaura or Buchwald-Hartwig coupling on a 2-chloropyridine derivative.
Materials:
-
2-Chloropyridine derivative (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (for Suzuki) (1.2-1.5 equiv) or Amine (for Buchwald-Hartwig) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Base (e.g., K₃PO₄ for Suzuki, NaOtBu for Buchwald-Hartwig) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add the 2-chloropyridine derivative, the boronic acid or amine, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed, anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The reactivity of this compound is a nuanced subject, dictated by a delicate balance of electronic and steric effects. Compared to the parent 2-chloropyridine, the presence of the 6-isopropyl group generally leads to a decrease in reactivity across common synthetic transformations. In nucleophilic aromatic substitution reactions, the significant steric hindrance imposed by the isopropyl group markedly slows reaction rates. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, this steric bulk presents a challenge to the oxidative addition step, often necessitating the use of more sophisticated and highly active catalyst systems.
For the synthetic chemist, this understanding is crucial. While this compound may not be the substrate of choice for reactions requiring high throughput and mild conditions, its successful functionalization is readily achievable with careful selection of reagents and optimization of reaction parameters. The use of bulky, electron-rich phosphine ligands in palladium-catalyzed couplings is a key strategy to overcome the steric impediment and achieve high yields of the desired products. This guide serves as a foundational resource for navigating the synthetic utility of this important, sterically encumbered building block.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12837-12846.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
- BenchChem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
- Havelková, M., Dvořák, D., & Hocek, M. (2001).
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. In N-Heterocyclic Carbenes in Synthesis (pp. 1-36). Wiley-VCH Verlag GmbH & Co. KGaA.
A Comparative Guide to the Synthesis of 2-Chloro-6-isopropylpyridine for Chemical Researchers
Introduction
2-Chloro-6-isopropylpyridine is a pivotal intermediate in the synthesis of a wide array of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a halogen for subsequent cross-coupling or nucleophilic substitution and an isopropyl group influencing steric and electronic properties, makes it a valuable building block. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental insights and objective data to inform methodological choices.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct starting materials. The choice of route often depends on a balance of factors including starting material availability and cost, reaction scalability, overall yield, and safety considerations. We will explore three principal pathways:
-
Route A: Grignard Reaction on 2,6-Dichloropyridine. A classic organometallic approach involving the selective functionalization of a di-halogenated pyridine.
-
Route B: Sandmeyer Reaction from 2-Amino-6-isopropylpyridine. A versatile method for converting an amino group into a chloro group via a diazonium salt intermediate.
-
Route C: Chlorination of 2-Isopropylpyridine-N-oxide. A strategy that leverages the activation provided by the N-oxide functionality to direct chlorination.
The following diagram illustrates these divergent pathways leading to the target molecule.
Figure 1: High-level overview of the three primary synthetic routes to this compound, starting from different commercially available precursors.
Route A: Grignard Alkylation of 2,6-Dichloropyridine
This route is predicated on the nucleophilic substitution of a chloride on the pyridine ring by an isopropyl group, delivered via a Grignard reagent. The key challenge is achieving mono-substitution, as the product is structurally similar to the starting material and can compete for the Grignard reagent, leading to the formation of 2,6-diisopropylpyridine as a significant byproduct.
Mechanistic Rationale: The Grignard reagent (R-MgX) acts as a potent nucleophile.[1] The reaction with 2,6-dichloropyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, although the exact nature can be complex. Temperature control is paramount. Lower temperatures (e.g., -78 °C to 0 °C) are typically employed to enhance the selectivity for mono-alkylation by slowing down the rate of the second substitution. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the Grignard reagent and its suitable boiling point for reaction control.
Experimental Protocol: Route A
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Grignard Reagent Preparation: Magnesium turnings (1.1 equivalents) are placed in the flask under a nitrogen atmosphere. A small portion of a solution of 2-chloropropane (1.2 equivalents) in anhydrous THF is added to initiate the reaction. Once initiated, the remaining 2-chloropropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Alkylation Reaction: The prepared Grignard reagent is cooled to -20 °C. A solution of 2,6-dichloropyridine (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the internal temperature below -15 °C.
-
Work-up and Purification: After stirring for 2-3 hours at low temperature, the reaction is cautiously quenched by the slow addition of a saturated aqueous ammonium chloride solution.[2] The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation or column chromatography to separate the desired product from unreacted starting material and the di-substituted byproduct.
Route B: Sandmeyer Reaction of 2-Amino-6-isopropylpyridine
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to transform an amino group into a variety of functionalities, including halogens.[3][4][5] This route is highly effective, provided the starting material, 2-amino-6-isopropylpyridine, is readily available.
Mechanistic Rationale: The reaction proceeds in two distinct stages. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[6] This intermediate is typically unstable and is used immediately. In the second stage, the diazonium salt is treated with a copper(I) chloride (CuCl) solution. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, which then decomposes, releasing nitrogen gas and forming an aryl radical.[4] This radical abstracts a chlorine atom from a copper(II) species, regenerating the copper(I) catalyst and yielding the final product.[3][4]
Experimental Protocol: Route B
-
Diazotization: 2-Amino-6-isopropylpyridine (1.0 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is monitored (e.g., with starch-iodide paper).
-
Sandmeyer Reaction: In a separate flask, copper(I) chloride (1.2 equivalents) is dissolved in concentrated hydrochloric acid. This solution is also cooled to 0-5 °C. The freshly prepared, cold diazonium salt solution is added slowly to the CuCl solution.
-
Work-up and Purification: Vigorous nitrogen evolution is observed. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then typically steam distilled or extracted with an organic solvent like dichloromethane. The organic extracts are washed, dried, and concentrated. The product is purified by vacuum distillation.
Route C: Chlorination of 2-Isopropylpyridine-N-oxide
This route involves the initial oxidation of the pyridine nitrogen, which activates the C2 and C6 positions towards electrophilic attack and subsequent rearrangement. This method can be very effective and avoids the use of organometallic reagents or unstable diazonium salts.
Mechanistic Rationale: 2-Isopropylpyridine is first oxidized to its corresponding N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[7] The reaction with POCl₃ proceeds through the formation of an adduct, which then rearranges. A chloride ion attacks the C2 position, leading to the formation of the 2-chloro product and the elimination of a phosphate byproduct. This pathway is a powerful method for functionalizing the 2-position of pyridines.[8]
Experimental Protocol: Route C
-
N-Oxide Formation: 2-Isopropylpyridine (1.0 equivalent) is dissolved in a suitable solvent like dichloromethane or acetic acid. m-CPBA (1.2 equivalents) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is worked up by washing with a sodium bicarbonate solution to remove acidic components.
-
Chlorination: The crude 2-isopropylpyridine-N-oxide is dissolved in excess phosphorus oxychloride (POCl₃). The mixture is heated to reflux (typically around 110 °C) for several hours.
-
Work-up and Purification: After cooling, the excess POCl₃ is carefully destroyed by slowly pouring the reaction mixture onto crushed ice. The aqueous solution is then neutralized with a base (e.g., NaOH or K₂CO₃) to a pH of ~8. The product is extracted with an organic solvent (e.g., ether or ethyl acetate). The combined organic layers are dried and concentrated. The crude product is purified by vacuum distillation.
Performance Comparison and Data Summary
The selection of an optimal synthetic route is a multi-faceted decision. The following table summarizes the key performance indicators for each pathway, based on typical literature-reported outcomes and practical considerations.
| Metric | Route A: Grignard | Route B: Sandmeyer | Route C: N-Oxide Chlorination |
| Starting Material | 2,6-Dichloropyridine | 2-Amino-6-isopropylpyridine | 2-Isopropylpyridine |
| Typical Yield | 40-60% | 65-85% | 70-90% (over 2 steps) |
| Key Reagents | Mg, 2-Chloropropane, THF | NaNO₂, HCl, CuCl | m-CPBA, POCl₃ |
| Scalability | Moderate (exotherm, selectivity) | Good (diazotization requires care) | Excellent |
| Safety Concerns | Grignard reagents are pyrophoric and water-sensitive.[9][10] | Diazonium salts are potentially explosive if isolated or allowed to warm.[11] | POCl₃ is highly corrosive and reacts violently with water. m-CPBA can be shock-sensitive. |
| Primary Byproducts | 2,6-Diisopropylpyridine | 2-Hydroxy-6-isopropylpyridine | Chlorinated isomers, unreacted N-oxide |
| Purification Method | Fractional Distillation / Chromatography | Steam Distillation / Vacuum Distillation | Vacuum Distillation |
Expert Analysis and Recommendations
-
Route A (Grignard) is conceptually straightforward but often plagued by selectivity issues. The formation of the di-substituted byproduct can significantly lower the yield of the desired mono-substituted product, necessitating careful temperature control and often difficult purification. This route is best suited for smaller-scale synthesis where purification by chromatography is feasible and when 2,6-dichloropyridine is a more accessible starting material than the alternatives.
-
Route B (Sandmeyer) generally offers good to excellent yields and is a reliable, well-established transformation.[11] Its primary drawback is the handling of potentially unstable diazonium salt intermediates, which requires strict temperature control and immediate use. The availability and cost of the starting amine, 2-amino-6-isopropylpyridine, is also a key consideration. For laboratories equipped to handle diazotizations safely, this is often a preferred method for its high conversion rates.
-
Route C (N-Oxide Chlorination) represents a highly efficient and scalable two-step process. While it involves an extra synthetic operation (the N-oxidation), both steps are typically high-yielding. This route avoids the challenges of organometallic selectivity and diazonium salt instability. The starting material, 2-isopropylpyridine, is often readily available. The use of corrosive POCl₃ requires appropriate handling precautions, but the overall process is robust and highly suitable for large-scale industrial production.
The following workflow diagram provides a decision-making framework for selecting the appropriate synthetic route.
Figure 2: Decision workflow for selecting a synthetic route based on key project priorities such as yield, scale, and starting material accessibility.
Conclusion
For researchers and drug development professionals, the synthesis of this compound can be effectively achieved through several pathways. While the Grignard approach (Route A) is viable, it often presents challenges in selectivity and purification. The Sandmeyer reaction (Route B) is a high-yielding and classic choice, contingent on the safe handling of diazonium salts and the availability of the corresponding amine. For large-scale, robust, and high-yield production, the two-step N-oxide chlorination strategy (Route C) is frequently the most advantageous, offering an excellent balance of efficiency, scalability, and safety. The final choice will invariably depend on the specific constraints and objectives of the research or manufacturing campaign.
References
- D. J. C. Constable, P. J. Dunn, J. D. Hayler, et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. [Link]
- Yoo, W. J., Li, C. J. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(23), 7238-7239. [Link]
- Du, X., et al. (2018). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- Chemistry Letters. (n.d.).
- LibreTexts Chemistry. (2021). Grignard Reaction. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- University of Missouri–St. Louis. (n.d.). The Grignard Reaction. [Link]
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China. [Link]
- Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1321-1346. [Link]
- Millersville University. (n.d.).
- Williamson, K. L. (1999). Grignard Reaction. Macroscale and Microscale Organic Experiments. [Link]
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
- University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- Wikipedia. (n.d.). 2,6-Dichloropyridine. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Google Patents. (2014). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
- Google Patents. (2015). CN104478794A - Synthesis method of 2,6-dichloropyridine.
- Google Patents. (2016).
- Jones, G. (2008). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [Link]
- Semantic Scholar. (n.d.).
- Google Patents. (1994).
- Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. [Link]
- ResearchGate. (2013).
- Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
- Indian Academy of Sciences. (1995).
- Google Patents. (2021). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
- Google Patents. (2021). CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine.
- ResearchGate. (1956).
- Google Patents. (1985). DE3419356A1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. [Link]
- Google Patents. (1996). US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine.
- Google Patents. (1995). DE4344793A1 - Process for the preparation of 2-chloropyridine and 2,6-dichloropyridine.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 2-Chloro-6-isopropylpyridine: HPLC vs. GC Methodologies
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Chloro-6-isopropylpyridine is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure serves as a valuable building block in the development of novel therapeutics.[1] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, even at trace levels, can carry over into the API, potentially altering its pharmacological and toxicological profile.[2] Therefore, robust and reliable analytical methods for purity determination are fundamental to quality control in the pharmaceutical industry.[2][3]
This guide provides an in-depth, objective comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer expert insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific analytical challenges.
At a Glance: HPLC vs. GC for this compound Analysis
The choice between HPLC and GC hinges on the physicochemical properties of the analyte and its potential impurities, particularly volatility and thermal stability.[4][5] While both are powerful separation techniques, they operate on different principles, making them suitable for different aspects of purity analysis.[6]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[7] | Separation of volatile compounds occurs in the gas phase as they are carried by an inert gas through a stationary phase.[6] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for the primary assay of this compound.[4][5] | Requires the analyte to be volatile and thermally stable. Best for analyzing volatile organic impurities and residual solvents.[5][6] |
| Sample Volatility | Not required. The sample is analyzed in a liquid state.[4] | Mandatory. The sample must be vaporized without decomposition in a heated inlet.[4] |
| Thermal Stress | Low. Analysis is typically performed at or near ambient temperature, minimizing the risk of degradation.[8] | High. The inlet and column are operated at elevated temperatures, which can pose a degradation risk for sensitive analytes.[8] |
| Typical Detector | UV-Vis/Diode Array Detector (DAD) provides excellent quantitative data for chromophoric compounds like pyridine derivatives. | Flame Ionization Detector (FID) offers high sensitivity for organic compounds. Mass Spectrometry (MS) provides structural information.[4] |
| Primary Use Case | Quantitative purity and impurity profiling of the main component and non-volatile impurities. | Quantification of volatile impurities, residual solvents, and related substances that are amenable to vaporization. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assay
For the routine quality control and purity assessment of this compound, reversed-phase HPLC (RP-HPLC) is often the preferred method. Its operation at near-ambient temperatures ensures the integrity of the analyte, providing accurate and reproducible quantitative results without the risk of thermal degradation.[8] The methodology is grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[9][10]
Expert Rationale for HPLC Method Design
The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the moderately polar this compound and separates it from more polar or less polar impurities. A buffered mobile phase (e.g., with phosphate or formate) is used to control the pH and ensure consistent ionization states of the analyte and any acidic or basic impurities, leading to sharp, symmetrical peaks. Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively elute a wide range of impurities with varying polarities within a reasonable run time.
Detailed Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard[11][12] into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. System Suitability Test (SST):
-
Before analysis, inject the Standard Solution five times. The system is deemed suitable if the following criteria are met, as per ICH guidelines[13][14]:
-
Tailing Factor: Between 0.8 and 1.5.
-
Theoretical Plates: Not less than 2000.
-
Relative Standard Deviation (RSD): Not more than 2.0% for the peak area.
-
5. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform the system suitability test.
-
Inject a diluent blank to ensure no interfering peaks are present.
-
Inject the Standard Solution and the Sample Solution.
-
Record the chromatograms and integrate all peaks.
6. Calculation of Purity:
-
The purity is typically calculated using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Workflow Diagram
Sources
- 1. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. usp.org [usp.org]
- 12. Reference Standards [americhempharm.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to the X-ray Crystallography of 2-Chloro-6-isopropylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative for Substituted Pyridines
2-Chloro-6-isopropylpyridine and its derivatives are valuable building blocks in medicinal chemistry and materials science.[1] Their utility as key intermediates stems from the reactivity of the chlorine atom, which allows for nucleophilic substitution, and the steric and electronic influence of the isopropyl group.[1] The precise three-dimensional arrangement of atoms—including bond lengths, bond angles, and stereochemistry—dictates the molecule's physicochemical properties and its interactions with biological targets or other molecules. Therefore, unambiguous structural determination is not merely a characterization step but a foundational requirement for rational drug design and materials engineering.
While a suite of analytical tools can provide structural information, single-crystal X-ray diffraction (SCXRD) remains the "gold standard" for its ability to deliver a definitive, high-resolution 3D molecular structure.[2] This guide will compare SCXRD with orthogonal techniques, detail a practical workflow from synthesis to structure, and present a case study to illustrate the power of this method.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique depends on the specific question being asked, the nature of the sample, and available resources. For a molecule like a this compound derivative, several methods are complementary.
-
Single-Crystal X-ray Crystallography (SCXRD): This technique involves directing X-rays at a single, well-ordered crystal. The resulting diffraction pattern is analyzed to build a 3D map of the electron density, from which the precise position of each atom can be determined.[3][4]
-
Strengths: Provides unambiguous determination of molecular structure, including absolute configuration, bond lengths, angles, and intermolecular interactions in the solid state.[4][5]
-
Weaknesses: Requires the growth of diffraction-quality single crystals, which can be a significant bottleneck. It provides a static picture of the molecule in a crystal lattice, which may not fully represent its conformation in solution.[6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the chemical environment and connectivity of atoms within a molecule.[7]
-
Strengths: Excellent for determining the molecular structure in solution, providing insights into dynamic processes and conformational flexibility.[8] It does not require crystallization.[8]
-
Weaknesses: Structure determination can be complex and sometimes ambiguous, especially for molecules with many stereocenters. It provides an average structure in solution and does not reveal information about crystal packing.[9]
-
-
Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. Fragmentation patterns can offer clues about the molecular structure.
-
Strengths: Extremely sensitive, requires very little sample, and provides a highly accurate molecular weight.
-
Weaknesses: Provides limited information on connectivity and no information about the 3D arrangement of atoms or stereochemistry.
-
| Parameter | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Yield | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[4] | Connectivity, solution-state conformation, molecular dynamics.[7][8] | Molecular weight, elemental formula, structural fragments. |
| Sample Phase | Solid (single crystal) | Solution | Solid, Liquid, or Gas |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | 1-10 mg, soluble sample | Micrograms to nanograms |
| Ambiguity | Very low; considered the definitive structure. | Can be ambiguous for complex isomers or stereoisomers. | High; cannot distinguish between isomers. |
| Key Limitation | The absolute need to grow a suitable crystal. | Limited to molecules of a certain size; data can be complex. | Provides no 3D spatial information. |
The Crystallographic Workflow: From Powder to Final Structure
This section outlines a self-validating experimental protocol for determining the crystal structure of a hypothetical derivative, 2-chloro-6-isopropyl-4-phenylpyridine .
Caption: A comprehensive workflow for small-molecule X-ray crystallography.
-
Synthesis: A Suzuki coupling reaction between 2,4-dichloro-6-isopropylpyridine and phenylboronic acid would be a plausible route. The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) and a suitable solvent (e.g., toluene/water).
-
Work-up & Purification: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate. The crude product is then purified using flash column chromatography on silica gel to yield the pure 2-chloro-6-isopropyl-4-phenylpyridine as a solid. Purity is confirmed by ¹H NMR and LC-MS.
Causality: The goal is to allow molecules to pack in a slow, ordered manner to form a single crystal lattice. Rapid precipitation leads to amorphous powder or microcrystals unsuitable for SCXRD.[2]
-
Solvent Screening: Dissolve a small amount of the purified compound (5-10 mg) in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) to find one in which it is sparingly soluble.
-
Slow Evaporation Protocol:
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small vial.
-
Place this vial inside a larger, loosely capped beaker containing a poor solvent (e.g., hexane).
-
Allow the solvent to evaporate slowly over several days at room temperature. The gradual increase in concentration should promote the growth of single crystals.
-
-
Crystal Selection & Mounting: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head, typically in a drop of cryoprotectant oil, and flash-cool it in a stream of liquid nitrogen (~100 K) to prevent radiation damage.
-
Data Collection: Center the crystal in the X-ray beam of a diffractometer. A full sphere of diffraction data is collected by rotating the crystal and recording the positions and intensities of the diffracted X-ray spots.[3]
-
Structure Solution: The collected data is processed to yield a set of structure factors (|F_obs|). Initial phases are determined using mathematical methods (e.g., direct methods), which generates an initial electron density map and a preliminary molecular model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed structure factors (|F_obs|) and those calculated from the model (|F_calc|).[10] The quality of the fit is monitored by the R-factor (or discrepancy index).[11]
Case Study: Interpreting Crystallographic Data
Below is a table of representative crystallographic data for our hypothetical derivative.
| Parameter | Value | Significance |
| Formula | C₁₄H₁₄ClN | Confirms the chemical composition of the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 9.89, 21.55, 8.98 | The dimensions of the unit cell. |
| β (°) | 111.1 | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1785.6 | The volume of a single unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| Final R₁ [I > 2σ(I)] | 0.045 | The R-factor, indicating a good fit between the model and data. For small molecules, a value below 0.05 (5%) is considered excellent.[10] |
| wR₂ (all data) | 0.115 | A weighted R-factor calculated on all data, also used to assess model quality. |
| Goodness-of-Fit (S) | 1.05 | Should be close to 1.0 for a well-refined structure. |
Interpretation: The low R₁ value of 0.045 indicates a high degree of agreement between the experimental diffraction data and the final structural model, instilling high confidence in its accuracy.[10][11] The space group and unit cell parameters describe how the molecules pack together in the solid state, information that is crucial for understanding polymorphism and material properties.
Conclusion
For this compound derivatives, while techniques like NMR and MS are indispensable for routine characterization and reaction monitoring, single-crystal X-ray crystallography stands alone in its ability to provide definitive and highly detailed three-dimensional structural information. It resolves ambiguities in stereochemistry, reveals subtle conformational features, and elucidates the intermolecular interactions that govern solid-state properties. Though the requirement of a high-quality crystal presents a challenge, the unparalleled atomic-level insight it provides is often essential for advancing drug discovery programs and developing novel materials. The integration of crystallographic data with solution-state NMR studies offers a powerful, holistic understanding of a molecule's behavior.[8]
References
- R-factor (crystallography). Grokipedia.
- Difference Between NMR and X-Ray Crystallography. (2020). Pediaa.com.
- Ambrus, A. Comparison of NMR and X-ray crystallography as methods of the protein structure determination. University Medical School of Debrecen.
- Small Molecule X-Ray Crystallography, Theory and Workflow.
- Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101.
- R-factor (crystallography). Wikipedia.
- Reliability factor, R-factor. JEOL Ltd.
- How does the real space R factor relate to the atomic B factor in crystallography? Stack Exchange. (2021).
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS.
- Comparison of X-ray Crystallography, NMR and EM.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
- What Is Small Molecule Crystal Structure Analysis? Rigaku.
- Single Crystal X-ray diffraction. Rigaku.
- This compound Manufacturer & Supplier China. Pipzine Chemicals.
Sources
- 1. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 4. rigaku.com [rigaku.com]
- 5. rigaku.com [rigaku.com]
- 6. people.bu.edu [people.bu.edu]
- 7. differencebetween.com [differencebetween.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. grokipedia.com [grokipedia.com]
- 11. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Catalytic Functionalization of 2-Chloro-6-isopropylpyridine
Introduction: The Strategic Importance of the Functionalized Pyridine Core
The pyridine scaffold is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science.[1] Its presence is integral to the therapeutic efficacy of numerous life-saving drugs.[1] Among pyridine derivatives, 2-Chloro-6-isopropylpyridine serves as a versatile and strategically important building block. The chlorine atom at the C2 position provides a reactive handle for a variety of cross-coupling reactions, while the bulky isopropyl group at C6 can sterically direct subsequent functionalizations and modulate the electronic properties of the ring.
However, the functionalization of 2-chloropyridines is not without its challenges. The electron-deficient nature of the pyridine ring and the strong coordination of the ring nitrogen to metal centers can complicate catalytic cycles.[2] Furthermore, the carbon-chlorine bond is significantly less reactive than its bromide or iodide counterparts, often demanding highly active and specialized catalyst systems to achieve efficient transformation.[3]
This guide provides a comparative analysis of state-of-the-art catalytic systems for the functionalization of this compound and related scaffolds. We will delve into the mechanistic rationale behind catalyst selection, present objective performance data, and provide detailed, field-proven protocols to empower researchers in drug discovery and chemical synthesis to navigate this challenging but rewarding area of chemistry.
Part 1: C-N Bond Formation via Cross-Coupling
The construction of carbon-nitrogen bonds to form arylamines is one of the most frequent transformations in pharmaceutical synthesis. For a substrate like this compound, two primary catalytic families dominate this space: Palladium and Copper.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the gold-standard for C-N bond formation, prized for its broad functional group tolerance and high efficiency.[4][5] The reaction's success with challenging chloro-heterocycles hinges almost entirely on the choice of ligand, which must facilitate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center and promote the final reductive elimination.
Causality of Ligand Choice: For electron-deficient and sterically hindered substrates, bulky, electron-rich phosphine ligands are paramount. Ligands like those from the Buchwald (e.g., XPhos, RuPhos) or Hartwig labs, as well as N-heterocyclic carbenes (NHCs), create a monoligated, highly reactive "L-Pd(0)" species.[6][7] This species is more readily oxidized by the inert C-Cl bond. The steric bulk also accelerates the reductive elimination step, preventing side reactions like beta-hydride elimination.[8]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [9][10]This reaction is invaluable for introducing linear, rigid alkyne linkers into molecules. It traditionally uses a dual catalyst system of palladium and a copper(I) co-catalyst. The palladium complex undergoes the standard oxidative addition/reductive elimination cycle, while copper(I) reacts with the terminal alkyne to form a more reactive copper acetylide, which then participates in the transmetalation step. [10]Copper-free versions have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling), but often require specific ligands and conditions. [11]
Nickel-Catalyzed Cross-Coupling
Nickel, being a more abundant and cost-effective 3d metal, has emerged as a powerful alternative to palladium. [12]Nickel catalysts can exhibit unique reactivity profiles and are particularly effective for activating stubborn C-Cl bonds. [13][14]For Suzuki-type reactions, Ni-based systems can often be more effective for coupling with alkyl boronic esters, a transformation that can be challenging for palladium due to competing β-hydride elimination. [3]
Performance Comparison: Catalysts for C-C Coupling
| Reaction | Catalyst | Typical Ligand | Temp. (°C) | Yield (%) | Key Features |
| Suzuki | Pd(OAc)₂ / Pd₂(dba)₃ | Ad₂PⁿBu, XPhos | 80-100 | 70-95 | Highly general, vast literature, sensitive to base/solvent. [3][15] |
| Suzuki | NiCl₂(dppp) | dppp, PCy₃ | 60-100 | 65-90 | Cost-effective, good for alkyl coupling partners. [16] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | 25-80 | 80-97 | Forms valuable C(sp²)-C(sp) bonds, mild conditions. [9][11] |
Note: Data is synthesized from typical outcomes for 2-chloropyridine substrates reported in the literature.
Part 3: The Modern Frontier - Direct C-H Functionalization
Direct C-H functionalization is a paradigm-shifting strategy in synthesis, avoiding the need for pre-functionalized starting materials (like halides or boronic acids) and thus improving atom economy.
Transition Metal-Catalyzed C-H Functionalization
Both palladium and nickel are capable of catalyzing the direct functionalization of C-H bonds. [13][17][18]These reactions often rely on a directing group to position the metal catalyst near a specific C-H bond, ensuring high regioselectivity. [19]For pyridines, the nitrogen atom itself can act as a directing group, typically favoring functionalization at the C2 position. [20]Overriding this intrinsic preference to target other positions (like C3, C4, or C5) is a significant challenge that often requires cleverly designed directing groups or specialized catalytic systems. [20][21]
Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized C-H functionalization by enabling reactions to proceed under exceptionally mild conditions. [22][23]This approach uses a photocatalyst (e.g., an Iridium or Ruthenium complex) that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. [24]These radicals can then functionalize the pyridine ring. This methodology is particularly powerful for introducing alkyl groups, a transformation that is difficult with traditional cross-coupling methods. [22] Mechanism Insight: For an electron-deficient heterocycle like this compound, a common photoredox pathway involves generating a nucleophilic radical (e.g., from a carboxylic acid or an alkyl silane) which then undergoes addition to the pyridine ring in a Minisci-type reaction. This process offers unique regioselectivity and functional group tolerance compared to transition metal catalysis.
Part 4: Protocols and Experimental Workflows
Trustworthiness in science is built on reproducibility. The following protocols are detailed, self-validating systems for key transformations.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
This protocol is adapted from methodologies designed for challenging chloro-heterocycle couplings. [3] Objective: To couple this compound with an arylboronic acid.
Materials:
-
This compound (1 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Di(1-adamantyl)-n-butylphosphine [Ad₂PⁿBu] (6 mol%)
-
Lithium tert-butoxide [LiOᵗBu] (3 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line.
Methodology:
-
Catalyst Preparation: In a nitrogen-filled glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 equiv) and Ad₂PⁿBu (0.06 equiv) to the reaction vessel.
-
Reagent Addition: Remove the vessel from the glovebox and add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and LiOᵗBu (3.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to form a 4:1 mixture (e.g., 4 mL dioxane, 1 mL water per 1 mmol of the limiting reagent).
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sources
- 1. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances and prospects in nickel-catalyzed C–H activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Nickel-Catalyzed Aromatic C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Palladium catalyzed regioselective distal C (sp2)–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Palladium-catalyzed ligand-directed C-H functionalization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 22. Late-stage functionalization of biologically active heterocycles through photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Visible-light photoredox catalysis with [Ru(bpy)3]2+: General principles and the twentieth-century roots | Semantic Scholar [semanticscholar.org]
- 24. Combining photoredox catalysis and hydrogen atom transfer for dearomative functionalization of electron rich heteroarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide: Benchmarking 2-Chloro-6-isopropylpyridine Against Key Analogs in Modern Synthesis
Introduction
In the landscape of modern drug discovery and materials science, the 2-substituted pyridine motif is a cornerstone of molecular design.[1] Among the vast array of available building blocks, 2-Chloro-6-isopropylpyridine has emerged as a versatile and economically significant intermediate.[2] Its unique substitution pattern—an activating chloro group for cross-coupling and a sterically demanding isopropyl group—imparts a distinct reactivity profile that warrants careful consideration.
This guide provides an in-depth, data-driven benchmark of this compound against its primary halogenated counterparts: 2-Bromo-6-isopropylpyridine and 2-Fluoro-6-isopropylpyridine . We will dissect their performance in the most critical bond-forming reactions utilized in contemporary synthetic chemistry: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr). Our objective is to equip researchers, scientists, and drug development professionals with the objective data and mechanistic insights required to make informed decisions in substrate selection, optimizing for reaction efficiency, cost, and strategic synthetic goals.
Chapter 1: A Comparative Analysis of Physicochemical Properties and Reactivity
The choice between a chloro, bromo, or fluoro substituent is not arbitrary; it fundamentally alters the electronic and steric landscape of the pyridine ring, dictating the molecule's behavior in a given chemical transformation.
Electronic Effects: The halogen at the 2-position influences the pyridine ring's electron density through a combination of inductive and resonance effects.
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density through the sigma bond. This effect is strongest for fluorine and weakest for bromine (F > Cl > Br). This electron withdrawal makes the pyridine ring more electron-deficient and susceptible to nucleophilic attack.[3]
-
Resonance Effect (+R): The halogen's lone pairs can donate electron density back into the pyridine ring. While generally weak for halogens, this effect can influence reactivity.[4]
Steric Hindrance: The isopropyl group at the 6-position introduces significant steric bulk adjacent to the C-X bond.[5] This can influence the approach of catalysts and reagents. In palladium-catalyzed reactions, this steric hindrance can be beneficial, promoting the crucial reductive elimination step and potentially preventing catalyst deactivation by the pyridine nitrogen.[6][7]
Bond Dissociation Energy (BDE): The strength of the Carbon-Halogen (C-X) bond is a critical determinant in palladium-catalyzed cross-coupling, where the oxidative addition of this bond is often the rate-limiting step. The BDE follows the trend: C-F > C-Cl > C-Br . This directly translates to the expected reactivity in these reactions: Bromo > Chloro >> Fluoro.[8]
Comparative Properties Table
| Property | 2-Fluoro-6-isopropylpyridine | This compound | 2-Bromo-6-isopropylpyridine |
| Molecular Formula | C₈H₁₀FN | C₈H₁₀ClN | C₈H₁₀BrN |
| Molecular Weight | 139.17 g/mol | 155.62 g/mol [9] | 200.08 g/mol [10] |
| CAS Number | N/A | 120145-22-4[11] | 1037223-35-0[10] |
| Reactivity Trend (Pd Coupling) | Lowest | Moderate | Highest[12] |
| Reactivity Trend (SNAr) | Highest[13] | Moderate | Lowest |
| Relative Cost | Highest | Lowest | Moderate |
Chapter 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the gold standard for constructing C-C and C-N bonds. Here, the reactivity of the C-X bond is paramount, making the choice of halogen a critical experimental parameter.
Experimental Workflow Overview
The following diagram outlines the standardized workflow used for comparing the building blocks in each cross-coupling reaction.
Caption: Standardized workflow for cross-coupling experiments.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures.[14] The reaction's success with chloropyridines hinges on using a catalyst system that can efficiently break the strong C-Cl bond.[8][15]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Standardized Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the arylboronic acid (1.2 equiv), base (K₃PO₄, 2.0 equiv), palladium catalyst (Pd(OAc)₂, 2 mol%), and ligand (SPhos, 4 mol%).
-
Reagent Addition: Add the 2-halo-6-isopropylpyridine building block (1.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon (3x). Add degassed 1,4-dioxane/water (10:1, 0.1 M).
-
Reaction: Heat the mixture to 100 °C and stir for the time indicated in the data table. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Data: Suzuki Coupling with Phenylboronic Acid
| Building Block | Reaction Time (h) | Isolated Yield (%) | Analysis |
| This compound | 18 | 85% | Requires a more active catalyst system and longer reaction times due to the stronger C-Cl bond. A cost-effective choice for large-scale synthesis.[8] |
| 2-Bromo-6-isopropylpyridine | 6 | 96% | Highly reactive due to the weaker C-Br bond, leading to faster conversions and excellent yields. Ideal for rapid library synthesis.[12] |
| 2-Fluoro-6-isopropylpyridine | 24 | <5% | Generally unsuitable for Suzuki coupling as the C-F bond is too strong for oxidative addition under these conditions. |
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for synthesizing aryl amines.[16] Its application to 2-halopyridines is challenging due to the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[6] The use of sterically bulky phosphine ligands is critical to shield the palladium center and facilitate the reaction.[6]
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Standardized Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox, charge a Schlenk tube with the palladium precatalyst (G3-XPhos, 2 mol%) and base (NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Add the 2-halo-6-isopropylpyridine building block (1.0 equiv) and the amine (e.g., morpholine, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (0.2 M).
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify by column chromatography.
Comparative Data: Buchwald-Hartwig Amination with Morpholine
| Building Block | Reaction Time (h) | Isolated Yield (%) | Analysis |
| This compound | 24 | 78% | The reaction is feasible but often requires more specialized (and expensive) catalysts and longer times compared to the bromo analog.[17] |
| 2-Bromo-6-isopropylpyridine | 12 | 94% | The preferred substrate for this transformation, offering high yields and faster reaction rates, making it ideal for discovery chemistry.[18][19] |
| 2-Fluoro-6-isopropylpyridine | 24 | <5% | Not a viable substrate for Buchwald-Hartwig amination due to the inertness of the C-F bond. |
Chapter 3: Performance in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions offer a complementary, often metal-free, pathway for functionalizing the pyridine ring. In stark contrast to palladium catalysis, SNAr reactivity is governed by the ability of the leaving group to stabilize the negative charge in the intermediate Meisenheimer complex and the C-X bond strength.[20] This results in a reversed reactivity trend.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Standardized Protocol: SNAr with Sodium Thiomethoxide
-
Setup: To a round-bottom flask, add the 2-halo-6-isopropylpyridine building block (1.0 equiv) and dissolve in a polar aprotic solvent like DMF (0.5 M).
-
Reagent Addition: Add sodium thiomethoxide (1.5 equiv) portion-wise at room temperature.
-
Reaction: Stir the reaction at 60 °C and monitor by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Wash the organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Comparative Data: SNAr with Sodium Thiomethoxide
| Building Block | Reaction Time (h) | Isolated Yield (%) | Analysis |
| 2-Fluoro-6-isopropylpyridine | 1 | 95% | The highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack, making it the ideal substrate for SNAr.[13] |
| This compound | 8 | 75% | A viable substrate for SNAr, though it requires more forcing conditions (higher temperature, longer time) than the fluoro analog.[20] |
| 2-Bromo-6-isopropylpyridine | 24 | 40% | The least reactive in SNAr due to the lower electronegativity of bromine, resulting in significantly lower yields and longer reaction times. |
Chapter 4: Conclusion and Strategic Recommendations
The selection of the optimal 2-halo-6-isopropylpyridine building block is a strategic decision dictated by the desired chemical transformation and project goals. Our benchmarking data provides a clear framework for this choice.
Summary of Findings:
| Reaction Type | Recommended Building Block | Rationale |
| Suzuki-Miyaura Coupling | 2-Bromo-6-isopropylpyridine | Highest reactivity, fastest reaction times, and highest yields due to the labile C-Br bond.[12] |
| Buchwald-Hartwig Amination | 2-Bromo-6-isopropylpyridine | Significantly outperforms the chloro-analog, providing cleaner reactions and higher throughput for medicinal chemistry programs.[18] |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Fluoro-6-isopropylpyridine | Unmatched reactivity due to the high electronegativity of fluorine, enabling mild reaction conditions and high yields.[13] |
| Cost-Effective Scale-Up | This compound | While less reactive in cross-coupling, its lower cost makes it an attractive option for process chemistry where reaction conditions can be optimized.[8][15] |
Final Recommendation:
-
For discovery chemistry , where speed and yield are paramount for generating diverse compound libraries via cross-coupling, 2-Bromo-6-isopropylpyridine is the unequivocal choice.
-
For synthetic routes that leverage SNAr chemistry, 2-Fluoro-6-isopropylpyridine (if available) offers the most efficient path.
-
This compound represents a strategic compromise, offering a balance of reactivity and cost-effectiveness. It is a workhorse for process development and large-scale synthesis , where the initial investment in optimizing catalyst systems for C-Cl bond activation is offset by the lower raw material cost.
By understanding the distinct reactivity profiles elucidated in this guide, researchers can strategically leverage the unique properties of each building block to accelerate their synthetic endeavors.
References
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.Dalton Transactions, 2020. URL: https://pubs.rsc.org/en/content/articlelanding/2020/dt/c9dt04515a
- This compound Manufacturer & Supplier China - Pipzine Chemicals.Pipzine Chemicals. URL: https://www.pipzine.com/2-chloro-6-isopropylpyridine-cas-120145-22-4/
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.Synlett, 1999. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1999-2708
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.Inorganic Chemistry, 2020. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7485521/
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.BenchChem, 2025. URL: https://www.benchchem.com/product/b1019/technical-support/suzuki-coupling-of-2-chloropyridines-base-selection
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.Dalton Transactions, 2020. URL: https://pubs.rsc.org/en/content/articlehtml/2020/dt/c9dt04515a
- EAS Reactions of Pyridine: Videos & Practice Problems.Pearson. URL: https://www.pearson.
- Suzuki coupling of different chloropyridines with phenylboronic acids.ResearchGate. URL: https://www.researchgate.net/publication/236113642_Suzuki_coupling_of_different_chloropyridines_with_phenylboronic_acids_a
- Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.The Journal of Organic Chemistry, 2004. URL: https://pubs.acs.org/doi/10.1021/jo049581k
- Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes.Canadian Journal of Chemistry, 1990. URL: https://cdnsciencepub.com/doi/abs/10.1139/v90-229
- On the surprising instability of nickel complexes of α-halo-N-heterocycles in Suzuki–Miyaura cross-coupling reactions.Chemical Science, 2021. URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc04870a
- Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions.BenchChem, 2025. URL: https://www.benchchem.com/product/b1234/technical-support/application-notes-protocols-for-cross-coupling-reactions
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.BenchChem, 2025. URL: https://www.benchchem.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.ResearchGate, 2007. URL: https://www.researchgate.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.ChemRxiv, 2022. URL: https://chemrxiv.org/engage/chemrxiv/article-details/6320e8b3408083815f47f231
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.Journal of the American Chemical Society, 2014. URL: https://pubs.acs.org/doi/10.1021/ja503077b
- Amination of 2-halopyridines.ResearchGate. URL: https://www.researchgate.net/figure/Amination-of-2-halopyridines-a_tbl3_224898145
- A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.BenchChem, 2025. URL: https://www.benchchem.
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.Chemical Science, 2022. URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc04041g
- This compound | 120145-22-4.ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8250889.htm
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.ResearchGate, 2014. URL: https://www.researchgate.
- Buchwald–Hartwig amination.Wikipedia. URL: https://en.wikipedia.
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.ResearchGate, 2011. URL: https://www.researchgate.net/publication/230685652_Palladium-Catalyzed_Buchwald-Hartwig_Coupling_of_Deactivated_Aminothiophenes_with_Substituted_Halopyridines
- Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines.Chemistry – A European Journal, 2012. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.201201833
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.Organic & Biomolecular Chemistry, 2013. URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob40628a
- 2-Bromo-6-Isopropylpyridine SDS, 1037223-35-0 Safety Data Sheets.ECHEMI. URL: https://www.echemi.com/sds/2-bromo-6-isopropylpyridine-cas1037223-35-0.html
- 2-Bromo-6-isopropylpyridine.PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/45787928
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.The Journal of Organic Chemistry, 2007. URL: https://pubmed.ncbi.nlm.nih.gov/17411075/
- 2-chloro-6-isopropyl-pyridine-3-carboxylic acid.CymitQuimica. URL: https://www.cymitquimica.com/base/files/master-im/files/2-chloro-6-isopropyl-pyridine-3-carboxylic-acid-130099-1.html
- 2-Bromo-6-isopropylpyridine.Achmem. URL: https://www.achmem.com/products/2-bromo-6-isopropylpyridine
- 2-Chloro-4-isopropylpyridine.PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/587840
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.Scirp.org, 2017. URL: https://www.scirp.
- Steric effects.Wikipedia. URL: https://en.wikipedia.org/wiki/Steric_effects
- Sonogashira Coupling.Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
- 2-Bromo-6-isopropylpyridine.Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f0175
- The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine.NINGBO INNO PHARMCHEM CO.,LTD.. URL: https://www.inno-pharmchem.com/news/the-art-of-custom-synthesis-leveraging-2-chloro-6-methylpyridine-2023-09-07.html
- Sonogashira coupling.Wikipedia. URL: https://en.wikipedia.org/wiki/Sonogashira_coupling
- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.Journal of the American Chemical Society, 2014. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4264835/
- What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?ChemsRTP. URL: https://www.chemsrtp.com/news/what-is-the-synthesis-and-application-of-2-chloro-3-nitropyridine-in-organic-chemistry--100155.html
- vp15034 2-chloro-6-isopropyl pyridine.VSNCHEM. URL: https://www.vsnchem.com/product/vp15034
- 2-Bromo-6-Isopropylpyridine | 1037223-35-0.ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72948148.htm
- Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation.ACS Catalysis, 2023. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10440058/
- Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine.BenchChem, 2025. URL: https://www.benchchem.
- The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide.Chemical Papers, 1989. URL: https://www.chemicalpapers.com/articles/10.1007/BF03159045
- Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon.ResearchGate, 2002. URL: https://www.researchgate.
- Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations.Journal of the American Chemical Society, 2024. URL: https://pubs.acs.org/doi/10.1021/jacs.3c14470
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.Organic Letters, 2024. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c04230
- Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines.Journal of Synthetic Chemistry, 2023. URL: https://www.jschem.org/article/10.59344/jsc.2023.2.1.20
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-CHLORO-6-ISOPROPYL PYRIDINE | VSNCHEM [vsnchem.com]
- 10. 2-Bromo-6-isopropylpyridine | C8H10BrN | CID 45787928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 120145-22-4 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Chloro-6-isopropylpyridine
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-6-isopropylpyridine, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its quantification. This guide provides an in-depth comparison of the primary chromatographic techniques for the determination of this compound, offering field-proven insights and detailed experimental protocols.
The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity. For this compound, its volatility and potential presence in complex organic synthesis reaction mixtures or as a trace impurity in APIs make Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) the most suitable analytical techniques.
Deciding on the Analytical Pathway: GC vs. HPLC
The selection between Gas Chromatography and High-Performance Liquid Chromatography for the analysis of this compound hinges on several factors. GC is generally preferred for volatile and thermally stable compounds, offering high resolution and sensitivity, especially when coupled with a mass spectrometer.[1] HPLC, on the other hand, is a versatile technique suitable for a wider range of compounds, including those that are less volatile or thermally labile.[2]
Caption: Decision pathway for selecting an analytical method.
Gas Chromatography (GC) for the Analysis of this compound
Gas chromatography is a powerful technique for the separation and quantification of volatile compounds like this compound. The choice of detector and column is critical for achieving the desired sensitivity and resolution.
Common Detectors:
-
Flame Ionization Detector (FID): A robust and widely used detector that provides excellent sensitivity for organic compounds. It is a good choice for routine quantification where the identity of the analyte is already known.
-
Mass Spectrometer (MS): Offers high selectivity and sensitivity, providing structural information that confirms the identity of the analyte. GC-MS is the preferred method for trace-level analysis and for complex matrices where interferences may be present.
Recommended GC Columns:
For the analysis of chlorinated pyridines, a mid-polarity column is generally a good starting point.
-
DB-5ms (or equivalent): A (5%-phenyl)-methylpolysiloxane column is a versatile, low-bleed column suitable for a wide range of applications, including the analysis of semivolatile compounds.[1]
-
GsBP-Tek (or equivalent): A proprietary phase column that has shown good performance for the separation of chlorinated pyridines.[3]
Experimental Protocol: GC-MS Method
This protocol provides a starting point for the development of a robust GC-MS method for the quantification of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms).[1]
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C[1]
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z[1]
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards in the desired concentration range.
-
Sample Preparation:
-
For liquid samples (e.g., reaction mixtures): Perform a liquid-liquid extraction. Dilute the sample with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
For solid samples (e.g., APIs): Dissolve a known amount of the sample in a suitable solvent to achieve a concentration within the calibration range.
-
Caption: Experimental workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of a broad range of pharmaceutical compounds, including pyridine derivatives.[2]
Key Considerations for HPLC Method Development:
-
Column Selection: A C18 column is the most common choice for the separation of pyridine derivatives.[2][4]
-
Mobile Phase pH: The pKa of the pyridine nitrogen is a critical factor. To ensure good peak shape and avoid tailing, it is recommended to work at a low pH (e.g., < 3) where the pyridine nitrogen is protonated.[5]
-
Detector: A UV detector is commonly used for the analysis of pyridine derivatives, with a detection wavelength typically in the range of 220-280 nm.[2][4]
Experimental Protocol: RP-HPLC Method
This protocol provides a starting point for developing an RP-HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector.
-
Reversed-phase Column: 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18 column).[1]
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). The exact ratio may require optimization.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or an optimized wavelength based on the UV spectrum of the analyte)
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range.
Caption: Experimental workflow for HPLC-UV analysis.
Comparative Performance of Analytical Methods
The following table provides a summary of the expected performance characteristics of GC-MS and HPLC-UV methods for the analysis of chlorinated pyridine derivatives, based on data from structurally similar compounds. These values should be considered as a starting point, and method validation is required for the specific analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with UV absorbance-based detection. |
| Typical Column | DB-5ms (30 m x 0.25 mm, 0.25 µm)[1] | C18 (150 mm x 4.6 mm, 5 µm)[1] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range. For 2-chloropyridine, a GCHS-FID method reported an LOD of 1.0 ppm.[3] | ng/mL to µg/mL range. For a pyridine derivative, an LOD of approximately 0.53 µg/mL was reported.[6] |
| Limit of Quantification (LOQ) | ng/mL range. For 2-chloropyridine, a GCHS-FID method reported an LOQ of 3.0 ppm.[3] | µg/mL range. For a pyridine derivative, an LOQ of 1.60 µg/mL was reported.[6] |
| Linearity | Typically excellent over several orders of magnitude. | Good over a range of 1-2 orders of magnitude. For a pyridine derivative, linearity was established from 5 to 40 µg/mL.[7] |
| Accuracy (% Recovery) | Generally in the range of 80-120%. | Typically in the range of 98-102%.[1] |
| Precision (%RSD) | Typically <15% at the LOQ and <5% for higher concentrations. | Typically <10% at the LOQ and <2% for higher concentrations. |
| Advantages | High sensitivity and selectivity, provides structural confirmation. | Robust, widely available, suitable for a broad range of compounds. |
| Disadvantages | Requires volatile and thermally stable analytes. | Lower sensitivity than GC-MS, potential for matrix interference. |
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis. For high sensitivity, specificity, and structural confirmation, particularly at trace levels, GC-MS is the method of choice. For routine quality control and in situations where the analyte is less volatile, RP-HPLC with UV detection provides a robust and reliable alternative. The detailed protocols and comparative data presented in this guide serve as a comprehensive starting point for the development and validation of analytical methods for this compound, ensuring the generation of accurate and reliable data in research and drug development settings.
References
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
- Precision and limits of detection (LOD) and quantitation (LOQ) for the GC-MS method, as well as MRL according to the European Pharmaco- poeia 22. ResearchGate.
- Screening Validation Report 12. eurl-pesticides.eu.
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate.
- HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- Impurities Application Notebook. Waters.
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today.
- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results.
- Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. International Journal of Pharma and Bio Sciences.
- Practical Analysis of LOD and LOQ with Examples. Chemistry Job Insight.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.
- Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. ResearchGate.
- Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. JRC Publications Repository.
- Reversed Phase HPLC Method Development. Phenomenex.
- Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Chromatography Online.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
- Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace.
- Reverse-phase HPLC analysis and purification of small molecules. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. scispace.com [scispace.com]
- 5. helixchrom.com [helixchrom.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
A Comparative Guide to Isopropyl Group Introduction: Grignard vs. Organolithium Reagents
For researchers, medicinal chemists, and process development professionals, the efficient and predictable formation of carbon-carbon bonds is a cornerstone of molecular construction. The introduction of sterically demanding groups, such as the isopropyl moiety, often presents a choice between two of the most powerful classes of organometallic reagents: Grignard and organolithium compounds. The decision between using an isopropyl Grignard reagent (e.g., i-PrMgCl) or isopropyllithium (i-PrLi) is not merely a matter of preference but a critical parameter dictated by the substrate's electronic and steric properties, functional group tolerance, and desired reactivity.
This guide provides an in-depth, objective comparison of these two methodologies. We will move beyond simple procedural outlines to explore the causality behind experimental choices, offering field-proven insights into reagent preparation, reactivity, chemoselectivity, and safety. All claims are supported by experimental data and authoritative sources to ensure scientific integrity.
The Reagents at a Glance: A Tale of Two Metals
The fundamental difference between Grignard and organolithium reagents lies in the nature of the carbon-metal bond. The carbon-lithium bond is significantly more polarized than the carbon-magnesium bond due to the lower electronegativity of lithium. This increased ionic character makes organolithium compounds, like isopropyll'llithium, substantially more basic and reactive nucleophiles than their Grignard counterparts.[1][2] This heightened reactivity can be a double-edged sword: it allows for reactions with less reactive electrophiles or sterically hindered substrates but can also lead to reduced chemoselectivity and undesirable side reactions.[3][4]
Conversely, isopropyl Grignard reagents offer a more moderate and often more selective approach.[3] The advent of "Turbo Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), has bridged this reactivity gap. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing its solubility and nucleophilicity, making it competitive with organolithiums in many applications.[3][5][6]
Comparative Data Overview
While direct, side-by-side quantitative comparisons across a wide range of substrates are not always available in single studies, the following table summarizes the key properties and inferred reactivity based on fundamental principles and available data.
| Property | Isopropyllithium (i-PrLi) | Isopropyl Grignard (i-PrMgCl) | "Turbo Grignard" (i-PrMgCl·LiCl) |
| Basicity (pKa of Propane) | ~50 | ~42-50 | ~42-50 |
| General Reactivity | Very High[3] | High | Very High[1][3] |
| Nucleophilicity | Very Strong | Strong | Very Strong |
| Functional Group Tolerance | Lower[3] | Moderate | Higher than standard Grignard[7] |
| Common Solvents | Pentane, Hexane, Diethyl Ether[8] | Diethyl Ether, THF | Tetrahydrofuran (THF)[5] |
| Key Side Reactions | Wurtz Coupling, Solvent Metalation | Wurtz Coupling, Reduction | Wurtz Coupling |
Preparation of the Reagents: A Practical Guide
The successful use of these powerful reagents begins with their proper preparation and quantification. All procedures must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame- or oven-dried glassware to prevent quenching by moisture and air.[9][10]
Workflow for Reagent Preparation and Use
Caption: Competing pathways for Grignard reactions with hindered ketones.
"Turbo Grignard": The enhanced reactivity of i-PrMgCl·LiCl often overcomes the propensity for reduction, favoring the desired nucleophilic addition even with hindered substrates, thus behaving more like an organolithium reagent. [11]
Reactions with Esters and Nitriles
-
Esters: Both reagents react with esters. However, the reaction typically proceeds via a double addition mechanism. The initial addition forms a ketone intermediate, which is more reactive than the starting ester and is immediately attacked by a second equivalent of the organometallic reagent to yield a tertiary alcohol after workup. [12][13]It is generally not possible to stop the reaction at the ketone stage with these highly reactive reagents.
-
Nitriles: Both Grignard and organolithium reagents add to the electrophilic carbon of a nitrile. After an aqueous or acidic workup, the intermediate imine is hydrolyzed to form a ketone. [14][15]This provides a valuable route to ketones, as the intermediate metalloimine is not susceptible to a second addition.
Chemoselectivity
The lower reactivity of Grignard reagents can be exploited for improved chemoselectivity. For instance, in a molecule containing both a ketone and a less reactive ester, a standard Grignard reagent at low temperatures might selectively react with the ketone. In contrast, the highly reactive isopropyllithium would likely attack both functional groups indiscriminately. The i-PrMgCl·LiCl reagent often provides a good balance, offering high reactivity while retaining better functional group tolerance than isopropyllithium. [7]
Side Reactions and How to Mitigate Them
A primary side reaction during the preparation of both reagents is Wurtz-type coupling , where the newly formed organometallic species reacts with the starting isopropyl halide to form 2,3-dimethylbutane. [16][17] R-M + R-X → R-R + M-X
Mitigation: This side reaction can be minimized by:
-
Using a high concentration of the metal.
-
Ensuring slow, controlled addition of the alkyl halide to maintain its low concentration in the reaction mixture. [18]* Maintaining a moderate reaction temperature to avoid excessive rates of the coupling reaction. [17]
Safety and Handling: A Self-Validating System
The high reactivity of these reagents necessitates rigorous safety protocols. Both are moisture-sensitive, and isopropyllithium, particularly in hydrocarbon solvents, is pyrophoric (ignites spontaneously on contact with air). [10][19]
| Safety Aspect | Isopropyl Grignard Reagent | Isopropyllithium Reagent |
|---|---|---|
| Pyrophoricity | Generally not pyrophoric in ether/THF solutions, but can ignite on contact with water. | Pyrophoric, especially in hydrocarbon solvents. [19] |
| Handling | Must be handled under an inert atmosphere (argon/nitrogen). | Must be handled under an inert atmosphere. Syringe and cannula techniques are mandatory. |
| Quenching | Exothermic reaction with protic solvents. Quench slowly at low temperature (0°C). Saturated aqueous NH₄Cl is a common quencher. [3] | Highly exothermic and vigorous reaction with protic solvents. Quench at very low temperature (-78°C). A less reactive alcohol (e.g., isopropanol) should be used as an initial quencher, followed by water or saturated NH₄Cl. [10] |
| Disposal of Excess | Excess reagent should be quenched slowly by adding it to a stirred solution of a proton source (e.g., isopropanol in an inert solvent) at low temperature. | Same procedure as Grignard, but with extreme caution due to higher reactivity. The quenching process must be performed at very low temperatures. [10]|
Conclusion and Recommendations
The choice between isopropyl Grignard and isopropyllithium reagents is a nuanced decision based on a trade-off between reactivity and selectivity.
-
Choose Isopropyllithium (i-PrLi) when maximum reactivity is required, for example, with sterically demanding or electronically deactivated electrophiles where Grignard reagents may fail or give undesired reduction products. Be prepared for lower functional group tolerance and implement stringent safety protocols due to its pyrophoric nature.
-
Choose Isopropyl Grignard (i-PrMgCl) for reactions requiring higher chemoselectivity, especially on substrates with multiple functional groups. It is generally safer to handle and less prone to side reactions with common ethereal solvents.
-
Choose "Turbo Grignard" (i-PrMgCl·LiCl) when you need the reactivity approaching that of an organolithium but with the operational advantages and improved functional group tolerance of a Grignard reagent. It represents an excellent compromise and is often the reagent of choice for challenging transformations, particularly in modern halogen-magnesium exchange reactions. [5][6] By understanding the fundamental principles governing the behavior of these reagents and adhering to the detailed protocols outlined, researchers can confidently select and execute the optimal method for isopropyl group introduction, ensuring efficient, safe, and successful synthetic outcomes.
References
- A Comparative Analysis of Isopropyllithium and Grignard Reagents in Organic Synthesis. (2025). BenchChem Technical Support Team. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4-Mjb2bro8nat0dcZ5HikBY9Rye0Kbe0WG3JxPtEZ7wgiA8etyD1WLfqjcYk0jQQn6WNj_FiTjfDB8O-LzszjrXGd6dplG4QcACE4UqWe7Ns0nvI75wVzX8dPU6-Te8vL-Ti-GTY2bBVjOzIKOAgatsrrFGDtSsVfx4Tbxk-Whd2qZu_IQSZ4qedhBbfdP8qaPxHECLL9SYWWULtbkf2lR1G7XPtJ7HRc_stCL3BkU0dt]
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/12/10/reactions-of-grignard-reagents/]
- Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Organometallics/7.04%3A_Grignard_and_Organolithium_Reagents]
- Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. (2016). Chemical Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5362923/]
- Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. (2020). MDPI. [URL: https://www.mdpi.com/2227-9717/8/10/1297]
- The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps. [URL: https://www.chemistrysteps.com/grignard-reaction-with-nitriles/]
- Comprehensive Study of the Enhanced Reactivity of Turbo‐Grignard Reagents. (2023). Chemistry – A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202300891]
- Preparation of a Bifunctional 4-Iodo-1,5-disubstituted-1,2,3-triazole Building Block via a Regioselective Iodocyclization and its Application in the Synthesis of Triazole-Fused Isoquinolines. (2021). Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v98p0171]
- Wurtz reaction. (2023). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Alkyl_Halides/8.08%3A_Synthesis_of_Alkanes_using_Organometallic_Reagents/Wurtz_reaction]
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/10/14/reagent-friday-grignard-reagents/]
- Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. (n.d.). Chemistry Steps. [URL: https://www.chemistrysteps.com/grignard-organolithium-gilman-reagents-reactions-summary/]
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5226365/]
- Lithium Di-isopropyl Amide| Alkylation|Grignard Reaction|Problem solved ChemOrgChem. (2025). YouTube. [URL: https://www.youtube.
- Grignard Reaction. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm]
- di-isopropyl ether as a solvent in the grignard reaction. (1930). Illinois State Academy of Science. [URL: https://www.ida.mtholyoke.edu/xmlui/handle/10166/4204]
- Technical Support Center: Quenching Procedures for Organometallic Reactions. (2025). BenchChem. [URL: https://www.benchchem.com/technical-support-center/quenching-procedures-for-organometallic-reactions]
- THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. (2014). HETEROCYCLES. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/25078/88/2]
- Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. (2014). Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op500161b]
- Wurtz Reaction. (n.d.). BYJU'S. [URL: https://byjus.com/chemistry/wurtz-reaction/]
- Grignard Reaction. (n.d.). Alfa Chemistry. [URL: https://www.alfa-chemistry.com/grignard-reaction.html]
- Comparison of the activity of various Mg‐exchange reagents. (2013). ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-the-activity-of-various-Mg-exchange-reagents_fig1_257224200]
- Grignard reaction. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Grignard_reaction]
- Process for making grignard reagents. (1964). Google Patents. [URL: https://patents.google.
- Magnesium-Halogen Exchange. (n.d.). Andrew G. Myers Research Group, Harvard University. [URL: https://myers.chemistry.harvard.
- chlorodiisopropylphosphine. (1976). Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0303]
- A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. (2004). Angewandte Chemie International Edition. [URL: https://www.organic-chemistry.org/abstracts/lit2/062.shtm]
- 3.4.2 – Grignard Reactions with Carbonyls. (n.d.). eCampusOntario Pressbooks. [URL: https://ecampusontario.pressbooks.pub/chem2123/chapter/3-4-2-grignard-reactions-with-carbonyls/]
- Grignard and Alkyl Lithium Reagents with Nitriles. (2023). YouTube. [URL: https://www.youtube.
- Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Reaction Chemistry & Engineering. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/re/d3re00135d]
- Ethyl acetate react with Grignard reagent methyl magnesium bromide form?. (n.d.). Gauth. [URL: https://www.gauthmath.com/solution/Ethyl-acetate-react-with-Grignard-reagent-methyl-magnesium-bromide-form-1703644485121802]
- Grignard vs. organolithium. (2018). Sciencemadness Discussion Board. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=84497]
- Wurtz reaction. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Wurtz_reaction]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. gauthmath.com [gauthmath.com]
- 14. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. byjus.com [byjus.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 19. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Chloro-6-isopropylpyridine: A Modern Approach Versus a Traditional Grignard Route
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the efficient synthesis of substituted pyridine derivatives is of paramount importance. 2-Chloro-6-isopropylpyridine is a key building block in the creation of a variety of bioactive molecules. This guide provides an in-depth technical comparison of a novel, two-step synthetic method for this compound against a traditional Grignard-based approach. The objective is to offer a comprehensive analysis of their respective yields, operational complexities, and underlying chemical principles to aid researchers in selecting the most suitable method for their needs.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in organic synthesis.[1] Its unique substitution pattern, featuring a reactive chlorine atom for further functionalization and a sterically hindering isopropyl group, makes it a valuable precursor for a range of applications, including the development of novel pharmaceuticals and agrochemicals.[1] The demand for efficient and scalable synthetic routes to this compound has driven the exploration of new methodologies that offer advantages over traditional approaches.
Traditional Synthetic Approach: The Grignard Reaction
A common and well-established method for the synthesis of 2-chloro-6-alkylpyridines involves the mono-alkylation of 2,6-dichloropyridine using a Grignard reagent. In this case, isopropylmagnesium chloride is reacted with 2,6-dichloropyridine. The Grignard reagent, a potent nucleophile, displaces one of the chlorine atoms on the pyridine ring.
Reaction Mechanism:
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The highly polarized carbon-magnesium bond in the isopropylmagnesium chloride attacks one of the electron-deficient carbon atoms bonded to a chlorine atom on the 2,6-dichloropyridine ring. The choice of the C-2 or C-6 position is electronically equivalent in the starting material. The reaction's success hinges on controlling the stoichiometry to favor mono-substitution over the formation of the di-isopropylated byproduct.
Figure 1: A simplified workflow of the Grignard reaction for the synthesis of this compound.
Challenges of the Grignard Approach:
While conceptually straightforward, this method presents several practical challenges:
-
Selectivity: Achieving high selectivity for the mono-alkylated product can be difficult. Over-reaction to form 2,6-diisopropylpyridine is a common side reaction, which necessitates careful control of reaction conditions and stoichiometry.
-
Harsh Conditions: Grignard reagents are extremely sensitive to moisture and air, requiring strictly anhydrous and inert reaction conditions.[1]
-
Workup and Purification: The workup procedure to quench the reaction and remove magnesium salts can be cumbersome. Purification of the desired product from the starting material and the di-alkylated byproduct often requires careful distillation or chromatography.
A Novel Two-Step Synthetic Method
A more recent and promising approach for the synthesis of this compound starts from 2-chloroisonicotinic acid methyl ester. This method, detailed in Chinese patent CN112321494B, involves two distinct steps: a Grignard addition to the ester followed by a reduction.[2]
Step 1: Grignard Addition to 2-Chloroisonicotinic Acid Methyl Ester
In the first step, 2-chloroisonicotinic acid methyl ester is treated with a Grignard reagent, such as methylmagnesium bromide, to form 4-(2-hydroxyisopropyl)-2-chloropyridine.[2] This reaction transforms the ester functional group into a tertiary alcohol.
Step 2: Reduction of the Tertiary Alcohol
The second step involves the reduction of the newly formed tertiary alcohol. The patent describes the use of a reducing agent like triethylsilane in the presence of an acid to yield the final product, this compound.[2]
Reaction Mechanism:
The first step is a classic nucleophilic acyl substitution where the Grignard reagent adds to the carbonyl carbon of the ester. The second step is a deoxygenation reaction, where the tertiary alcohol is protonated to form a good leaving group (water), and the resulting carbocation is then reduced.
Figure 2: A diagram illustrating the two-step workflow for the new synthetic method.
Comparative Analysis: Performance and Practicality
To provide a clear comparison, the following table summarizes the key performance indicators for both the traditional Grignard method and the new two-step synthesis.
| Parameter | Traditional Grignard Method (from 2,6-Dichloropyridine) | New Two-Step Method (from 2-Chloroisonicotinic Acid Methyl Ester)[2] |
| Starting Material | 2,6-Dichloropyridine | 2-Chloroisonicotinic Acid Methyl Ester |
| Key Reagents | Isopropylmagnesium Chloride | Methylmagnesium Bromide, Triethylsilane, Acid |
| Overall Yield | Variable, often moderate due to side reactions | High (reported yields up to 93.7% for the second step) |
| Purity of Crude Product | Often a mixture requiring significant purification | Higher purity, simpler purification reported |
| Reaction Conditions | Strictly anhydrous and inert | Requires anhydrous conditions for Grignard step |
| Scalability | Can be challenging to scale due to selectivity issues | Potentially more scalable due to higher selectivity |
| Safety Considerations | Handling of pyrophoric Grignard reagents | Handling of Grignard reagents and reducing agents |
Advantages of the New Method:
The new two-step synthesis offers several distinct advantages over the traditional Grignard approach:
-
Higher Yield and Purity: The reported yields for the new method are significantly higher, and the process appears to generate a cleaner product, simplifying purification.[2]
-
Improved Selectivity: By building the isopropyl group from an ester functionality, the issue of over-alkylation seen in the traditional method is completely avoided.
-
Potentially Milder Conditions: While still requiring the use of a Grignard reagent, the subsequent reduction step may offer a more controlled and less hazardous alternative to forcing mono-alkylation.
Experimental Protocols
Traditional Method: Grignard Reaction with 2,6-Dichloropyridine (Representative Protocol)
This protocol is a general representation and requires optimization.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Formation: Add a small amount of a solution of isopropyl chloride in anhydrous diethyl ether or THF to the magnesium turnings. A crystal of iodine can be added to initiate the reaction. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining isopropyl chloride solution dropwise to maintain a gentle reflux.
-
Reaction with 2,6-Dichloropyridine: Cool the freshly prepared Grignard reagent to 0 °C. Dissolve 2,6-dichloropyridine in anhydrous THF and add it dropwise to the Grignard solution, maintaining the temperature at 0 °C. The molar ratio of Grignard reagent to 2,6-dichloropyridine should be carefully controlled (ideally close to 1:1) to minimize di-substitution.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to separate the desired this compound from unreacted starting material and the 2,6-diisopropylpyridine byproduct.
New Two-Step Synthetic Method (Based on CN112321494B) [2]
Step 1: Synthesis of 4-(2-hydroxyisopropyl)-2-chloropyridine
-
Dissolve 2-chloroisonicotinic acid methyl ester in anhydrous THF and cool the solution to between -50 °C and -60 °C.
-
Slowly add a solution of methylmagnesium bromide in THF dropwise while maintaining the low temperature.
-
After the addition, allow the reaction to warm to room temperature (20-30 °C) and stir for 2 hours.
-
Cool the reaction to 0-10 °C and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, and concentrate to dryness to obtain the crude 4-(2-hydroxyisopropyl)-2-chloropyridine. The reported yield for this step is in the range of 92-94%.[2]
Step 2: Synthesis of this compound
-
To a reaction flask, add the crude 4-(2-hydroxyisopropyl)-2-chloropyridine, triethylsilane, and trifluoroacetic acid.
-
Heat the mixture to reflux (80-90 °C) and maintain for 14 hours.
-
Cool the reaction to 60 °C and add n-hexane.
-
Wash the organic layer, dry with anhydrous sodium sulfate, and concentrate to obtain the final product. The reported yield for this step is approximately 93.7%.[2]
Conclusion
The validation of this new, two-step synthetic method for this compound presents a significant advancement for researchers in the field. While the traditional Grignard approach is a viable option, it is often hampered by issues of selectivity and can lead to lower overall yields and more complex purification procedures. The new method, starting from 2-chloroisonicotinic acid methyl ester, offers a more controlled, higher-yielding, and potentially more scalable route to this valuable building block. The improved efficiency and purity of the final product make this new method a compelling alternative for the synthesis of this compound in both academic and industrial research settings.
References
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.
- Movassaghi, M., & Hill, M. D. (2006).
- Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Wikipedia. (2023). 2-Chloropyridine.
- National Toxicology Program. (1996). 2-Chloropyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine.
- Google Patents. (1996). Method for production of 2-chloropyridine and 2,6-dichloropyridine.
- Google Patents. (2021). Method for preparing 2-chloro-4-isopropylpyridine.
- Google Patents. (1964). Process for the preparation of 2-chloropyridine.
- Google Patents. (2010). Preparation method of 2- chloro-6-trichloromethyl pyridine.
- Google Patents. (2014). Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
- Google Patents. (2007). The preparation method of 2,6-lutidine.
- Wikipedia. (2023). 2,6-Lutidine.
- PubChem. (n.d.). 2-Chloro-4-isopropylpyridine.
- ResearchGate. (2014). Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents.
- Arkat USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides.
- Google Patents. (2016). One-step synthesis method of 2-chloropyridine from N-pyridine oxide.
- Google Patents. (2012). Preparation method of 2-chloropyridine n-oxides.
- WordPress. (n.d.). Oxidation with Chlorine /Pyridine Complexes.
- PubMed. (2004). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
- ISU ReD. (2021). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials.
- Royal Society of Chemistry. (2021). A pyridine-based conjugated imprinted polymer as an adsorptive photocatalyst for efficient removal of aqueous Cr(vi).
- Eureka. (n.d.). Preparation method of 2, 6-dichloromethylpyridine hydrochloride.
- Yakugaku Zasshi. (1967). [Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives].
- ResearchGate. (2020). Synthesis and Characterization of 2-arylalkylthio-5-halo-6-methylpyrmidine-4(3H)-ones.
- Semantic Scholar. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides.
- ResearchGate. (1987). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide.
- Google Patents. (1980). Process for the preparation of pyridine and 2,6-lutidine.
Sources
An Economic and Strategic Analysis of 2-Chloro-6-isopropylpyridine Synthesis for Pharmaceutical and Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Manufacturing Pathways
2-Chloro-6-isopropylpyridine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its strategic importance necessitates a thorough understanding of the available synthetic routes to ensure cost-effective and scalable production. This guide provides an in-depth economic and technical analysis of the primary manufacturing pathways to this compound, offering a comparative assessment of their respective yields, costs, and operational complexities.
Executive Summary
The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and disadvantages. This analysis focuses on two of the most plausible industrial strategies:
-
Route 1: Synthesis from 2,6-Dichloropyridine. This is a direct approach involving the selective isopropylation of a readily available starting material.
-
Route 2: Synthesis from Pyridine N-oxide. This multi-step process involves the initial introduction of the isopropyl group followed by chlorination.
A comprehensive evaluation of these routes reveals that while the synthesis from 2,6-dichloropyridine appears more direct, challenges in achieving selective mono-alkylation can impact overall yield and purification costs. The pyridine N-oxide route, although longer, may offer better control over regioselectivity, potentially leading to a more efficient process in terms of final product purity and yield.
Route 1: Synthesis from 2,6-Dichloropyridine
This route commences with the commercially available 2,6-dichloropyridine and introduces the isopropyl group through a nucleophilic aromatic substitution or a cross-coupling reaction.
Step 1: Synthesis of 2,6-Dichloropyridine
The industrial production of 2,6-dichloropyridine is typically achieved through the high-temperature chlorination of pyridine.[1] This process often yields a mixture of chlorinated pyridines, with 2-chloropyridine being a significant intermediate.[1] Further chlorination of 2-chloropyridine, often under pressure and at elevated temperatures, leads to the formation of 2,6-dichloropyridine.[2][3]
Experimental Protocol: Gas-Phase Photochemical Chlorination of Pyridine [4]
-
Vaporize pyridine and water separately and mix to create a dilute pyridine stream.
-
Separately, vaporize chlorine gas.
-
Introduce the vaporized pyridine and chlorine gas into a reactor equipped with a high-pressure mercury lamp.
-
Maintain the reaction temperature between 180 °C and 300 °C.
-
The reaction produces a mixture of 2-chloropyridine and 2,6-dichloropyridine.
-
Separation of the products is typically achieved by distillation.
Yield: The yield of 2,6-dichloropyridine from pyridine can vary significantly depending on the reaction conditions, but industrial processes aim for high conversion rates.
Step 2: Selective Isopropylation of 2,6-Dichloropyridine
The introduction of the isopropyl group onto the 2,6-dichloropyridine backbone is the critical step in this route. Achieving mono-substitution at the 6-position is a significant challenge, as the second chlorine atom can also react.
Method A: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the two chlorine atoms, makes it susceptible to nucleophilic attack.[5] Isopropyl Grignard reagents (e.g., isopropylmagnesium bromide) can be used as the nucleophile.
Experimental Protocol: Isopropylation of 2,6-Dichloropyridine via SNAr
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of isopropyl bromide in anhydrous diethyl ether or THF to the magnesium turnings to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, cool the solution to 0°C.
-
Slowly add a solution of 2,6-dichloropyridine in anhydrous THF to the Grignard reagent.
-
The reaction mixture is stirred at a controlled temperature to favor mono-substitution.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated.
-
Purification is performed by column chromatography or distillation to separate the desired this compound from the di-isopropylpyridine byproduct and unreacted starting material.
Method B: Kumada Cross-Coupling
The Kumada coupling reaction provides an alternative method for forming the C-C bond between the pyridine ring and the isopropyl group.[6] This reaction utilizes a palladium or nickel catalyst to couple the Grignard reagent with the aryl chloride.[6]
Experimental Protocol: Kumada Coupling of 2,6-Dichloropyridine
-
To a solution of 2,6-dichloropyridine in an anhydrous solvent such as THF, add a palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(dppp)Cl₂).
-
Slowly add a solution of isopropylmagnesium bromide in THF to the reaction mixture at a controlled temperature.
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
The reaction is quenched, and the product is worked up and purified as described in the SNAr method.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Controlled Temperature: The addition of the Grignard reagent is often performed at low temperatures to control the exothermicity of the reaction and to improve the selectivity for mono-substitution.
-
Catalyst Choice in Kumada Coupling: The choice of catalyst and ligands can significantly influence the yield and selectivity of the cross-coupling reaction.
Route 2: Synthesis from Pyridine N-oxide
This route offers an alternative strategy that may provide better control over the final product's regiochemistry.
Step 1: Synthesis of Pyridine N-oxide
Pyridine N-oxide is readily prepared by the oxidation of pyridine.[7]
Experimental Protocol: Oxidation of Pyridine [7]
-
To a stirred solution of pyridine, slowly add an oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane.[8][9]
-
The reaction temperature is typically maintained between 0-25°C.
-
After the reaction is complete, the excess oxidizing agent is quenched.
-
The pyridine N-oxide is then isolated, often by extraction and crystallization.
Yield: This reaction typically proceeds with high yields, often exceeding 90%.[9]
Step 2: Synthesis of 2-Isopropylpyridine N-oxide
The introduction of the isopropyl group at the 2-position of the pyridine N-oxide can be achieved using a Grignard reagent. The N-oxide functionality activates the 2- and 6-positions for nucleophilic attack.
Experimental Protocol: Isopropylation of Pyridine N-oxide
-
In a similar setup as for the Grignard formation in Route 1, prepare isopropylmagnesium bromide.
-
To a solution of pyridine N-oxide in an anhydrous solvent, slowly add the Grignard reagent at a controlled temperature.
-
The reaction mixture is stirred until the starting material is consumed.
-
The reaction is quenched, and the 2-isopropylpyridine N-oxide is extracted and purified.
Step 3: Chlorination of 2-Isopropylpyridine N-oxide
The final step involves the chlorination of 2-isopropylpyridine N-oxide to yield the target molecule. This can be achieved using various chlorinating agents.
Experimental Protocol: Chlorination with Oxalyl Chloride [1][10]
-
To a solution of 2-isopropylpyridine N-oxide in a chlorinated solvent like dichloromethane, add oxalyl chloride and triethylamine at a low temperature (e.g., 0°C).[1]
-
The reaction is stirred for a specified time until completion.
-
The reaction mixture is then worked up, typically by washing with a basic solution to remove acidic byproducts.
-
The final product is purified by distillation or chromatography.
Yield: The chlorination of pyridine N-oxides can proceed with good yields.[1]
Economic Analysis and Route Comparison
| Parameter | Route 1: From 2,6-Dichloropyridine | Route 2: From Pyridine N-oxide |
| Starting Material Cost | 2,6-Dichloropyridine: Moderately priced | Pyridine: Relatively inexpensive |
| Key Reagent Cost | Isopropylmagnesium bromide: Commercially available, moderate cost | m-CPBA or H₂O₂/Acetic Acid: Relatively inexpensive; Isopropylmagnesium bromide: Moderate cost; Oxalyl chloride: Moderately priced |
| Number of Steps | 2 (from pyridine) | 3 |
| Key Challenges | Selective mono-isopropylation, separation of byproducts | Handling of potentially unstable N-oxides, multi-step process |
| Potential Yield | Variable, dependent on selectivity of isopropylation | Potentially higher overall yield due to better regioselectivity |
| Scalability | Established industrial processes for chlorination exist | Oxidation and subsequent functionalization are generally scalable |
Experimental Workflows
Route 1: From 2,6-Dichloropyridine
Caption: Synthesis of this compound from Pyridine via 2,6-Dichloropyridine.
Route 2: From Pyridine N-oxide
Caption: Synthesis of this compound from Pyridine via Pyridine N-oxide.
Conclusion
The choice between these two synthetic routes for this compound will ultimately depend on a company's specific capabilities, cost considerations, and desired purity of the final product.
-
Route 1 is more direct but carries the significant risk of producing a mixture of mono- and di-alkylated products, which can complicate purification and reduce the overall yield of the desired compound.
-
Route 2 , while involving an additional step, may offer a more controlled and ultimately more efficient synthesis due to the predictable regioselectivity of the isopropylation of pyridine N-oxide.
For large-scale industrial production, a thorough process optimization of the selective mono-isopropylation in Route 1 would be crucial to its economic viability. For applications requiring very high purity, the more controlled approach of Route 2 might be preferable, despite the additional synthetic step. Further research into catalytic methods for selective mono-alkylation of dihalopyridines could significantly impact the economic feasibility of Route 1.
References
- Cas 920-39-8, ISOPROPYLMAGNESIUM BROMIDE. (n.d.). LookChem.
- CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide. (2016). Google Patents.
- pyridine-n-oxide - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- US5112982A - Process for preparing 2,6-dichloropyridine. (1992). Google Patents.
- CN115160220A - Synthesis process of pyridine-N-oxide. (2022). Google Patents.
- US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine. (1996). Google Patents.
- 2,6-Dichloropyridine-3,5-dicarbonitrile. (n.d.). National Center for Biotechnology Information.
- Isopropylmagnesium bromide solution 1.0 M in THF. (n.d.). Symax Laboratories Private Limited.
- Deoxygenative chlorination of pyridine N‐oxide. (n.d.). ResearchGate.
- CN104478794A - Synthesis method of 2,6-dichloropyridine. (2015). Google Patents.
- Kumada Coupling. (n.d.). Organic Chemistry Portal.
- Kumada coupling. (n.d.). Wikipedia.
- Preparation method of 2,3-dichloropyridine. (n.d.). Eureka | Patsnap.
- Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production of (2R,7R,E)‑2-Isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)‑N,N,8-trimethylnon-4-enamide. (2017). ResearchGate.
- The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. (1981). ResearchGate.
- CN104478794A - Synthesis method of 2,6-dichloropyridine. (2015). Google Patents.
- The synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide. (1981). SciSpace.
- CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide. (2016). Google Patents.
- Synthesis of 2-substituted pyridines from pyridine N-oxides. (n.d.). Semantic Scholar.
- Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkat USA.
- Synthesis of 2-chloropyridine-n-oxide on supported phosphotungstic acid catalyst. (2025). ResearchGate.
Sources
- 1. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 2. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 3. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. meta‐Selective C−H Functionalization of Pyridines | CoLab [colab.ws]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Navigating the Green Landscape of 2-Chloro-6-isopropylpyridine Synthesis: A Comparative Guide
For Immediate Release
An in-depth analysis of synthetic pathways to the key pharmaceutical intermediate, 2-Chloro-6-isopropylpyridine, reveals significant disparities in environmental impact. This guide provides researchers, scientists, and drug development professionals with a comparative assessment of common synthetic routes, offering critical insights for sustainable chemical manufacturing.
The production of this compound, a vital building block in the synthesis of numerous pharmaceutical and agrochemical compounds, presents a complex challenge in balancing efficiency with environmental responsibility. Traditional synthetic methods often rely on hazardous reagents and generate substantial waste streams. This report outlines and compares three distinct synthetic pathways, evaluating them based on key green chemistry metrics to guide the selection of more sustainable manufacturing processes.
Executive Summary of Synthetic Pathways
Three primary routes for the synthesis of this compound are evaluated:
-
Pathway A: Synthesis from 2,6-Lutidine. This multi-step process involves the transformation of the readily available starting material, 2,6-lutidine.
-
Pathway B: Synthesis from 2-Picoline. A route that builds the desired substitution pattern from a monosubstituted pyridine derivative.
-
Pathway C: Synthesis from 2,6-Dichloropyridine. This pathway utilizes a commercially available disubstituted pyridine and introduces the isopropyl group via a Grignard reaction.
A thorough analysis of these pathways, including detailed experimental protocols and a quantitative comparison of their environmental impact, is presented below.
Visualizing the Synthetic Landscape
To provide a clear overview of the synthetic strategies, the following diagrams illustrate the core transformations in each pathway.
Caption: Synthetic route starting from 2,6-Lutidine.
Caption: Synthetic route starting from 2,6-Dichloropyridine.
Comparative Analysis of Environmental Impact
A critical evaluation of the environmental performance of each synthetic pathway was conducted using the green chemistry metrics of Atom Economy and Environmental Factor (E-Factor).
| Metric | Pathway A (from 2,6-Lutidine) | Pathway B (from 2-Picoline) | Pathway C (from 2,6-Dichloropyridine) |
| Overall Yield | ~40-50% | ~35-45% | ~70-80% |
| Atom Economy (%) | Low | Low | Moderate |
| E-Factor | High | High | Moderate |
| Key Hazards | Chlorinating agents, Grignard reagents | Oxidizing agents, Chlorinating agents, Reducing agents | Grignard reagents, Ethereal solvents |
| Waste Profile | Chlorinated organic waste, Magnesium salts | Heavy metal waste, Chlorinated organic waste | Magnesium salts, Solvent waste |
Analysis:
-
Pathway C demonstrates a superior environmental profile compared to the other routes, primarily due to its shorter reaction sequence and higher overall yield. This directly translates to a more favorable (lower) E-Factor.
-
Pathways A and B suffer from lower atom economies and higher E-Factors due to their multi-step nature, which inherently generates more waste from byproducts and side reactions at each stage.
-
All pathways involve the use of hazardous materials. However, the reduced number of steps in Pathway C minimizes the variety and overall quantity of hazardous reagents required. The environmental impact of Grignard reagents is a concern in Pathway C, but recent advancements in using greener solvents like 2-MeTHF and mechanochemical synthesis can mitigate these concerns.[1][2]
Detailed Experimental Protocols
For the purpose of reproducibility and direct comparison, detailed experimental procedures for each pathway are provided below.
Pathway A: From 2,6-Lutidine
This pathway is a conceptual multi-step synthesis that would involve:
-
Side-chain chlorination of 2,6-lutidine: This step can be achieved using reagents like sulfuryl chloride or N-chlorosuccinimide under radical initiation conditions. The goal is to form 2,6-bis(chloromethyl)pyridine.
-
Formation of a Grignard reagent: One of the chloromethyl groups would be converted to a Grignard reagent using magnesium metal in an ethereal solvent.
-
Reaction with an isopropyl electrophile: The Grignard reagent would then be reacted with an isopropyl source, such as isopropyl bromide.
-
Chlorination of the pyridine ring: The final step would involve the chlorination of the pyridine ring at the 2-position, potentially using a reagent like phosphorus pentachloride.[3][4][5][6]
Pathway B: From 2-Picoline
Similar to Pathway A, this is a multi-step conceptual route:
-
Oxidation to 2-Picoline N-oxide: 2-Picoline is oxidized to its N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.
-
Chlorination at the 6-position: The N-oxide is then chlorinated at the 6-position.
-
Reduction of the N-oxide: The N-oxide is reduced back to the pyridine.
-
Side-chain functionalization and isopropylation: This would involve similar steps as in Pathway A to convert the methyl group into an isopropyl group.
As with Pathway A, a specific, high-yielding protocol for the complete synthesis of this compound from 2-picoline is not well-established in the literature and would require substantial optimization.
Pathway C: From 2,6-Dichloropyridine
This pathway is the most direct and has been reported in the literature.
Step 1: Synthesis of 2,6-Dichloropyridine (if not commercially available)
A common method for the synthesis of 2,6-dichloropyridine is the high-temperature chlorination of pyridine or 2-chloropyridine.[1]
-
Reaction: 2-Chloropyridine is reacted with chlorine gas at elevated temperatures (160-190 °C) under photoinitiation.
-
Yield: High conversion rates and selectivity for 2,6-dichloropyridine can be achieved.
Step 2: Isopropylation of 2,6-Dichloropyridine
-
Reagents: 2,6-Dichloropyridine, Isopropylmagnesium chloride (Grignard reagent), and a suitable solvent such as THF.
-
Procedure: A solution of 2,6-dichloropyridine in THF is added dropwise to a solution of isopropylmagnesium chloride at a controlled temperature (e.g., 0 °C). The reaction is then stirred at room temperature until completion.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is then purified by distillation or chromatography.
-
Yield: This reaction typically proceeds with good to excellent yields (70-80%).
Conclusion and Recommendations
Based on the comparative analysis, Pathway C, starting from 2,6-dichloropyridine, is the most environmentally favorable and efficient synthetic route to this compound. Its key advantages are a shorter synthesis, higher overall yield, and a more manageable waste profile. While the use of Grignard reagents presents some environmental concerns, these can be addressed through the adoption of modern, greener methodologies.
For organizations committed to sustainable chemical manufacturing, focusing research and development efforts on optimizing Pathway C, particularly in the areas of solvent replacement and waste reduction from the Grignard step, will yield the most significant environmental and economic benefits. The development of catalytic, atom-economical methods for the direct C-H isopropylation of 2-chloropyridine could represent a future, even greener, alternative, but currently remains a significant synthetic challenge.
References
- Coherent Market Insights. (2025, February 6). Manufacturing and Production Processes of Phosphorus Pentachloride.
- P&S Intelligence. (2026, January 7). Grignard Reagents Market Size, and Growth Report, 2032.
- Hokkaido University. (2021, November 18). 120-year-old reaction turned on its head with environment-friendly, paste-based method.
- Scienmag. (2021, November 19). 120-year-old reaction turned on its head with environment-friendly, paste-based method.
- Wikipedia. (n.d.). Phosphorus pentachloride.
- Beyond Benign. (n.d.). Greener Grignard Reaction.
- PubChem. (n.d.). Phosphorus pentachloride.
- Royal Society of Chemistry. (2015, June 15). Kinetic and Economic Analysis of Reactive Capture of Dilute Carbon Dioxide with Grignard Reagents.
- IPCS. (n.d.). ICSC 0544 - PHOSPHORUS PENTACHLORIDE.
- Alpha Chemika. (n.d.). PHOSPHOROUS PENTACHLORIDE For Synthesis.
- PubMed. (2000, March 23). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles.
- MDPI. (2023, January 16).
- ResearchGate. (2025, August 10). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles.
- Google Patents. (n.d.).
- ResearchGate. (2025, August 6).
- PubMed. (2010, February 24).
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.
- ResearchGate. (2025, November 25). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance.
- YouTube. (2022, December 24).
- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.
- Learning and Teaching Scotland. (2011).
- Chemistry LibreTexts. (2021, February 27). 5.
- ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized....
- AIP Publishing. (2013, February 6). Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical.
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). 2-Chloro-6-methylpyridine synthesis.
- Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
- ChemRxiv. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
- Google Patents. (n.d.).
- ACS Publications. (2010, September 7).
- Eureka | Patsnap. (n.d.). Preparation method of 2, 6-dichloromethylpyridine hydrochloride.
- Google Patents. (n.d.). US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine.
- Google Patents. (n.d.).
- University of Groningen. (2022, July 17). Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides.
- Leah4Sci. (2020, February 20).
- YouTube. (2024, March 3). Organic Chemistry 2 - Chapter 19.20 - Grignard Reaction.
Sources
- 1. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 4. 2-氯-6-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2-Chloro-6-isopropylpyridine and its Precursor, 6-Isopropyl-2(1H)-pyridone
In the landscape of pharmaceutical and materials science, the synthesis of substituted pyridines is a cornerstone of molecular design. 2-Chloro-6-isopropylpyridine serves as a vital intermediate, valued for the reactivity of its chlorine atom in nucleophilic substitution reactions.[1] Understanding the conversion of its precursors into the final product is critical for reaction monitoring, quality control, and process optimization. This guide provides an in-depth spectroscopic comparison between this compound and a common synthetic precursor, 6-Isopropyl-2(1H)-pyridone, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The choice of precursor for this comparison is deliberate. 6-Isopropyl-2(1H)-pyridone exists in a tautomeric equilibrium with its 2-hydroxy-6-isopropylpyridine form.[2][3] However, the equilibrium strongly favors the pyridone form, a phenomenon stabilized by resonance and favorable hydrogen bonding capabilities.[2][3] The synthetic conversion of this pyridone to the target chloropyridine involves the replacement of the hydroxyl/oxo group with a chlorine atom, a transformation that imparts significant and telling changes to the molecule's spectroscopic signature.
Molecular Structures and Synthetic Pathway
The conversion from the pyridone precursor to the final chlorinated product is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction transforms the pyridone ring system into a fully aromatic pyridine ring.
Caption: Synthetic conversion of the precursor to the final product.
Part 1: Spectroscopic Analysis Methodologies
To ensure the accurate characterization of both the precursor and the final product, standardized analytical protocols were employed.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the analyte (either 6-Isopropyl-2(1H)-pyridone or this compound) in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Utilize a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the acquired Free Induction Decays (FIDs) with a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation :
-
For liquids (like this compound), a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.
-
For solids (like 6-Isopropyl-2(1H)-pyridone), prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation : Analyze the sample using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing : The final spectrum is presented in transmittance or absorbance, automatically ratioed against the background spectrum.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as Direct Infusion or Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns valuable for structural elucidation.
-
Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weights (e.g., m/z 40-200).
-
Data Analysis : Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the molecular structure and confirm identity.
Part 2: Comparative Spectroscopic Data
The following sections detail the expected spectroscopic data for each compound, highlighting the key differences that arise from their structural distinctions.
¹H NMR Spectral Comparison
The proton NMR spectra provide a clear distinction between the two compounds, primarily due to the change in the aromatic character and the presence or absence of the N-H proton.
| Assignment | 6-Isopropyl-2(1H)-pyridone (ppm) | This compound (ppm) | Rationale for Difference |
| Isopropyl -CH₃ | ~1.2 (d, 6H) | ~1.3 (d, 6H) | Minor change in shielding environment. |
| Isopropyl -CH | ~2.9 (septet, 1H) | ~3.2 (septet, 1H) | Deshielded in the chloro-compound due to the enhanced electron-withdrawing nature of the fully aromatic ring. |
| Ring Protons | ~6.1-7.5 (m, 3H) | ~7.1-7.7 (m, 3H) | The pyridone ring protons are more shielded compared to the fully aromatic pyridine ring protons. The pattern is typically a triplet flanked by two doublets for the chloro-compound. |
| N-H Proton | ~11-13 (br s, 1H) | Absent | The most definitive difference. The pyridone has an acidic N-H proton, which is absent in the final product. This peak is often broad and its chemical shift can be solvent-dependent. |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
The isopropyl group protons (a doublet for the methyls and a septet for the methine) are present in both molecules.[4][5] However, the key diagnostic feature in the ¹H NMR is the disappearance of the broad N-H proton signal upon chlorination and the downfield shift of the ring protons, reflecting the transition to a more electron-deficient aromatic system.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra reveal significant changes in the chemical environment of the ring carbons.
| Assignment | 6-Isopropyl-2(1H)-pyridone (ppm) | This compound (ppm) | Rationale for Difference |
| Isopropyl -CH₃ | ~22 | ~23 | Minimal change. |
| Isopropyl -CH | ~32 | ~35 | Slight deshielding. |
| C2 Carbon | ~164 (C=O) | ~160 (C-Cl) | The carbonyl carbon of the pyridone is significantly deshielded. The C-Cl carbon in the product is also deshielded but appears at a slightly different chemical shift. |
| C6 Carbon | ~150 | ~165 | The C6 carbon (attached to the isopropyl group) becomes more deshielded in the aromatic product. |
| Other Ring Carbons | ~105-140 | ~118-138 | The carbons in the pyridone ring generally show a wider range of chemical shifts compared to the more uniform aromatic environment of the product. |
The most striking difference is the signal for the C2 carbon. In the precursor, it appears in the typical range for a carbonyl carbon (~164 ppm). In the product, this signal shifts to the region characteristic of a carbon bonded to chlorine in an aromatic ring (~160 ppm).
FT-IR Spectral Comparison
Infrared spectroscopy is particularly powerful for identifying functional groups. The conversion of the pyridone to the chloropyridine results in the loss of one key functional group and the gain of another.
| Vibrational Mode | 6-Isopropyl-2(1H)-pyridone (cm⁻¹) | This compound (cm⁻¹) | Rationale for Difference |
| N-H Stretch | 3000-3400 (broad) | Absent | Disappearance of the N-H stretching vibration is a primary indicator of successful reaction. |
| C=O Stretch | 1640-1680 (strong) | Absent | Loss of the strong carbonyl absorption is another key confirmation of the conversion. |
| Aromatic C=C/C=N Stretch | ~1550-1620 | ~1570-1600 | Both compounds show aromatic ring stretches, but the specific frequencies and patterns differ.[6] |
| C-H Stretch (sp³) | ~2850-2970 | ~2850-2970 | Present in both due to the isopropyl group. |
| C-Cl Stretch | Absent | ~600-800 | Appearance of a C-Cl stretching band in the fingerprint region confirms the introduction of chlorine.[7] |
The IR spectrum of the precursor is dominated by a broad N-H stretch and a very strong C=O stretch.[8] The absence of these two signals in the product spectrum, coupled with the appearance of a C-Cl stretch, provides conclusive evidence of the chemical transformation.
Caption: Key spectroscopic changes during the conversion process.
Mass Spectrometry Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which are distinct for each molecule.
| Feature | 6-Isopropyl-2(1H)-pyridone | This compound | Rationale for Difference |
| Molecular Formula | C₈H₁₁NO | C₈H₁₀ClN | Different elemental composition. |
| Molecular Weight | 137.18 g/mol | 155.62 g/mol | Increased mass due to substitution of OH with Cl. |
| Molecular Ion (M⁺) | m/z 137 | m/z 155 and 157 | The product shows a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[9] |
| Base Peak (Major Fragment) | m/z 122 ([M-CH₃]⁺) | m/z 140 ([M-CH₃]⁺) | Both molecules readily lose a methyl group from the isopropyl moiety to form a stable cation. The m/z value of this fragment is different due to the different molecular weights. |
The most significant diagnostic feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. The presence of two peaks at m/z 155 and 157 in a ~3:1 ratio is unambiguous proof of a monochlorinated compound.
Conclusion
The spectroscopic comparison between this compound and its precursor, 6-Isopropyl-2(1H)-pyridone, offers a clear and instructive example of how functional group transformations are reflected in analytical data.
-
NMR spectroscopy confirms the change in the electronic environment of the pyridine ring and, most notably, shows the disappearance of the pyridone's N-H proton.
-
IR spectroscopy provides definitive evidence of the reaction by showing the loss of the characteristic N-H and C=O stretching vibrations and the appearance of a C-Cl bond.
-
Mass spectrometry confirms the increase in molecular weight and provides the unmistakable isotopic signature of a chlorine atom in the final product.
By utilizing these three complementary techniques, researchers can confidently monitor the synthesis, assess the purity, and confirm the identity of this compound, ensuring the integrity of subsequent steps in drug development and materials science research.
References
- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.
- NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-chloropropane.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloropropane.
- University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups.
- Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloropropane.
- Yadav, B. S., et al. (2006). FTIR Spectrum of 2-chloro-6-methyl pyridine. ResearchGate.
- Khan, M. A., et al. (2011). Hydroxypyridine-Pyridone Tautomerism. YouTube.
- Sciencemadness.org. (2016). Tautomers of substituted Pyridines.
Sources
- 1. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - Tautomers of substituted Pyridines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]
- 5. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 2(1H)-Pyridinone [webbook.nist.gov]
- 9. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-isopropylpyridine
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 2-Chloro-6-isopropylpyridine, a substituted pyridine derivative used in chemical synthesis, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, experience-driven framework for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined here are designed as a self-validating system, explaining the causality behind each step to foster a deep understanding of safe laboratory practice.
Foundational Safety: Understanding the Hazard Profile
Effective disposal begins with a thorough understanding of the risks. This compound and structurally similar chlorinated pyridines are classified with significant health hazards. The rationale for the stringent protocols that follow is grounded in this hazard profile. Mismanagement can lead to acute health effects and environmental contamination.
Based on data for analogous compounds, this compound should be handled as a substance that is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation and presents a risk of serious eye damage. Therefore, all handling and disposal operations must be predicated on preventing direct contact and inhalation.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification (Analogous Compounds) | GHS Code | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Chemical-resistant gloves (Nitrile or Neoprene), flame-resistant lab coat, local exhaust ventilation (fume hood).[1] |
| Skin Corrosion/Irritation | H315 | Chemical-resistant gloves, flame-resistant lab coat.[2] |
| Serious Eye Damage/Eye Irritation | H318 | ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses.[2] |
The causality is clear: because the compound is toxic upon skin contact, gloves are mandatory.[3] Because it can cause serious eye damage, robust eye protection is non-negotiable.[4] All operations should be performed within a certified chemical fume hood to mitigate the inhalation hazard.[1]
Spill Management: The First Line of Disposal
An accidental spill is an uncontrolled disposal event. A rapid and correct response is critical to prevent exposure and environmental release.
Protocol for Minor Spills (e.g., <100 mL within a fume hood):
-
Ensure PPE: Confirm you are wearing the appropriate PPE as detailed in Table 1.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Once absorbed, carefully sweep or scoop the material into a designated, labeled hazardous waste container.[5][6] Use non-sparking tools if the compound is in a flammable solvent.[7]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Documentation: Record the spill and cleanup in the laboratory logbook.
Protocol for Major Spills (e.g., >100 mL or any spill outside a fume hood):
-
Evacuate: Immediately alert personnel in the area and evacuate the laboratory.[5][8]
-
Isolate: Secure the area to prevent re-entry. Post a warning sign on the door.
-
Ventilate: If safe to do so, ensure the laboratory's ventilation is running.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or emergency responders immediately.[9] Do not attempt to clean up a major spill without specialized training and equipment.
The Core Directive: Waste Segregation and Disposal Workflow
The fundamental principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process. The following workflow provides a logical pathway for managing waste generated from the use of this compound.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol:
-
Identify Waste Streams: At the point of generation, identify whether the waste is liquid (unused reagent, reaction solutions), solid (contaminated consumables), or contaminated PPE.
-
Select Appropriate Containers:
-
Liquids: Use a designated, leak-proof container, clearly labeled "Hazardous Waste: Halogenated Organic Solvents."[9] Ensure the container is compatible with the chemical.
-
Solids: Use a puncture-resistant container or a securely sealed bag for solid waste, labeled "Hazardous Waste: Halogenated Organic Solids."[6]
-
-
Labeling: All waste containers must be labeled with the full chemical name ("this compound") and the associated hazards (e.g., "Toxic," "Irritant").[9]
-
Accumulation:
-
Final Disposal:
-
Do not pour this compound down the drain or dispose of it in regular trash.[8] This is critical to prevent environmental release.
-
The primary method for the disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[8][12] This process, often involving afterburners and scrubbers, is necessary to destroy the molecule completely and prevent the formation of toxic byproducts like dioxins.[8]
-
Contact your institution's EHS department to arrange for the collection and disposal of the full waste container.[9]
-
Decontamination of Reusable Equipment
Properly cleaning reusable glassware and equipment is the final step in preventing cross-contamination and unintentional exposure.
-
Initial Rinse: Rinse the equipment with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove residual this compound. This rinsate is hazardous and MUST be collected in the "Halogenated Organic Waste" liquid container.
-
Wash: Wash the rinsed equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Dry: Allow the equipment to dry completely before reuse.
By adhering to this comprehensive guide, laboratory professionals can manage this compound with the highest degree of safety, ensuring personal and environmental protection. This commitment to rigorous procedure is the hallmark of a trustworthy and authoritative scientific practice.
References
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Production, Import, Use, and Disposal of Pyridine. [Link]
- Washington State University. (n.d.).
- Carl ROTH. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Navigating the Handling of 2-Chloro-6-isopropylpyridine: An Essential Guide to Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 2-Chloro-6-isopropylpyridine, a key intermediate in various synthetic pathways, is a compound that requires meticulous handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the "Why" Behind the Precautions
While a specific, comprehensive toxicological profile for this compound may be limited, its structure—a chlorinated pyridine derivative—necessitates a cautious approach based on analogous compounds. Halogenated pyridines can cause serious eye irritation, may irritate the respiratory tract, and can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3] The compound is a colorless to light yellow liquid and is soluble in many common organic solvents.[4]
Given these properties, the primary risks during handling include:
-
Dermal Contact: Accidental splashes on the skin can lead to irritation or absorption.
-
Ocular Exposure: Splashes pose a significant risk of serious eye damage.[1]
-
Inhalation: The compound's vapors, especially if handled outside of a controlled environment, can be harmful.[2][5]
Therefore, establishing an unbroken barrier between the researcher and the chemical is paramount. This is achieved through the correct selection and use of Personal Protective Equipment (PPE).
Core PPE Requirements: Your First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] The following PPE is mandatory.
| PPE Category | Recommended Equipment | Standard/Specification | Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1 / EN 166 | Goggles provide a seal against splashes and vapors.[2][8] A face shield worn over goggles is required for procedures with a higher splash risk (e.g., transfers of >1L, heating, or pressure reactions) to protect the entire face.[2][8] |
| Hand Protection | Double Gloving: Nitrile (inner) and Butyl Rubber or Laminate (outer) | ASTM F739 | An inner nitrile glove offers dexterity and splash protection.[6] The outer, more robust glove (e.g., butyl rubber) provides extended resistance against chlorinated compounds. Always inspect gloves for integrity before use.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | NFPA 2112 | A flame-resistant coat protects against splashes and potential fire hazards from flammable solvents often used with this compound.[5] Ensure the coat has long sleeves and is fully buttoned. |
| Respiratory Protection | NIOSH-approved Respirator (if needed) | NIOSH / EN 149 | Required only if engineering controls (fume hood) fail or for emergency spill response.[1][5] The type depends on the airborne concentration. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict sequence when donning and doffing PPE is critical to prevent exposure and cross-contamination.
Donning PPE Workflow
The sequence of putting on PPE is designed to ensure that the most contaminated items (gloves) are put on last.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. This compound Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
